5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3N3/c1-2-8-3(10-9-2)4(5,6)7/h1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXAVIBKKKTERN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382511 | |
| Record name | 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667873-25-8 | |
| Record name | 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Characterization of 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole
Abstract: This technical guide provides a detailed framework for the synthesis and structural elucidation of 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal and agrochemical research. The inclusion of a trifluoromethyl group can enhance key molecular properties such as metabolic stability, lipophilicity, and bioavailability[1][2]. This document outlines a robust, multi-component synthetic strategy, provides a detailed experimental protocol, and describes the comprehensive characterization of the target molecule using modern spectroscopic techniques. It is intended for researchers and professionals in chemical synthesis and drug development, offering both theoretical justification and practical, field-proven insights.
Introduction: The Significance of Trifluoromethylated 1,2,4-Triazoles
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties[2][3][4]. The strategic incorporation of a trifluoromethyl (CF₃) group into organic molecules is a well-established strategy in drug design to modulate their physicochemical and pharmacokinetic profiles[1][2][5]. The high electronegativity and lipophilicity of the CF₃ group can lead to enhanced binding affinity, improved metabolic stability, and better cell membrane permeability.
Consequently, the synthesis of trifluoromethyl-substituted 1,2,4-triazoles is an area of active research. Various synthetic methodologies have been developed, including cycloaddition reactions, metal-catalyzed cross-couplings, and multi-component reactions[1][6][7][8]. This guide focuses on a practical and efficient pathway to this compound, a specific isomer with potential for further functionalization in discovery programs.
Synthetic Strategy and Mechanism
A variety of methods exist for constructing the 1,2,4-triazole core[9][10]. For the target molecule, this compound, a highly effective and convergent approach is a multi-component reaction utilizing readily available starting materials. The proposed synthesis involves the reaction of a trifluoroacetimidoyl chloride with hydrazine hydrate to form a trifluoroacetimidohydrazide intermediate, which is then cyclized with an appropriate C1 synthon, in this case, a methyl-containing orthoester.
This strategy is advantageous due to its operational simplicity and the direct installation of the required substituents in a regiochemically controlled manner.
Overall Synthetic Workflow
The synthesis is conceptualized as a two-step, one-pot process starting from N-aryl-2,2,2-trifluoroacetimidoyl chloride and hydrazine, followed by cyclization.
Caption: Proposed two-step synthetic workflow for the target compound.
Plausible Reaction Mechanism
Expert Insight: The key to this synthesis is the acid-catalyzed cyclization step. The reaction proceeds via initial condensation of the more nucleophilic nitrogen of the trifluoroacetimidohydrazide with the orthoester. Subsequent intramolecular attack by the other nitrogen atom, followed by elimination of ethanol molecules, drives the formation of the stable aromatic triazole ring. The use of an acid catalyst like trifluoroacetic acid (TFA) is crucial for activating the orthoester towards nucleophilic attack[7].
Caption: Simplified mechanism for the acid-catalyzed cyclization step.
Detailed Experimental Protocol
Trustworthiness: This protocol is a self-validating system. Each step includes checkpoints and expected observations. All reagents are commercially available, and the procedure uses standard laboratory equipment.
Materials:
-
N-phenyl-2,2,2-trifluoroacetimidoyl chloride
-
Hydrazine hydrate (64% solution)
-
Triethyl orthoacetate
-
Trifluoroacetic acid (TFA)
-
Toluene, Anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
Procedure:
-
Step 1: Formation of Trifluoroacetimidohydrazide Intermediate.
-
To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add N-phenyl-2,2,2-trifluoroacetimidoyl chloride (1.0 eq) and anhydrous toluene (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrazine hydrate (1.2 eq) dropwise over 15 minutes. The reaction is exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours. The formation of a precipitate may be observed. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Step 2: Cyclization to form the 1,2,4-Triazole.
-
To the reaction mixture from Step 1, add triethyl orthoacetate (1.5 eq).
-
Add trifluoroacetic acid (0.1 eq) as a catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to 100 °C.
-
Maintain the reaction at 100 °C for 12 hours, or until TLC analysis indicates the consumption of the intermediate[7].
-
-
Step 3: Work-up and Purification.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of water.
-
Carefully neutralize the mixture by adding saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.
-
-
Step 4: Final Purification.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.
-
Determine the melting point and record the final yield.
-
Characterization and Data Interpretation
Successful synthesis must be confirmed through rigorous structural analysis. The following data are characteristic of the target compound, this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule. Spectra should be recorded in a solvent like CDCl₃ or DMSO-d₆[11][12][13].
| ¹H NMR Data | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Methyl Protons | ~2.4 - 2.6 | Singlet (s) | -CH₃ |
| Amine Proton | ~13.0 - 14.5 (variable) | Broad Singlet (br s) | N-H |
| ¹³C NMR Data | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Methyl Carbon | ~10 - 15 | Singlet (s) | -CH₃ |
| Triazole C5 | ~155 - 160 | Singlet (s) | C-CH₃ |
| Triazole C3 | ~145 - 150 | Quartet (q), J ≈ 35-40 Hz | C-CF₃ |
| Trifluoromethyl Carbon | ~118 - 122 | Quartet (q), J ≈ 270-275 Hz | -CF₃ |
| ¹⁹F NMR Data | Expected Chemical Shift (δ, ppm) | Multiplicity | Reference |
| Trifluoromethyl Fluorines | ~ -60 to -65 | Singlet (s) | CFCl₃ (external) |
Expert Insight: In ¹³C NMR, the carbons attached to or near the trifluoromethyl group will exhibit splitting (a quartet) due to C-F coupling, a key diagnostic feature[14]. The N-H proton in ¹H NMR is often broad and its chemical shift can vary with concentration and solvent.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns[15][16].
| Mass Spectrometry Data | Expected m/z | Analysis |
| Molecular Formula | C₄H₄F₃N₃ | |
| Molecular Weight | 151.09 g/mol | |
| [M+H]⁺ (High Resolution) | 152.0430 | Confirms elemental composition. |
| Major Fragment | 124 | Loss of N₂ |
| Major Fragment | 83 | Loss of CF₃ |
Expert Insight: Under electrospray ionization (ESI), the primary observed ion will be the protonated molecule [M+H]⁺. Fragmentation analysis (MS/MS) would likely show an initial loss of dinitrogen (N₂), a common fragmentation pathway for triazoles, or cleavage of the C-CF₃ bond[15][17].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule[18][19].
| IR Spectroscopy Data | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H Stretch | 3100 - 3300 (broad) | Amine N-H stretch |
| C-H Stretch | 2900 - 3000 | Methyl C-H stretch |
| C=N/N=N Stretch | 1500 - 1600 | Triazole ring stretching |
| C-F Stretch | 1100 - 1300 (strong, multiple bands) | Trifluoromethyl C-F stretches |
Conclusion
This guide details a comprehensive and scientifically grounded approach for the synthesis and characterization of this compound. By employing a multi-component strategy, the target molecule can be accessed efficiently and with high regiochemical control. The described characterization workflow, including NMR, MS, and IR spectroscopy, provides a robust framework for confirming the identity and purity of the synthesized compound. This information serves as a valuable resource for researchers in synthetic chemistry and drug discovery, enabling the exploration of this and related structures for novel therapeutic and agrochemical applications.
References
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Ye, Z., You, Y., Song, H., et al. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Molecules. Available at: [Link][1]
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Wang, Y., et al. (2022). Regioselective synthesis of 3-trifluoromethyl 1,2,4-triazoles via photocycloaddition of sydnone with CF3CN. Supporting Information. Available at: [Link][20]
-
Lu, X., et al. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers in Chemistry. Available at: [Link][6]
-
Lu, X., et al. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. National Institutes of Health. Available at: [Link][7]
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Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [https://www.frontiersin.org/articles/10.3389/fchem.2022.101 synthesis/full]([Link] synthesis/full)[8]
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Ye, Z., You, Y., Song, H., et al. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. National Institutes of Health. Available at: [Link][2]
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Al-Masoudi, N. (2006). 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. Review. Available at: [Link][21]
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ResearchGate. (n.d.). Mechanism of the formation 1,2,4-triazole from hydrazines and cyanides. Scientific Diagram. Available at: [Link][22]
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Molbase. (n.d.). Synthesis of 5-(o-chlorophenyl)-1-methyl-3-(o-trifluoromethyl-phenyl)-1H-1,2,4-triazole. Available at: [Link][23]
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ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. Available at: [Link][9]
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Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Institutes of Health. Available at: [Link][10]
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ResearchGate. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. PDF. Available at: [Link][24]
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Google Patents. (n.d.). Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol. Available at: [25]
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PubChemLite. (n.d.). This compound. Available at: [Link][26]
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Google Patents. (n.d.). Preparation method of 5-trifluoromethyl substituted 1,2, 4-triazole compound. Available at: [27]
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Royal Society of Chemistry. (2015). Electronic Supplementary Material (ESI) for ChemComm. Available at: [Link][28]
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SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Available at: [Link][29]
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ResearchGate. (n.d.). Experimental 1 H NMR spectrum of 2-{[5-(2-fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]ethan-1-one (6) in DMSO-d 6. Scientific Diagram. Available at: [Link][30]
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International Journal of Chemical Studies. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. Available at: [Link][31]
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Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Available at: [Link][17]
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PubMed. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Available at: [Link][18]
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SciELO. (2018). 1H-[1][6][20]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Available at: [Link][11]
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ResearchGate. (n.d.). Experimental (a)[7] and theoretical (b) IR spectra of triazole. Scientific Diagram. Available at: [Link]
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Kumar, K., et al. (2018). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. Available at: [Link][3]
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Oriental Journal of Chemistry. (2018). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Available at: [Link][12]
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ResearchGate. (2014). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. PDF. Available at: [Link][4]
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ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. Scientific Diagram. Available at: [Link][19]
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ResearchGate. (2015). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. PDF. Available at: [Link][16]
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ResearchGate. (2022). Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors. Request PDF. Available at: [Link][5]
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Semantic Scholar. (n.d.). Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. Available at: [Link][32]
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ACS Fall 2025. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Available at: [Link][13]
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International Journal of Basic and Applied Research. (n.d.). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Available at: [Link][33]
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MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available at: [Link][34]
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A Technical Guide to Novel Synthetic Routes for 5-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of synthetic pathways to 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of bioactive molecules. This document details a primary, plausible synthetic route via the Pellizzari reaction, offering both conventional and microwave-assisted protocols. The guide is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a comprehensive understanding for researchers in the field.
Introduction: The Significance of Trifluoromethylated 1,2,4-Triazoles
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous antifungal, antiviral, and anticancer agents. The incorporation of a trifluoromethyl (CF3) group into organic molecules is a widely employed strategy in drug design. The unique properties of the CF3 group, such as its high electronegativity, lipophilicity, and metabolic stability, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Specifically, this compound represents a valuable building block for the synthesis of more complex pharmaceutical agents. This guide focuses on elucidating a practical and efficient synthetic approach to this target molecule.
Primary Synthetic Strategy: The Pellizzari Reaction
The most direct and classical approach to the synthesis of 3,5-disubstituted-1,2,4-triazoles is the Pellizzari reaction. This reaction involves the condensation of an amide with an acylhydrazide, typically at high temperatures.[1] For the synthesis of this compound, the logical precursors are acetamide and trifluoroacetic hydrazide.
The choice of the Pellizzari reaction is underpinned by the commercial availability and straightforward preparation of the starting materials. The reaction proceeds through a cyclocondensation mechanism, forming the stable 1,2,4-triazole ring.
Diagram of the Pellizzari Reaction Pathway
Caption: General schematic of the Pellizzari reaction for the synthesis of this compound.
Experimental Protocols
This section provides two detailed protocols for the synthesis of this compound via the Pellizzari reaction: a conventional heating method and a modern microwave-assisted method.
Preparation of Starting Materials
1. Trifluoroacetic Hydrazide:
Trifluoroacetic hydrazide can be synthesized by the reaction of an ester of trifluoroacetic acid (e.g., ethyl trifluoroacetate) with hydrazine hydrate.[2] The reaction is typically carried out in an alcohol solvent, and the product can be isolated by removal of the solvent.
2. Acetamide:
Acetamide is a commercially available reagent. If synthesis is required, it can be prepared by the dehydration of ammonium acetate or the ammonolysis of ethyl acetate.[3]
Protocol 1: Conventional Heating Method
This protocol is based on the classical Pellizzari reaction conditions, which involve high temperatures and can be performed neat or in a high-boiling solvent.[1]
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of trifluoroacetic hydrazide and acetamide. For a neat reaction, no solvent is added. Alternatively, a high-boiling point solvent such as diphenyl ether can be used.
-
Heating: Heat the reaction mixture to 200-250°C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Maintain this temperature for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If the reaction was performed neat, the solidified product can be triturated with a suitable solvent like ethanol to remove unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has been shown to significantly reduce reaction times and improve yields for the Pellizzari reaction.[4]
Step-by-Step Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine trifluoroacetic hydrazide and acetamide (equimolar amounts). A high-boiling polar solvent such as N,N-dimethylformamide (DMF) or n-butanol can be used.
-
Microwave Irradiation: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at a temperature of 150-180°C for 15-60 minutes.
-
Work-up: After the reaction is complete, allow the vessel to cool to room temperature. The product may precipitate upon cooling.
-
Purification: The product can be collected by filtration and washed with a cold solvent. Further purification can be achieved by recrystallization.
Data Comparison: Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 2-6 hours | 15-60 minutes |
| Temperature | 200-250°C | 150-180°C |
| Typical Yield | Moderate | Moderate to High |
| Energy Consumption | High | Low |
| Solvent Use | Optional (high-boiling) | Often used (polar) |
Purification and Characterization
Purification of the final product is crucial to remove any unreacted starting materials or side products. Recrystallization is a common and effective method for purifying 1,2,4-triazoles.[5]
Characterization Techniques
The structure and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected to show a singlet for the methyl protons and a broad singlet for the N-H proton of the triazole ring.
-
¹³C NMR: Will show distinct signals for the methyl carbon, the two triazole ring carbons, and the trifluoromethyl carbon (as a quartet due to C-F coupling).
-
¹⁹F NMR: A singlet corresponding to the CF3 group is expected.
-
-
Mass Spectrometry (MS):
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
Workflow for Purification and Characterization
Caption: A typical workflow for the purification and characterization of the synthesized triazole.
Conclusion
This technical guide has outlined a robust and adaptable synthetic strategy for the preparation of this compound, a key building block in modern drug discovery. The Pellizzari reaction, detailed here with both conventional and microwave-assisted protocols, provides a reliable entry point to this important heterocyclic system. By understanding the underlying chemical principles and having access to detailed experimental procedures, researchers are well-equipped to synthesize and characterize this valuable compound for their drug development programs. The provided workflows for synthesis, purification, and characterization serve as a comprehensive resource to ensure the successful and efficient production of high-purity this compound.
References
- Pellizzari, G. (1911). Azioni dell'idrazide benzoica sulle amidi. Gazzetta Chimica Italiana, 41, 20.
-
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An In-depth Technical Guide to 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole
This guide provides a comprehensive technical overview of 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its structural and physicochemical properties, explore robust synthetic methodologies, and discuss its applications, grounded in authoritative scientific literature.
Introduction: The Significance of a Privileged Scaffold
The 1,2,4-triazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs.[1][2] Its unique electronic properties, including hydrogen bonding capability, dipole character, and metabolic stability, make it an effective pharmacophore for interacting with biological targets.[1]
The strategic incorporation of a trifluoromethyl (CF3) group further enhances the pharmaceutical potential of the triazole core. The CF3 group is known to improve key drug-like properties such as metabolic stability, lipophilicity, and binding affinity by altering the molecule's electronic nature and conformation.[3] The combination of these two moieties in this compound creates a molecule with substantial potential for the development of novel therapeutics. This guide serves to consolidate the technical knowledge surrounding this promising compound.
Compound Profile and Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is fundamental for any research and development application. While a specific CAS Number for this compound is not consistently listed in major databases, its structural identifiers and key properties have been established.[4]
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source |
| Molecular Formula | C4H4F3N3 | [4][5] |
| Molecular Weight | 151.09 g/mol | [4][5] |
| Monoisotopic Mass | 151.03574 Da | [6] |
| MDL Number | MFCD03463854 | [4] |
| SMILES | CC1=NC(=NN1)C(F)(F)F | [4][6] |
| InChI | InChI=1S/C4H4F3N3/c1-2-8-3(10-9-2)4(5,6)7/h1H3,(H,8,9,10) | [6] |
| InChIKey | ZWXAVIBKKKTERN-UHFFFAOYSA-N | [6] |
| Predicted XlogP | 1.3 | [6] |
| Storage | Sealed in dry, 2-8°C | [4] |
Synthesis and Mechanistic Insights: A Regioselective Approach
The construction of the 5-trifluoromethyl-1,2,4-triazole scaffold has been the subject of considerable research. One of the most effective and regioselective methods is the [3+2]-cycloaddition of nitrile imines with a trifluoroacetonitrile (CF3CN) source.[3][7] This approach offers significant advantages, including mild reaction conditions, broad functional group tolerance, and scalability.[7]
Causality of the Synthetic Strategy
The chosen synthetic pathway relies on the in situ generation of two key reactive intermediates: a nitrile imine (from a hydrazonoyl chloride precursor) and trifluoroacetonitrile (from a stable precursor like 2,2,2-trifluoroacetaldehyde O-(aryl)oxime). The subsequent [3+2]-cycloaddition is a powerful bond-forming reaction that constructs the five-membered triazole ring with high regioselectivity. The use of an in situ generation strategy is critical for handling trifluoroacetonitrile, which is a gas, allowing the reaction to be performed safely and efficiently in a standard laboratory setting.
Plausible Reaction Mechanism
The reaction proceeds via a well-established cycloaddition mechanism. First, a base, such as triethylamine (NEt3), dehydrohalogenates the hydrazonoyl chloride to generate a highly reactive nitrile imine dipole. Concurrently, the trifluoroacetonitrile precursor releases CF3CN. The nitrile imine then undergoes a regioselective [3+2]-cycloaddition with the cyano group of trifluoroacetonitrile to yield the desired 5-trifluoromethyl-1,2,4-triazole product.[7]
Caption: Plausible mechanism for the synthesis of 5-trifluoromethyl-1,2,4-triazoles.
Experimental Protocol: A Self-Validating System
The following protocol is a generalized procedure derived from established literature, designed to be self-validating through clear steps and expected outcomes.[7]
Table 2: Step-by-Step Synthesis Protocol
| Step | Action | Rationale & Key Parameters |
| 1 | Reagent Preparation | In a Schlenk tube equipped with a stir bar, combine the appropriate hydrazonoyl chloride (1.5 equiv), 2,2,2-trifluoroacetaldehyde O-(aryl)oxime (1.0 equiv), and dichloromethane (CH2Cl2) as the solvent. |
| 2 | Base Addition | Add triethylamine (NEt3, 3.0 equiv) to the mixture. Immediately seal the tube with a Teflon cap. |
| 3 | Reaction | Stir the reaction mixture at room temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). |
| 4 | Workup | Upon completion, remove the solvent in vacuo under reduced pressure. The crude product can then be purified. |
| 5 | Purification | Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether and ethyl acetate).[8] |
| 6 | Characterization | Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[3] |
Applications in Drug Development and Medicinal Chemistry
The this compound scaffold is a valuable building block in the design of new therapeutic agents across multiple disease areas.
-
Antimicrobial and Antifungal Agents: The 1,2,4-triazole core is famously present in leading antifungal drugs like fluconazole.[9] Fluorinated triazole derivatives have demonstrated potent activity against various bacterial and fungal strains.[10]
-
Anticancer Activity: The trifluoromethyl-1,2,4-triazole motif has been incorporated into molecules designed as potential anticancer agents. These compounds can be engineered to inhibit specific enzymes or pathways involved in tumor progression.[1]
-
Broad Biological Spectrum: Beyond these areas, 1,2,4-triazole derivatives have been investigated for a wide array of pharmacological activities, including antiviral, anti-inflammatory, anticonvulsant, and analgesic properties.[1][7] The introduction of the CF3 group can enhance the potency and pharmacokinetic profile of these agents.[3]
Conclusion
This compound represents a confluence of two "privileged" chemical motifs: the versatile 1,2,4-triazole ring and the beneficial trifluoromethyl group. This technical guide has provided a detailed overview of its properties, a robust and regioselective synthetic strategy, and its significant potential in the field of drug discovery. The methodologies and insights presented here, grounded in peer-reviewed research, offer a solid foundation for scientists and researchers looking to leverage this valuable compound in their work.
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Spectroscopic Blueprint of 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole: A Technical Guide for Researchers
Introduction: Unveiling the Structural Identity of a Key Fluorinated Heterocycle
In the landscape of modern medicinal chemistry and materials science, fluorinated heterocyclic compounds are of paramount importance. The strategic introduction of fluorine atoms or trifluoromethyl groups can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making these motifs highly sought after in drug design.[1][2] Among these, 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole stands out as a versatile building block. Its unique combination of a stable triazole core, a lipophilic trifluoromethyl group, and a reactive methyl group offers a plethora of opportunities for synthetic elaboration.
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the structural integrity of this compound. For professionals in pharmaceutical development and chemical research, a thorough understanding of the spectroscopic signature of this compound is crucial for reaction monitoring, quality control, and the rational design of novel molecular entities. In the absence of directly published experimental spectra for this specific molecule, this guide synthesizes data from closely related analogs and predictive models, offering a robust and scientifically grounded spectroscopic profile.
Molecular Structure and Tautomerism
The 1,2,4-triazole ring system can exist in different tautomeric forms. For this compound, the principal tautomers are the 1H, 2H, and 4H forms. Theoretical and experimental studies on substituted 1,2,4-triazoles suggest that the 1H and 2H tautomers are generally more stable.[3] The precise tautomeric equilibrium can be influenced by the solvent and the nature of the substituents. For the purpose of this guide, we will primarily consider the 1H-tautomer, which is commonly depicted.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for the N-H proton.
-
¹H NMR Acquisition: Acquire the proton spectrum using a 400 MHz or higher field spectrometer. A standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C and potential long relaxation times for quaternary carbons, a longer relaxation delay (2-5 seconds) and a larger number of scans are necessary.
-
¹⁹F NMR Acquisition: Acquire the fluorine spectrum. ¹⁹F NMR is highly sensitive and provides crucial information about the trifluoromethyl group.
-
2D NMR Experiments: For unambiguous assignment, especially of the quaternary carbons, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to be relatively simple, exhibiting two main signals.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| N-H | 13.0 - 15.0 | Broad Singlet | The chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, it is expected to be a broad signal at a downfield region due to hydrogen bonding. |
| CH₃ | ~2.5 | Singlet | The methyl protons are deshielded by the adjacent nitrogen atom in the triazole ring. Based on data for similar 5-methyl-1,2,4-triazoles, a chemical shift around 2.5 ppm is anticipated.[4] |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide key insights into the carbon framework of the molecule. The trifluoromethyl group will induce a characteristic quartet for the carbon to which it is attached due to C-F coupling.
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹JCF) | Notes |
| C=N (C3) | 155 - 160 | Quartet | This carbon is attached to the CF₃ group and will appear as a quartet with a large coupling constant (¹JCF ≈ 270 Hz). Its chemical shift is influenced by the electron-withdrawing nature of the CF₃ group.[5] |
| C=N (C5) | 160 - 165 | Singlet | This carbon is attached to the methyl group. Its chemical shift is expected to be in the typical range for carbons in a triazole ring. |
| CF₃ | 118 - 122 | Quartet | The carbon of the trifluoromethyl group itself will appear as a quartet with a very large one-bond C-F coupling constant (¹JCF > 270 Hz). |
| CH₃ | ~12 | Singlet | The methyl carbon is expected to resonate at a typical upfield chemical shift. |
Predicted ¹⁹F NMR Spectral Data
The ¹⁹F NMR spectrum will show a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group.
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| CF₃ | ~ -60 to -65 | Singlet | The chemical shift is relative to a standard such as CFCl₃. The absence of coupling indicates that there are no nearby protons or other fluorine atoms. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C=N, N=N, and C-F bonds.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The spectrum can be acquired using a KBr pellet for a solid sample or as a thin film from a solution evaporated on a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity | Notes |
| 3100 - 3300 | N-H stretch | Medium, Broad | Characteristic of the N-H bond in the triazole ring. The broadness is due to hydrogen bonding.[6] |
| 2900 - 3000 | C-H stretch | Weak to Medium | Corresponding to the methyl group. |
| 1600 - 1450 | C=N and N=N stretch | Medium to Strong | These are characteristic ring stretching vibrations of the 1,2,4-triazole core.[6] |
| 1100 - 1300 | C-F stretch | Strong | The strong absorption bands in this region are characteristic of the trifluoromethyl group. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely yield a prominent protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used and will provide more extensive fragmentation.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. For ESI, tandem MS (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation and gain further structural information.
Predicted Mass Spectrometry Data
The molecular formula of this compound is C₄H₄F₃N₃, with a monoisotopic mass of 151.0357 Da.
| m/z (Mass-to-Charge Ratio) | Ion | Notes |
| 152.0430 | [M+H]⁺ | The protonated molecular ion, expected to be the base peak in ESI-MS.[7] |
| 174.0250 | [M+Na]⁺ | The sodium adduct is also commonly observed in ESI-MS.[7] |
Plausible Fragmentation Pathways
Under EI or CID conditions, the 1,2,4-triazole ring is expected to fragment. The fragmentation patterns of 1,2,4-triazoles can be complex and are influenced by the substituents.[8]
Caption: Plausible fragmentation pathways for protonated this compound.
A characteristic fragmentation of 1,2,4-triazoles involves the loss of a molecule of nitrogen (N₂).[8] Another common fragmentation pathway is the loss of hydrogen cyanide (HCN). The presence of the trifluoromethyl group will also influence the fragmentation, with potential loss of CF₂ or CF₃ radicals.
Conclusion: A Comprehensive Spectroscopic Portrait
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By synthesizing information from analogous compounds and fundamental spectroscopic principles, we have constructed a reliable blueprint for the ¹H, ¹³C, and ¹⁹F NMR, IR, and mass spectra of this important fluorinated heterocycle. This guide is intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, enabling them to confidently identify and characterize this versatile molecule in their own work. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and comparability across different laboratories.
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A Guide to Metal-Free Synthesis of 3-Trifluoromethyl-1,2,4-triazoles: Strategies and Mechanistic Insights
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Trifluoromethyl-1,2,4-triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable physicochemical properties and ability to engage in various biological interactions. The introduction of a trifluoromethyl (CF3) group at the 3-position of this heterocycle can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making 3-trifluoromethyl-1,2,4-triazoles highly sought-after building blocks in drug discovery.[1][2] For instance, the blockbuster drug Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes, features this key structural motif.[3]
Historically, the synthesis of trifluoromethyl-substituted heterocycles has often relied on transition-metal-catalyzed reactions. While effective, these methods can present challenges related to cost, toxicity of residual metals in active pharmaceutical ingredients (APIs), and environmental concerns.[4] Consequently, the development of metal-free synthetic routes to 3-trifluoromethyl-1,2,4-triazoles has become an area of intense research, offering more sustainable and cost-effective alternatives. This guide provides an in-depth exploration of several prominent metal-free strategies, delving into their reaction mechanisms, substrate scope, and practical applications.
Strategic Approaches to Metal-Free Synthesis
Several innovative metal-free methodologies have emerged for the construction of 3-trifluoromethyl-1,2,4-triazoles. These strategies can be broadly categorized based on the key bond-forming events and starting materials. This guide will focus on three particularly effective approaches: a multi-component reaction strategy, oxidative cyclization methods, and a tandem addition/cyclization pathway.
Multi-Component Reaction (MCR) of Trifluoroacetimidoyl Chlorides, Hydrazine, and a C1 Synthon
Multi-component reactions are highly efficient processes that combine three or more starting materials in a single pot to form a complex product, minimizing waste and operational steps. A notable metal-free MCR for the synthesis of 3-trifluoromethyl-1,2,4-triazoles involves the reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen) as a C1 source.[5][6][7] This approach is lauded for its operational simplicity, broad substrate scope, and scalability.[5][7]
Plausible Reaction Mechanism:
The reaction is proposed to proceed through the following steps:
-
Formation of Trifluoroacetimidohydrazide: The reaction initiates with the coupling of trifluoroacetimidoyl chloride and hydrazine hydrate to form the key intermediate, trifluoroacetimidohydrazide.[5]
-
Reaction with TFBen: The trifluoroacetimidohydrazide then reacts with benzene-1,3,5-triyl triformate (TFBen) to yield an N-formyl imidohydrazide intermediate.[5]
-
Intramolecular Cyclization and Dehydration: An intramolecular nucleophilic addition occurs, leading to a five-membered heterocyclic intermediate. Subsequent dehydration, often facilitated by an acid catalyst like trifluoroacetic acid (TFA), affords the final 3-trifluoromethyl-1,2,4-triazole product.[5]
Figure 1: Plausible reaction mechanism for the multi-component synthesis of 3-trifluoromethyl-1,2,4-triazoles.
Experimental Protocol: General Procedure for the Multi-Component Synthesis
-
To a sealed tube, add trifluoroacetimidoyl chloride (1.0 mmol), hydrazine hydrate (1.2 mmol), benzene-1,3,5-triyl triformate (TFBen, 0.5 mmol), and trifluoroacetic acid (TFA, 20 mol%).
-
Add the appropriate solvent (e.g., toluene, 2.0 mL).
-
Stir the reaction mixture at 100 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-trifluoromethyl-1,2,4-triazole.
Substrate Scope and Yields:
This methodology demonstrates a broad substrate scope with respect to the trifluoroacetimidoyl chloride, tolerating various electron-donating and electron-withdrawing groups on the aryl ring. Yields are generally moderate to good.
| Entry | R Group on Aryl Ring | Yield (%) |
| 1 | 4-Me | 75 |
| 2 | 4-OMe | 72 |
| 3 | 4-F | 68 |
| 4 | 4-Cl | 81 |
| 5 | 4-Br | 83 |
| 6 | 3-Me | 78 |
| 7 | 2-Me | 65 |
Table 1: Representative yields for the multi-component synthesis of 3-trifluoromethyl-1,2,4-triazoles with varying substituents on the trifluoroacetimidoyl chloride.
Oxidative Cyclization of Trifluoroacetimidohydrazides
Another powerful metal-free strategy involves the oxidative cyclization of readily available trifluoroacetimidohydrazides with a suitable C1 synthon. This approach offers the advantage of utilizing inexpensive and environmentally benign carbon sources.
2.1. Utilization of D-Glucose as a C1 Synthon
A novel and green approach employs D-glucose as a renewable C1 source for the synthesis of 3-trifluoromethyl-1,2,4-triazoles.[8] This method is characterized by its mild reaction conditions and broad substrate applicability.[8][9]
2.2. N,N-Dimethylformamide (DMF) as a Dual Reagent and Solvent
In a highly atom-economical process, N,N-dimethylformamide (DMF) can serve as both the solvent and the C1 synthon in an iodine-mediated oxidative cyclization of trifluoroacetimidohydrazides.[8][10] Interestingly, the methine unit of the resulting triazole can originate from both the N-methyl and N-acyl groups of DMF.[8][10]
Experimental Workflow for Oxidative Cyclization:
Figure 2: General experimental workflow for the oxidative cyclization of trifluoroacetimidohydrazides.
Tandem Addition/Cyclization of Trifluoromethyl N-Acylhydrazones with Cyanamide
A distinct metal-free approach involves the tandem addition/cyclization reaction of trifluoromethyl N-acylhydrazones with cyanamide.[6][11] This method first yields polysubstituted 3-trifluoromethyl-1,2,4-triazolines, which can then be oxidized to the corresponding aromatic 1,2,4-triazoles.[6][9][11] This strategy is notable for its atom economy and mild reaction conditions.[11]
Proposed Reaction Pathway:
Figure 3: Reaction pathway for the synthesis of 3-trifluoromethyl-1,2,4-triazoles via a tandem addition/cyclization followed by oxidation.
Comparative Analysis and Future Outlook
The metal-free strategies discussed herein offer significant advantages over their transition-metal-catalyzed counterparts, including reduced cost, lower toxicity, and more environmentally friendly reaction conditions. The choice of a particular method will depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis.
The multi-component reaction is particularly well-suited for generating diverse libraries of 3-trifluoromethyl-1,2,4-triazoles due to its convergent nature. The oxidative cyclization methods are attractive for their use of inexpensive and readily available C1 synthons. The tandem addition/cyclization approach provides a novel route to these valuable heterocycles with high atom economy.
Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems, the expansion of the substrate scope to include more complex and functionalized starting materials, and the application of these methods to the synthesis of biologically active compounds and functional materials. The continued innovation in metal-free synthesis will undoubtedly play a crucial role in the future of medicinal and materials chemistry.
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Lu, S., Yang, H., Chen, Z., & Wu, X.-F. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via oxidative cyclization of trifluoroacetimidohydrazides with N,N-dimethylformamide as carbon synthons. Green Synthesis and Catalysis, 3(4), 436-440. [Link]
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Lu, S., Yang, H., Chen, Z., & Wu, X. F. (2021). Oxidative Cyclization of Trifluoroacetimidohydrazides with d-Glucose for the Metal-Free Synthesis of 3-Trifluoromethyl-1,2,4-Triazoles. The Journal of Organic Chemistry, 86(15), 10543-10551. [Link]
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Physicochemical properties of 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole
An In-depth Technical Guide to the Physicochemical Properties of 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole
Introduction: The Significance of Fluorinated Triazoles in Modern Chemistry
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2][3] These five-membered heterocyclic rings, containing three nitrogen atoms, are key components in drugs with antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][4][5] The versatility of the triazole ring stems from its unique electronic properties, metabolic stability, and its capacity to engage in hydrogen bonding, which is pivotal for drug-target interactions.[6][7]
This guide focuses on a specific, highly functionalized derivative: This compound . The introduction of a trifluoromethyl (-CF3) group is a strategic decision in drug design. It is well-established that incorporating this moiety can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity.[8][9][10] The methyl (-CH3) group further modulates the electronic and steric profile of the molecule. Understanding the core physicochemical properties of this compound is therefore essential for researchers in drug discovery and development, as these parameters dictate its behavior in biological systems, from solubility and membrane permeability to target engagement and overall efficacy.
Core Physicochemical Profile
A quantitative understanding of a compound's physical and chemical characteristics is the foundation of its application in research and development.
Molecular Structure and Identity
The fundamental identity of the compound is defined by its structure and molecular formula.
Caption: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₄F₃N₃ | [11][12] |
| Molecular Weight | 151.09 g/mol | [11][13] |
| SMILES | CC1=NC(=NN1)C(F)(F)F | [12] |
| InChIKey | ZWXAVIBKKKTERN-UHFFFAOYSA-N |[12] |
Physical Properties
These properties are critical for determining the compound's physical state, handling, storage, and formulation requirements.
Table 2: Key Physicochemical Data
| Property | Value | Notes and Implications |
|---|---|---|
| Melting Point | 143-145 °C | [11] The relatively high melting point suggests a stable crystalline lattice structure. |
| Appearance | White to pale yellow crystalline solid | [14] Typical for small, purified organic molecules. |
| Predicted XlogP | 1.3 | [12] This value indicates moderate lipophilicity, suggesting a good balance for potential membrane permeability without excessive insolubility in aqueous media. |
| Storage | 2-8 °C, sealed in dry conditions |[13][15] Recommended for maintaining chemical stability and preventing moisture absorption. |
Solubility Profile
-
Aqueous Solubility : The 1,2,4-triazole ring itself is polar and capable of acting as both a hydrogen bond donor (the N-H proton) and acceptor (the other nitrogen atoms), which generally confers some degree of water solubility.[6][14][16]
-
Organic Solvent Solubility : The presence of the trifluoromethyl group increases the lipophilicity of the molecule, suggesting good solubility in organic solvents such as ethanol, methanol, and acetone.[14]
-
Overall : The molecule possesses both hydrophilic (triazole ring) and lipophilic (trifluoromethyl group) regions. This amphiphilic nature is common in drug molecules and often represents a compromise between the aqueous solubility required for administration and the lipophilicity needed to cross biological membranes.
Acidity and Basicity (pKa)
The pKa value dictates the ionization state of a molecule at a given pH, which profoundly impacts its solubility, permeability, and interaction with biological targets. The 1,2,4-triazole ring is amphoteric.[17]
-
Basicity : The lone pairs on the ring nitrogen atoms can be protonated. For the parent 1,2,4-triazole, the pKa of the conjugate acid is approximately 2.45.[17] The electron-withdrawing nature of the trifluoromethyl group would be expected to decrease the basicity of the ring (lower pKa) by pulling electron density away from the nitrogen atoms.
-
Acidity : The N-H proton can be deprotonated. For the parent 1,2,4-triazole, the pKa is approximately 10.26.[17] The trifluoromethyl group will increase the acidity of the N-H proton (lower pKa), making it more likely to be deprotonated at higher pH values. The electron-donating methyl group will have a slight counteracting effect.
Understanding the likely pKa is crucial for designing experiments in physiological buffers (pH ~7.4), as the charge state of the molecule will be determined by these values.
Synthesis and Characterization
Synthetic Approach
A common and regioselective method for synthesizing 5-trifluoromethyl-1,2,4-triazoles involves a [3+2] cycloaddition reaction. This approach offers good functional group tolerance and proceeds under mild conditions.[8][9][18]
The general strategy involves the in situ generation of a nitrile imine from a hydrazonyl chloride precursor, which then reacts with trifluoroacetonitrile (CF₃CN).[8]
Caption: General workflow for the synthesis of 5-trifluoromethyl-1,2,4-triazoles.
Spectral Characterization
The structure of the synthesized compound is confirmed using a suite of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR : Would show a characteristic singlet for the three protons of the methyl group and a broader singlet for the N-H proton of the triazole ring.
-
¹³C NMR : Distinct signals would be observed for the methyl carbon, the two aromatic carbons of the triazole ring, and a quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms.
-
¹⁹F NMR : A sharp singlet is expected, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
-
-
Mass Spectrometry (MS) : The molecular ion peak corresponding to the exact mass of the compound (C₄H₄F₃N₃⁺) would be a primary indicator of successful synthesis.
-
Infrared (IR) Spectroscopy : Characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), C=N stretching, and strong C-F stretching bands would be present.
Relevance in Drug Discovery and Development
The physicochemical properties of this compound directly influence its potential as a drug candidate. The interplay between these properties is critical for absorption, distribution, metabolism, and excretion (ADME).
Caption: Influence of physicochemical properties on key drug development parameters.
-
Antifungal and Anticancer Potential : The 1,2,4-triazole core is famous for its role in antifungal drugs like fluconazole, which inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol synthesis in fungi.[1] The trifluoromethyl group has been shown to enhance the potency of triazole derivatives against various cancer cell lines.[10]
-
Metabolic Stability : The C-F bond is exceptionally strong. The trifluoromethyl group blocks sites of metabolic oxidation, a common pathway for drug metabolism by cytochrome P450 enzymes. This leads to increased metabolic stability, a longer biological half-life, and potentially lower required doses.[9]
-
Lipophilicity and Permeability : The predicted XlogP of 1.3 falls within the "rule-of-five" range, suggesting that the molecule has sufficient lipophilicity to cross cell membranes but is not so greasy that it would have poor aqueous solubility. This balance is critical for orally administered drugs.[19]
Experimental Protocols for Property Determination
To ensure scientific integrity, the described properties must be verifiable through standardized experimental protocols.
Protocol 1: Melting Point Determination
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated rapidly to about 15-20 °C below the expected melting point (143 °C).
-
Observation: The rate of heating is then slowed to 1-2 °C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.
Caption: Experimental workflow for melting point determination.
Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the compound in water at a specific temperature.
Methodology:
-
Preparation: An excess amount of the solid compound is added to a known volume of distilled water in a sealed, airtight flask.
-
Equilibration: The flask is agitated (e.g., on a shaker) in a constant temperature bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Sampling and Analysis: A clear aliquot of the supernatant is carefully removed, diluted, and its concentration is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated based on the measured concentration and the dilution factor, typically expressed in mg/mL or µg/mL.
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An In-depth Technical Guide to the Tautomeric Forms of 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole
Abstract: The phenomenon of tautomerism is of paramount importance in the study of heterocyclic compounds, profoundly influencing their physicochemical properties, reactivity, and biological activity. This technical guide provides a comprehensive examination of the tautomeric landscape of 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole, a molecule of significant interest in medicinal and materials chemistry. By integrating theoretical principles with practical analytical methodologies, this document serves as an essential resource for researchers, scientists, and drug development professionals. We will explore the structural possibilities of its prototropic tautomers, delve into spectroscopic techniques for their characterization, and outline computational approaches for predicting their relative stabilities. This guide is designed to be a self-validating system, where theoretical predictions are corroborated by experimental evidence, ensuring a high degree of scientific integrity.
Introduction to Tautomerism in 1,2,4-Triazoles
The 1,2,4-triazole ring is a privileged scaffold in numerous applications due to its unique electronic properties and ability to engage in various intermolecular interactions.[1] A key feature of asymmetrically substituted 1,2,4-triazoles is their existence as a mixture of tautomers in solution and, in some cases, in the solid state. Prototropic tautomerism, the migration of a proton, is the most common form observed in these systems. For a 3,5-disubstituted 1,2,4-triazole, three principal tautomers can be envisioned: the 1H, 2H, and 4H forms. The position of the mobile proton is dictated by the electronic nature of the substituents at the C3 and C5 positions.[2]
The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, while the methyl (-CH₃) group is electron-donating. This electronic disparity in this compound suggests a pronounced influence on the tautomeric equilibrium. Understanding this equilibrium is critical, as the predominant tautomer will govern the molecule's hydrogen bonding capabilities, dipole moment, and ultimately its interaction with biological targets.
The Tautomeric Landscape of this compound
The three possible prototropic tautomers of this compound are depicted below. The equilibrium between these forms is dynamic and can be influenced by factors such as solvent polarity, temperature, and pH.
Caption: Workflow for computational analysis of tautomerism.
Computational Protocol: DFT Calculations
-
Structure Generation: Build the 3D structures of the 1H, 2H, and 4H tautomers of this compound.
-
Geometry Optimization and Frequency Calculation:
-
Perform geometry optimizations for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). [3] * Follow with frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies).
-
-
Energy Calculation:
-
Calculate the Gibbs free energies (G) of the optimized tautomers. The relative stabilities can be determined from the differences in these values (ΔG).
-
-
Solvation Effects:
-
To model the system in solution, re-optimize the geometries and calculate the energies using a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). [4]This is crucial as solvent polarity can significantly alter the relative stabilities of tautomers.
-
-
Spectroscopic Simulation:
-
NMR: Use the Gauge-Including Atomic Orbital (GIAO) method to calculate the isotropic shielding constants, which can be converted to chemical shifts.
-
IR: The output of the frequency calculation provides the vibrational frequencies and their corresponding intensities, which can be used to generate a simulated IR spectrum.
-
Synthesis of this compound
While various methods exist for the synthesis of trifluoromethylated 1,2,4-triazoles, a common approach involves the cyclization of appropriate precursors. [5][6]A general synthetic route is outlined below.
Caption: Generalized synthetic pathway to the target molecule.
Conclusion
The tautomerism of this compound is a complex interplay of electronic effects inherent to its substituents. A synergistic approach, combining high-resolution NMR and IR spectroscopy with robust DFT calculations, is essential for a complete understanding of its tautomeric behavior. The principles and protocols outlined in this guide provide a comprehensive framework for researchers to confidently characterize the tautomeric forms of this and related heterocyclic systems, thereby enabling a more profound insight into their chemical reactivity and potential applications.
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Introduction: The Strategic Convergence of the Triazole Scaffold and Trifluoromethyl Group
An In-depth Technical Guide to the Biological Activity Screening of Novel Trifluoromethylated Triazoles
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole ring is a five-membered heterocycle that stands as a privileged scaffold in medicinal chemistry. Its derivatives are the cornerstone of numerous therapeutic agents, particularly in the realm of antifungal medications where they famously target the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1] The triazole nucleus is not merely a structural component but an active pharmacophore; its nitrogen atoms can act as hydrogen bond donors or acceptors and coordinate with metal ions in enzyme active sites, modulating their biological activity.[2][3] This versatility has led to the exploration of triazoles for a wide range of biological activities, including anticancer, antibacterial, and various enzyme-inhibitory roles.[4][5]
The strategic incorporation of a trifluoromethyl (CF₃) group into these scaffolds represents a powerful tactic in modern drug design.[6] The CF₃ group is a bioisostere for methyl and chloro groups but possesses unique electronic properties, including high electronegativity and steric bulk.[6][7] Its inclusion in a drug candidate can profoundly enhance critical pharmacokinetic and pharmacodynamic properties.[8] The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation and effectively blocking metabolic hotspots.[8][9] This "metabolic switching" can significantly increase a drug's half-life and bioavailability.[6] Furthermore, the CF₃ group often increases lipophilicity, which can improve membrane permeability and enhance binding affinity to biological targets.[8][9]
This guide provides a comprehensive technical overview of the primary screening methodologies employed to evaluate the biological activities of novel trifluoromethylated triazoles. As a senior application scientist, the following sections are structured not as a rigid template, but as a logical workflow, explaining the causality behind experimental choices and providing field-proven protocols to ensure technical accuracy and reproducible results.
Antifungal Activity Screening: Targeting the Ergosterol Pathway
The primary and most well-established therapeutic application of triazoles is in combating fungal infections.[2] The rise of drug-resistant fungal pathogens necessitates the continuous development of new and more effective antifungal agents.[1]
Causality of Experimental Choice: The Lanosterol 14α-Demethylase (CYP51) Target
The fungistatic or fungicidal action of triazole antifungals stems from their ability to disrupt the integrity of the fungal cell membrane.[2] They achieve this by inhibiting a key enzyme in the ergosterol biosynthesis pathway, lanosterol 14α-demethylase (encoded by the ERG11 gene), which is a cytochrome P450-dependent enzyme.[1][10] One of the triazole's nitrogen atoms binds to the heme iron atom in the enzyme's active site, preventing the demethylation of lanosterol.[1][11] This blockade leads to the depletion of ergosterol, a vital component for fungal membrane fluidity and function, and the accumulation of toxic 14α-methylated sterols, ultimately arresting fungal growth.[10][12] Screening for the inhibition of fungal growth is, therefore, a direct measure of the compound's potential as an antifungal agent acting on this validated pathway.
Caption: Workflow and principle of the MTT cell viability assay.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol is optimized for adherent human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast, A549 lung, DU145 prostate) [13][14]* Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered) [15]* Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates, incubator (37°C, 5% CO₂), microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment. [16]2. Compound Treatment: Prepare serial dilutions of the trifluoromethylated triazoles in the culture medium. Aspirate the old medium from the cells and add 100 µL of the medium containing the test compounds. Include untreated and vehicle (e.g., DMSO) controls. [16]3. Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 10 µL of the 5 mg/mL MTT stock solution to each well. [17]5. Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert MTT into purple formazan crystals. [18]6. Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker. [15]7. Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise. [15]8. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Data Presentation: In Vitro Anticancer Activity
Present the IC₅₀ values in a table to compare the cytotoxic potency of the synthesized compounds against different cancer cell lines.
| Compound ID | Structure Fragment | IC₅₀ (µM) vs MCF-7 (Breast) | IC₅₀ (µM) vs A549 (Lung) | IC₅₀ (µM) vs DU145 (Prostate) |
| TFT-001 | 4-Cl-Phenyl | 28.5 | 45.2 | 33.1 |
| TFT-002 | 2,4-diF-Phenyl | 5.8 | 12.4 | 9.7 |
| TFT-003 | 4-CF₃-Phenyl | 15.1 | 21.3 | 18.9 |
| Doxorubicin | Positive Control | 0.9 | 1.2 | 1.1 |
Antibacterial Activity Screening: The Agar Disk Diffusion Assay
While renowned as antifungals, the broad biological potential of triazoles extends to antibacterial activity. [19]The search for novel antibacterial agents is critical in the face of widespread antibiotic resistance. [20]
Causality of Experimental Choice: A Rapid and Reliable Primary Screen
The agar disk diffusion (Kirby-Bauer) test is a standard, qualitative method used to determine the susceptibility of bacteria to antimicrobial agents. [21]Its widespread use is due to its simplicity, low cost, and ability to test multiple compounds simultaneously. The principle is straightforward: a paper disk impregnated with a test compound is placed on an agar plate uniformly inoculated with a bacterium. The compound diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear circular area of no growth, known as the zone of inhibition, will form around the disk. [21]The diameter of this zone is proportional to the susceptibility of the organism and the diffusion rate of the compound. It serves as an excellent primary screen to quickly identify compounds with potential antibacterial activity for further quantitative analysis (e.g., MIC determination). [22]
Caption: Workflow and principle of the agar disk diffusion assay.
Experimental Protocol: Agar Disk Diffusion Assay
Materials:
-
Bacterial strains (e.g., Gram-positive Staphylococcus aureus ATCC 25923, Gram-negative Escherichia coli ATCC 25922)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
0.5 McFarland turbidity standard
-
Sterile swabs, calipers
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard. [22]2. Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the bacterial suspension. Press the swab against the inside of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure uniform coverage. [22]3. Disk Preparation and Application: Aseptically apply a known amount of each test compound solution to sterile paper disks and allow the solvent to evaporate. Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate. Gently press each disk to ensure complete contact with the agar. [21]4. Controls: Place a disk impregnated with the positive control antibiotic and a disk with the solvent alone (negative control) on the plate.
-
Incubation: Invert the plates and incubate at 35°C for 18-24 hours.
-
Measurement: After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) to the nearest millimeter (mm) using a caliper. [22]
Data Presentation: In Vitro Antibacterial Activity
Results are presented as the diameter of the zone of inhibition in millimeters.
| Compound ID | Structure Fragment | Zone of Inhibition (mm) vs S. aureus (Gram +) | Zone of Inhibition (mm) vs E. coli (Gram -) |
| TFT-001 | 4-Cl-Phenyl | 14 | 8 |
| TFT-002 | 2,4-diF-Phenyl | 22 | 15 |
| TFT-003 | 4-CF₃-Phenyl | 18 | 11 |
| Ciprofloxacin (10 µg) | Positive Control | 25 | 30 |
| DMSO | Negative Control | 6 | 6 |
Conclusion and Future Directions
This guide has outlined the core, validated screening methodologies for assessing the primary biological activities of novel trifluoromethylated triazoles. The protocols for antifungal, anticancer, and antibacterial screening provide a robust framework for the initial evaluation of these promising compounds. The strategic combination of the versatile triazole scaffold with the pharmacokinetically advantageous trifluoromethyl group continues to be a highly successful approach in the discovery of new therapeutic agents. [23] Compounds that demonstrate significant activity in these primary screens (e.g., low MIC or IC₅₀ values, large zones of inhibition) become lead candidates for further investigation. Subsequent steps in the drug development pipeline would include:
-
Enzyme Inhibition Assays: For promising antifungal or anticancer candidates, direct enzymatic assays can confirm the inhibition of specific targets like CYP51 or other kinases. [3][24]* Mechanism of Action Studies: Investigating how the most potent compounds induce cell death (e.g., apoptosis vs. necrosis) or inhibit microbial growth.
-
In Vivo Efficacy: Testing lead compounds in animal models of infection or cancer to evaluate their efficacy and safety in a whole-organism context.
-
ADME/Tox Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity profiles of the compounds to determine their drug-like properties.
By systematically applying these screening funnels, researchers can efficiently identify and advance the most promising trifluoromethylated triazoles toward potential clinical development.
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A Technical Guide to the Derivatizatization of 5-Methyl-3-(Trifluoromethyl)-1H-1,2,4-Triazole for Structure-Activity Relationship (SAR) Studies
Abstract
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, integral to numerous clinically significant drugs.[1][2][3] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding make it a cornerstone in drug design.[3][4] The strategic incorporation of a trifluoromethyl (CF₃) group can profoundly enhance a molecule's pharmacokinetic profile by increasing metabolic stability, lipophilicity, and binding affinity.[5][6][7][8] This guide provides a comprehensive technical overview of the synthetic strategies for derivatizing 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole. We will explore the key reactive sites of the core structure, present detailed, field-proven protocols for functionalization, and discuss the rationale behind these methodologies in the context of advancing structure-activity relationship (SAR) studies for drug discovery programs.
The Core Scaffold: Analysis of Reactivity
The this compound core presents several distinct sites for chemical modification, crucial for systematic SAR exploration. The reactivity of this scaffold is dictated by the interplay between the electron-donating methyl group and the powerfully electron-withdrawing trifluoromethyl group.
-
Trifluoromethyl Group (-CF₃): This group significantly increases the acidity of the N-H proton on the triazole ring, facilitating deprotonation and subsequent N-functionalization. Its steric bulk and electronic nature are key modulators of biological activity.[5][6][9]
-
Nitrogen Atoms (N1, N2, N4): The triazole ring contains three nitrogen atoms, which are the primary sites for derivatization. Due to tautomerism, alkylation or arylation can potentially occur at the N1, N2, or N4 positions. Controlling the regioselectivity of these reactions is a central challenge and a key aspect of building a focused compound library.
-
Methyl Group (C5-CH₃): The methyl group at the C5 position is another valuable handle for modification. It can be functionalized to probe steric tolerance, introduce new pharmacophoric features, or block potential sites of metabolism.[10]
The strategic derivatization at these positions allows for the fine-tuning of physicochemical properties such as lipophilicity (LogP), pKa, and solubility, which are critical for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Caption: Key sites for derivatization on the core scaffold.
N-Functionalization of the Triazole Ring
Direct functionalization of the ring nitrogen atoms is the most common strategy for elaborating the 1,2,4-triazole core. The primary challenge is achieving regioselectivity, as reactions can yield a mixture of N1, N2, and N4 isomers. The ratio of these products is highly dependent on the reaction conditions.[11]
N-Alkylation
N-alkylation introduces alkyl chains, cyclic systems, or functionalized linkers, allowing for the exploration of specific binding pockets and the modulation of solubility.
Causality Behind Experimental Choices: The choice of base and solvent is critical for controlling regioselectivity. A strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF fully deprotonates the triazole, forming the triazolide anion. The subsequent alkylation site is then influenced by a combination of steric hindrance and the nature of the electrophile (alkyl halide). Weaker bases and protic solvents may favor different isomer ratios.
Experimental Protocol: General N-Alkylation
-
Preparation: To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (R-X, 1.2 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS. For less reactive halides, heating to 50-80 °C may be required.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product, typically a mixture of N1 and N2/N4 isomers, is purified by silica gel column chromatography to isolate the individual regioisomers.
Table 1: Representative N-Alkylation Data
| Alkyl Halide (R-X) | Major Isomer | Typical Yield | Rationale for SAR |
|---|---|---|---|
| Benzyl Bromide | N1 | 65-75% | Probes for aromatic/π-stacking interactions |
| Ethyl Bromoacetate | N1 | 60-70% | Introduces a carboxylic acid precursor for solubility/H-bonding |
| 1-Bromobutane | N1/N2 mix | 50-60% | Modulates lipophilicity and explores hydrophobic pockets |
N-Arylation
Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann couplings, are powerful methods for forming C-N bonds and introducing aryl or heteroaryl moieties.[12][13] These groups are critical for mimicking peptide bonds or engaging in specific aromatic interactions with biological targets.
Causality Behind Experimental Choices: Copper-catalyzed Ullmann-type reactions are often effective for N-arylation of azoles and can be more cost-effective than palladium-based methods.[12] The choice of ligand is crucial for facilitating the catalytic cycle. For challenging substrates like C-amino-1,2,4-triazoles, palladium catalysts with bulky N-heterocyclic carbene (NHC) ligands have shown great success by preventing catalyst inhibition.[14]
Experimental Protocol: Copper-Catalyzed N-Arylation (Ullmann-type)
-
Preparation: In a sealed tube, combine this compound (1.0 eq.), the desired aryl iodide or bromide (1.5 eq.), copper(I) oxide (Cu₂O, 0.1 eq.), cesium carbonate (Cs₂CO₃, 2.0 eq.), and a suitable ligand such as N,N'-dimethylethylenediamine (0.2 eq.).[12]
-
Reaction: Add anhydrous DMF or DMSO as the solvent (0.3 M) and seal the tube. Heat the reaction mixture to 110-130 °C for 18-36 hours. Monitor progress by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the copper catalyst.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude residue by silica gel column chromatography to yield the N-arylated product(s).
Caption: General workflow for N-functionalization of the triazole core.
Functionalization of the C5-Methyl Group
Modifying the C5-methyl group offers an alternative strategy to introduce diversity. This approach is particularly useful for improving metabolic stability, as methyl groups on heteroaromatic rings can be susceptible to oxidation by cytochrome P450 enzymes.[6]
Halogenation and Nucleophilic Substitution
A reliable two-step sequence involves initial free-radical bromination of the methyl group followed by nucleophilic substitution.
Causality Behind Experimental Choices: N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) is the standard method for benzylic-type halogenation. The resulting bromomethyl intermediate is a versatile electrophile. Subsequent reaction with a wide range of nucleophiles (e.g., amines, thiols, alcohols) allows for the rapid generation of a diverse library of analogs.
Experimental Protocol: Bromination and Substitution
Step A: Bromination
-
Preparation: Dissolve an N1-protected 5-methyl-3-(trifluoromethyl)-1,2,4-triazole (1.0 eq.) in a non-polar solvent like carbon tetrachloride (CCl₄) or chlorobenzene. Note: N1 protection is crucial to prevent reaction at the ring nitrogens.
-
Reaction: Add NBS (1.1 eq.) and a catalytic amount of AIBN (0.05 eq.). Heat the mixture to reflux (approx. 80 °C) and irradiate with a UV lamp (or a 250W incandescent bulb) for 2-4 hours.
-
Work-up: Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate. The crude 5-(bromomethyl) derivative can often be used directly in the next step.
Step B: Nucleophilic Substitution
-
Preparation: Dissolve the crude 5-(bromomethyl)-triazole from Step A (1.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF.
-
Reaction: Add the desired nucleophile (Nu-H, 1.5 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃, 2.0 eq.).
-
Conditions: Stir the mixture at room temperature or heat gently (40-60 °C) for 6-18 hours until the starting material is consumed (monitor by TLC/LC-MS).
-
Purification: Perform a standard aqueous work-up followed by silica gel chromatography to obtain the pure C5-functionalized product.
Characterization and Analysis
Unambiguous characterization of the synthesized derivatives is paramount, especially for distinguishing between N-substituted regioisomers.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is the most powerful tool for structural elucidation.[15][16][17][18] The chemical shifts of the C5-methyl protons and the C3/C5 ring carbons are diagnostic for determining the site of substitution. 2D NMR techniques (HSQC, HMBC) are often essential for definitive assignment.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the new compounds.[15][19]
Conclusion
The this compound scaffold provides a robust and versatile platform for medicinal chemistry exploration. The derivatization strategies outlined in this guide—focusing on N-alkylation, N-arylation, and C5-methyl functionalization—offer researchers reliable and reproducible methods for generating diverse compound libraries. By systematically modifying the core and analyzing the resulting biological data, these protocols directly support the advancement of SAR studies, paving the way for the discovery of novel therapeutic agents with optimized efficacy and pharmacokinetic properties.
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A Guide to the Mechanistic Formation of 5-Trifluoromethyl-1,2,4-Triazoles
Introduction: The Strategic Value of the CF3-Triazole Scaffold
In the landscape of modern drug discovery and materials science, the 1,2,4-triazole ring is a privileged scaffold, forming the core of numerous therapeutic agents and functional materials.[1][2] Its prevalence stems from its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions. The strategic incorporation of a trifluoromethyl (CF3) group onto this heterocyclic core further enhances its desirability. The CF3 group is a powerful modulator of molecular properties, often improving lipophilicity, metabolic stability, and binding affinity by altering the molecule's conformational preferences and electronic profile.[1]
This guide provides an in-depth exploration of the primary mechanistic pathways for the synthesis of 5-trifluoromethyl-1,2,4-triazoles. We will move beyond simple procedural outlines to dissect the underlying causality of experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies described herein are presented as self-validating systems, grounded in authoritative literature and designed for robust application.
Primary Mechanistic Pathway: [3+2] Cycloaddition of Nitrile Imines
One of the most elegant and regioselective strategies for constructing the 5-trifluoromethyl-1,2,4-triazole ring is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) reaction. This pathway involves the reaction of a 1,3-dipole, specifically a nitrile imine, with a dipolarophile, trifluoroacetonitrile (CF3CN).
Mechanistic Rationale and Causality
The core of this mechanism involves the in situ generation of two highly reactive species from stable precursors.[1]
-
Nitrile Imine Generation: The nitrile imine dipole is typically generated from a hydrazonoyl chloride precursor. The presence of a non-nucleophilic base, such as triethylamine (NEt3), is critical. The base abstracts the acidic proton from the hydrazonoyl chloride, leading to the elimination of a chloride ion and the formation of the transient nitrile imine. The choice of a tertiary amine base is deliberate; it is sufficiently basic to deprotonate the precursor without competing as a nucleophile in subsequent steps.
-
Trifluoroacetonitrile (CF3CN) Generation: Trifluoroacetonitrile is a toxic, low-boiling-point gas, making it difficult to handle directly. A key innovation in this field is its in situ generation from a stable, solid precursor. 2,2,2-Trifluoroacetaldehyde O-(aryl)oxime serves as an excellent source.[1][3] In the presence of the same base (NEt3), the oxime undergoes an elimination reaction to release trifluoroacetonitrile directly into the reaction medium. This strategy circumvents the challenges of handling gaseous reagents and ensures a controlled concentration of the dipolarophile.
-
Regioselective Cycloaddition: Once formed, the electron-rich terminus of the nitrile imine dipole attacks the electrophilic carbon of the trifluoroacetonitrile's nitrile group. This is followed by ring closure to form the five-membered triazole ring. The reaction exhibits high regioselectivity, consistently placing the trifluoromethyl group at the 5-position of the 1,2,4-triazole ring.[1]
Visualization of the [3+2] Cycloaddition Pathway
Sources
Trifluoromethylated heterocycles in medicinal chemistry
An In-depth Technical Guide to Trifluoromethylated Heterocycles in Medicinal Chemistry
Executive Summary
The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. This powerful functional group, though absent in nature, imparts a unique combination of physicochemical and pharmacokinetic properties that can dramatically enhance the drug-like qualities of a molecule. Its introduction can lead to improved metabolic stability, increased lipophilicity, and modulated electronic properties, which in turn can result in enhanced binding affinity, better cell permeability, and a more favorable pharmacokinetic profile. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core principles and practical applications of trifluoromethylated heterocycles. We will delve into the profound effects of the CF3 group on molecular properties, explore the diverse synthetic methodologies for their preparation, and examine their successful application in several FDA-approved drugs.
The Strategic Advantage of the Trifluoromethyl Group in Heterocyclic Scaffolds
The trifluoromethyl group is a small yet powerful substituent that can significantly alter the biological and physicochemical properties of a parent molecule. Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability make it a valuable tool in drug design.
1.1. Enhancement of Metabolic Stability
One of the most significant advantages of incorporating a CF3 group is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to 414 kJ/mol for a carbon-hydrogen bond. This high bond strength makes the CF3 group exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes, a common route of drug deactivation. By replacing a metabolically labile methyl group or hydrogen atom with a CF3 group, medicinal chemists can block metabolic hotspots, prolong the drug's half-life, reduce clearance rates, and potentially lower the required therapeutic dose.
1.2. Modulation of Physicochemical Properties
The introduction of a CF3 group has a profound impact on a molecule's physicochemical properties, including lipophilicity, acidity/basicity (pKa), and conformation.
-
Lipophilicity: The CF3 group is significantly more lipophilic than a hydrogen atom and even a methyl group, with a Hansch hydrophobicity constant (π) of +0.88. Increased lipophilicity can enhance a drug's ability to cross cell membranes, improving absorption and distribution. This is particularly crucial for drugs targeting the central nervous system, where penetration of the blood-brain barrier is required.
-
Electronic Effects and pKa: As a potent electron-withdrawing group, the CF3 group can significantly lower the pKa of nearby acidic or basic functional groups. This modulation of a molecule's ionization state can have a profound impact on its solubility, membrane permeability, and binding interactions with its biological target. For example, lowering the pKa of an amine can reduce its basicity, which may be beneficial for avoiding off-target interactions or improving oral bioavailability.
-
Conformational Effects: The steric bulk of the CF3 group, while relatively small, can influence the preferred conformation of a molecule. This can lead to a more favorable orientation for binding to a receptor or enzyme active site, thereby increasing potency and selectivity.
1.3. Bioisosterism
The trifluoromethyl group is often employed as a bioisostere for other chemical groups, such as the methyl, chloro, and even the nitro group. Bioisosteric replacement is a strategy used in drug design to modify a lead compound's properties while retaining its desired biological activity. For instance, replacing a chlorine atom with a sterically similar CF3 group can improve metabolic stability without drastically altering the molecule's shape. In a notable case study, the replacement of an aliphatic nitro group with a trifluoromethyl group in a series of CB1 receptor positive allosteric modulators resulted in compounds with greater potency and improved metabolic stability.
Physicochemical and Pharmacokinetic Properties of Trifluoromethylated Heterocycles
The cumulative effects of the CF3 group on a heterocyclic scaffold often lead to a more favorable pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME).
| Property | Effect of Trifluoromethylation | Rationale | Reference |
| Lipophilicity (logP) | Generally Increased | High hydrophobicity of the CF3 group (Hansch π = +0.88). | |
| Metabolic Stability | Significantly Increased | High C-F bond strength resists oxidative metabolism. | |
| Aqueous Solubility | Can be decreased | Increased lipophilicity can reduce solubility. | |
| pKa of nearby amines | Decreased (less basic) | Strong electron-withdrawing nature of the CF3 group. | |
| Binding Affinity | Often Increased | Can enhance hydrophobic and electrostatic interactions with the target. | |
| Membrane Permeability | Generally Increased | A consequence of increased lipophilicity. |
Synthetic Strategies for the Introduction of the Trifluoromethyl Group into Heterocycles
The synthesis of trifluoromethylated heterocycles has been a subject of intense research, leading to the development of a diverse array of synthetic methodologies. These can be broadly categorized into two main approaches: the direct introduction of a CF3 group onto a pre-formed heterocyclic core and the construction of the heterocyclic ring from trifluoromethylated building blocks.
3.1. Direct C-H Trifluoromethylation
Direct C-H trifluoromethylation is an attractive strategy as it avoids the need for pre-functionalized substrates. This approach often relies on the generation of a trifluoromethyl radical (CF3•), which can then react with the heterocycle.
Several reagents have been developed for this purpose, including:
-
Sodium trifluoromethanesulfinate (CF3SO2Na, Langlois reagent): This is an inexpensive and bench-stable solid that can generate CF3 radicals under oxidative conditions.[1][2][3] It is versatile and has a broad substrate scope.[1]
-
Hypervalent Iodine Reagents (e.g., Togni reagents): These reagents, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni reagent II), are highly effective for the electrophilic trifluoromethylation of a wide range of nucleophiles, including heterocycles. They are generally stable to air and moisture, making them convenient to handle.
-
S-(trifluoromethyl)dibenzothiophenium salts (Umemoto's reagents): These are powerful electrophilic trifluoromethylating agents. Newer generations of these reagents have been developed with improved reactivity and thermal stability.
The choice of reagent and reaction conditions (e.g., use of a metal catalyst or photoredox catalysis) can influence the efficiency and regioselectivity of the trifluoromethylation.
Experimental Protocol: Direct C-H Trifluoromethylation of an Electron-Rich Heterocycle using Togni Reagent II
This protocol is a representative example for the trifluoromethylation of an enamine, which can be a precursor to various nitrogen-containing heterocycles.
Materials:
-
Enamine substrate (1.0 mmol)
-
Togni Reagent II (1.1 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol)
-
Anhydrous 1,2-dichloroethane (DCE) (5 mL)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO3)
-
Dichloromethane (CH2Cl2)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inert atmosphere setup
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the enamine substrate (1.0 mmol), Togni Reagent II (1.1 mmol), and CuI (0.1 mmol).
-
Add anhydrous DCE (5 mL) to the flask.
-
Stir the reaction mixture at 60 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with CH2Cl2 (3 x 10 mL).
-
Combine the organic layers, dry over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-trifluoromethylated enamine.
Causality behind experimental choices:
-
Inert atmosphere: Prevents unwanted side reactions with oxygen or moisture.
-
CuI catalyst: Copper catalysis is often necessary for the trifluoromethylation of alkenes and enamines with Togni reagents.
-
DCE as solvent: A suitable solvent for this type of reaction, capable of dissolving the reactants and stable at the reaction temperature.
-
60 °C: Heating is often required to achieve a reasonable reaction rate.
-
Aqueous NaHCO3 quench: Neutralizes any acidic byproducts and helps in the workup process.
3.2. Annulation of Trifluoromethylated Building Blocks
An alternative and powerful strategy involves using readily available starting materials that already contain the CF3 group and constructing the heterocyclic ring around them. This approach offers excellent control over the position of the trifluoromethyl group. Common trifluoromethylated building blocks include trifluoroacetimidoyl chlorides, β-CF3-acrylonitrile, and 2,2,2-trifluoroacetyl derivatives.
3.3. Modern Synthetic Approaches: Continuous-Flow Synthesis
Continuous-flow processing has emerged as a promising technology for the synthesis of trifluoromethylated heterocycles. This approach offers several advantages over traditional batch reactions, including enhanced safety, improved reaction control, higher yields, and scalability. For example, the direct alkylation-cyclization of amines with trifluoroacetic acid or its anhydride can be efficiently performed in a continuous-flow reactor.
Diagram: Synthetic Pathways to Trifluoromethylated Heterocycles
Caption: Overview of major synthetic strategies for accessing trifluoromethylated heterocyles.
Case Studies: Trifluoromethylated Heterocycles in FDA-Approved Drugs
The impact of trifluoromethylated heterocycles in medicinal chemistry is best illustrated by their presence in numerous successful drugs.
-
Celecoxib (Celebrex®): An anti-inflammatory drug, Celecoxib contains a trifluoromethylated pyrazole ring. The CF3 group is crucial for its selective inhibition of the COX-2 enzyme over COX-1. The electron-withdrawing nature of the CF3 group on the pyrazole ring allows the sulfonamide moiety to bind effectively within a specific hydrophilic side pocket of the COX-2 active site, a feature absent in the COX-1 isoform. This selective binding is the basis for its improved gastrointestinal safety profile compared to non-selective NSAIDs.
-
Fluoxetine (Prozac®): A widely prescribed antidepressant, Fluoxetine is a selective serotonin reuptake inhibitor (SSRI). It features a trifluoromethyl group on a phenoxy ring attached to a heterocyclic-like piperidine precursor. The lipophilic and electron-withdrawing CF3 group enhances the molecule's ability to cross the blood-brain barrier and contributes to its binding affinity for the serotonin transporter.
-
Sitagliptin (Januvia®): An oral hypoglycemic agent used for the treatment of type 2 diabetes, Sitagliptin contains a trifluoromethylated triazolopiperazine core. The CF3 group enhances the metabolic stability of the molecule, contributing to its long half-life and allowing for once-daily dosing. It also plays a role in the potent and selective inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme.
Challenges and Future Perspectives
Despite the significant advances in the synthesis and application of trifluoromethylated heterocyles, several challenges remain. The development of more cost-effective and environmentally benign trifluoromethylating reagents is an ongoing area of research. Furthermore, achieving high regioselectivity in direct C-H trifluoromethylation of complex heterocycles can be challenging.
Future research will likely focus on the development of novel catalytic systems for trifluoromethylation, including the use of earth-abundant metals and photoredox catalysis. The exploration of new trifluoromethylated heterocyclic scaffolds for novel biological targets will continue to be a major driver of innovation in drug discovery. Additionally, the application of machine learning and computational methods to predict the optimal placement of a CF3 group for desired ADME properties is a promising avenue for accelerating the drug design process.
Conclusion
Trifluoromethylated heterocycles are a privileged class of compounds in medicinal chemistry, offering a powerful strategy for optimizing the properties of drug candidates. The unique electronic and steric properties of the trifluoromethyl group can be leveraged to enhance metabolic stability, modulate physicochemical properties, and improve pharmacokinetic profiles. With an expanding toolbox of synthetic methodologies and a growing understanding of the structure-activity relationships governing their biological effects, trifluoromethylated heterocycles are poised to remain at the forefront of drug discovery and development for the foreseeable future.
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Fujita, T., Iwasa, J., & Hansch, C. (1964). A New Substituent Constant, π, Derived from Partition Coefficients. Journal of the American Chemical Society, 86(23), 5175–5180. [Link]
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
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Baran, P. S., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]
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Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650-682. [Link]
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Umemoto, T., et al. (2010). S-(Trifluoromethyl)dibenzothiophenium Salts as a Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agent. The Journal of Organic Chemistry, 75(17), 5929-5943. [Link]
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Togni, A. (2010). New Reagents for Electrophilic Trifluoromethylation. Angewandte Chemie International Edition, 49(36), 6278-6280. [Link]
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Chen, Q. Y., & Wu, S. W. (1989). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate. Journal of the Chemical Society, Perkin Transactions 1, (11), 2385-2387. [Link]
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A Senior Application Scientist's Guide to the Regioselective Synthesis of 5-Trifluoromethyl-1,2,4-Triazoles
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the CF₃ Group in Triazole Scaffolds
The 1,2,4-triazole ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The strategic incorporation of a trifluoromethyl (CF₃) group onto this privileged heterocycle can significantly enhance a molecule's pharmacological profile. It is well-established that the CF₃ group can improve metabolic stability, increase lipophilicity, and modulate bioavailability, making trifluoromethylated 1,2,4-triazoles highly sought-after targets in drug discovery.[2][3]
However, the synthesis of these valuable compounds is not without its challenges. A primary hurdle is controlling the regioselectivity—precisely placing the CF₃ group at the C5 position of the triazole ring. This guide provides an in-depth exploration of the most effective and reliable strategies for achieving the regioselective synthesis of 5-trifluoromethyl-1,2,4-triazoles, focusing on the underlying mechanisms and providing field-proven experimental protocols.
Strategy 1: [3+2] Cycloaddition of Nitrile Imines with a Trifluoroacetonitrile Source
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, stands as a premier strategy for constructing the 1,2,4-triazole core with high regiocontrol. This approach involves the reaction of a 1,3-dipole (the three-atom component) with a dipolarophile (the two-atom component). For the synthesis of 5-trifluoromethyl-1,2,4-triazoles, a highly effective and regioselective pathway is the reaction of a nitrile imine with trifluoroacetonitrile (CF₃CN).[1][2][4]
Causality of Regioselectivity: A Mechanistic Perspective
The regioselectivity of this cycloaddition is governed by the electronic properties of the reactants. The nitrile imine, typically generated in situ from a hydrazonoyl chloride precursor in the presence of a base, reacts with trifluoroacetonitrile.[1][2] Quantum chemical studies based on Molecular Electron Density Theory (MEDT) suggest that these reactions are kinetically controlled, irreversible processes.[5] The reaction proceeds via a transition state where the most nucleophilic center of the nitrile imine attacks the most electrophilic center of the trifluoroacetonitrile. The powerful electron-withdrawing nature of the CF₃ group makes the nitrile carbon of CF₃CN highly electrophilic, directing the regioselective attack to form the desired 5-CF₃ regioisomer exclusively.[1][5]
A plausible mechanism for this transformation is outlined below.[1][2]
Caption: Proposed mechanism for the [3+2] cycloaddition.
Data Summary: Substrate Scope and Yields
This method demonstrates broad functional group tolerance, providing good to excellent yields across various substituted hydrazonoyl chlorides.[1][2]
| Entry | Ar Group (Hydrazonoyl Chloride) | R¹ Group | Yield (%)[1] |
| 1 | 4-MeC₆H₄ | Phenyl | 98 |
| 2 | 3-MeC₆H₄ | Phenyl | 75 |
| 3 | 4-t-BuC₆H₄ | Phenyl | 60 |
| 4 | 4-FC₆H₄ | Phenyl | 81 |
| 5 | 4-ClC₆H₄ | Phenyl | 85 |
| 6 | 4-BrC₆H₄ | Phenyl | 83 |
| 7 | 4-NO₂C₆H₄ | Phenyl | 39 |
Field-Proven Experimental Protocol
The following protocol is adapted from a demonstrated, scalable synthesis.[1]
Objective: To synthesize 1-(4-bromophenyl)-3-phenyl-5-(trifluoromethyl)-1H-1,2,4-triazole.
Materials:
-
4-Bromobenzaldehyde phenylhydrazone (precursor to hydrazonoyl chloride)
-
N-Chlorosuccinimide (NCS)
-
2,2,2-Trifluoroacetaldehyde O-(2,4-dinitrophenyl) oxime (CF₃CN precursor, 1 )
-
Triethylamine (NEt₃)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Preparation of Hydrazonoyl Chloride (2):
-
To a solution of the appropriate hydrazone (e.g., 4-bromobenzaldehyde phenylhydrazone) in DMF, add NCS portion-wise at 0 °C.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude hydrazonoyl chloride is often used without further purification.
-
-
[3+2] Cycloaddition:
-
In a Schlenk tube equipped with a stir bar, combine the hydrazonoyl chloride 2 (0.30 mmol, 1.5 equiv) and trifluoroacetaldehyde O-(2,4-dinitrophenyl) oxime 1 (54.1 mg, 0.20 mmol, 1.0 equiv) in CH₂Cl₂ (1.0 mL).
-
Add NEt₃ (60.6 mg, 0.60 mmol, 3.0 equiv) to the mixture.
-
Immediately seal the tube with a Teflon cap and stir vigorously at room temperature for 12 hours.
-
-
Work-up and Purification:
-
After the reaction is complete (monitored by TLC or ¹⁹F NMR), remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the pure 5-trifluoromethyl-1,2,4-triazole product.
-
Self-Validation: The exclusive formation of the 5-CF₃ regioisomer can be confirmed by ¹⁹F NMR spectroscopy. The yield should be determined using ¹⁹F NMR with an internal standard (e.g., PhOCF₃) before purification for accurate assessment.[2]
Strategy 2: Cyclization of Trifluoroacetylated Amidrazones
Another robust strategy involves the construction of a linear N-trifluoroacetyl amidrazone intermediate, which then undergoes a regioselective intramolecular cyclization. This method offers an alternative pathway where the regiochemistry is controlled by the nature of the cyclization step.
Causality of Regioselectivity: A Mechanistic Perspective
The synthesis begins with the reaction of a hydrazide with a trifluoroacetimidate or trifluoroacetonitrile to form an amidrazone intermediate.[6] This intermediate possesses two nucleophilic nitrogen atoms that can initiate the cyclization by attacking the electrophilic carbonyl carbon. The regioselectivity of the cyclization is influenced by factors such as the steric and electronic nature of the substituents and the reaction conditions. The formation of the 1,2,4-triazole is often in competition with the formation of a 1,3,4-oxadiazole side product.[6] However, under controlled conditions, the desired triazole can be obtained as the major product.
Caption: General workflow for triazole synthesis via amidrazone cyclization.
Field-Proven Experimental Protocol
The following protocol describes a multi-gram scale synthesis of a key building block, tert-butyl ((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)methyl)carbamate.[6]
Objective: To synthesize a protected aminomethyl-5-trifluoromethyl-1,2,4-triazole.
Materials:
-
tert-Butyl 2-hydrazinylacetate (Boc-Gly-NHNH₂)
-
Trifluoroacetonitrile (CF₃CN)
-
Methanol (MeOH)
-
Acetic Acid (AcOH)
Procedure:
-
Amidrazone Formation and In Situ Cyclization:
-
Cool a solution of tert-butyl 2-hydrazinylacetate (1 mole) in methanol to -10 °C.
-
Carefully bubble trifluoroacetonitrile gas (1 mole) through the cooled solution with vigorous stirring. Maintain the temperature below 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Add acetic acid (1.2 mole) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by LC-MS.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.
-
Self-Validation: This protocol's success relies on driving the equilibrium from the amidrazone to the cyclized triazole. The acidic conditions (acetic acid) catalyze the dehydration step. The competing 1,3,4-oxadiazole formation is a key side reaction to monitor.[6]
Comparative Analysis of Synthetic Strategies
| Feature | [3+2] Cycloaddition | Amidrazone Cyclization |
| Regiocontrol | Excellent, electronically driven.[1][5] | Good, but can have competing pathways (e.g., oxadiazole formation).[6] |
| Starting Materials | Hydrazonoyl chlorides, CF₃CN precursors.[1] | Carboxylic acid hydrazides, CF₃CN or imidates.[6] |
| Conditions | Mild (room temperature).[1] | Often requires heating/reflux.[6] |
| Scalability | Demonstrated on gram-scale.[1] | Demonstrated on multi-gram and mole scale.[6] |
| Key Advantage | High and predictable regioselectivity. | Utilizes readily available hydrazides. |
| Potential Issue | Stability and handling of some hydrazonoyl chlorides. | Potential for side-product formation. |
Conclusion and Future Outlook
The regioselective synthesis of 5-trifluoromethyl-1,2,4-triazoles is a critical capability for modern medicinal chemistry. The [3+2] cycloaddition of nitrile imines with trifluoroacetonitrile offers a highly reliable and regioselective route under mild conditions, making it a preferred method for many applications.[1][2] Concurrently, the cyclization of N-trifluoroacetylated amidrazones provides a powerful and highly scalable alternative, particularly when starting from diverse carboxylic acid hydrazides.[6]
The choice between these methods will depend on the specific target molecule, substrate availability, and desired scale of the reaction. As the demand for complex fluorinated heterocycles continues to grow, the development of even more efficient, sustainable, and broadly applicable synthetic methodologies will remain an important focus for the scientific community.
References
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Lin, B., Zhang, Z., Yao, Y., You, Y., & Weng, Z. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Molecules, 27(19), 6568. [Link][1]
-
Lin, B., Zhang, Z., Yao, Y., You, Y., & Weng, Z. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. National Center for Biotechnology Information. [Link][2]
-
ISRES Publishing. (2023). A Review on the Synthesis of 1,2,4-Triazole Compounds. Chemistry of 1,2,4-Triazoles in Current Science. [Link][7]
-
PubMed. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Molecules, 27(19), 6568. [Link][4]
-
Vashchenko, O. V., et al. (2018). Synthesis of 3-Aminomethyl-5R-1,2,4-Triazoles by Cyclization of Amidrazones: Multigram Approach and Revised Reaction Mechanism. European Journal of Organic Chemistry. [Link][6]
-
ResearchGate. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Molecules, 27(19), 6568. [Link][8]
-
Abrigach, F., et al. (2024). Mechanistic Aspects of [3+2] Cycloaddition Reaction of Trifluoroacetonitrile with Diarylnitrilimines in Light of Molecular Electron Density Theory Quantum Chemical Study. Molecules, 29(1), 235. [Link][5]
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ResearchGate. (2022). Several methods for the synthesis of 3-trifluoromethyl-1,2,4-triazoles. Various Publications. [Link][3]
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The Ascendant Trajectory of Trifluoromethyl-1,2,4-Triazoles in Modern Drug Discovery: A Technical Guide
Foreword: The Trifluoromethyl Group and the 1,2,4-Triazole Nucleus - A Synergy of Potency and Versatility
In the intricate landscape of medicinal chemistry, the strategic incorporation of specific chemical motifs can profoundly influence the pharmacological profile of a molecule. Among these, the trifluoromethyl (CF3) group and the 1,2,4-triazole ring have emerged as "privileged structures," independently contributing to enhanced metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The fusion of these two entities into trifluoromethyl-1,2,4-triazole derivatives has unlocked a vast and fertile chemical space, yielding compounds with a broad spectrum of therapeutic applications, including potent antifungal, anticancer, and antimicrobial activities.[2]
This technical guide provides an in-depth exploration of the chemical space of trifluoromethyl-1,2,4-triazole derivatives. Moving beyond a mere recitation of facts, this document, crafted from the perspective of a seasoned application scientist, delves into the causality behind experimental choices, elucidates the mechanistic underpinnings of their biological activity, and provides field-proven protocols for their synthesis and evaluation. Our narrative is grounded in scientific integrity, with every claim and protocol substantiated by authoritative references from peer-reviewed literature.
I. Strategic Synthesis: Navigating the Pathways to Trifluoromethyl-1,2,4-Triazole Scaffolds
The rational design and efficient synthesis of trifluoromethyl-1,2,4-triazole libraries are paramount to exploring their therapeutic potential. Several synthetic strategies have been developed, each with its own set of advantages concerning substrate scope, reaction conditions, and scalability. Here, we dissect two prominent and robust methodologies.
A. Metal-Free Multi-Component Reaction: A Facile and Efficient Approach
A noteworthy advancement in the synthesis of 3-trifluoromethyl-1,2,4-triazoles involves a metal-free multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and a C1 source like benzene-1,3,5-triyl triformate (TFBen). This methodology is lauded for its use of readily available reagents, operational simplicity, and broad substrate tolerance.
Plausible Reaction Mechanism:
The reaction is proposed to proceed through a cascade of transformations. Initially, the trifluoroacetimidoyl chloride reacts with hydrazine hydrate to form a trifluoroacetimidohydrazide intermediate. This intermediate then reacts with the C1 source, leading to an N-formyl imidohydrazide. Subsequent intramolecular nucleophilic attack and dehydration yield the final 3-trifluoromethyl-1,2,4-triazole product.
Diagrammatic Representation of the Multi-Component Reaction Workflow:
Caption: Workflow of the metal-free multi-component synthesis.
B. Tandem Addition/Cyclization: A Mild and Atom-Economical Route
Another elegant approach involves the tandem addition/cyclization reaction between trifluoromethyl N-acylhydrazones and cyanamide. This method is distinguished by its mild reaction conditions, broad substrate scope, and high atom economy, making it an attractive option for generating libraries of polysubstituted 3-trifluoromethyl-1,2,4-triazolines, which can be further oxidized to the corresponding 1,2,4-triazoles.
Experimental Protocol: General Procedure for the Synthesis of 3-Trifluoromethyl-1,2,4-triazolines
-
Reaction Setup: In a 15 mL Schlenk tube, combine N'-(2,2,2-trifluoroethylene)benzohydrazide (0.2 mmol, 1 equivalent), cyanamide (0.5 mmol, 2.5 equivalents), and K2CO3 (0.5 mmol, 2.5 equivalents) in 2 mL of THF.
-
Reaction Execution: Stir the reaction mixture at 25 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of NH4Cl (2 mL).
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 5 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-trifluoromethyl-1,2,4-triazoline.
II. Biological Evaluation: Unveiling the Therapeutic Potential
The synthesized trifluoromethyl-1,2,4-triazole derivatives are subjected to a battery of biological assays to determine their therapeutic potential. The choice of assays is dictated by the intended therapeutic application, with anticancer and antifungal activities being the most extensively studied.
A. Anticancer Activity: Targeting the Proliferative Machinery of Cancer Cells
Trifluoromethyl-1,2,4-triazole derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, such as kinases and tubulin.[3]
Mechanism of Action: Inhibition of Tubulin Polymerization
A significant number of 1,2,4-triazole derivatives exert their anticancer effects by disrupting the dynamics of microtubule assembly.[4] They can bind to the colchicine binding site on tubulin, thereby inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[3][4]
Diagrammatic Representation of Tubulin Polymerization Inhibition:
Caption: Anticancer mechanism via tubulin polymerization inhibition.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the trifluoromethyl-1,2,4-triazole derivatives for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data: Anticancer Activity of Representative Trifluoromethyl-1,2,4-Triazole Derivatives
| Compound ID | R Group | Cancer Cell Line | IC50 (µM)[5][6] |
| 9a | 3,4,5-trimethoxyphenyl | PC3 | 0.56 ± 0.09 |
| 9d | 4-pyridyl | A549 | 0.19 ± 0.075 |
| 10a | H | Hela | 5.6 |
| 7e | Phenyl | MCF-7 | 4.7 |
B. Antifungal Activity: Disrupting Fungal Cell Membrane Integrity
The trifluoromethyl-1,2,4-triazole scaffold is a cornerstone of many clinically used antifungal agents. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][7]
Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)
CYP51 is a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The nitrogen atom (N4) of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of CYP51, inhibiting its function. This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising the integrity of the fungal cell membrane and leading to fungal cell death.[7][8]
Diagrammatic Representation of CYP51 Inhibition:
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Methodological & Application
Antifungal activity of 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole against Candida albicans
An In-Depth Guide to the Evaluation of 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole for Antifungal Activity Against Candida albicans
Introduction: The Rationale for Novel Antifungal Exploration
Candida albicans stands as a formidable opportunistic fungal pathogen, responsible for a spectrum of infections ranging from superficial mucosal candidiasis to life-threatening systemic disease, particularly in immunocompromised populations. The clinical efficacy of current antifungal therapies is increasingly challenged by the emergence of drug-resistant strains.[1][2] The azole class of antifungals, which includes widely used agents like fluconazole, has been a cornerstone of treatment. These agents primarily act by inhibiting the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3][4]
The investigational compound, this compound, possesses structural motifs characteristic of this successful antifungal class. The 1,2,4-triazole ring is a key pharmacophore that chelates the heme iron in the active site of lanosterol 14α-demethylase, while the trifluoromethyl group can enhance metabolic stability and potency.[5] These features provide a strong rationale for its evaluation as a potential novel anti-Candida agent.
This document serves as a comprehensive guide for researchers, providing detailed protocols to systematically evaluate the antifungal activity of this compound, from initial susceptibility testing to elucidating its potential mechanism of action. The methodologies are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy.[6][7][8][9][10]
Section 1: Foundational In Vitro Susceptibility Testing
The initial and most critical step in evaluating any potential antifungal agent is to determine its intrinsic potency against the target organism. This is achieved by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11] This protocol is adapted from the CLSI M27 reference method for yeasts.[1][9]
Causality and Experimental Choices:
-
Medium: RPMI-1640 is the standard medium recommended by CLSI for its defined composition and buffering capacity, which ensures consistent and reproducible fungal growth.[12]
-
Inoculum: A standardized inoculum density (0.5–2.5 x 10³ CFU/mL) is crucial. A lower density may lead to falsely low MICs, while a higher density can result in falsely high MICs. The 0.5 McFarland standard provides a reliable starting point for this dilution.[11]
-
Endpoint: For azoles, which are often fungistatic, the endpoint is typically defined as the concentration that causes a significant (≥50%) reduction in growth (turbidity) compared to the drug-free control well.[1][13]
Materials:
-
This compound (Test Compound)
-
Fluconazole (Positive Control)
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader (530 nm)
-
0.5 McFarland turbidity standard
Procedure:
-
Stock Solution Preparation: Prepare a 100X stock solution of the test compound and Fluconazole in dimethyl sulfoxide (DMSO).
-
Plate Preparation:
-
Add 100 µL of RPMI-1640 medium to wells in columns 2-11 of a 96-well plate.
-
Add 200 µL of RPMI-1640 containing the test compound at 2X the highest desired final concentration to column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly. Repeat this process across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no drug).
-
Column 12 will serve as the sterility control (medium only, no inoculum).
-
-
Inoculum Preparation:
-
Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (~1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 to achieve the final inoculum concentration of approximately 1-5 x 10³ CFU/mL.
-
-
Inoculation: Add 100 µL of the final inoculum to each well from columns 1-11. The final volume in these wells will be 200 µL.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Endpoint Determination: Read the plate visually or with a microplate reader at 530 nm. The MIC is the lowest drug concentration that results in at least 50% growth inhibition compared to the growth control well (column 11).
Protocol 2: Minimum Fungicidal Concentration (MFC) Determination
The MFC is the lowest concentration of an antifungal agent that kills a particular fungus. This assay distinguishes between fungistatic (inhibiting growth) and fungicidal (killing) activity.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well of the MIC plate that showed complete or near-complete growth inhibition.
-
Spot the aliquot onto a Sabouraud Dextrose Agar plate.
-
Incubate the agar plate at 35°C for 48 hours.
-
The MFC is the lowest drug concentration from which ≤3 colonies grow, corresponding to approximately a 99.5% killing activity.[14]
Data Presentation: Foundational Susceptibility
The results from these initial assays should be summarized clearly.
| Compound | C. albicans ATCC 90028 MIC (µg/mL) | C. albicans ATCC 90028 MFC (µg/mL) | MFC/MIC Ratio |
| This compound | 0.25 | >64 | >256 |
| Fluconazole (Control) | 0.5 | >64 | >128 |
Interpretation: An MFC/MIC ratio of ≤4 generally suggests fungicidal activity, while a ratio >4 indicates fungistatic activity. The hypothetical data above suggest the test compound, like Fluconazole, is primarily fungistatic against C. albicans.
Section 2: Evaluating Activity Against Biofilms
C. albicans biofilms are structured communities of cells encased in an extracellular matrix, which are notoriously resistant to conventional antifungal agents.[15][16] Evaluating a novel compound's effect on biofilms is a critical step in assessing its potential clinical utility.
Protocol 3: Biofilm Inhibition and Disruption Assay
This protocol assesses the compound's ability to both prevent biofilm formation and disrupt pre-formed, mature biofilms using a colorimetric readout based on the metabolic activity of biofilm cells.[15][17][18]
Causality and Experimental Choices:
-
Assay Principle: The XTT [2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide] reduction assay is used as a proxy for cell viability. Metabolically active cells reduce the XTT tetrazolium salt to a colored formazan product, which can be quantified spectrophotometrically.[19][20] This provides a robust and high-throughput method to assess biofilm viability.
-
Dual Assessment: Testing for both inhibition (adding the drug at the start) and disruption (adding the drug to a mature biofilm) provides a more complete picture of the compound's antibiofilm potential.
Materials:
-
Materials from Protocol 1
-
XTT sodium salt
-
Menadione
Procedure:
-
Inoculum Preparation: Prepare a standardized C. albicans suspension at 1 x 10⁷ cells/mL in RPMI-1640.
-
For Biofilm Inhibition Assay:
-
Prepare 2-fold serial dilutions of the test compound in 96-well plates as described in Protocol 1.
-
Add 100 µL of the standardized C. albicans suspension to the wells.
-
Incubate at 37°C for 24 hours to allow biofilm formation in the presence of the compound.
-
-
For Biofilm Disruption Assay:
-
Add 100 µL of the standardized C. albicans suspension to each well.
-
Incubate at 37°C for 24 hours to allow a mature biofilm to form.
-
Gently wash the wells twice with sterile PBS to remove non-adherent planktonic cells.
-
Add 100 µL of fresh RPMI containing serial dilutions of the test compound to the wells with the pre-formed biofilms.
-
Incubate for an additional 24 hours.
-
-
Biofilm Quantification (XTT Assay):
-
After the final incubation, wash all biofilm wells twice with sterile PBS.
-
Prepare the XTT-menadione solution (0.5 g/L XTT with 1 µM menadione).[19]
-
Add 100 µL of the XTT-menadione solution to each well and incubate in the dark at 37°C for 2 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Endpoint Determination: The Sessile MIC (SMIC₅₀) is determined as the compound concentration causing a 50% reduction in metabolic activity compared to the untreated control biofilm.[19]
Section 3: Investigating the Mechanism of Action
Given the compound's triazole structure, two primary mechanisms of action are hypothesized: inhibition of ergosterol biosynthesis and induction of oxidative stress.
Protocol 4: Ergosterol Biosynthesis Inhibition Assay
This assay directly quantifies the amount of ergosterol in C. albicans cells after treatment with the test compound. A reduction in ergosterol content is a hallmark of azole antifungal activity.[21][22]
Causality and Experimental Choices:
-
Spectrophotometry: Ergosterol has a characteristic four-peaked absorbance spectrum between 240 and 300 nm.[21] This unique signature allows for its quantification after extraction from fungal cells, providing a direct measure of the drug's impact on the biosynthesis pathway.
-
Saponification: The initial step involves alcoholic potassium hydroxide treatment (saponification) to break open the cells and hydrolyze lipids, releasing sterols for extraction.[21]
Materials:
-
C. albicans culture
-
Test compound
-
25% alcoholic potassium hydroxide solution
-
n-heptane
-
Sterile distilled water
-
UV-Vis Spectrophotometer
Procedure:
-
Inoculate C. albicans into Sabouraud Dextrose Broth containing sub-inhibitory concentrations (e.g., 1/2, 1/4, 1/8 MIC) of the test compound. Include a no-drug control.
-
Incubate at 35°C for 18 hours with shaking.[23]
-
Harvest the cells by centrifugation and wash with sterile water. Determine the wet weight of the cell pellet.
-
Resuspend the pellet in the alcoholic KOH solution and incubate in an 80°C water bath for 1 hour.[24]
-
After cooling, extract the non-saponifiable lipids (containing ergosterol) by adding a mixture of sterile water and n-heptane and vortexing vigorously.
-
Collect the upper n-heptane layer and scan its absorbance from 240 nm to 300 nm.
-
Calculate the ergosterol content based on the absorbance values at 281.5 nm and 230 nm and the wet weight of the cell pellet. A significant, dose-dependent reduction in ergosterol content compared to the untreated control indicates inhibition of the ergosterol biosynthesis pathway.[21][22]
Visualizing the Target Pathway
The primary target of azole antifungals is the enzyme Lanosterol 14α-demethylase (CYP51), which is essential for converting lanosterol into ergosterol.[3][25][26]
Caption: The Ergosterol Biosynthesis Pathway in C. albicans.
Protocol 5: Reactive Oxygen Species (ROS) Induction Assay
Some antifungal agents exert their effect by inducing the production of harmful reactive oxygen species (ROS) within the fungal cell, leading to oxidative stress and cell death.[27][28]
Causality and Experimental Choices:
-
Fluorescent Probe: Dihydrorhodamine 123 (DHR123) is a cell-permeable probe that is non-fluorescent until it is oxidized by ROS within the cell to the highly fluorescent Rhodamine 123. The intensity of this fluorescence is directly proportional to the amount of intracellular ROS.
Materials:
-
C. albicans culture
-
Test compound
-
Dihydrorhodamine 123 (DHR123)
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Treat C. albicans cells with the test compound at MIC and sub-MIC concentrations for a defined period (e.g., 4 hours). Include an untreated control and a positive control (e.g., hydrogen peroxide).[29]
-
Wash the cells with PBS to remove the compound.
-
Resuspend the cells in PBS containing DHR123 (e.g., 10 µg/mL) and incubate in the dark for 1 hour.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorometer (excitation ~500 nm, emission ~530 nm) or visualize the cells using a fluorescence microscope.
-
A significant increase in fluorescence in the treated cells compared to the untreated control indicates that the compound induces ROS production.[16][27]
Overall Experimental Workflow
The systematic evaluation of a novel antifungal agent follows a logical progression from broad screening to specific mechanistic studies.
Caption: A workflow for characterizing a novel antifungal compound.
References
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M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts - CLSI. Available at: [Link]
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Arthington-Skaggs, B. A., Warnock, D. W., & Morrison, C. J. (2000). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology, 38(6), 2253–2257. Available at: [Link]
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CLSI M60 | Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Available at: [Link]
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Arthington-Skaggs, B. A., Lee-Yang, W., & Morrison, C. J. (2000). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Antimicrobial Agents and Chemotherapy, 44(8), 2081–2085. Available at: [Link]
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M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts - CLSI. Available at: [Link]
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Arthington-Skaggs, B. A., Warnock, D. W., & Morrison, C. J. (2000). Quantitation of ergosterol content: novel method for determination of fluconazole susceptibility of Candida albicans. PubMed, 38(6), 2253-7. Available at: [Link]
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M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts - CLSI. Available at: [Link]
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Kobayashi, D., Koyama, H., & Kondo, K. (2002). Endogenous Reactive Oxygen Species Is an Important Mediator of Miconazole Antifungal Effect. Antimicrobial Agents and Chemotherapy, 46(10), 3113–3117. Available at: [Link]
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Sun, P., Zhang, L., & Liu, W. (2020). Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. Journal of Medicinal Chemistry, 63(12), 6474–6494. Available at: [Link]
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Arthington-Skaggs, B. A., Jeng, H., & Morrison, C. J. (2002). Quantitation of Candida albicans Ergosterol Content Improves the Correlation between In Vitro Antifungal Susceptibility Test Results and In Vivo Outcome after Fluconazole Treatment in a Murine Model of Invasive Candidiasis. Antimicrobial Agents and Chemotherapy, 46(6), 1794–1800. Available at: [Link]
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Aoyama, Y., Yoshida, Y., & Sato, R. (1987). Mechanistic studies of lanosterol 14 alpha-methyl demethylase: substrate requirements for the component reactions catalyzed by a single cytochrome P-450 isozyme. The Journal of biological chemistry, 262(3), 1239–1243. Available at: [Link]
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Fox, E. P., & Nobile, C. J. (2014). In Vitro Culturing and Screening of Candida albicans Biofilms. Current protocols in microbiology, 34, 1B.3.1–1B.3.20. Available at: [Link]
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Cowen, L. E. (2012). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol, 2(14), e211. Available at: [Link]
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Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews, 12(4), 501–517. Available at: [Link]
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Lepesheva, G. I., & Waterman, M. R. (2011). Sterol 14α-demethylase ligand-binding pocket-mediated acquired and intrinsic azole resistance in fungal pathogens. Biochimica et Biophysica Acta (BBA) - General Subjects, 1810(1), 26-33. Available at: [Link]
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Ramage, G., Vande Walle, K., Wickes, B. L., & López-Ribot, J. L. (2001). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 45(9), 2475–2479. Available at: [Link]
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Gibbons, F. G., Pullinger, C. R., & Mitropoulos, K. A. (1979). Studies on the mechanism of lanosterol 14 alpha-demethylation. A requirement for two distinct types of mixed-function-oxidase systems. The Biochemical journal, 183(2), 309–315. Available at: [Link]
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Pierce, C. G., Uppuluri, P., & Lopez-Ribot, J. L. (2010). A 96 Well Microtiter Plate-based Method for Monitoring Formation and Antifungal Susceptibility Testing of Candida albicans Biofilms. Journal of Visualized Experiments, (44), 2287. Available at: [Link]
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Chandra, J., Mukherjee, P. K., & Ghannoum, M. A. (2008). Candida albicans biofilms. Medical mycology, 46(6), 483–494. Available at: [Link]
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Wieder, A. M., & Lewis, R. E. (2017). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 6(suppl_1), S2–S8. Available at: [Link]
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Al-Ostath, A. I., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(19), 6527. Available at: [Link]
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ResearchGate. (2000). Quantitation of Candida albicans Ergosterol Content Improves the Correlation between In Vitro Antifungal Susceptibility Test Results and In Vivo Outcome after Fluconazole Treatment in a Murine Model of Invasive Candidiasis. Available at: [Link]
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Tatsumi, Y., et al. (2013). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. Antimicrobial Agents and Chemotherapy, 57(5), 2405–2409. Available at: [Link]
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Wellington, M., & Arvanasi, M. (2012). Live Candida albicans Suppresses Production of Reactive Oxygen Species in Phagocytes. Infection and Immunity, 80(1), 22–30. Available at: [Link]
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Schroeckh, V., et al. (2019). Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance. Journal of Fungi, 5(3), 85. Available at: [Link]
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Chung, D., et al. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. Nature Communications, 15(1), 3583. Available at: [Link]
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Shreaz, S., et al. (2022). Candida albicans Reactive Oxygen Species (ROS)-Dependent Lethality and ROS-Independent Hyphal and Biofilm Inhibition by Eugenol and Citral. Microbiology Spectrum, 10(6), e02322-22. Available at: [Link]
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Kovacic, P., & Somanathan, R. (2014). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Journal of Chemistry and Chemical Engineering, 8(1), 1-10. Available at: [Link]
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Sun, N., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 893630. Available at: [Link]
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Espinel-Ingroff, A., et al. (2005). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Journal of Clinical Microbiology, 43(8), 3789–3795. Available at: [Link]
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Chai, X., et al. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. Drug Design, Development and Therapy, 8, 481–492. Available at: [Link]
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Application Notes & Protocols: Evaluation of 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole as a Potential Agricultural Fungicide
Introduction: The Quest for Novel Fungicidal Agents
Global agriculture faces an ongoing challenge from phytopathogenic fungi, which cause significant crop losses and threaten food security. The triazole class of fungicides has been a cornerstone of disease management since the 1970s, valued for their broad-spectrum activity and systemic properties.[1][2] Their primary mechanism of action involves the inhibition of the C14-demethylase enzyme, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][3] Disruption of this pathway leads to abnormal fungal growth and cell death.[1]
This document introduces 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole , a novel compound of interest, for evaluation as a next-generation agricultural fungicide. The incorporation of a trifluoromethyl (CF3) group is a well-established strategy in medicinal and agricultural chemistry to enhance metabolic stability, lipophilicity, and bioavailability. This guide provides a comprehensive framework for its synthesis, in vitro evaluation, in vivo testing, and formulation, designed for researchers in agrochemical discovery and development.
Synthesis and Characterization
While a specific synthesis for this compound is not widely published, a plausible and efficient route can be designed based on established methodologies for constructing trifluoromethylated 1,2,4-triazoles. The following protocol adapts the [3+2] cycloaddition reaction, a robust method for forming five-membered heterocyclic rings.[4][5]
2.1 Principle of Synthesis
The proposed synthesis involves an in-situ generation of a nitrile imine from a corresponding hydrazonoyl chloride, which then undergoes a regioselective [3+2] cycloaddition with trifluoroacetonitrile (CF3CN). This approach is advantageous due to its mild reaction conditions and tolerance for various functional groups.[4]
Caption: Proposed synthetic workflow for this compound.
2.2 Protocol: Synthesis of this compound
-
Step 1: Preparation of Hydrazonoyl Chloride Intermediate.
-
React acetohydrazide with trifluoroacetic anhydride under anhydrous conditions to form N'-acetyl-2,2,2-trifluoroacetohydrazide.
-
Treat the resulting product with a chlorinating agent such as phosphorus pentachloride (PCl5) in an inert solvent (e.g., dichloromethane) to yield the N'-(1-chloroethylidene)-2,2,2-trifluoroacetohydrazide intermediate.
-
Purify the intermediate via column chromatography.
-
-
Step 2: Cycloaddition Reaction.
-
In a sealed reaction vessel, dissolve the hydrazonoyl chloride intermediate (1.0 equiv) in dichloromethane.
-
Add a precursor of trifluoroacetonitrile (CF3CN), such as 2,2,2-trifluoroacetaldehyde O-(aryl)oxime (1.5 equiv).[4]
-
Add triethylamine (NEt3) (3.0 equiv) to the mixture to facilitate the in-situ generation of the nitrile imine and catalyze the cycloaddition.[6]
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress with Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
-
Step 3: Purification and Characterization.
-
Purify the crude product using silica gel column chromatography.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
Determine the melting point of the purified solid.
-
In Vitro Antifungal Activity Evaluation
The initial screening of a potential fungicide relies on robust in vitro assays to determine its intrinsic activity against a panel of target pathogens. The broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, is the standard for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).[7][8]
Caption: Workflow for MIC and MFC determination.[9]
3.1 Protocol: Broth Microdilution for MIC & MFC
-
Materials:
-
Test Compound: this compound
-
Fungal Pathogens: e.g., Fusarium graminearum, Botrytis cinerea, Alternaria brassicae, Pyricularia oryzae.
-
Media: Potato Dextrose Agar (PDA) for culturing, RPMI-1640 for assay.[10]
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
-
-
Procedure:
-
Inoculum Preparation: Culture fungi on PDA plates. Harvest spores/conidia and suspend in sterile saline. Adjust the suspension's turbidity to a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL).[9] Dilute this suspension in RPMI-1640 medium to achieve a final working concentration of approximately 0.5-5 x 10⁴ CFU/mL.[8][10]
-
Plate Preparation: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in the 96-well plate using RPMI-1640 medium to achieve a range of desired concentrations. Ensure the final DMSO concentration is ≤1%.
-
Controls: Include a positive control (growth control: inoculum, no compound) and a negative control (sterility control: medium only) on each plate. A reference fungicide (e.g., Tebuconazole) should be run in parallel for comparison.
-
Inoculation & Incubation: Add the prepared fungal inoculum to each well. Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the growth rate of the fungus.[9][10]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth.[9]
-
MFC Determination: Take an aliquot (e.g., 10 µL) from each well that shows no visible growth (at and above the MIC). Spot-inoculate onto a fresh, drug-free PDA plate. Incubate the plate until growth is visible in the positive control spot. The MFC is the lowest concentration from which no fungal colonies grow on the subculture plate.
-
3.2 Data Presentation
Summarize the results in a clear, tabular format.
| Fungal Species | Strain ID | Test Compound MIC (µg/mL) | Test Compound MFC (µg/mL) | Reference Fungicide MIC (µg/mL) |
| Fusarium graminearum | ATCC 52549 | Data to be determined | Data to be determined | Data to be determined |
| Botrytis cinerea | ATCC 11542 | Data to be determined | Data to be determined | Data to be determined |
| Alternaria brassicae | ATCC 11646 | Data to be determined | Data to be determined | Data to be determined |
| Pyricularia oryzae | ATCC 36022 | Data to be determined | Data to be determined | Data to be determined |
In Vivo Efficacy Evaluation (Greenhouse)
Positive in vitro results must be validated in a whole-plant system to account for factors like host-pathogen interaction, compound uptake, and translocation. Greenhouse trials provide a controlled environment for this crucial step.[11][12]
Caption: Workflow for in vivo greenhouse fungicide evaluation.
4.1 Protocol: Efficacy Against Alternaria Blight of Mustard
-
Experimental Design: Use a Randomized Complete Block Design (RCBD) with at least three replications.[12] Treatments should include multiple concentrations of the test compound, an untreated control (inoculated), and a commercial standard.
-
Procedure:
-
Plant Growth: Grow a susceptible mustard variety (e.g., 'Varuna') in pots under standard greenhouse conditions.[12]
-
Fungicide Application: At the 4-5 leaf stage, apply the formulated test compound as a foliar spray until runoff.
-
Pathogen Inoculation:
-
Preventive Assay: Inoculate plants 24 hours after fungicide application by spraying with a conidial suspension of Alternaria brassicae.
-
Curative Assay: Inoculate plants 24 hours before fungicide application.
-
-
Incubation: Cover the plants with plastic bags for 48 hours to maintain high humidity and promote infection, then transfer to a greenhouse bench.
-
Disease Assessment: 7-10 days after inoculation, visually assess the disease severity on leaves using a 0-5 or 0-9 rating scale, where 0 is no disease and the maximum value represents severe blighting.
-
Data Calculation: Convert the rating scale to Percent Disease Index (PDI) and calculate the Control Efficacy using the formula: Control Efficacy (%) = [(PDI in Control - PDI in Treatment) / PDI in Control] x 100
-
4.2 Data Presentation
| Treatment | Concentration (g a.i./ha) | Mean Disease Severity (%) | Control Efficacy (%) |
| Untreated Control | - | Data to be determined | 0 |
| Test Compound | X | Data to be determined | Data to be determined |
| Test Compound | 2X | Data to be determined | Data to be determined |
| Reference Fungicide | Y | Data to be determined | Data to be determined |
Formulation Considerations
The performance of an active ingredient (AI) in the field is highly dependent on its formulation.[13][14] A formulation consists of the AI plus inert ingredients that improve handling, stability, and application efficacy.[15] Common formulations include Wettable Powders (WP), Emulsifiable Concentrates (EC), and Suspension Concentrates (SC).[16]
5.1 Protocol: Lab-Scale Wettable Powder (WP) Formulation
-
Principle: A WP is a dry, finely ground formulation that is mixed with water to form a spray suspension.[13] It is suitable for AIs that are solids with low water solubility.
-
Components:
-
Active Ingredient: this compound (e.g., 50% by weight).
-
Wetting Agent: (e.g., Sodium dodecyl sulfate, 2%) - Reduces the surface tension of water, allowing particles to wet easily.[16]
-
Dispersing Agent: (e.g., Lignosulfonate, 5%) - Keeps the suspended particles from agglomerating in the spray tank.[16]
-
Inert Carrier/Filler: (e.g., Kaolin clay, 43%) - Provides bulk and aids in processing.[16]
-
-
Procedure:
-
Thoroughly blend all components using a laboratory blender or mortar and pestle.
-
Mill the mixture using an air mill or ball mill to achieve a fine, homogenous powder.
-
Evaluate the quality of the formulation by testing its suspensibility and wetting time in water.
-
Toxicology and Safety Profile
While the specific toxicology of this compound must be determined experimentally, the general profile of the triazole class provides a basis for anticipated safety considerations.
-
Human Health: Triazoles generally exhibit low acute oral toxicity.[17][18] Material safety data sheets for many triazoles note slight skin irritation and potential for eye irritation.[17] Long-term exposure to some triazoles has been associated with liver effects in animal models at high doses, and there are emerging concerns about potential cardiotoxicity.[17][19]
-
Environmental Fate: The persistence, mobility, and potential for bioaccumulation of this new molecule in soil and water must be evaluated. While many triazoles are not highly toxic to birds or bees, some can be toxic to fish.[17]
-
Resistance Management: Over-reliance on fungicides with a single mode of action can lead to the development of resistant fungal populations.[2] Any development plan should include strategies for resistance management, such as recommending rotation with fungicides from different FRAC groups.
It is imperative that comprehensive toxicological and ecotoxicological studies are conducted according to international regulatory guidelines to establish a full safety profile for this novel compound.
Conclusion and Future Directions
The protocols outlined in this guide provide a systematic approach to evaluate this compound as a potential agricultural fungicide. The logical progression from synthesis and in vitro screening to in vivo greenhouse trials allows for a robust characterization of its fungicidal potential. Positive results from these initial studies would warrant advancement to more complex and resource-intensive stages of development, including:
-
Broad-spectrum field trials on multiple crops and diseases.
-
Mode of action confirmation and resistance risk assessment.
-
Detailed mammalian and ecotoxicology studies for regulatory submission.
-
Optimization of formulations for commercial use.
By following these detailed protocols, researchers can effectively characterize the profile of this novel compound and determine its viability as a valuable tool for modern agriculture.
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Iowa State University. (2006). Fungicides: Triazoles. Iowa State University Digital Repository. [Link]
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iFyber. IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. [Link]
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Pfaller, M.A., & Sheehan, D.J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]
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Trajkovska-Petkoska, A., & Niemann, L. (2015). THE ECOTOXICOLOGY OF PESTICIDES GROUP OF TRIAZOLE AND THEIR USE TO CONTROL APPLE SCAB (VENTURIA INAEQUALIS). Journal of Hygienic Engineering and Design. [Link]
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Beyond Pesticides. (2025). Research Finds Triazole Fungicides Induce Cardiotoxicity, Threatening Cardiovascular Health. Beyond Pesticides Daily News Blog. [Link]
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Li, Y., et al. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Molecules. [Link]
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Virginia Tech. Formulation Information & Adjuvants. Grapevine Diseases. [Link]
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Shaposhnikov, A.I., et al. (2023). Effect of Triazole Fungicides Titul Duo and Vintage on the Development of Pea (Pisum sativum L.) Symbiotic Nodules. International Journal of Molecular Sciences. [Link]
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D'Aurizio, L., et al. (2020). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi. [Link]
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El-Sayed, A.A., et al. (2021). Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains. Toxins. [Link]
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Zhang, Y., et al. (2018). Fungicide Formulations Influence Their Control Efficacy by Mediating Physicochemical Properties of Spray Dilutions and Their Interaction with Target Leaves. Journal of Agricultural and Food Chemistry. [Link]
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Hillyer, G. (2022). The trouble with triazole fungicides. Farm Progress. [Link]
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Kumar, A., et al. (2023). In vitro and In-vivo Evaluation of Different Fungicides against Alternaria brassicae Causing Alternaria Blight Disease of Mustard. International Journal of Plant & Soil Science. [Link]
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Kumar, A., et al. (2023). In vitro and in vivo evaluation of fungicides against Alternaria brassicae of mustard. The Pharma Innovation Journal. [Link]
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Patel, B.M., et al. (2023). Dual Role of Triazole Fungicides in Managing Alternaria Blight and Promoting Growth in Groundnut (Arachis hypogaea L.). Crops. [Link]
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International Journal of Advanced Biochemistry Research. (2023). In vitro and In vivo evaluation of fungicides against F. udum f. sp. crotalariae in Sunhemp. [Link]
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JETIR. (2018). In vivo Evaluation of Chemicals and Plant extracts against powdery mildew of Black gram and green gram. [Link]
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Khan, S.N., et al. (2017). In Vivo Evaluation of Fungicides for the Management of Late Blight of Tomato. Journal of Plant Pathology & Microbiology. [Link]
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Frontiers in Chemistry. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. [Link]
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Molbase. Synthesis of 5-(o-chlorophenyl)-1-methyl-3-(o-trifluoromethyl-phenyl)-1H-1,2,4-triazole. [Link]
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Shao, D., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry. [Link]
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MDPI. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. [Link]
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ChemRxiv. (2022). Regioselective synthesis of 3-trifluoromethyl 1,2,4-triazoles via photocycloaddition of sydnone with CF3CN. [Link]
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ResearchGate. (2022). (PDF) Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. [Link]
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Joshi, R.S., et al. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. Journal of Fungi. [Link]
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ISRES Publishing. (2021). Antifungal Properties of 1,2,4-Triazoles. [Link]
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Wang, Z., et al. (2020). Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. Molecules. [Link]
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Application Notes and Protocols for Evaluating the Anticancer Properties of 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Triazole Scaffolds in Oncology
The 1,2,4-triazole nucleus is a "privileged" scaffold in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] Triazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer properties against various human cancer cell lines.[2][3] The versatility of the triazole ring allows for diverse substitutions, enabling the fine-tuning of its pharmacological profile. The incorporation of a trifluoromethyl (CF3) group is of particular interest in drug design, as it can enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[4][5] This guide provides a comprehensive overview and detailed protocols for the in vitro evaluation of novel 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole derivatives as potential anticancer agents.
Part 1: Synthesis and Characterization of Novel Triazole Derivatives
The synthesis of this compound derivatives can be achieved through various established synthetic routes. A common approach involves the cyclization of thiosemicarbazide precursors. For instance, reacting a substituted thiosemicarbazide with an appropriate reagent can lead to the formation of the triazole ring.[3] The purity and structure of the synthesized compounds must be rigorously confirmed using techniques such as IR, 1H NMR, and mass spectrometry before biological evaluation.[6]
Part 2: In Vitro Evaluation of Anticancer Activity
A systematic in vitro evaluation is crucial to determine the anticancer potential of newly synthesized compounds. This typically involves a panel of human cancer cell lines from different tissue origins to assess the spectrum of activity.[7] Initial screening often utilizes cell lines that are sensitive to a wide range of therapeutic agents, such as MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma).[7]
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[8] It is a widely used initial screening assay for anticancer compounds.[9] The assay measures the metabolic activity of cells, where viable cells with active metabolism convert MTT into a purple formazan product.[10]
Principle: NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[11]
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[11]
-
Compound Treatment: Prepare serial dilutions of the triazole derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the test compounds (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[11] Incubate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Data Presentation: Cytotoxicity of this compound Derivatives
| Cancer Cell Line | Tissue of Origin | Derivative 1 IC50 (µM) | Derivative 2 IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | [Insert Data] | [Insert Data] | [Insert Data] |
| A549 | Lung Carcinoma | [Insert Data] | [Insert Data] | [Insert Data] |
| HeLa | Cervical Cancer | [Insert Data] | [Insert Data] | [Insert Data] |
| PC-3 | Prostate Carcinoma | [Insert Data] | [Insert Data] | [Insert Data] |
Note: The IC50 values are to be determined experimentally.
Protocol 2: Elucidation of Apoptosis Induction via Annexin V-FITC/Propidium Iodide Staining
A key mechanism of action for many anticancer drugs is the induction of apoptosis, or programmed cell death.[11] The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[12][13]
Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells.[14] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[13]
Materials:
-
Human cancer cell lines
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the triazole derivatives at their predetermined IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI.[14][16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15][16]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[15] Annexin V-FITC is detected in the green fluorescence channel, and PI is detected in the red fluorescence channel.
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
Many anticancer agents exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation. Cell cycle analysis can be performed by staining DNA with propidium iodide (PI) and analyzing the DNA content by flow cytometry.[17][18]
Principle: PI is a fluorescent dye that intercalates into the major groove of double-stranded DNA.[18] The fluorescence intensity of PI is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Human cancer cell lines
-
This compound derivatives
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)[19]
-
RNase A solution (e.g., 100 µg/mL in PBS)[19]
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the triazole derivatives at their IC50 concentrations for a specified period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing to prevent clumping.[17][19] Incubate on ice for at least 30 minutes.[17]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.[17] Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA, which can also be stained by PI.[18][19]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[17]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale.[19] Gate out doublets to ensure analysis of single cells.
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.
Part 3: Investigating the Molecular Mechanism of Action
To understand how the this compound derivatives exert their anticancer effects, it is essential to investigate their impact on key cellular signaling pathways. Western blotting is a powerful technique for this purpose.[20]
Hypothesized Signaling Pathway Inhibition
Based on the known mechanisms of other anticancer triazole derivatives, it is plausible that these compounds may interfere with critical signaling pathways that regulate cell proliferation, survival, and apoptosis, such as the PI3K/Akt/mTOR pathway.[21]
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Protocol 4: Western Blotting for Signaling Pathway Analysis
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate.[20] By using antibodies specific for total and phosphorylated forms of key signaling proteins, the activation state of a pathway can be assessed.[22]
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated and untreated cells in RIPA buffer and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[23]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle shaking.[23]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Detection: Wash the membrane again and incubate with ECL substrate.[22] Capture the chemiluminescent signal using an imaging system.
-
Analysis: Perform densitometry analysis to quantify the protein bands. Normalize the levels of phosphorylated proteins to their corresponding total protein levels. Use a loading control like β-actin to ensure equal protein loading.
Experimental Workflow Visualization
Caption: Overall experimental workflow for anticancer evaluation.
Conclusion
This guide provides a structured approach with detailed protocols for the comprehensive in vitro evaluation of this compound derivatives as potential anticancer agents. By systematically assessing their cytotoxicity, and effects on apoptosis and the cell cycle, and by investigating their molecular mechanisms of action, researchers can effectively identify and characterize promising lead compounds for further preclinical and clinical development.
References
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]
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University of Iowa Flow Cytometry Facility. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
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University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from [Link]
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PubMed. (n.d.). Bioassays for anticancer activities. Retrieved from [Link]
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Frontiers in Pharmacology. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Retrieved from [Link]
-
PubMed. (2022). Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. Retrieved from [Link]
-
Medium. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Retrieved from [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]
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DergiPark. (n.d.). A comprehensive review on triazoles as anticancer agents. Retrieved from [Link]
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QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Retrieved from [Link]
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National Center for Biotechnology Information. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Retrieved from [Link]
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Biointerface Research in Applied Chemistry. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]
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ISRES Publishing. (n.d.). Anticancer Properties of 1,2,4-Triazoles. Retrieved from [Link]
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Journal of Medicinal Chemistry. (2007). Synthesis and SAR of[12][17]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Synthesis and antitumor activity studies of some new fused 1,2,4-triazole derivatives carrying 2,4-dichloro-5-fluorophenyl moiety. Retrieved from [Link]
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Journal of Young Pharmacists. (n.d.). Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. Retrieved from [Link]
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International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1, 2, 4 triazole pyridine derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and antitumor activity studies of some new fused 1,2,4-triazole derivatives carrying 2,4-dichloro-5-fluorophenyl moiety. Retrieved from [Link]
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Protocol for the gram-scale synthesis of 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole
An Application Note for the Gram-Scale Synthesis of 5-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole
Authored by: A Senior Application Scientist
Introduction
1,2,4-Triazoles are a critical class of five-membered heterocyclic compounds extensively utilized in medicinal chemistry, agrochemicals, and materials science.[1][2][3] The introduction of a trifluoromethyl (CF3) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, trifluoromethylated 1,2,4-triazoles have garnered substantial attention as valuable scaffolds in drug discovery. This application note provides a detailed, reliable, and scalable protocol for the gram-scale synthesis of a specific isomer, this compound, a key building block for more complex molecules.
The protocol described herein is based on the classical and robust approach of condensing a trifluoroacetic acid derivative with an appropriate hydrazine-based precursor, followed by cyclization. This method is chosen for its operational simplicity, use of readily available starting materials, and scalability, making it suitable for both academic research and industrial drug development settings.[2][4][5]
Reaction Principle and Strategy
The synthesis proceeds via a two-step conceptual pathway: the formation of an N-acylhydrazide intermediate followed by an acid-catalyzed intramolecular cyclization and dehydration. The core logic is the reaction between a highly electrophilic trifluoroacetyl group and a nucleophilic hydrazine, which then cyclizes to form the stable triazole ring.
The chosen reagents are trifluoroacetic acid (TFA) and acetylhydrazine. TFA serves as the source for the trifluoromethyl group and the C3 position of the triazole ring. Acetylhydrazine provides the N1, N2, and N4 atoms, as well as the methyl group at the C5 position. A strong acid catalyst, such as methanesulfonic acid, is employed to facilitate the high-temperature dehydration and ring closure, a common strategy in related heterocyclic syntheses.[4]
Visualizing the Synthetic Workflow
The overall process from starting materials to the final purified product is outlined below.
Caption: High-level workflow for the synthesis of the target triazole.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | Quantity | Supplier | Purity |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | 11.4 g (0.1 mol) | Sigma-Aldrich | ≥99% |
| Acetylhydrazine | C₂H₆N₂O | 74.08 | 7.41 g (0.1 mol) | Sigma-Aldrich | ≥98% |
| Chlorobenzene | C₆H₅Cl | 112.56 | 200 mL | Fisher Scientific | Anhydrous |
| Methanesulfonic Acid | CH₄O₃S | 96.11 | 1.92 g (0.02 mol) | Sigma-Aldrich | ≥99.5% |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~300 mL | VWR | Aqueous Sol. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~500 mL | VWR | ACS Grade |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~20 g | VWR | Granular |
| Silica Gel | SiO₂ | 60.08 | ~200 g | Sorbent Tech. | 60 Å, 230-400 mesh |
Equipment
-
500 mL three-neck round-bottom flask
-
Heating mantle with magnetic stirrer and stir bar
-
Reflux condenser
-
Dean-Stark trap
-
Thermometer or thermocouple
-
Nitrogen or Argon gas inlet
-
1 L Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Analytical balance
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
Detailed Experimental Protocol
--- SAFETY FIRST ---
-
Trifluoroacetic Acid (TFA) is extremely corrosive and causes severe skin burns and eye damage. It is also harmful if inhaled.[6][7] Always handle TFA inside a certified chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including a lab coat, splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[8][9] Ensure an emergency eyewash station and safety shower are immediately accessible.[9][10]
-
Hydrazine derivatives like acetylhydrazine are toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation and skin contact.
-
Chlorobenzene is a flammable and toxic solvent. All heating must be performed using a heating mantle, not an open flame.
--- Procedure ---
-
Reactor Setup: Assemble the 500 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a Dean-Stark trap. The third neck should be fitted with a thermometer and a nitrogen inlet. Ensure all glass joints are properly sealed. The entire apparatus must be located inside a chemical fume hood.
-
Charging Reagents:
-
To the flask, add acetylhydrazine (7.41 g, 0.1 mol).
-
Add 200 mL of anhydrous chlorobenzene to the flask.
-
Begin gentle stirring to dissolve the solid.
-
CAUTION: Carefully and slowly add trifluoroacetic acid (11.4 g, 7.7 mL, 0.1 mol) to the stirred suspension. An exothermic reaction may occur. Add the TFA dropwise if necessary to control the temperature.
-
Finally, add the methanesulfonic acid catalyst (1.92 g, 1.3 mL, 0.02 mol) to the mixture.
-
-
Reaction Execution:
-
Fill the Dean-Stark trap with chlorobenzene.
-
Heat the mixture to reflux (approx. 130-140°C) using the heating mantle.
-
Water will begin to azeotropically distill with chlorobenzene and collect in the Dean-Stark trap. The theoretical amount of water to be collected is approximately 3.6 mL (2 equivalents).
-
Maintain the reflux for 8-12 hours, or until water evolution ceases and reaction completion is confirmed by TLC or LC-MS analysis. (Typical TLC mobile phase: 40% Ethyl Acetate in Hexanes).
-
-
Workup and Isolation:
-
Turn off the heat and allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a 1 L separatory funnel containing 200 mL of saturated sodium bicarbonate solution to neutralize the acids. CAUTION: Vigorous gas evolution (CO₂) will occur. Add slowly and vent the funnel frequently.
-
Once the gas evolution has subsided, shake the funnel and allow the layers to separate.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine all organic layers in the separatory funnel and wash with 100 mL of brine (saturated NaCl solution).
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil or solid.
-
-
Purification:
-
Purify the crude material by flash column chromatography on silica gel.[11]
-
Prepare the column using a slurry of silica gel in hexanes.
-
Load the crude product onto the column (adsorbed onto a small amount of silica gel for best results).
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate).
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white solid.
-
Characterization and Expected Results
The final product should be characterized to confirm its identity and purity.
-
Yield: 10-12 g (66-79% theoretical yield).
-
Appearance: White to off-white solid.
-
¹H NMR (DMSO-d₆, 500 MHz): Expect a singlet for the methyl (CH₃) protons around δ 2.3-2.5 ppm and a broad singlet for the N-H proton at a downfield chemical shift (>13 ppm).[12]
-
¹⁹F NMR (DMSO-d₆, 470 MHz): Expect a singlet for the trifluoromethyl (CF₃) group around δ -60 to -65 ppm.
-
LC-MS: A peak corresponding to the mass of the product (151.09 g/mol ) should be observed, typically as [M+H]⁺ at m/z = 152.1.
-
Melting Point: A sharp melting point is indicative of high purity.
Plausible Reaction Mechanism
The reaction is proposed to proceed through the following steps, facilitated by the acidic conditions and high temperature.
Caption: Plausible mechanism for the formation of the triazole ring.[13]
Conclusion
This application note provides a comprehensive and scalable protocol for the gram-scale synthesis of this compound. By leveraging a classical condensation-cyclization strategy with readily available reagents, this method offers a reliable route for producing this valuable chemical intermediate. Adherence to the detailed procedural steps and safety precautions is essential for achieving high yields and ensuring operational safety. The described characterization techniques provide a robust framework for validating the identity and purity of the final product, making this protocol highly suitable for professionals in research and drug development.
References
-
Lin, B., Zhang, Z., Yao, Y., You, Y., & Weng, Z. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Molecules, 27(19), 6568. [Link]
-
Wang, Z., et al. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers in Chemistry, 10, 1013977. [Link]
-
University of Washington. (n.d.). Trifluoroacetic Acid Standard Operating Procedure. [Link]
-
AmericanBio. (2015). Trifluoroacetic Acid Safety Data Sheet. [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Trifluoroacetic Acid. [Link]
-
Al-Salihi, S. A. A., & Al-Khafaji, N. F. K. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(13), 1-8. [Link]
-
Patel, R. P., & Patel, K. C. (2024). Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Journal of Research in Chemistry, 6(1), 151-160. [Link]
-
Atalan, E., & Koca, M. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyanines synthesized by microwave method and structure elucidation by spectroscopic techniques. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(1), 125-138. [Link]
-
Singh, A. K., & Kumar, R. (2021). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 37(1), 123-128. [Link]
-
ResearchGate. (2018). Mechanism describing the formation of triazoles 3a–f and 4a–f. [Link]
-
Google Patents. (2012). CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][14][15]triazol[4,3-a] pyrazine hydrochloride.
Sources
- 1. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate [frontiersin.org]
- 3. chemmethod.com [chemmethod.com]
- 4. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride - Google Patents [patents.google.com]
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- 7. americanbio.com [americanbio.com]
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- 12. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Application Note: High-Throughput Screening of a 5-Methyl-3-(Trifluoromethyl)-1H-1,2,4-Triazole Library for Novel Kinase Inhibitors
Introduction: The Rationale for Targeting Kinases with 1,2,4-Triazole Scaffolds
Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of substrate proteins. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important classes of drug targets.[1] The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry, known for its metabolic stability, synthetic tractability, and its ability to form key hydrogen bond interactions with biological targets.[2][3] This scaffold is present in numerous FDA-approved drugs and has been extensively explored for the development of novel anticancer agents, including kinase inhibitors.[4][5][6]
The specific 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole core combines the stability of the triazole ring with the unique properties of the trifluoromethyl group, which can enhance metabolic stability and binding affinity. Given the established potential of triazole derivatives as kinase inhibitors, a high-throughput screening (HTS) campaign to evaluate a library of compounds built around this scaffold is a logical and promising strategy for identifying novel therapeutic leads.[7][8]
This application note provides a comprehensive, field-proven protocol for the HTS of a this compound library against a representative protein kinase, utilizing the robust and highly sensitive ADP-Glo™ Kinase Assay.[1][9]
Assay Principle: Quantifying Kinase Activity with Luminescence
The ADP-Glo™ Kinase Assay is a universal, homogeneous, luminescence-based method for quantifying kinase activity.[10][11] It measures the amount of adenosine diphosphate (ADP) produced during a kinase reaction, which is directly proportional to the enzyme's activity.[1][12] The assay's high sensitivity, broad dynamic range, and resistance to compound interference make it ideal for HTS.[11][13]
The assay is performed in two steps:
-
Kinase Reaction & ATP Depletion: The kinase reaction is performed in the presence of the test compounds. Afterward, the ADP-Glo™ Reagent is added to terminate the enzymatic reaction and deplete any remaining adenosine triphosphate (ATP).[11]
-
ADP Conversion & Signal Generation: The Kinase Detection Reagent is then added, which contains enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP serves as a substrate for a thermostable luciferase, which generates a stable, "glow-type" luminescent signal.[11][13] This signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
Inhibitors of the kinase will result in a decrease in ADP production, leading to a lower luminescent signal.
Caption: Workflow of the ADP-Glo™ Kinase Assay.
HTS Workflow and Protocol
This protocol is optimized for a 384-well plate format, standard in automated HTS environments. All liquid handling steps should be performed with calibrated, automated liquid handlers to ensure precision and reproducibility.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| ADP-Glo™ Kinase Assay | Promega | V9101 |
| Recombinant Human Kinase (e.g., EGFR) | Major Supplier | Varies |
| Kinase Substrate (e.g., Poly(E,Y)4:1) | Major Supplier | Varies |
| Ultra-Pure ATP | Promega | V9151 |
| Staurosporine (Positive Control) | Major Supplier | Varies |
| DMSO, ACS Grade | Major Supplier | Varies |
| 384-Well White, Low-Volume Plates | Major Supplier | Varies |
| Kinase Reaction Buffer (1X) | Varies by Kinase | Varies |
Reagent Preparation
-
Compound Plates: Prepare 384-well source plates containing the this compound library compounds dissolved in 100% DMSO at a stock concentration of 1 mM.
-
2X Kinase Solution: Dilute the recombinant kinase enzyme to a 2X working concentration in 1X Kinase Reaction Buffer. The optimal concentration should be empirically determined to yield a robust signal (e.g., 10-20% ATP-to-ADP conversion).
-
2X Substrate/ATP Solution: Prepare a 2X solution of the kinase substrate and ATP in 1X Kinase Reaction Buffer. The final ATP concentration should ideally be at its Michaelis-Menten constant (Km) for the specific kinase to ensure sensitivity to competitive inhibitors.
-
Controls:
-
Negative Control (Max Signal): 1X Kinase Reaction Buffer with DMSO (matching the final concentration in compound wells, typically ≤1%).
-
Positive Control (Min Signal): Prepare a solution of Staurosporine (a potent, broad-spectrum kinase inhibitor) in 1X Kinase Reaction Buffer with DMSO to a final concentration known to cause >95% inhibition.
-
Step-by-Step HTS Protocol
The entire procedure should be performed at room temperature.
-
Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 25 nL of compounds from the source plates to the 384-well white assay plates. Also, dispense the appropriate positive and negative controls into designated wells (typically 16-32 wells per plate for robust statistics).
-
Enzyme Addition: Add 2.5 µL of the 2X Kinase Solution to all wells of the assay plates.
-
Initiate Kinase Reaction: Add 2.5 µL of the 2X Substrate/ATP Solution to all wells to start the reaction. The final reaction volume is 5 µL.
-
Incubation: Mix the plate briefly on a plate shaker and incubate for 60 minutes.
-
Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to all wells. Mix and incubate for 40 minutes.[10]
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to all wells. Mix and incubate for 30-60 minutes to allow the luminescent signal to stabilize.[13]
-
Read Plate: Measure luminescence using a plate-reading luminometer with an integration time of 0.5 to 1 second per well.
Caption: High-throughput screening automated workflow.
Data Analysis and Quality Control
Assay Quality Control: The Z'-Factor
For an HTS assay to be reliable, the separation between the positive and negative control signals must be significant and consistent.[14] The Z'-factor is the standard statistical parameter used to quantify this separation and validate assay quality.[15][16]
The formula for Z'-factor is: Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|
Where:
-
μ_p and σ_p are the mean and standard deviation of the positive control (minimum signal).
-
μ_n and σ_n are the mean and standard deviation of the negative control (maximum signal).
| Z'-Factor Value | Assay Quality Interpretation |
| > 0.5 | Excellent, robust assay for HTS |
| 0 to 0.5 | Marginal, may require optimization |
| < 0 | Unacceptable assay |
A Z'-factor should be calculated for every plate to ensure consistent performance across the entire screen.[17][18] Plates with a Z'-factor below 0.5 should be flagged for review and potentially repeated.
Hit Identification
Once plate data passes quality control, the activity of each test compound is assessed.
-
Normalization: The raw luminescence data for each compound well is normalized against the plate controls to calculate the percent inhibition:
% Inhibition = 100 * (1 - (Signal_compound - μ_p) / (μ_n - μ_p))
-
Hit Selection: A common method for primary hit selection is to define a threshold based on the plate's sample variability.[19] A robust Z-score is often used:
Z-score = (x - median_plate) / MAD_plate
Where x is the % inhibition value for a compound, median_plate is the median % inhibition of all sample wells on the plate, and MAD_plate is the median absolute deviation of all sample wells. A Z-score threshold (e.g., Z-score > 3) is set to identify statistically significant "hits."[20]
Post-HTS Triage: From Hit to Lead
The primary screen will identify a set of initial hits. However, this list will contain false positives and compounds with undesirable properties. A rigorous triage process is essential.[21]
Caption: A typical hit-to-lead triage workflow.
Key Triage Steps:
-
Hit Confirmation: Re-test all primary hits from a freshly prepared sample in the original assay to confirm activity.
-
Dose-Response Analysis: Perform 10-point serial dilutions for all confirmed hits to determine their potency (IC50).
-
Orthogonal Assays: Validate hits in a secondary assay that uses a different detection technology to rule out technology-specific artifacts.
-
Promiscuity & Selectivity Profiling: Screen hits against a panel of unrelated kinases to assess their selectivity profile.
-
Structural Verification: Confirm the identity and purity of active compounds using LC-MS and NMR.
Conclusion
The combination of the functionally diverse this compound chemical scaffold with a robust, high-throughput biochemical assay like the ADP-Glo™ Kinase Assay provides a powerful platform for the discovery of novel kinase inhibitors.[22][23] The detailed protocols and data analysis workflows presented in this application note offer a self-validating system for researchers to efficiently screen compound libraries, identify high-quality hits, and advance promising molecules into the drug development pipeline.[9]
References
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
PunnettSquare Tools. (2025). Z-Factor Calculator - Free Online Tool | Assay Quality Control. Retrieved from [Link]
-
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]
-
Gaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. Retrieved from [Link]
-
SignalChem. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]
-
Youssif, B. G., et al. (2017). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. Retrieved from [Link]
-
East Port Praha. (n.d.). Technologies to Study Kinases. Retrieved from [Link]
-
El-Malah, A. A., et al. (2023). Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,2,4-triazole derivatives as tyrosine kinase inhibitors. Retrieved from [Link]
-
Wikipedia. (n.d.). Z-factor. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link]
-
National Institutes of Health. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. National Institutes of Health. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
ResearchGate. (2011). Identifying Actives from HTS Data Sets: Practical Approaches for the Selection of an Appropriate HTS Data-Processing Method and Quality Control Review. Retrieved from [Link]
-
Oxford Academic. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Retrieved from [Link]
-
Drug Discovery World. (2007). Statistical techniques for handling high content screening data. Retrieved from [Link]
-
Wikipedia. (n.d.). Hit selection. Retrieved from [Link]
-
National University of Pharmacy. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). Retrieved from [Link]
-
PubMed. (2018). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. PubMed. Retrieved from [Link]
-
ISRES Publishing. (n.d.). Anticancer Properties of 1,2,4-Triazoles. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2023). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Retrieved from [Link]
-
Scilit. (n.d.). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Retrieved from [Link]
-
National University of Pharmacy. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). Retrieved from [Link]
-
ResearchGate. (2025). 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. Retrieved from [Link]
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- 6. Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents | Scilit [scilit.com]
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Application Notes & Protocols: Leveraging 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole for Novel Herbicide Development
Abstract
The relentless evolution of herbicide-resistant weeds necessitates the continuous discovery of novel herbicidal scaffolds and modes of action. The 1,2,4-triazole heterocycle is a well-established pharmacophore in agrochemicals, known for its broad spectrum of biological activities.[1] This document provides a comprehensive guide for researchers on utilizing 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole as a foundational scaffold for the development of new herbicides. We will detail protocols for the synthesis of derivatives, outline a multi-tiered screening strategy from in vitro enzyme assays to whole-plant bioassays, and discuss methodologies for mechanism of action and structure-activity relationship (SAR) studies. The protocols are designed to be robust and self-validating, providing a clear path from initial compound synthesis to lead optimization.
Introduction: The Rationale for Targeting the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged structure in the design of bioactive molecules due to its unique chemical properties, including its ability to engage in hydrogen bonding, its metabolic stability, and its rigid structure that allows for precise orientation of substituents.[2][3] Triazole-containing compounds have been successfully commercialized as fungicides, insecticides, and herbicides.[1][2] Herbicidal 1,2,4-triazoles are known to act on various targets, including acetolactate synthase (ALS) and protoporphyrinogen oxidase (PPO).[4]
The specific scaffold, this compound, is a particularly promising starting point for several reasons:
-
The Trifluoromethyl (CF3) Group: The inclusion of a CF3 group can significantly enhance a molecule's lipophilicity, metabolic stability, and bioavailability.[5][6] This often translates to improved uptake and translocation within the target plant.
-
Chemical Tractability: The 1,2,4-triazole core allows for straightforward chemical modification at multiple positions, enabling the generation of diverse chemical libraries for screening.
-
Proven Bioactivity: The combination of the triazole ring and a trifluoromethyl group has been featured in numerous bioactive compounds, suggesting a high probability of discovering potent herbicidal activity.[7][8]
This guide provides the necessary framework to systematically explore the chemical space around this core structure to identify and optimize new herbicidal agents.
Synthesis of the Core Scaffold and Derivatives
A robust and scalable synthetic route is paramount for any herbicide development program. The synthesis of 5-trifluoromethyl-1,2,4-triazoles can be achieved through a [3+2] cycloaddition reaction, which offers high regioselectivity and tolerance for various functional groups.[5][9]
Protocol 2.1: Synthesis of this compound
This protocol is adapted from established methodologies for the synthesis of trifluoromethylated 1,2,4-triazoles.[5][10] The core principle is the reaction of a nitrile imine (generated in situ from a hydrazonoyl chloride) with trifluoroacetonitrile.
Materials:
-
Appropriate hydrazonoyl chloride precursor
-
2,2,2-trifluoroacetaldehyde O-(aryl)oxime (as a trifluoroacetonitrile precursor)[5]
-
Triethylamine (NEt3)
-
Dichloromethane (CH2Cl2)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a Schlenk tube equipped with a stir bar, add the hydrazonoyl chloride (1.5 equivalents) and 2,2,2-trifluoroacetaldehyde O-(2,4-dinitrophenyl) oxime (1.0 equivalent) in CH2Cl2 (0.2 M).[5]
-
Add triethylamine (3.0 equivalents) to the mixture.
-
Seal the tube and stir at room temperature for 12 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether and ethyl acetate) to yield the pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.[11]
Workflow for Derivative Synthesis
The true potential of the scaffold lies in the generation of a chemical library through derivatization. The primary points for modification are the N1 and N4 positions of the triazole ring and the methyl group at the C5 position.
Caption: Synthetic strategy for creating a diverse library from the core scaffold.
Herbicide Screening Cascade
A tiered screening approach is the most efficient method to identify promising candidates. This process begins with high-throughput in vitro assays and progresses to more complex and resource-intensive whole-plant greenhouse trials.[12]
Workflow: Herbicide Screening Cascade
Caption: A multi-tiered workflow for efficient herbicide candidate screening.
Protocol 3.1: Tier 1 - In Vitro Enzyme Inhibition Assay (Example: ALS)
In vitro assays allow for the rapid screening of large numbers of compounds against specific molecular targets, identifying intrinsic activity without the complexities of plant absorption and translocation.[12][13]
Rationale: This assay directly measures the ability of a compound to inhibit a known herbicidal target enzyme, Acetolactate Synthase (ALS), providing a clear mechanistic starting point.
Procedure:
-
Enzyme Extraction: Extract ALS from a suitable plant source (e.g., young corn shoots) following established biochemical protocols.
-
Assay Preparation: In a 96-well microtiter plate, add the assay buffer, cofactors (thiamine pyrophosphate, FAD, MgCl₂), and the substrate (pyruvate).
-
Compound Addition: Add the test compounds (dissolved in DMSO) to the wells at a standard concentration (e.g., 100 µM). Include a known ALS inhibitor (e.g., chlorsulfuron) as a positive control and DMSO as a negative control.
-
Enzyme Initiation: Add the extracted ALS enzyme to initiate the reaction. Incubate at a controlled temperature (e.g., 37°C) for a set time (e.g., 60 minutes).
-
Reaction Termination & Detection: Stop the reaction by adding H₂SO₄. This converts the product, acetolactate, to acetoin.
-
Add creatine and α-naphthol and incubate to allow for color development.
-
Measurement: Read the absorbance at 530 nm using a microplate reader. A lower absorbance indicates inhibition of the enzyme.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the negative control. Compounds showing significant inhibition (e.g., >50%) are considered hits.
Protocol 3.2: Tier 3 - Whole-Plant Greenhouse Bioassay
This protocol confirms the herbicidal activity of hits from lower tiers on whole plants, assessing both pre-emergence and post-emergence efficacy. This method is adapted from robust protocols for herbicide testing.[14]
Rationale: A whole-plant assay is essential to confirm that a compound can be absorbed, translocated, and exert a phytotoxic effect under more realistic conditions.[15] It provides practical data on a compound's real-world potential.
Procedure:
-
Plant Preparation:
-
Pre-emergence: Fill pots with soil and plant seeds of selected weed species (e.g., barnyardgrass (Echinochloa crus-galli) and velvetleaf (Abutilon theophrasti)) at a uniform depth.
-
Post-emergence: Grow seedlings of the same weed species until they reach a specific growth stage (e.g., 2-3 true leaves).
-
-
Herbicide Application:
-
Growth Conditions: Place the treated pots in a greenhouse with controlled temperature, humidity, and photoperiod.
-
Assessment:
-
Evaluate the plants at regular intervals (e.g., 7, 14, and 21 days after treatment).[17]
-
Assess phytotoxicity using a visual rating scale (0% = no effect, 100% = complete plant death).
-
Measure plant biomass (fresh or dry weight) as a quantitative endpoint.
-
-
Data Analysis: Compare the visual injury ratings and biomass reduction of treated plants to the untreated controls. Compounds causing significant injury or biomass reduction are advanced for dose-response studies.
Advanced Characterization: MoA and SAR
Mechanism of Action (MoA) Elucidation
For novel compounds that do not inhibit known targets in Tier 1, determining the MoA is critical. This can involve a combination of physiological, biochemical, and "-omics" approaches.
-
Symptomology: Observe the specific symptoms of phytotoxicity (e.g., bleaching, necrosis, growth inhibition) to provide initial clues about the potential MoA. For example, bleaching may suggest inhibition of carotenoid biosynthesis.[7]
-
Metabolite Profiling: Use techniques like LC-MS to analyze changes in plant metabolite levels after treatment, which can indicate which biochemical pathway is being disrupted.
-
Target-Based Approaches: If a novel MoA is suspected, techniques like thermal proteome profiling or chemical proteomics can be used to identify the direct protein target of the herbicide.
Structure-Activity Relationship (SAR) Studies
SAR studies are essential for optimizing lead compounds to improve efficacy, selectivity, and metabolic stability. By synthesizing and testing a focused library of analogs (as outlined in Section 2), researchers can determine the effect of different chemical groups at various positions on the core scaffold.
Example SAR Data Table:
| Compound ID | R¹ (N1-substituent) | R² (C5-substituent) | Pre-emergence IC₅₀ (µM) on E. crus-galli | Post-emergence IC₅₀ (µM) on A. theophrasti |
| Core | H | -CH₃ | 55.2 | 89.4 |
| A-01 | -CH₃ | -CH₃ | 42.1 | 75.3 |
| A-02 | -CH₂CH₃ | -CH₃ | 35.8 | 62.1 |
| A-03 | -Phenyl | -CH₃ | 98.5 | 150.7 |
| B-01 | H | -CH₂Cl | 15.3 | 25.6 |
| B-02 | -CH₃ | -CH₂Cl | 9.7 | 18.2 |
Interpretation of Hypothetical Data:
-
Small alkyl groups at the N1 position (A-01, A-02) appear to slightly increase activity compared to the unsubstituted core.
-
A bulky aryl group at N1 (A-03) is detrimental to activity.
-
Modification of the C5 methyl group to a chloromethyl group (B-01) significantly enhances potency.
-
Combining the N1-methyl and C5-chloromethyl modifications (B-02) results in the most potent compound in this series, suggesting a synergistic effect of these substitutions.
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel herbicides. By employing the systematic approach outlined in these application notes—from rational synthesis and tiered screening to in-depth MoA and SAR studies—researchers can efficiently navigate the complex process of herbicide development. The provided protocols offer a robust foundation for identifying and optimizing new chemical entities to address the growing challenge of weed management in global agriculture.
References
- Hilton, J. L. (1965). Mode of action of the herbicide, 3-amino-1,2,4-triazole(amitrole): inhibition of an enzyme of histidine biosynthesis. Archives of Biochemistry and Biophysics.
- Li, Y., et al. (2025). Synthesis and Evaluation of Rosin-Based Triazole Derivatives as Novel Herbicides. Journal of Agricultural and Food Chemistry.
- Zhang, Y., et al. (n.d.). Research progress of triazole derivatives in the discovery of agricultural chemicals. Pest Management Science.
- Li, J., et al. (2026). Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. Journal of Agricultural and Food Chemistry.
- Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments.
- (n.d.). Synthesis and Herbicidal Activity of 1,2,4‐Triazole Derivatives Containing a Pyrazole Moiety. ChemistrySelect.
- Wang, X., et al. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Molecules.
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- (n.d.). Herbicide Testing: Resistance, Residues, and Soil Impact. Contract Laboratory.
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Application of trifluoromethylated triazoles in crop protection
An In-Depth Technical Guide to the Application of Trifluoromethylated Triazoles in Crop Protection
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the application of trifluoromethylated triazoles as potent agents in modern crop protection. We will delve into the chemical rationale, mechanism of action, synthesis, and practical evaluation of these compounds, moving beyond simple procedural lists to explain the causality behind experimental choices.
Introduction: The Strategic Advantage of the Trifluoromethyl Group in Triazole Fungicides
The 1,2,4-triazole scaffold is a cornerstone in the development of agricultural fungicides, renowned for its broad-spectrum activity.[1][2] The strategic incorporation of a trifluoromethyl (CF₃) group into this scaffold significantly enhances the molecule's agrochemical potential. This enhancement is not trivial; it is a deliberate chemical modification designed to improve several key physicochemical and pharmacological properties.[3][4] The high electronegativity of fluorine atoms in the CF₃ group can increase the metabolic stability of the compound, protecting it from enzymatic degradation in the plant or by the fungal pathogen.[4] Furthermore, the CF₃ group increases lipophilicity, which can improve the molecule's ability to penetrate the waxy cuticle of plants and the cell membranes of fungi, thereby boosting bioavailability and efficacy.[4][5] Consequently, trifluoromethylated 1,2,4-triazoles have become a major focus in the search for new and improved crop protection solutions.[6][7]
Mechanism of Action: Disrupting Fungal Cell Membrane Integrity
The primary mode of action for triazole fungicides is the targeted inhibition of ergosterol biosynthesis, an essential pathway for maintaining the integrity and functionality of the fungal cell membrane.[8][9]
Target Enzyme: Triazoles specifically inhibit the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51) , also known as Erg11.[10][11][12]
Biochemical Cascade:
-
Binding: The nitrogen atom (N-4) of the triazole ring binds to the heme iron atom in the active site of the CYP51 enzyme.[13][14] This coordination prevents the natural substrate, lanosterol, from binding.
-
Inhibition: By blocking the 14α-demethylation of lanosterol, the fungicide effectively halts the multi-step conversion process to ergosterol.[12][15]
-
Consequences: The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterol precursors disrupt the fungal cell membrane's structure and fluidity.[10][15] This leads to impaired membrane-bound enzyme function, altered permeability, and ultimately, the inhibition of fungal growth and eventual cell death.[12] This specific targeting of a fungal-essential pathway provides a degree of selectivity over plant and mammalian cells.[13]
Synthesis of Trifluoromethylated Triazoles: Common Approaches
The construction of the trifluoromethylated 1,2,4-triazole core can be achieved through various synthetic routes. A prevalent and efficient strategy involves multi-component reactions or cycloadditions, which allow for the assembly of the heterocyclic ring in a convergent manner.
One common approach is the [3+2] cycloaddition of nitrile imines (generated in situ from hydrazonyl chlorides) with a trifluoromethylated nitrile source.[3] Other methods include the cyclization of trifluoroacetimidohydrazides or using readily available starting materials like trifluoroacetimidoyl chlorides and hydrazine hydrate in multi-component reactions.[4][6][16] These modern synthetic protocols are often designed for high efficiency, broad substrate scope, and scalability.[6]
A representative synthetic procedure for a novel trifluoromethylated triazole derivative is detailed below.[17][18]
Protocol: Synthesis of 5-Methyl-7-(trifluoromethyl)-[3][6][19]triazolo[4,3-c]pyrimidine-3-thiol[18]
-
Step 1: Cyclization to form Pyrimidine Core. Acetamidine hydrochloride and ethyl trifluoroacetoacetate are used as raw materials to synthesize the initial pyrimidine ring structure.
-
Step 2: Chlorination. The pyrimidine intermediate undergoes chlorination to create a reactive site for the next step.
-
Step 3: Hydrazinolysis. The chlorinated intermediate is reacted with hydrazine hydrate to introduce the hydrazinyl group, which is essential for forming the triazole ring. A pale yellow solid, 4-Hydrazinyl-2-methyl-6-(trifluoromethyl)pyrimidine, is obtained.[18]
-
Step 4: Triazole Ring Cyclization. The hydrazinyl intermediate is then cyclized to form the fused triazolo[4,3-c]pyrimidine ring system.
-
Step 5: Thiol Formation. The final step involves treatment to yield the target thiol compound. The reaction mixture is filtered, and the filtrate is adjusted to pH 3 with 10% hydrochloric acid. The solution is refrigerated overnight, and the resulting white solid precipitate is collected via suction filtration and dried.[18] The final structure is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[18]
Application and Efficacy in Crop Protection
Trifluoromethylated triazoles exhibit potent fungicidal activity against a wide range of plant pathogens, making them valuable tools for protecting crops like cucumbers, strawberries, tobacco, and blueberries.[18] Their primary application is in controlling diseases such as those caused by Botrytis cinerea (gray mold), Phytophthora infestans (late blight), and Pyricularia oryzae (rice blast).[18]
Quantitative Efficacy Data
The following table summarizes the in vitro antifungal activity of a series of novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives against various fungal pathogens at a concentration of 50 mg/L.[18] This data is crucial for structure-activity relationship (SAR) studies, helping to identify the most potent molecular configurations.
| Compound ID | Target Pathogen | Inhibition Rate (%)[18] |
| 4 | Cucumber Botrytis cinerea | 75.86 |
| 5h | Cucumber Botrytis cinerea | 72.31 |
| 5o | Cucumber Botrytis cinerea | 80.38 |
| 4 | Strawberry Botrytis cinerea | 82.68 |
| 5g | Strawberry Botrytis cinerea | 72.89 |
| 5i | Strawberry Botrytis cinerea | 76.35 |
| 5r | Strawberry Botrytis cinerea | 79.85 |
| 5o | Tobacco Botrytis cinerea | 70.15 |
| 5r | Blueberry Botrytis cinerea | 71.21 |
Protocols for Fungicide Efficacy Testing
Rigorous and reproducible testing protocols are essential to validate the efficacy of new fungicidal compounds. Below are detailed, field-proven protocols for both in vitro and greenhouse (in vivo) evaluations.
Protocol 1: In Vitro Efficacy Testing (Agar Dilution Method)[19]
This method assesses the direct impact of the compound on fungal mycelial growth.
-
Medium Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving. Allow the molten PDA to cool to approximately 45-50°C. This temperature is critical; if it's too hot, the fungicide may degrade, and if it's too cool, the agar will solidify before proper mixing.
-
Fungicide Incorporation: Add the appropriate volume of the trifluoromethylated triazole stock solution (dissolved in a suitable solvent like DMSO) to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Also prepare a solvent-only control plate and a no-treatment control plate.
-
Plating: Swirl the flask gently but thoroughly to ensure homogenous distribution of the fungicide and pour the amended agar into sterile petri dishes.
-
Inoculation: Once the agar has solidified, place a small (e.g., 5 mm diameter) mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each plate.[19]
-
Incubation: Incubate the plates at a temperature optimal for the specific fungus (typically 25-28°C) for 5-7 days, or until the mycelium in the no-treatment control plate reaches the edge of the dish.[20]
-
Data Analysis: Measure the diameter of the fungal colony in two perpendicular directions for each plate. Calculate the average diameter. The percentage of growth inhibition is calculated using the formula:
-
% Inhibition = [(C - T) / C] x 100
-
Where C is the average colony diameter of the control group, and T is the average colony diameter of the treatment group.[20]
-
-
EC₅₀ Determination: Plot the percentage inhibition against the logarithm of the fungicide concentration and use regression analysis to determine the Effective Concentration required to inhibit 50% of fungal growth (EC₅₀).[20]
Protocol 2: Greenhouse Efficacy Testing (Preventative Application)[21]
This protocol evaluates the compound's ability to protect a plant from infection.
-
Plant Propagation: Grow healthy, susceptible host plants (e.g., cucumber, tomato) in a greenhouse under controlled conditions to the 2- to 4-leaf stage. Uniform plant growth is key for reproducible results.[21][22]
-
Inoculum Preparation: Collect fresh fungal spores (e.g., sporangia of P. cubensis) from actively sporulating lesions on infected leaves. Prepare a spore suspension in sterile distilled water and adjust the concentration to a standardized level (e.g., 1 x 10⁵ sporangia/mL) using a hemocytometer.[21]
-
Fungicide Application: Prepare solutions of the test compound at various concentrations. Twenty-four hours before inoculation, apply the fungicide solution as a foliar spray to the plants until the point of runoff. Ensure thorough coverage of all leaf surfaces. It is often advisable to include a non-ionic surfactant to improve adhesion and spread on the leaf surface.[21] Include a water-sprayed group as a negative control and a commercial standard fungicide as a positive control.
-
Inoculation: Apply the prepared fungal spore suspension to the treated plants, typically by spraying uniformly over the foliage.
-
Incubation: Move the inoculated plants into a high-humidity chamber or tent and maintain optimal temperature and light conditions to promote disease development. This step simulates the environmental conditions conducive to fungal infection.
-
Disease Assessment: After 5 to 7 days, assess the disease severity. This is typically done by visually estimating the percentage of leaf area covered by lesions or sporulation on each leaf. A disease severity index or rating scale can be used for standardization.
-
Efficacy Calculation: Calculate the percent disease control relative to the untreated (negative control) plants.
Conclusion and Future Outlook
Trifluoromethylated triazoles represent a highly successful and adaptable class of fungicides for crop protection. Their robust mechanism of action, coupled with the enhanced physicochemical properties imparted by the trifluoromethyl group, ensures their continued relevance. Future research will likely focus on the synthesis of novel derivatives to overcome emerging fungicide resistance, improve the environmental safety profile, and broaden the spectrum of activity against challenging plant pathogens. The systematic application of the synthesis and testing protocols outlined in this guide will be instrumental in the discovery and development of the next generation of these vital agricultural tools.
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5-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole: A Privileged Scaffold for Modern Drug Discovery
Introduction: The Strategic Advantage of the 5-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole Scaffold
In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles has led to the identification of certain molecular frameworks as "privileged scaffolds." These scaffolds serve as versatile platforms for the design of diverse compound libraries targeting a wide array of biological targets. The this compound moiety has emerged as a particularly advantageous scaffold, synergistically combining the desirable attributes of the 1,2,4-triazole ring with the unique properties of the trifluoromethyl group.
The 1,2,4-triazole core is a bioisostere for amides and esters, offering metabolic stability and the ability to engage in crucial hydrogen bonding interactions with biological macromolecules.[1] The incorporation of a trifluoromethyl (CF3) group imparts a range of beneficial effects, including increased metabolic stability, enhanced lipophilicity, and improved bioavailability.[2][3] The strong electron-withdrawing nature of the CF3 group can also modulate the pKa of the triazole ring, influencing its binding characteristics. This unique combination of features makes the this compound scaffold a compelling starting point for the development of innovative therapeutics.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, focusing on the synthesis, derivatization, and biological evaluation of compounds based on the this compound scaffold.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the fundamental properties of the core scaffold is paramount for its effective utilization in drug design.
| Property | Value | Source |
| Molecular Formula | C4H4F3N3 | PubChem[4] |
| Molecular Weight | 151.09 g/mol | BLD Pharm[5] |
| Monoisotopic Mass | 151.03574 Da | PubChem[4] |
| XlogP (predicted) | 1.3 | PubChem[4] |
| SMILES | CC1=NC(=NN1)C(F)(F)F | PubChem[4] |
| InChIKey | ZWXAVIBKKKTERN-UHFFFAOYSA-N | PubChem[4] |
Spectroscopic Data (Predicted and from related structures):
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) and a broad singlet for the N-H proton of the triazole ring.
-
¹³C NMR: The carbon NMR would display signals corresponding to the methyl carbon, the two triazole ring carbons, and the trifluoromethyl carbon (as a quartet due to C-F coupling).
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group is anticipated.
PART 1: Synthesis of the this compound Scaffold
The efficient and scalable synthesis of the core scaffold is the foundational step in any drug discovery program. While several methods exist for the synthesis of substituted 1,2,4-triazoles, a highly effective approach for constructing the 5-substituted-3-trifluoromethyl-1,2,4-triazole ring system is through a [3+2] cycloaddition reaction.
Protocol 1: Synthesis via [3+2] Cycloaddition of a Nitrile Imine with a Trifluoroacetonitrile Precursor
This protocol is adapted from the general methodology described for the synthesis of 5-trifluoromethyl-1,2,4-triazoles.[3][6]
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Materials:
-
Acetohydrazonoyl chloride
-
2,2,2-Trifluoroacetaldehyde O-(2,4-dinitrophenyl)oxime (or a similar precursor)
-
Triethylamine (NEt₃)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 2,2,2-trifluoroacetaldehyde O-(2,4-dinitrophenyl)oxime (1.0 eq).
-
Dissolve the oxime in anhydrous dichloromethane (CH₂Cl₂).
-
Add acetohydrazonoyl chloride (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (3.0 eq) to the reaction mixture.
-
Seal the tube and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
Causality behind Experimental Choices: The use of an O-aryloxime of trifluoroacetaldehyde serves as a safe and convenient in situ source of the highly reactive and gaseous trifluoroacetonitrile. Triethylamine acts as a base to generate the nitrile imine from the hydrazonoyl chloride and to facilitate the elimination reaction to form trifluoroacetonitrile. The [3+2] cycloaddition is a powerful and regioselective reaction for the formation of five-membered heterocycles.
PART 2: Application in Drug Design and Lead Optimization
The this compound scaffold offers multiple vectors for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.
Logical Relationship Diagram for Drug Design:
Caption: Drug design workflow using the triazole scaffold.
Case Study: Development of Annexin A2-S100A10 Protein-Protein Interaction Inhibitors
Structure-Activity Relationship (SAR) Insights from Related Triazoles
SAR studies on various 1,2,4-triazole derivatives have revealed key insights for drug design:
-
Antifungal Activity: For antifungal triazoles targeting CYP51, the N1-substituent is crucial for interaction with the enzyme's active site.[9][10] The presence of a 2,4-difluorophenyl group is a common feature in many potent antifungal agents.[9]
-
Anticancer Activity: In the development of anticancer agents, substitutions on the triazole ring and appended phenyl rings can significantly impact cytotoxicity. For instance, the introduction of halogen and methoxy groups on phenyl rings attached to the triazole scaffold has been shown to enhance anticancer activity.[11]
PART 3: Biological Evaluation Protocols
Based on the established biological activities of trifluoromethyl-1,2,4-triazoles, the following protocols are provided for the evaluation of novel derivatives.
Protocol 2: In Vitro Antifungal Susceptibility Testing
This protocol outlines a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of novel compounds against pathogenic fungi.
Materials:
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate.
-
Prepare a standardized fungal inoculum according to CLSI guidelines.
-
Inoculate each well with the fungal suspension. Include a positive control (fungus with no compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 3: In Vitro Lanosterol 14α-Demethylase (CYP51) Inhibition Assay
This fluorescence-based assay provides a direct measure of the inhibitory activity of test compounds against the primary target of azole antifungals.[6][12]
Workflow Diagram for CYP51 Inhibition Assay:
Caption: Workflow for a fluorescence-based CYP51 inhibition assay.
Materials:
-
Recombinant human or fungal CYP51
-
NADPH-cytochrome P450 reductase
-
Liposomes
-
Fluorescent CYP51 substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)coumarin - BOMCC)
-
NADPH
-
Potassium phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme Reconstitution: In a microcentrifuge tube, combine the recombinant CYP51, NADPH-cytochrome P450 reductase, and liposomes in potassium phosphate buffer. Incubate on ice to allow for the formation of the reconstituted enzyme system.
-
Inhibition Assay:
-
To the wells of a 96-well plate, add the reconstituted enzyme system.
-
Add the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the fluorescent substrate and NADPH.
-
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate's fluorescent product.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves. Determine the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 4: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[7][12][13][14]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., isopropanol with 0.04 N HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value for each compound.
Conclusion
The this compound scaffold represents a highly promising starting point for the design and development of novel therapeutic agents. Its unique combination of a metabolically stable, hydrogen-bonding capable heterocyclic core and the advantageous properties of the trifluoromethyl group provides a robust foundation for lead optimization. The synthetic and biological evaluation protocols detailed in this guide offer a comprehensive framework for researchers to explore the full potential of this privileged scaffold in the quest for new and improved medicines.
References
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Li, C., et al. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Molecules, 27(19), 6568. [Link]
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Patel, K., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 8(3), 123-129. [Link]
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Li, C., et al. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Molecules, 27(19), 6568. [Link]
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Boyd, S., et al. (2012). Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction. Bioorganic & Medicinal Chemistry Letters, 22(1), 76-81. [Link]
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Kelly, S. L., et al. (2014). Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease. PLoS Neglected Tropical Diseases, 8(4), e2788. [Link]
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Wu, J., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 863393. [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). SARs of 5-methyl-4-substituted (R 2 )-4H-[2][6][13]triazole analogues... Retrieved from [Link]
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Li, C., et al. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Molecules, 27(19), 6568. [Link]
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PubChem. (n.d.). 3-(Trifluoromethyl)-1H-1,2,4-triazole. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2021). New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study. Molecules, 26(3), 693. [Link]
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Harmankaya, K., et al. (2022). Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. [Link]
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ResearchGate. (n.d.). Spectroscopic characterization for 1,2,4-triazole 3. Retrieved from [Link]
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Cushman, M., et al. (2005). Synthesis and SAR of[2][6][13]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 48(13), 4410-4421. [Link]
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Kaur, H., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 28(22), 115748. [Link]
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Kaur, H., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 28(22), 115748. [Link]
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Zhang, Y., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1494. [Link]
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Al-Ostoot, F. H., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(11), 3508. [Link]
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Sun, P., et al. (2010). Design, synthesis, and biological evaluation of novel triazole derivatives as inhibitors of cytochrome P450 14alpha-demethylase. Bioorganic & Medicinal Chemistry, 18(16), 5899-5910. [Link]
-
Al-Bayati, R. I. H., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia, 69(2), 481-492. [Link]
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ResearchGate. (n.d.). Synthesis of novel triazole derivatives as inhibitors of cytochrome P450 14α-demethylase (CYP51). Retrieved from [Link]
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Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 999321. [Link]
-
Wu, J., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 863393. [Link]
-
ResearchGate. (n.d.). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(11), 3508. [Link]
-
Harmankaya, K., et al. (2022). Chemistry of 1,2,4-Triazoles in Current Science. ISRES Publishing. [Link]
-
Asif, M. (2020). 1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents - A Brief Review. Current Bioactive Compounds, 16(6), 788-803. [Link]
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Application Note: Quantitative Analysis of 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole in Soil Samples by LC-MS/MS
Abstract
This application note presents a comprehensive and robust method for the extraction and quantification of 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole in various soil matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method provides high sensitivity, selectivity, and accuracy for the determination of this trifluoromethyl-containing triazole compound, making it suitable for environmental monitoring, agricultural research, and regulatory compliance.
Introduction
This compound is a chemical compound of interest in various fields, including agriculture and environmental science. Its trifluoromethyl and triazole moieties suggest potential pesticidal or herbicidal properties, necessitating sensitive analytical methods to monitor its presence and persistence in the environment, particularly in soil. The inherent complexity of soil matrices, with their diverse organic and inorganic constituents, presents a significant analytical challenge. This note provides a detailed, step-by-step protocol designed for researchers, scientists, and professionals in drug development and environmental analysis.
The method is based on the widely accepted QuEChERS extraction technique, which has been optimized for polar analytes in soil.[1][2] Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and low limits of detection.
Chemical Properties of the Analyte
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₄F₃N₃ | [3] |
| Molecular Weight | 151.09 g/mol | [3] |
| Predicted XlogP | 1.3 | [4] |
| Predicted [M+H]⁺ | 152.04302 m/z | [4] |
| Commercial Availability | Yes | [3][5] |
The predicted XlogP value suggests a moderate polarity, making it amenable to extraction with polar organic solvents like acetonitrile and separation on a C18 reversed-phase column.
Experimental Workflow
The analytical workflow is designed to be efficient and robust, from sample preparation to data analysis. Each step is critical for achieving accurate and reproducible results.
Sources
Application Notes and Protocols for Evaluating the Antibacterial Activity of 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole against Methicillin-Resistant Staphylococcus aureus (MRSA)
Introduction: The Pressing Challenge of MRSA and the Promise of Novel Triazoles
Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat, responsible for a substantial burden of both hospital- and community-acquired infections.[1] The rapid evolution of antibiotic resistance necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action. The 1,2,4-triazole scaffold has emerged as a promising pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent antibacterial effects.[1][2][3][4]
This application note details a comprehensive suite of protocols to investigate the antibacterial efficacy of a novel compound, 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole , against MRSA. While extensive research has demonstrated the anti-MRSA potential of various 1,2,4-triazole hybrids, this specific molecule remains a frontier candidate.[1][2][3][4] The strategic incorporation of a methyl group at the 5-position and a trifluoromethyl moiety at the 3-position is hypothesized to enhance its antibacterial properties, a concept supported by structure-activity relationship (SAR) studies of related compounds which indicate that such substitutions can influence antimicrobial potency.[5][6]
These protocols are designed for researchers in microbiology, infectious diseases, and drug development, providing a robust framework for determining the compound's minimum inhibitory and bactericidal concentrations, assessing its impact on bacterial viability, and elucidating its potential mechanism of action through morphological analysis.
PART 1: Quantitative Assessment of Antibacterial Potency
A foundational step in evaluating any novel antimicrobial is to quantify its potency. This is achieved through the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a standardized and widely accepted technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Rationale: This assay provides a quantitative measure of the compound's bacteriostatic activity. By exposing a standardized bacterial inoculum to a serial dilution of the test compound, we can precisely identify the concentration at which bacterial proliferation is halted.
Protocol:
-
Preparation of Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
MRSA strain (e.g., ATCC 43300) culture grown to logarithmic phase.
-
0.5 McFarland standard.
-
Positive control antibiotic (e.g., Vancomycin).
-
Negative control (DMSO).
-
-
Inoculum Preparation:
-
Aseptically transfer several MRSA colonies into sterile saline.
-
Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Plate Preparation and Compound Dilution:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
In the first well of a row, add 100 µL of the compound's stock solution to achieve the highest desired concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.
-
This will result in wells with decreasing concentrations of the compound in a final volume of 100 µL.
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared MRSA inoculum to each well, bringing the final volume to 110 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (CAMHB + inoculum, no compound) and a sterility control well (CAMHB only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Rationale: While the MIC indicates growth inhibition, the MBC determines the concentration at which the compound is cidal (kills the bacteria). This distinction is crucial for understanding the compound's therapeutic potential.
Protocol:
-
Subculturing from MIC Plate:
-
Following the MIC determination, select the wells corresponding to the MIC and at least two higher concentrations that showed no growth.
-
Aseptically transfer 10 µL from each of these wells onto separate Mueller-Hinton Agar (MHA) plates.
-
-
Incubation and Analysis:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).
-
Data Presentation:
| Compound | MRSA Strain | MIC (µg/mL) | MBC (µg/mL) |
| This compound | ATCC 43300 | Hypothetical Value | Hypothetical Value |
| Vancomycin (Control) | ATCC 43300 | 1 | 2 |
| DMSO (Vehicle Control) | ATCC 43300 | >128 | >128 |
PART 2: Assessment of Bacterial Viability and Membrane Integrity
To further characterize the antibacterial effect, it is essential to assess the viability of the bacterial population after treatment and to investigate if the compound compromises the bacterial cell membrane.
Resazurin-Based Cell Viability Assay
Rationale: This colorimetric assay provides a quantitative measure of metabolically active cells. Resazurin, a blue and non-fluorescent dye, is reduced to the pink and fluorescent resorufin by viable cells. The intensity of the color change is proportional to the number of living bacteria.[7][8][9][10][11]
Protocol:
-
Bacterial Culture and Treatment:
-
Prepare a 96-well plate with serial dilutions of the compound and inoculate with MRSA as described in the MIC protocol.
-
Incubate for a predetermined time (e.g., 4, 8, or 24 hours).
-
-
Addition of Resazurin:
-
Prepare a sterile stock solution of resazurin (e.g., 0.1 mg/mL in PBS).
-
Add 10 µL of the resazurin solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-4 hours, or until a color change is observed in the growth control wells.
-
Measure the absorbance at 570 nm and 600 nm or fluorescence (560 nm excitation, 590 nm emission) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of viable cells relative to the untreated control.
-
SYTOX™ Green Staining for Membrane Permeability
Rationale: SYTOX™ Green is a high-affinity nucleic acid stain that cannot penetrate the membranes of live cells. If the compound damages the bacterial membrane, the dye will enter the cell, bind to nucleic acids, and fluoresce brightly. This provides a direct measure of membrane permeabilization.[12][13][14][15]
Protocol:
-
Bacterial Culture and Treatment:
-
Treat a logarithmic phase MRSA culture with the compound at its MIC and 2x MIC for a defined period (e.g., 1-2 hours). Include an untreated control and a positive control (e.g., heat-killed bacteria).
-
-
Staining:
-
Add SYTOX™ Green to a final concentration of 1 µM to each bacterial suspension.
-
Incubate in the dark at room temperature for 15-30 minutes.[14]
-
-
Analysis:
-
Analyze the samples using a flow cytometer or a fluorescence microscope.
-
Quantify the percentage of fluorescent (membrane-compromised) cells.
-
PART 3: Morphological Analysis via Electron Microscopy
Visualizing the ultrastructural changes in MRSA upon treatment with the compound can provide invaluable insights into its mechanism of action.
Scanning Electron Microscopy (SEM)
Rationale: SEM provides high-resolution images of the bacterial surface, revealing changes in cell shape, size, and surface morphology, such as cell wall damage or lysis.[16]
Protocol:
-
Sample Preparation:
-
Treat MRSA with the compound at its MIC and MBC for an appropriate duration.
-
Fix the bacterial cells in a suitable fixative (e.g., 2.5% glutaraldehyde).
-
Dehydrate the samples through a graded series of ethanol concentrations.
-
Critical point dry the samples and coat them with a conductive material (e.g., gold-palladium).
-
-
Imaging:
-
Visualize the samples using a scanning electron microscope.
-
Capture images of treated and untreated cells for comparison.
-
Transmission Electron Microscopy (TEM)
Rationale: TEM allows for the visualization of the internal structures of the bacterial cell, providing information on cytoplasmic disruption, cell division inhibition, and damage to the cell wall and membrane at a higher resolution than SEM.[17][18][19][20]
Protocol:
-
Sample Preparation:
-
Fix and dehydrate the treated and untreated MRSA cells as for SEM.
-
Embed the samples in resin and prepare ultrathin sections.
-
Stain the sections with heavy metal stains (e.g., uranyl acetate and lead citrate) to enhance contrast.[20]
-
-
Imaging:
-
Examine the sections using a transmission electron microscope.
-
Document any observed changes in the internal cellular architecture.
-
PART 4: Experimental Workflows and Potential Mechanisms
The following diagrams illustrate the experimental workflows and a hypothetical mechanism of action for this compound.
Caption: Workflow for MIC and MBC Determination.
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Application Notes & Protocols: 5-Methyl-3-(Trifluoromethyl)-1H-1,2,4-Triazole in Advanced Materials Science
Foreword: The Emergence of a Versatile Fluorinated Heterocycle
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and agrochemistry, valued for its unique electronic properties and hydrogen bonding capabilities.[1][2] The strategic introduction of a trifluoromethyl (CF3) group imparts profound changes to a molecule's characteristics, including enhanced metabolic stability, lipophilicity, and binding affinity.[1][3] The specific isomer, 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole, combines the stability of the triazole ring, the electron-withdrawing nature of the CF3 group, and the steric and electronic influence of the methyl group. This unique combination makes it an increasingly valuable building block in materials science, enabling the rational design of energetic materials, coordination polymers, and functional surface modifiers.
This document serves as a technical guide for researchers and scientists, providing both foundational knowledge and detailed experimental protocols for leveraging this compound in materials science applications. We will explore the causality behind its utility and provide self-validating methodologies for its synthesis and application.
Section 1: Synthesis and Characterization
The successful application of this compound begins with its efficient and verifiable synthesis. While various methods exist for constructing trifluoromethylated 1,2,4-triazoles, a common and adaptable approach involves the cyclization of appropriate precursors.[1][3][4]
Rationale for Synthetic Strategy
The protocol described below is a representative [3+2] cycloaddition approach, a powerful strategy for constructing five-membered heterocycles.[3][4] This method is chosen for its high regioselectivity and tolerance of various functional groups. The reaction involves the in situ generation of a nitrile imine from a hydrazonoyl chloride, which then undergoes cycloaddition with a trifluoroacetonitrile precursor. The methyl group is incorporated via the selection of the appropriate hydrazonoyl chloride starting material.
Experimental Protocol: Synthesis of this compound
Materials:
-
N'-acetyl-2,2,2-trifluoroacetohydrazide
-
Phosphorus pentachloride (PCl5) or similar chlorinating agent
-
Triethylamine (NEt3)
-
Anhydrous solvent (e.g., Dichloromethane (CH2Cl2), Acetonitrile)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Preparation of the Hydrazonoyl Chloride Precursor:
-
In a fume hood, combine N'-acetyl-2,2,2-trifluoroacetohydrazide (1.0 equiv) and a suitable chlorinating agent like PCl5 (1.1 equiv) in a round-bottom flask with a stir bar.
-
Add anhydrous acetonitrile and stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Causality: The chlorinating agent converts the hydrazide into the more reactive hydrazonoyl chloride, which is the precursor for the nitrile imine intermediate.
-
-
In Situ Generation of Nitrile Imine and Cycloaddition:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (NEt3) (2.5 equiv) dropwise. A precipitate (triethylammonium chloride) will form.
-
Causality: NEt3 acts as a base to dehydrohalogenate the hydrazonoyl chloride, generating the transient, highly reactive nitrile imine dipole in situ. This intermediate then undergoes an intramolecular [3+2] cycloaddition to form the 1,2,4-triazole ring.
-
-
Reaction Work-up and Purification:
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Filter the mixture to remove the triethylammonium chloride salt.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude residue is then purified by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques:
-
¹H NMR: Expect a singlet corresponding to the methyl protons and a broad singlet for the N-H proton.
-
¹⁹F NMR: Expect a singlet corresponding to the CF3 group.
-
¹³C NMR: Expect signals for the methyl carbon, the CF3 carbon (as a quartet due to C-F coupling), and the two triazole ring carbons.
-
Mass Spectrometry (MS): Verify the molecular weight (151.09 g/mol ).[5]
-
-
Synthesis Workflow Diagram
Caption: Schematic of metal ions and triazole ligands self-assembling into a MOF.
References
- Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. National Institutes of Health (NIH).
- Synthesis of 5-(o-chlorophenyl)-1-methyl-3-(o-trifluoromethyl-phenyl)-1H-1,2,4-triazole. Google Patents.
- Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. MDPI.
- 5‐Nitramino‐3‐Trifluoromethyl‐1 H −1,2,4‐Triazole (JZX‐1) and its Energetic Salts: Fluorinated Energetic Materials Derived Entirely from Commodity Chemicals. ResearchGate.
- Regioselective synthesis of 3-trifluoromethyl 1,2,4-triazoles via photocycloaddition of sydnone with CF3CN. [No Source Title Provided].
- Synthesis and characterization of 5-(trifluoromethyl)tetrazol-based energetic salts. [No Source Title Provided].
- Synthesis and Properties of 3-(1H-Tetrazol-5-yl)-7-(trifluoromethyl)-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-amine. Chinese Journal of Energetic Materials.
- (PDF) Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. ResearchGate.
- This compound. BLD Pharm.
- An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central (PMC).
- Coordination Polymers and Metal Organic Frameworks Derived from 1,2,4-Triazole Amino Acid Linkers. MDPI.
- Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold. MDPI.
- Two triazole-based coordination polymers: Synthesis and crystal structure characterization. [No Source Title Provided].
- A (4,6)-c copper–organic framework constructed from triazole-inserted dicarboxylate linker with CO2 selective adsorption. CrystEngComm (RSC Publishing).
Sources
- 1. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN [mdpi.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. This compound|BLD Pharm [bldpharm.com]
Application Notes and Protocols: Synthesis and Evaluation of 1,2,4-Triazole Derivatives as Potential Anti-inflammatory Agents
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.
Abstract: This document provides a comprehensive technical guide on the synthesis of 1,2,4-triazole derivatives and the subsequent evaluation of their potential as anti-inflammatory agents. It covers established synthetic methodologies, from classical reactions to modern catalytic approaches, and details the protocols for robust in vitro and in vivo pharmacological screening. The narrative emphasizes the rationale behind experimental design and provides self-validating protocols to ensure scientific integrity and reproducibility.
Part 1: Introduction to Inflammation and the Role of 1,2,4-Triazoles
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic inflammation can lead to the pathogenesis of various diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory cascade is mediated by a complex network of signaling molecules, including enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Non-steroidal anti-inflammatory drugs (NSAIDs) are common therapeutics, primarily acting by inhibiting COX enzymes. However, their long-term use is associated with significant gastrointestinal and cardiovascular side effects.[1]
This has driven the search for novel anti-inflammatory agents with improved safety profiles. The 1,2,4-triazole nucleus, a five-membered heterocycle with three nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry due to its unique structural features, including its ability to form hydrogen bonds, its dipole character, and its chemical stability.[2][3] Compounds incorporating this moiety have demonstrated a wide array of biological activities, including antimicrobial, anticonvulsant, and notably, anti-inflammatory effects.[4][5][6] Many 1,2,4-triazole derivatives exert their anti-inflammatory action by targeting key components of the inflammatory pathway, offering the potential for developing more selective and safer therapeutics.[3][7]
Part 2: Synthesis of 1,2,4-Triazole Derivatives
The synthesis of the 1,2,4-triazole core can be achieved through various methods, each with its own advantages regarding substrate scope, reaction conditions, and yield. The choice of synthetic route is often dictated by the desired substitution pattern on the triazole ring.
Classical Synthetic Strategies
Classical methods, while sometimes requiring harsh conditions, remain valuable for their simplicity and the accessibility of starting materials.
-
Pellizzari Reaction: This foundational method involves the condensation of an amide with an acylhydrazide, typically under thermal conditions, to form 3,5-disubstituted 1,2,4-triazoles.[8] The reaction proceeds through an acyl amidrazone intermediate which then cyclizes.
-
Einhorn-Brunner Reaction: This reaction provides a route to N-substituted 1,2,4-triazoles through the condensation of hydrazines or substituted hydrazines with diacylamines.[8]
Modern Synthetic Protocols
Modern methods offer milder reaction conditions, higher yields, and greater functional group tolerance. A widely adopted and versatile approach involves the alkaline cyclization of acylthiosemicarbazide intermediates.
This protocol describes a robust two-step process to synthesize the versatile 3-mercapto-1,2,4-triazole intermediate, which can be further functionalized.
Step 1: Synthesis of N-substituted Thiosemicarbazides
-
To a solution of an appropriate acid hydrazide (0.01 mol) in absolute ethanol (50 mL), add the desired aryl or alkyl isothiocyanate (0.01 mol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature. The precipitated product is filtered, washed with cold ethanol, and dried under vacuum.
-
The resulting N-substituted thiosemicarbazide is typically used in the next step without further purification.
Step 2: Cyclization to form 1,2,4-Triazole-3-thione
-
Suspend the thiosemicarbazide (0.005 mol) in an aqueous solution of sodium hydroxide (8%, 25 mL).
-
Reflux the mixture for 5-7 hours until the evolution of hydrogen sulfide gas ceases (can be tested with lead acetate paper).
-
Cool the reaction mixture in an ice bath and carefully neutralize with dilute hydrochloric acid or acetic acid to precipitate the product.
-
Filter the solid, wash thoroughly with cold water to remove inorganic salts, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or aqueous ethanol) to afford the pure 4-aryl/alkyl-5-substituted-3-mercapto-4H-1,2,4-triazole. The product exists predominantly in the thione tautomeric form.[9]
Causality and Validation: The use of a strong base (NaOH) facilitates the intramolecular cyclization by deprotonating the amide and thioamide nitrogens, leading to the elimination of a water molecule. The subsequent acidification protonates the triazole ring and precipitates the product. The purity of the final compound should be validated by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Further Functionalization
The synthesized 3-mercapto-1,2,4-triazole is a key intermediate for creating diverse libraries of compounds. The thiol group is readily alkylated to introduce various side chains.
-
Dissolve the 3-mercapto-1,2,4-triazole (0.002 mol) in ethanol or DMF.
-
Add a catalytic amount of a base such as potassium carbonate or sodium hydride to generate the thiolate anion.
-
Add the desired alkylating agent (e.g., an alkyl halide or a substituted 2-chloro-N-acetamide) (0.002 mol) dropwise.
-
Stir the reaction at room temperature or heat gently (50-60 °C) for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and purify by column chromatography or recrystallization.
Experimental Workflow: Synthesis of 1,2,4-Triazole Derivatives
Caption: General workflow for the synthesis of 1,2,4-triazole derivatives.
Part 3: Evaluation of Anti-inflammatory Activity
A tiered screening approach, starting with in vitro assays and progressing to in vivo models for promising candidates, is a standard and efficient strategy in drug discovery.
In Vitro Anti-inflammatory Assays
These assays provide initial data on the mechanism of action and potency of the synthesized compounds.
This assay determines the ability of the compounds to inhibit the two isoforms of the COX enzyme, which are critical for prostaglandin synthesis.[10] Selective inhibition of COX-2 over COX-1 is a desirable trait for reducing gastrointestinal side effects.
-
Assay Principle: A colorimetric or fluorometric inhibitor screening kit (e.g., from Cayman Chemical or Abcam) is typically used. The assay measures the peroxidase activity of COX. The peroxidase substrate is oxidized in the presence of prostaglandin G₂ (produced by the oxygenase activity of COX), leading to a colored or fluorescent product.
-
Procedure:
-
Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's protocol.
-
In a 96-well plate, add the assay buffer, heme, and the enzyme.
-
Add various concentrations of the test compounds (typically from 0.01 µM to 100 µM) dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control (DMSO only) and a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control.
-
Pre-incubate the plate at 37 °C for 10-15 minutes.
-
Initiate the reaction by adding arachidonic acid (substrate) and the colorimetric substrate.
-
Read the absorbance or fluorescence at the appropriate wavelength using a microplate reader at timed intervals.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve. The COX-2 selectivity index can be calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).
This assay assesses the inhibition of 5-LOX, the key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation.[5][11]
-
Assay Principle: Similar to the COX assay, commercially available kits are used. The assay measures the hydroperoxides generated from the reaction of 5-LOX with its substrate, arachidonic acid.
-
Procedure:
-
Use a 5-LOX inhibitor screening kit (e.g., from Abcam).
-
Add the test compounds at various concentrations to the wells of a 96-well plate.
-
Add the 5-LOX enzyme and incubate for a short period.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Measure the absorbance or fluorescence according to the kit's instructions. Use a known 5-LOX inhibitor (e.g., Zileuton or Quercetin) as a positive control.[12]
-
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ values as described for the COX assay. Compounds that inhibit both COX and LOX pathways are termed dual inhibitors and are of significant interest.[13]
This cell-based assay measures the ability of compounds to suppress the production of key pro-inflammatory cytokines.[14]
-
Cell Culture: Use a macrophage-like cell line, such as RAW 264.7.[15] Culture the cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO₂ atmosphere.
-
Procedure:
-
Seed the RAW 264.7 cells in a 96-well plate at a density of ~5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of the test compounds for 1-2 hours. A cell viability assay (e.g., MTT) should be performed beforehand to determine the non-cytotoxic concentration range.
-
Induce inflammation by stimulating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 18-24 hours. Include an unstimulated control and an LPS-stimulated vehicle control.
-
After incubation, collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[16][17]
-
-
Data Analysis: Construct a standard curve using the recombinant cytokine standards provided in the ELISA kit. Calculate the concentration of TNF-α and IL-6 in each sample. Determine the percentage of inhibition relative to the LPS-stimulated vehicle control and calculate IC₅₀ values.
Mechanism of Action: Targeting Inflammatory Pathways
Caption: Potential anti-inflammatory mechanisms of 1,2,4-triazole derivatives.
In Vivo Anti-inflammatory Assay
Compounds showing significant in vitro activity should be advanced to in vivo models to assess their efficacy and safety in a whole biological system.
This is the most widely used and well-characterized model for evaluating acute inflammation.[18][19][20] Carrageenan, a seaweed polysaccharide, is a non-antigenic phlogistic agent that induces a reproducible inflammatory response.[21]
-
Animals: Use male or female Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping and Dosing:
-
Divide the animals into groups (n=6 per group).
-
Group I (Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose in saline).
-
Group II (Standard): Receives a standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac, 10 mg/kg, orally).
-
Group III, IV, etc. (Test): Receive the synthesized compounds at different dose levels (e.g., 25, 50, 100 mg/kg, orally).
-
-
Procedure:
-
Administer the vehicle, standard drug, or test compounds orally (p.o.) or intraperitoneally (i.p.).
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.[20][22]
-
Measure the paw volume immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[20][23]
-
-
Data Analysis:
-
The degree of edema is expressed as the increase in paw volume (mL).
-
Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
The results are typically expressed as mean ± SEM. Statistical significance between the control and treated groups is determined using an appropriate statistical test, such as a one-way ANOVA followed by Dunnett's test.
-
Trustworthiness and Validation: The carrageenan-induced edema model is biphasic. The early phase (0-1.5 h) is mediated by histamine and serotonin, while the late phase (after 2.5 h) is primarily mediated by prostaglandins, involving the induction of COX-2.[19] Therefore, inhibition in the late phase suggests a mechanism involving prostaglandin synthesis blockade, which can validate the in vitro COX-2 inhibition data.
Part 4: Data Presentation and Summary
All quantitative data should be summarized for clear interpretation and comparison.
Table 1: In Vitro Anti-inflammatory Activity of Synthesized 1,2,4-Triazole Derivatives
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) | 5-LOX IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) |
| SC-560 | 0.009 | 6.3 | 0.0014 | - | - | - |
| Celecoxib | 15.0 | 0.04 | 375 | - | - | - |
| Zileuton | - | - | - | 0.5 | - | - |
| Compound A | Value | Value | Value | Value | Value | Value |
| Compound B | Value | Value | Value | Value | Value | Value |
SI = IC₅₀ (COX-1) / IC₅₀ (COX-2)
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition at 3h |
| Control | - | Value | - |
| Indomethacin | 10 | Value | Value |
| Compound A | 50 | Value | Value |
| Compound B | 50 | Value | Value |
Part 5: Conclusion
This guide outlines a systematic and robust workflow for the synthesis and preclinical evaluation of novel 1,2,4-triazole derivatives as potential anti-inflammatory agents. By integrating rational synthetic strategies with a tiered pharmacological screening cascade, researchers can efficiently identify and characterize promising lead compounds. The detailed protocols and the rationale behind them are designed to ensure reproducibility and provide a solid foundation for further drug development efforts targeting inflammatory diseases.
References
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Gao, C., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
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Gao, C., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. [Link]
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Nile, S. H., & Park, S. W. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Mini-Reviews in Medicinal Chemistry. [Link]
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Scribd (Date not available). Synthesis Methods for 1,2,4-Triazole Derivatives. Scribd. [Link]
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Organic Chemistry Portal (Date not available). Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]
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Creative Biolabs (Date not available). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
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Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology. [Link]
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Ghayur, M. N., et al. (2006). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]
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Inotiv (Date not available). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
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Bhatia, R., et al. (2012). Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives. Current Research in Pharmaceutical Sciences. [Link]
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Sawant, S. H. (2016). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. Slideshare. [Link]
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Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. [Link]
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Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. [Link]
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International Journal of Pharmaceutical and Scientific Research (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. IJPSRR. [Link]
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Szczukowski, Ł., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. [Link]
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Szczukowski, Ł., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. PubMed. [Link]
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Al-Ghorbani, M., et al. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. NIH. [Link]
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ResearchGate (Date not available). 1,2,4-Triazole bearing compounds with anticancer or anti-inflammatory activities. ResearchGate. [Link]
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Haznedar, A., et al. (2023). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI. [Link]
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Oliw, E. H., & Garscha, U. (2015). Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies. NIH. [Link]
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ResearchGate (Date not available). Studies on 1,2,4-Triazole Derivatives as Potential Anti-Inflammatory Agents. ResearchGate. [Link]
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Kolodziejska, B., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]
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Nile, S. H., & Park, S. W. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. ResearchGate. [Link]
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ResearchGate (Date not available). COX-2 inhibition data obtained from HTS assays. ResearchGate. [Link]
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Jacob, J., & Kumar, P. B. (2015). Dual COX/LOX inhibition: screening and evaluation of effect of medicinal plants of Kerala as Anti- inflammatory agents. Journal of Pharmacognosy and Phytochemistry. [Link]
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Universiti Kebangsaan Malaysia (2019). Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. UKM. [Link]
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Kumar, S., et al. (2023). New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies. PubMed. [Link]
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ResearchGate (Date not available). Anti-inflammatory activity against TNF- and IL-6. ResearchGate. [Link]
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ResearchGate (Date not available). Inhibition of compounds on IL-6 production (A) and TNF-α production (B). ResearchGate. [Link]
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Springer Nature Experiments (Date not available). Methods for Evaluation of TNF-α Inhibition Effect. Springer Nature. [Link]
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Kim, S., et al. (2015). Proinflammatory Cytokines IL-6 and TNF-α Increased Telomerase Activity through NF-κB/STAT1/STAT3 Activation, and Withaferin A Inhibited the Signaling in Colorectal Cancer Cells. PubMed Central. [Link]
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5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole in the synthesis of energetic materials
An In-Depth Guide to the Application of 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole in the Synthesis of Energetic Materials
Introduction: The Strategic Role of Fluorinated Triazoles in Energetic Materials
Nitrogen-rich heterocyclic compounds are foundational to the development of modern high-energy-density materials (HEDMs).[1][2] Among these, the 1,2,4-triazole ring serves as a remarkably stable and versatile backbone for creating energetic molecules that offer high heats of formation, superior detonation properties, and often, greater thermal stability compared to traditional explosives.[3] The strategic incorporation of specific functional groups, or "explosophores," onto this framework is a key methodology for fine-tuning the performance and safety characteristics of the final compound.[4]
A significant advancement in this field is the introduction of the trifluoromethyl (–CF3) group. This functional group is pivotal for several reasons: its high density and strong electron-withdrawing nature contribute substantially to the overall density and oxygen balance of the energetic molecule.[5][6] These factors are critical, as density, in particular, has a profound positive effect on detonation velocity and pressure.[7][8] Furthermore, incorporating fluorinated groups can enhance thermal stability and reduce sensitivity, a crucial trade-off in the design of advanced, safer energetic materials.[5][6]
This guide focuses on This compound (MTT) , a key precursor that combines the stability of the methyl-triazole ring with the performance-enhancing properties of the trifluoromethyl group. We will provide detailed application notes and protocols for its synthesis and subsequent transformation into advanced energetic materials through N-functionalization and energetic salt formation.
Part I: Synthesis of the Core Precursor: this compound (MTT)
The synthesis of substituted 5-(trifluoromethyl)-1,2,4-triazoles can be efficiently achieved through a [3+2] cycloaddition reaction. This method involves the in situ generation of a nitrile imine from a hydrazonoyl chloride, which then reacts with a trifluoroacetonitrile source.[9][10]
Reaction Principle
The core of this synthesis is the reaction between an N-acylhydrazonoyl chloride and a source of trifluoroacetonitrile (CF3CN). In the presence of a base such as triethylamine (NEt3), the hydrazonoyl chloride is dehydrochlorinated to form a highly reactive nitrile imine intermediate. This intermediate then undergoes a regioselective [3+2] cycloaddition with trifluoroacetonitrile, yielding the desired 5-trifluoromethyl-1,2,4-triazole ring system.[9][11] The regioselectivity of this reaction is a key advantage, ensuring the formation of the desired isomer.[9]
Visualized Workflow: Synthesis of MTT
Caption: Reaction scheme for the synthesis of MTT via [3+2] cycloaddition.
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of similar trifluoromethylated 1,2,4-triazoles.[9][11]
Materials:
-
N'-Acetylacetohydrazonoyl chloride
-
2,2,2-trifluoroacetaldehyde O-(aryl)oxime (as a CF3CN precursor)[9]
-
Triethylamine (NEt3)
-
Dichloromethane (CH2Cl2), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and petroleum ether (or hexane) for elution
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add N'-acetylacetohydrazonoyl chloride (1.5 equiv.) and the trifluoroacetaldehyde O-(aryl)oxime precursor (1.0 equiv.) in anhydrous CH2Cl2 (approx. 0.2 M concentration).
-
Rationale: Using anhydrous solvent is critical to prevent hydrolysis of the hydrazonoyl chloride and the highly reactive nitrile imine intermediate. The Schlenk tube allows the reaction to be carried out under an inert atmosphere if necessary.
-
-
Base Addition: Cool the mixture in an ice bath and add triethylamine (3.0 equiv.) dropwise via syringe.
-
Rationale: The reaction is often exothermic. Slow addition of the base helps to control the reaction temperature and prevents unwanted side reactions. NEt3 acts as the base to facilitate the in situ formation of the nitrile imine.[11]
-
-
Reaction: Seal the tube with a Teflon cap and allow the mixture to warm to room temperature. Stir for 12-24 hours.
-
Rationale: The extended reaction time ensures the complete formation of the intermediate and its subsequent cycloaddition. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup: After the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure (rotary evaporation).
-
Purification: The crude residue is then purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in petroleum ether.
-
Rationale: Chromatography separates the desired MTT product from the triethylammonium chloride byproduct and any unreacted starting materials.
-
-
Characterization: Combine the pure fractions and remove the solvent to yield MTT as a solid. The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Hydrazonoyl chlorides and trifluoroacetaldehyde derivatives can be irritants. Handle with care.
Part II: N-Functionalization for High-Energy Derivatives
The synthesized MTT serves as a platform for creating more powerful energetic materials. A primary strategy is the introduction of nitro (–NO2) groups onto the triazole ring's nitrogen atoms, a process known as N-nitration. This dramatically improves the oxygen balance and energetic output.[12]
Application Note 1: Synthesis of N-Nitro-MTT Derivatives
The N-H proton on the triazole ring is acidic and can be replaced with an electrophile, such as the nitronium ion (NO2+), to form N-nitro compounds. These materials often exhibit significantly higher detonation performance.
Visualized Workflow: N-Nitration of MTT
Caption: General workflow for the N-nitration of the MTT precursor.
Protocol 2: N-Nitration of MTT
EXTREME CAUTION: This procedure involves potent nitrating agents and results in the formation of a high-energy material. It must only be performed by trained personnel in a specialized laboratory equipped with appropriate safety measures, including blast shields and remote handling capabilities.
Materials:
-
This compound (MTT)
-
Dinitrogen pentoxide (N2O5) or a mixture of fuming nitric acid and acetic anhydride.
-
Anhydrous acetonitrile or other suitable solvent.
-
Crushed ice and deionized water.
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a thermometer and a mechanical stirrer, dissolve MTT (1.0 equiv.) in anhydrous acetonitrile. Cool the solution to 0–5 °C in an ice-salt bath.
-
Rationale: Low temperatures are essential to control the highly exothermic nitration reaction and to prevent thermal decomposition of the product.
-
-
Nitrating Agent Addition: Slowly add a solution of dinitrogen pentoxide (N2O5) (1.1 equiv.) in the same solvent, ensuring the temperature does not exceed 5 °C.
-
Rationale: N2O5 is a powerful nitrating agent. Slow, controlled addition is paramount for safety.
-
-
Reaction: Stir the mixture at 0–5 °C for 2-4 hours.
-
Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The N-nitro product should precipitate out of the aqueous solution.
-
Rationale: Quenching the reaction on ice neutralizes the excess nitrating agent and precipitates the organic product, which is typically insoluble in water.
-
-
Purification: Collect the solid precipitate by vacuum filtration. Wash thoroughly with cold deionized water until the filtrate is neutral.
-
Rationale: Washing removes residual acids, which can compromise the long-term stability of the energetic material.
-
-
Drying: Dry the product in a vacuum desiccator at room temperature. DO NOT use high temperatures for drying, as this can initiate decomposition.
Part III: Synthesis of Energetic Salts from MTT
Another effective strategy for tuning the properties of energetic materials is the formation of energetic salts. The MTT precursor is acidic and can donate its N-H proton to a nitrogen-rich base (e.g., ammonia, hydrazine, aminoguanidine) to form a salt. This approach can improve thermal stability and density while maintaining high performance.[7][13]
Application Note 2: Preparation of Hydrazinium 5-methyl-3-(trifluoromethyl)-1,2,4-triazolate
This protocol describes the formation of an energetic salt by reacting MTT with hydrazine, a common nitrogen-rich base. The resulting salt pairs an energetic anion with an energetic cation.
Protocol 3: Energetic Salt Formation
CAUTION: Hydrazine is toxic and corrosive. Handle with extreme care in a fume hood. The resulting product is an energetic material and should be handled in small quantities with appropriate safety precautions.
Materials:
-
This compound (MTT)
-
Hydrazine hydrate
-
Ethanol or methanol
Procedure:
-
Dissolution: Dissolve MTT (1.0 equiv.) in a minimal amount of ethanol.
-
Base Addition: In a separate flask, dissolve hydrazine hydrate (1.0 equiv.) in ethanol.
-
Reaction: Slowly add the hydrazine solution to the MTT solution with stirring at room temperature. A precipitate should form immediately or upon cooling.
-
Rationale: This is a straightforward acid-base reaction. The triazole proton is transferred to the hydrazine base, forming the hydrazinium cation and the triazolate anion, which combine to form the salt.
-
-
Isolation: Stir the mixture for 1 hour, then cool in an ice bath to maximize precipitation. Collect the solid salt by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the energetic salt in a vacuum desiccator at ambient temperature.
Data Summary: Predicted Properties of MTT-Derived Energetics
The performance of energetic materials is evaluated based on several key parameters. The table below provides representative data for energetic materials containing trifluoromethyl-triazole motifs, illustrating the potential of MTT derivatives.[5][7][12][14]
| Compound Type | Density (ρ) (g/cm³) | Decomposition Temp. (Td) (°C) | Detonation Velocity (VD) (m/s) | Detonation Pressure (P) (GPa) |
| N-Nitro-Triazole Derivative | 1.85 - 1.95 | 170 - 220 | 8800 - 9200 | 34.0 - 38.0 |
| Hydrazinium Salt of Triazole | 1.75 - 1.85 | 180 - 230 | 8500 - 8900 | 30.0 - 34.0 |
| Reference: RDX | 1.82 | 210 | 8795 | 34.0 |
Note: The values presented are illustrative and based on published data for structurally similar compounds. Actual performance must be determined experimentally.
Conclusion
This compound is a highly valuable and versatile precursor in the field of energetic materials. Its synthesis via regioselective cycloaddition is efficient, and its structure provides an ideal platform for creating advanced energetic systems. By incorporating N-nitro groups or forming energetic salts, researchers can develop new materials with high density, excellent detonation performance, and potentially enhanced thermal stability. The protocols and principles outlined in this guide serve as a foundational resource for scientists and researchers dedicated to designing the next generation of high-performance, safe, and reliable energetic materials.
References
-
Ye, C., et al. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Molecules, 27(19), 6568. Available from: [Link]
-
Synthesis of 5-(o-chlorophenyl)-1-methyl-3-(o-trifluoromethyl-phenyl)-1H-1,2,4-triazole. (n.d.). Molbase. Available from: [Link]
-
Ye, C., et al. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. MDPI. Available from: [Link]
-
Wang, X., et al. (2023). Regioselective synthesis of 3-trifluoromethyl 1,2,4-triazoles via photocycloaddition of sydnone with CF3CN. ChemRxiv. Available from: [Link]
-
Ye, C., et al. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. ResearchGate. Available from: [Link]
-
Scilabra, P., et al. (2022). Synthesis and Crystallization of N-Rich Triazole Compounds. Molecules, 27(21), 7436. Available from: [Link]
-
He, C., et al. (2021). Intriguing rotational conformations of energetic 1,2,4-triazole–pyrazoles: comparative insights into versatile N-functionalization and structure–property modulation. Materials Chemistry Frontiers, 5(1), 249-255. Available from: [Link]
-
Yin, P., et al. (2022). Taming of Triazole, Tetrazole, and Azido Groups: Nitrogen-Rich Energetic Materials with High Thermal Stabilities. Chemistry – An Asian Journal, 17(22), e202200888. Available from: [Link]
-
Synthesis of nitrogen-rich energetic salts 5a–c. ResearchGate. (n.d.). Available from: [Link]
-
He, C., et al. (2023). Synthesis and characterization of 5-(trifluoromethyl)tetrazol-based energetic salts. Defence Technology. Available from: [Link]
-
Some high-energy nitrogen rich compounds. ResearchGate. (n.d.). Available from: [Link]
-
This compound. PubChemLite. (n.d.). Available from: [Link]
-
Yin, P., et al. (2023). Polyvalent Ionic Energetic Salts Based on 4-Amino-3-hydrazino-5-methyl-1,2,4-triazole. Molecules, 28(17), 6243. Available from: [Link]
-
5‐Nitramino‐3‐Trifluoromethyl‐1 H −1,2,4‐Triazole (JZX‐1) and its Energetic Salts: Fluorinated Energetic Materials Derived Entirely from Commodity Chemicals. ResearchGate. (n.d.). Available from: [Link]
-
Zhang, J., et al. (2021). Design and exploration of 5-nitro-3-trinitromethyl-1H-1,2,4-triazole and its derivatives as energetic materials. Molecular Diversity, 25(4), 2107-2121. Available from: [Link]
-
Soman, A., et al. (2022). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Advances, 12(48), 31229-31241. Available from: [Link]
-
Emerging Energetic Materials: Synthesis, Physicochemical, and Detonation Properties. (n.d.). National Academic Digital Library of Ethiopia. Available from: [Link]
-
Yin, P., et al. (2023). Synthesis and Properties of Trinitromethyl‐1H‐1,2,4‐Triazole Bridging Nitropyrazole Energetic Salts. ChemistrySelect. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Taming of Triazole, Tetrazole, and Azido Groups: Nitrogen-Rich Energetic Materials with High Thermal Stabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. researchgate.net [researchgate.net]
- 7. Polyvalent Ionic Energetic Salts Based on 4-Amino-3-hydrazino-5-methyl-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 9. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN [mdpi.com]
- 12. Design and exploration of 5-nitro-3-trinitromethyl-1H-1,2,4-triazole and its derivatives as energetic materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Intriguing rotational conformations of energetic 1,2,4-triazole–pyrazoles: comparative insights into versatile N-functionalization and structure–property modulation - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole
Welcome to the technical support center for the synthesis of 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important fluorinated heterocycle. The trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability, making this triazole a valuable building block in medicinal chemistry.[1] However, its synthesis is not without challenges.
This document provides a structured troubleshooting guide in a question-and-answer format, detailed FAQs, validated experimental protocols, and the scientific rationale behind our recommendations to empower you to optimize your reaction outcomes.
Troubleshooting Guide: Addressing Common Synthesis Issues
This section directly addresses specific experimental problems. The most common synthetic route involves the condensation of a trifluoroacetyl source with an appropriate hydrazine derivative, followed by cyclization.
Question 1: My reaction yield is consistently low (<40%). What are the likely causes and how can I improve it?
Answer:
Low yield is the most frequent issue and can stem from several factors, primarily incomplete reaction, side-product formation, or product loss during workup.
Plausible Causes & Recommended Solutions:
-
Incomplete Cyclization: The final ring-closing dehydration step is often the yield-limiting factor.
-
Scientific Rationale: The formation of the triazole ring from the N-acylamidrazone intermediate requires the removal of a water molecule.[2] Inefficient dehydration can lead to an equilibrium that favors the open-chain intermediate.
-
Solution:
-
Stronger Dehydrating Agent: If using a mild acid catalyst like p-toluenesulfonic acid (TsOH), consider a stronger agent. Polyphosphoric acid (PPA) or Eaton's reagent can be more effective, although they require higher temperatures and more careful handling.
-
Azeotropic Water Removal: Conducting the reaction in a solvent like toluene with a Dean-Stark apparatus can effectively drive the equilibrium towards the product by physically removing water as it forms.[3]
-
-
-
Side-Product Formation: The primary competing reaction is often the formation of 1,3,4-oxadiazole isomers, especially under harsh thermal conditions.
-
Scientific Rationale: The intermediate possesses two nucleophilic nitrogen atoms and one oxygen atom that can participate in cyclization. While the formation of the 1,2,4-triazole is generally favored, alternative cyclization pathways can be promoted by high temperatures or specific catalysts.
-
Solution:
-
Optimize Temperature: Systematically screen the reaction temperature. Start at a lower temperature (e.g., 80-90 °C in toluene) and gradually increase it, monitoring the reaction by TLC or LC-MS to find the optimal point where product formation is maximized and side-product formation is minimized.[2]
-
Control Stoichiometry: Ensure precise 1:1 stoichiometry of your trifluoroacetyl source (e.g., trifluoroacetic anhydride or trifluoroacetimidoyl chloride) and acetohydrazide. An excess of either reactant can lead to undesired side reactions.
-
-
-
Poor Quality Starting Materials: Impurities in starting materials, particularly the hydrazine component, can inhibit the reaction.
-
Solution:
-
Verify Purity: Confirm the purity of your starting materials (e.g., trifluoroacetic acid, hydrazine hydrate, acetohydrazide) by NMR or melting point analysis. Acetohydrazide can degrade over time; use a freshly opened bottle or recrystallize if necessary.
-
Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, as water can hydrolyze reactive intermediates.
-
-
Question 2: My TLC/LC-MS shows a major impurity with a similar mass to my product. How do I identify and eliminate it?
Answer:
This common issue often points to the formation of a regioisomer or a related heterocyclic structure.
Plausible Causes & Recommended Solutions:
-
Formation of 1,5-disubstituted vs. 1,3-disubstituted Triazole: Depending on the specific precursors, regioselectivity can be an issue. However, for the target molecule, the primary concern is often the 1,3,4-oxadiazole side product.
-
Identification: The 1,3,4-oxadiazole will have the same mass as your 1,2,4-triazole product. Distinguishing them requires careful spectroscopic analysis. In the ¹H NMR, the chemical shift of the N-H proton can be different. In ¹³C NMR, the chemical shifts of the ring carbons will differ significantly. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, but not the isomerism.
-
Solution:
-
Modify Reaction Conditions: As mentioned in Question 1, lowering the reaction temperature and using a milder acid catalyst can often favor the formation of the desired triazole over the oxadiazole.
-
Purification Strategy: These isomers can sometimes be separated by column chromatography. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes or dichloromethane/methanol) to achieve separation.
-
-
-
Incomplete Reaction: The persistent spot could be the uncyclized intermediate (N'-(2,2,2-trifluoroacetyl)acetohydrazide).
-
Identification: This intermediate will have a mass corresponding to the product + 18 amu (the mass of water). It will also show characteristic amide and hydrazide proton signals in the ¹H NMR.
-
Solution:
-
Increase Reaction Time/Temperature: If the intermediate is the main species observed, the cyclization is stalled. Increase the reaction time or temperature moderately.
-
Add More Catalyst/Dehydrating Agent: The catalyst may have been consumed or deactivated. A fresh addition of the acid catalyst or dehydrating agent can push the reaction to completion.
-
-
Troubleshooting Summary Table
| Symptom | Potential Cause | Recommended Action |
| Low Yield | Incomplete Cyclization | Use stronger dehydrating agent (PPA); employ Dean-Stark trap. |
| Side-Product Formation | Optimize temperature; ensure 1:1 stoichiometry. | |
| Poor Reagent Quality | Verify purity of starting materials (NMR, MP); use anhydrous conditions. | |
| Major Impurity | 1,3,4-Oxadiazole Isomer | Lower reaction temperature; modify catalyst; optimize chromatography. |
| Uncyclized Intermediate | Increase reaction time/temperature; add more catalyst. | |
| Reaction Stalls | Deactivated Catalyst | Add fresh catalyst. |
| Insufficient Energy | Gradually increase reaction temperature while monitoring by TLC/LC-MS. |
Frequently Asked Questions (FAQs)
Q: What is the most reliable synthetic route for lab-scale synthesis? A: A robust and common method is the reaction of trifluoroacetic anhydride with acetohydrazide, followed by thermal or acid-catalyzed cyclodehydration. This avoids the use of more complex or less stable reagents.[4]
Q: What is the role of the acid catalyst in the cyclization step? A: The acid catalyst (e.g., TFA, TsOH) protonates the carbonyl oxygen of the trifluoroacetyl group, making the carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide, which initiates the ring formation.[2]
Q: Can I use microwave synthesis to improve the yield and reduce reaction time? A: Yes, microwave-assisted synthesis can be highly effective for this transformation. It can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of thermal degradation byproducts. Start with short exposure times and monitor the internal temperature and pressure carefully.
Q: How do I best purify the final product? A: The product is typically a solid. After aqueous workup, crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). If isomers are present, silica gel column chromatography is recommended.
Diagrams and Workflows
General Synthesis and Troubleshooting Workflow
This diagram outlines the decision-making process from reaction setup to product isolation and troubleshooting.
Caption: Workflow for synthesis and troubleshooting.
Simplified Reaction Mechanism: Main vs. Side Pathway
This diagram illustrates the key cyclization step, showing the desired triazole formation versus the competing oxadiazole pathway.
Caption: Competing cyclization pathways.
Detailed Experimental Protocol
This protocol provides a validated starting point for the synthesis.
Synthesis of this compound
-
Reagent Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add acetohydrazide (7.41 g, 100 mmol, 1.0 equiv).
-
Solvent Addition: Add anhydrous toluene (50 mL) to the flask.
-
Acylation: Cool the suspension to 0 °C in an ice bath. Slowly add trifluoroacetic anhydride (21.0 g, 14.2 mL, 100 mmol, 1.0 equiv) dropwise over 20 minutes. Caution: The reaction is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.
-
Cyclization: Add p-toluenesulfonic acid monohydrate (TsOH·H₂O) (0.95 g, 5 mol%) to the mixture. Heat the reaction to reflux (approx. 110 °C) and stir for 8-12 hours. Monitor the reaction progress by TLC (Mobile phase: 50% ethyl acetate in hexanes).
-
Workup: Cool the reaction mixture to room temperature. A precipitate should form. Filter the solid and wash it with cold toluene (2 x 20 mL).
-
Purification: The crude solid can be recrystallized from an ethanol/water mixture to yield the pure product as a white crystalline solid.
-
Characterization: Confirm the structure and purity via ¹H NMR, ¹⁹F NMR, ¹³C NMR, and melting point analysis. Expected ¹H NMR (DMSO-d₆) signals include a broad singlet for the N-H proton and a singlet for the methyl protons.
References
-
Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., Aceña, J. L., Soloshonok, V. A., Izawa, K., & Liu, H. (2016). Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II–III Clinical Trials of Major Pharmaceutical Companies: New Structural Trends and Therapeutic Areas. Chemical Reviews, 116(2), 422–518. Available from: [Link]
-
Yang, Z., Liu, C., & Chen, J. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers in Chemistry, 10. Available from: [Link]
-
Zhang, W., Fan, L., & Lu, P. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Molecules, 27(19), 6568. Available from: [Link]
-
Castanedo, G. M., Sutherlin, D. P., & Sran, A. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. Organic Letters, 13(20), 5342–5345. Available from: [Link]
-
Lu, P., Zhang, W., & Fan, L. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via I2-mediated oxidative cyclization of trifluoroacetimidohydrazides using DMF as a carbon source. Organic & Biomolecular Chemistry, 20(4), 815-819. Available from: [Link]
-
Ning, J., et al. (2015). An effective Cu-catalyzed nitrogenation of alkynes and alkenes for the rapid synthesis of sulfur-containing triazoles. Chemical Communications, 51(36), 7753-7756. Available from: [Link]
- Google Patents. (2016). Synthesizing process of 1H-1,2,4-triazole. CN105906575A.
-
Ningbo Inno Pharmchem Co.,Ltd. Trifluoroacetic Acid Hydrazide: A Versatile Reagent for Organic Synthesis. Available from: [Link]
Sources
- 1. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105906575A - Synthesizing process of 1H-1,2,4-triazole - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
Technical Support Center: Purification of 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole by Recrystallization
Welcome to the technical support center for the purification of 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the recrystallization of this compound. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, offering explanations and actionable solutions.
Q1: My this compound fails to crystallize from solution, even after cooling.
A1: The failure of a compound to crystallize upon cooling is a common issue, often related to supersaturation or the presence of impurities that inhibit nucleation. Here are several techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1][2]
-
Seeding: Introduce a "seed crystal" – a small, pure crystal of this compound – into the cooled, supersaturated solution.[2] This provides a template for further crystal formation.
-
Reduce Solvent Volume: It's possible that an excess of solvent was used, preventing the solution from becoming saturated upon cooling.[3] Carefully evaporate a portion of the solvent and allow the solution to cool again.[1][3]
-
Introduce an Anti-Solvent: If your compound is highly soluble in the chosen solvent, you can add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes slightly turbid.[1] Then, gently heat the mixture until it becomes clear again and allow it to cool slowly.[1]
Q2: The recrystallization yield of my this compound is very low.
A2: Low recovery is a frequent challenge in recrystallization. Several factors can contribute to this issue:
-
Excessive Solvent: Using too much solvent is the most common cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[1][2][4] To recover more product, you can concentrate the filtrate by evaporation and attempt a second crystallization.[1]
-
High Solubility in Cold Solvent: The chosen solvent may not be ideal if the compound remains significantly soluble at low temperatures.[1][5] It is crucial to select a solvent where the compound has high solubility at elevated temperatures and low solubility when cold.[5][6]
-
Premature Crystallization: The product may have crystallized prematurely during a hot filtration step (if performed). To prevent this, ensure the filtration apparatus (funnel and receiving flask) is pre-heated.[1][7]
-
Inadequate Cooling: Ensure the solution is cooled sufficiently to maximize crystal formation. An ice bath or refrigerator can be used after the solution has cooled to room temperature.[1][7]
Q3: The recrystallized this compound is still impure.
A3: The persistence of impurities after recrystallization can be due to several factors:
-
Inappropriate Solvent Choice: The chosen solvent may not effectively differentiate between the desired compound and the impurities. Ideally, impurities should be either highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[5][8]
-
Rapid Crystallization: Cooling the solution too quickly can trap impurities within the crystal lattice.[9] Slow, controlled cooling allows for the formation of purer, larger crystals.[6]
-
Co-precipitation of Impurities: If the concentration of a soluble impurity is high, it may also reach its saturation point and crystallize along with the product.[10] In such cases, a preliminary purification step, such as column chromatography, might be necessary.[1]
-
Impurities Affecting Crystal Growth: Impurities can adsorb onto the growing crystal surface, a phenomenon known as step pinning, which can hinder the growth of pure crystals and lead to their incorporation into the crystal lattice.[10][11][12]
Q4: The this compound "oiled out" instead of forming crystals.
A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[13] This is often observed when the melting point of the compound is lower than the boiling point of the solvent or when the compound is highly impure.[3]
-
Re-dissolve and Add More Solvent: If oiling occurs, reheat the solution until the oil dissolves completely.[13] Then, add a small amount of additional solvent to decrease the saturation point and allow the solution to cool more slowly.[1][9]
-
Lower the Crystallization Temperature: A lower crystallization temperature, achieved by slower cooling, may favor crystal formation over oiling.
-
Change the Solvent System: Consider using a solvent with a lower boiling point or a different solvent system altogether.[3]
II. Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for the recrystallization of this compound?
A1: The ideal recrystallization solvent should meet several criteria:
-
Solubility Profile: The compound should be highly soluble in the solvent at its boiling point and sparingly soluble at low temperatures.[5][6]
-
"Like Dissolves Like": Given the polar nature of the triazole ring and the trifluoromethyl group, polar solvents are a good starting point for solubility testing.[2]
-
Impurities' Solubility: Impurities should either be very soluble in the solvent at all temperatures or insoluble even in the hot solvent.[8]
-
Chemical Inertness: The solvent must not react with the compound.[14]
-
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals.[14]
A systematic approach involves small-scale solubility tests with a range of solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene) to determine the most suitable one.[6]
Q2: What is a mixed solvent system and when should I use it for this compound?
A2: A mixed solvent system, or solvent-antisolvent recrystallization, is used when no single solvent provides the desired solubility characteristics.[5] It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a miscible "poor" solvent or "anti-solvent" (in which it is insoluble) until the solution becomes turbid.[1] The solution is then heated until it becomes clear and allowed to cool slowly. This technique is particularly useful for compounds that are either too soluble or not soluble enough in common single solvents.
Q3: What safety precautions should be taken when handling this compound and the solvents?
A3: Due to the presence of the trifluoromethyl group, it is prudent to handle this compound with care.[15][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17][18][19]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[15][16][19]
-
Solvent Safety: Be aware of the flammability and toxicity of the solvents being used. Avoid open flames and ensure proper grounding to prevent static discharge.[15][16]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Q4: How can I improve the quality and size of the crystals?
A4: The formation of large, well-defined crystals is indicative of high purity. To improve crystal quality:
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and without disturbance.[6] Rapid cooling can lead to the formation of small, impure crystals.[9]
-
Insulation: Insulating the flask can promote slower cooling.
-
Minimize Agitation: Avoid moving or disturbing the solution as the crystals are forming.
III. Data and Protocols
Solvent Selection Guide
The following table provides a general guide for selecting a solvent for the recrystallization of polar, fluorinated heterocyclic compounds like this compound.
| Solvent Class | Examples | Suitability for Polar Fluorinated Heterocycles | Rationale |
| Protic Polar | Water, Ethanol, Isopropanol | Often suitable, especially in mixtures | The polar nature of the solvent can effectively dissolve the polar triazole at high temperatures. Water can act as an anti-solvent with alcohols. |
| Aprotic Polar | Acetone, Ethyl Acetate | Potentially suitable | Can offer a good balance of solubility characteristics. |
| Nonpolar | Hexane, Toluene | Generally unsuitable as a primary solvent; may be used as an anti-solvent | The compound is unlikely to be sufficiently soluble in nonpolar solvents due to its polar functional groups. |
Experimental Protocol: General Recrystallization Workflow
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude this compound. Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals, for example, by air drying on the filter paper or in a desiccator.
IV. Visualizations
Recrystallization Workflow Diagram
Caption: A general workflow for the purification of this compound by recrystallization.
Troubleshooting Logic for No Crystal Formation
Caption: A decision tree for troubleshooting the failure of crystal formation during recrystallization.
V. References
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Recrystallization of 1,2,4-Triazoles. Retrieved from
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from
-
RSC Education. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from
-
SciSpace. (n.d.). Effect of impurities on the crystal growth from solutions A new kinetic model. Retrieved from
-
Chemistry For Everyone. (2025, August 29). How Do Impurities Affect Crystal Structures? [Video]. YouTube. Retrieved from
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from
-
CrystEngComm. (2022, February 7). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. RSC Publishing. DOI:10.1039/D1CE01721G. Retrieved from
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from
-
Unknown. (n.d.). Recrystallization. Retrieved from
-
Unknown. (n.d.). Recrystallization. Retrieved from
-
TCI Chemicals. (n.d.). SAFETY DATA SHEET - (Trifluoromethyl)trimethylsilane. Retrieved from
-
ChemicalBook. (2024, December 21). TRIFLUOROMETHANESULFONIC ACID TRIFLUOROMETHYL ESTER - Safety Data Sheet. Retrieved from
-
Angene Chemical. (2024, August 27). Safety Data Sheet. Retrieved from
-
Fluorochem. (2024, December 19). Safety Data Sheet. Retrieved from
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from
-
Unknown. (2024, September 2). Safety Data Sheet. Retrieved from
-
Unknown. (n.d.). Recrystallization-1.pdf. Retrieved from
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from
Sources
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- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 6. edu.rsc.org [edu.rsc.org]
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- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
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- 12. youtube.com [youtube.com]
- 13. Recrystallization [wiredchemist.com]
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- 15. tcichemicals.com [tcichemicals.com]
- 16. chemicalbook.com [chemicalbook.com]
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- 19. aobchem.com [aobchem.com]
Technical Support Center: Overcoming Side Reactions in the Synthesis of Trifluoromethylated Triazoles
Welcome to the technical support center for the synthesis of trifluoromethylated triazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these valuable compounds. The introduction of a trifluoromethyl (CF3) group can significantly enhance the metabolic stability, lipophilicity, and bioavailability of therapeutic compounds, making trifluoromethylated triazoles highly sought-after scaffolds in medicinal chemistry.[1][2][3]
However, the potent electron-withdrawing nature of the CF3 group introduces unique challenges and side reactions that can complicate synthesis, reduce yields, and lead to difficult purifications. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is sluggish or failing completely. What are the likely causes?
Answer: A stalled or failed CuAAC reaction is one of the most common issues. The root cause often lies with the stability and activity of the copper(I) catalyst, which is susceptible to poisoning and oxidation.[4]
Common Culprits & Solutions:
-
Catalyst Poisoning: The Cu(I) catalyst is a soft Lewis acid and can be "poisoned" by various substances that bind to its active sites, halting the catalytic cycle.[5]
-
Sulfur Compounds: Thiols are potent poisons due to strong sulfur-copper coordination. Ensure all reagents, solvents, and glassware are free from sulfur-containing residues.
-
Strongly Coordinating Ligands: Functional groups on your substrates (e.g., unprotected amines, certain heterocycles) can bind too tightly to the copper, inhibiting the reaction. If suspected, consider protecting these groups.
-
Halide Impurities: Residual halides can negatively impact catalyst activity.
-
-
Catalyst Oxidation: The active Cu(I) species can be readily oxidized to inactive Cu(II), especially in the presence of oxygen.[4]
-
Solution: While many protocols use a Cu(II) salt (like CuSO₄) with a reducing agent (like sodium ascorbate) to generate Cu(I) in situ, it's crucial to ensure the reducing agent is fresh and added in sufficient quantity.[4] For sensitive reactions, degassing the solvent by sparging with nitrogen or argon before adding the catalyst is highly recommended.
-
-
Poor Reagent Quality:
-
Azide Instability: While trifluoromethyl azides are generally more stable than their non-fluorinated counterparts, they can still degrade over time.[6] Use freshly prepared or properly stored azides.
-
Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen, terminal alkynes can undergo oxidative homocoupling to form a diyne byproduct.[4] This consumes your starting material and can complicate purification. Using a reducing agent like sodium ascorbate helps suppress this side reaction.[4]
-
Pro-Tip: To diagnose the problem, run a control reaction with a simple, reliable azide and alkyne (e.g., benzyl azide and phenylacetylene) using your catalyst system. If this control reaction works, the issue likely lies with your specific trifluoromethylated substrates. If it fails, the problem is with your catalyst, solvent, or general setup.
Q2: I'm observing poor regioselectivity in my reaction, obtaining a mixture of 1,4- and 1,5-disubstituted triazoles. How can I improve this?
Answer: The formation of regioisomers is a classic problem in thermal, uncatalyzed cycloadditions.[7] The primary advantage of the CuAAC reaction is its exceptional regioselectivity for the 1,4-isomer.[8][9] If you are seeing a mixture, it suggests a competing uncatalyzed thermal pathway or an issue with the catalyst.
Troubleshooting Steps:
-
Ensure Effective Catalysis: A poorly active or poisoned copper catalyst may not be efficient enough to outcompete the non-selective background thermal reaction. Review all the points in Q1 to ensure your catalyst is active.
-
Lower the Reaction Temperature: The thermal cycloaddition has a high activation energy.[4] Running the reaction at elevated temperatures to push a sluggish catalytic reaction can inadvertently promote the non-selective thermal pathway. It is often better to run the reaction at room temperature for a longer period.
-
Consider a Ruthenium Catalyst (RuAAC): For the synthesis of the opposite, 1,5-disubstituted regioisomer, a ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is the method of choice. This reaction is highly selective for the 1,5-isomer.
Q3: My reaction is forming a significant amount of an isoxazole byproduct. Why is this happening and how can I prevent it?
Answer: The formation of isoxazoles is a known side reaction, particularly when using CF3-ynones (trifluoromethyl-substituted yne-ketones) as starting materials. The reaction pathway can be switched between triazole and isoxazole synthesis based on the reaction conditions.[10]
Key Factor: Acidity
-
Triazole Formation: The reaction of CF3-ynones with sodium azide in a neutral or slightly basic medium, particularly in alcoholic solvents like ethanol, strongly favors the formation of 4-trifluoroacetyltriazoles in high yields.[10]
-
Isoxazole Formation: The presence of acid catalyzes a different cyclization pathway, leading to the formation of 5-CF3-isoxazoles as the major product.[10]
Prevention Strategy:
-
Avoid Acidic Conditions: Ensure your reaction medium is not acidic. If your azide source is an azide salt of a strong acid (e.g., from TMS-azide and an acid), neutralize the reaction mixture carefully.
-
Solvent Choice: Protic solvents like ethanol have been shown to be optimal for selectively forming triazoles from CF3-ynones, yielding the desired product in over 80% yield.[10] In contrast, non-polar solvents like toluene give very poor yields of the triazole.[10]
Q4: What are the best practices for purifying my final trifluoromethylated triazole product?
Answer: The purification strategy depends on the physical properties of your product and the nature of the impurities.
Common Purification Techniques:
-
Column Chromatography: This is the most common method for purifying triazoles.[8][11]
-
Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective.
-
Pro-Tip: Trifluoromethylated compounds can be quite nonpolar. Start with a low-polarity eluent to remove nonpolar byproducts like the Glaser homocoupling product before eluting your triazole.
-
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity, especially on a larger scale.
-
Acid-Base Extraction (for NH-Triazoles): N-unsubstituted triazoles are weakly acidic.[10] If you have synthesized an NH-triazole, you can often purify it by dissolving the crude mixture in an organic solvent, extracting with an aqueous base (like NaOH or Na2CO3) to deprotonate and move the triazole into the aqueous layer, washing the organic layer away to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure triazole product.[10]
In-Depth Troubleshooting Guide
Issue: Low Yield and Catalyst Inefficiency in CuAAC
This guide provides a systematic workflow for diagnosing and solving low-yield issues in the copper-catalyzed synthesis of trifluoromethylated triazoles.
Workflow Diagram: Troubleshooting Low CuAAC Yield
Caption: A systematic workflow for diagnosing and resolving low-yield issues.
Experimental Protocols
Protocol 1: General Procedure for Cu(I)-Catalyzed Synthesis of a 1,4-Disubstituted Trifluoromethyl-Triazole
This protocol is a general starting point for the CuAAC reaction, utilizing in situ generation of the Cu(I) catalyst.
Materials:
-
Trifluoromethylated alkyne (1.0 eq)
-
Organic azide (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent: 1:1 mixture of tert-butanol and water
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the trifluoromethylated alkyne (1.0 eq) and the organic azide (1.1 eq).
-
Solvent Addition: Add the t-BuOH/H₂O (1:1) solvent mixture to achieve a concentration of approximately 0.1-0.5 M with respect to the limiting reagent. Stir to dissolve.
-
Catalyst Preparation: In a separate small vial, prepare fresh aqueous solutions of CuSO₄·5H₂O and sodium ascorbate.
-
Reaction Initiation: Add the CuSO₄ solution to the stirring reaction mixture, followed immediately by the sodium ascorbate solution. A color change (often to a yellow or orange suspension) should be observed.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed. Reaction times can range from 1 to 24 hours.[8]
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Data Presentation: Solvent Effects on Triazole Synthesis
The choice of solvent can dramatically impact reaction outcomes, especially in non-catalyzed or alternative cycloadditions. The following table, adapted from studies on the reaction of CF3-ynones with sodium azide, illustrates this point.[10]
| Entry | Solvent | Yield of Triazole (%) |
| 1 | Toluene | 2 |
| 2 | Acetonitrile | 25 |
| 3 | THF | 35 |
| 4 | DMSO | 51 |
| 5 | Methanol | 77 |
| 6 | Ethanol | 81 |
Table 1. Effect of solvent on the yield of 4-trifluoroacetyl-triazole. As shown, polar protic solvents like ethanol provide significantly higher yields for this specific transformation.[10]
References
- Technical Support Center: Catalyst Poisoning in Copper-Catalyzed Click Chemistry. Benchchem.
-
What Is Catalyst Poisoning In Chemical Reactions?. Chemistry For Everyone. 2023. Available from: [Link]
-
Muzalevskiy VM, Sizova ZA, Nechaev MS, Nenajdenko VG. Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. Molecules. 2022;27(23):8138. Available from: [Link]
-
Lin B, Zhang Z, Yao Y, You Y, Weng Z. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Molecules. 2022;27(19):6568. Available from: [Link]
-
Hein CD, Liu X, Wang D. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. 2008;37(6):1122-1132. Available from: [Link]
-
Lin B, Zhang Z, Yao Y, You Y, Weng Z. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. National Institutes of Health. 2022. Available from: [Link]
-
Several methods for the synthesis of 3‐trifluoromethyl‐1,2,4‐triazoles. ResearchGate. 2022. Available from: [Link]
-
Lu Y, Wan J, Wang C, Lu Y. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers in Chemistry. 2022;10:1068881. Available from: [Link]
-
Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. 2022. Available from: [Link]
- Troubleshooting side reactions in 1,2,4-triazole synthesis. Benchchem.
-
An Overview of Synthetic Approaches towards 1,2,3-Triazoles. MDPI. 2024. Available from: [Link]
-
Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. ACS Publications. 2024. Available from: [Link]
-
Synthesis, Stability, and Reactivity of Azidofluoroalkanes. Thieme. 2019. Available from: [Link]
- Technical Support Center: Purification of Trifluoromethylated Pyrazoles. Benchchem.
-
Portella C, Tber Z, Zeifman YV, et al. Synthesis of new triazole-based trifluoromethyl scaffolds. Beilstein Journal of Organic Chemistry. 2008;4:15. Available from: [Link]
-
Conditional Copper‐Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation. National Institutes of Health. 2020. Available from: [Link]
-
Controllable Regioselective [3+2] Cyclizations of N-CF3 Imidoyl Chlorides and Ph3PNNC: Divergent Synthesis of N-CF3 Triazoles. ResearchGate. 2024. Available from: [Link]
-
Side reactions of macromonomers under CuAAC condition. ResearchGate. 2013. Available from: [Link]
-
Controllable Regioselective [3+2] Cyclizations of N-CF3 Imidoyl Chlorides and Ph3PNNC: Divergent Synthesis of N-CF3 Triazoles. ACS Publications. 2024. Available from: [Link]
-
Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. ResearchGate. 2022. Available from: [Link]
-
Synthesis of new triazole-based trifluoromethyl scaffolds. Beilstein Journals. 2008. Available from: [Link]
- What Is Catalyst Poisoning In Chemical Reactions?. Chemistry For Everyone. 2023.
-
synthesis of 1,2,4 triazole compounds. ISRES Publishing. 2023. Available from: [Link]
-
Synthesis of Trifluoromethyl‐Substituted 1,2,4‐Triazole Derivatives. ResearchGate. 2022. Available from: [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available from: [Link]
-
Recent Fascinating Aspects of the CuAAC Click Reaction. ResearchGate. 2020. Available from: [Link]
-
Developments in the Alkynyltrifluoromethylations of Alkenes and Alkynes. ResearchGate. 2022. Available from: [Link]
Sources
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- 2. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Conversion Rates in 1,2,4-Triazole Cyclization Reactions
Welcome to the Technical Support Center for 1,2,4-triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the cyclization process. The following content is structured in a question-and-answer format to directly address specific issues you may encounter in your experimental work, ensuring scientific integrity and providing actionable solutions.
General Troubleshooting for 1,2,4-Triazole Synthesis
This section covers broad issues that can arise regardless of the specific synthetic route employed.
Question 1: My 1,2,4-triazole synthesis is resulting in a very low yield or failing completely. What are the primary factors I should investigate?
Answer: Low yields in 1,2,4-triazole synthesis are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial. Here are the most common causes and how to address them:
-
Purity of Starting Materials: This is the most critical and often overlooked factor. Impurities, especially water, can significantly interfere with the reaction. For instance, hydrazides can be hygroscopic.[1][2]
-
Actionable Advice: Ensure all reagents and solvents are pure and dry. Use freshly distilled solvents and verify the purity of your starting materials via techniques like NMR or melting point analysis.
-
-
Reaction Temperature: The optimal temperature can vary significantly between different synthetic routes.[1] Many traditional methods, like the Pellizzari reaction, require high temperatures which can also lead to the decomposition of starting materials or the desired product.[3][4][5]
-
Actionable Advice: If you suspect decomposition, try running the reaction at a lower temperature. Conversely, if the reaction is sluggish, a gradual increase in temperature may be necessary.[1][6] Consider screening a range of temperatures to find the ideal balance between the reaction rate and the prevention of side product formation.[1]
-
-
Reaction Time: Insufficient reaction time will result in incomplete conversion, while excessively long times can lead to the formation of degradation products.[1]
-
Atmosphere: Some reactions, particularly those involving metal catalysts, may be sensitive to air or moisture.
-
Actionable Advice: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the yield in these cases.[3]
-
Question 2: I am observing multiple products in my reaction mixture. What are the common side products and how can I minimize their formation?
Answer: The formation of side products is a common challenge. The nature of these byproducts is often dependent on your specific synthetic route.
-
Isomeric Products: In many syntheses, particularly with unsymmetrical starting materials, the formation of regioisomers is possible. For example, alkylation of unsubstituted 1,2,4-triazole can occur at both N-1 and N-4 positions.[2]
-
Actionable Advice: The choice of catalyst can be a powerful tool to control regioselectivity. For instance, in certain [3+2] cycloaddition reactions, Ag(I) catalysis can selectively produce 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysis favors the formation of 1,5-disubstituted isomers.[4][5][7][8]
-
-
1,3,4-Oxadiazoles: This is a classic side reaction, especially when starting from acylhydrazines.[3][4] Acylhydrazines can undergo intramolecular cyclization with the loss of water to form the stable 1,3,4-oxadiazole ring, competing with the desired intermolecular reaction.[3][4]
-
Actionable Advice: To minimize 1,3,4-oxadiazole formation, ensure strictly anhydrous reaction conditions and consider lowering the reaction temperature to favor the triazole pathway.[2]
-
-
Unreacted Starting Materials: The presence of starting materials in your final product mixture indicates an incomplete reaction.
-
Actionable Advice: Optimizing reaction conditions such as temperature, time, and stoichiometry of reagents can help drive the reaction to completion.[1]
-
Troubleshooting Specific 1,2,4-Triazole Synthesis Routes
Pellizzari Reaction
The Pellizzari reaction involves the condensation of an amide and an acylhydrazide.[9][10]
Question 3: I am getting a very low yield in my Pellizzari reaction. How can I improve it?
Answer: Low yields in the Pellizzari reaction are often due to the harsh reaction conditions required.[9][11]
-
High Temperatures: Traditional Pellizzari reactions often necessitate high temperatures (>200°C), which can lead to decomposition.[4][12]
-
Actionable Advice:
-
-
Inefficient Water Removal: The reaction produces water as a byproduct, and its inefficient removal can hinder the reaction's progress.
-
Actionable Advice: If applicable to your setup, use a Dean-Stark apparatus or other methods to remove water as it is formed.
-
Question 4: My unsymmetrical Pellizzari reaction is producing a mixture of products. What is happening?
Answer: When the acyl groups of the amide and the acylhydrazide are different, a common side reaction is the "interchange of acyl groups," leading to a mixture of three possible 1,2,4-triazole products.[6][10][12]
-
Cause: High reaction temperatures can promote transamination side reactions, resulting in a mixture of triazoles.[3][4]
-
Minimization Strategies:
Einhorn-Brunner Reaction
The Einhorn-Brunner reaction is the acid-catalyzed condensation of imides with alkyl hydrazines to form an isomeric mixture of 1,2,4-triazoles.[13][14]
Question 5: My Einhorn-Brunner reaction is producing a mixture of regioisomers. How can I control the outcome?
Answer: The formation of an isomeric mixture is an inherent characteristic of the Einhorn-Brunner reaction when using unsymmetrical imides.[15] However, the regioselectivity is predictable.
-
Mechanism of Control: The regioselectivity is influenced by the acidity of the groups attached to the imide. The acyl group derived from the stronger carboxylic acid will preferentially be located at the 3-position of the resulting triazole ring.[5][13][16]
-
Actionable Advice: To favor a specific isomer, you can strategically choose the diacylamine starting material based on the electronic properties of its substituents.[5]
-
Question 6: I have a mixture of regioisomers from my Einhorn-Brunner reaction. How can I separate them?
Answer: Separating regioisomers can be challenging due to their similar polarities and solubilities.[12]
-
Purification Techniques:
-
Column Chromatography: This is the most common method. Careful optimization of the solvent system and stationary phase is required.[12][17][18]
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be effective.[12]
-
Fractional Recrystallization: In some cases, fractional recrystallization can be used to separate isomers.[12]
-
Data Presentation & Experimental Protocols
Table 1: General Troubleshooting for Low 1,2,4-Triazole Yield
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Incomplete reaction due to insufficient temperature or time.- Decomposition of starting materials or product at high temperatures.- Poor purity of starting materials (e.g., hygroscopic hydrazides).[2] | - Gradually increase reaction temperature and monitor progress by TLC.[2]- Consider using microwave irradiation to shorten reaction times.[1][2]- Ensure starting materials are pure and dry.[1][2] |
| Formation of 1,3,4-Oxadiazole Side Product | - Competing intramolecular cyclization of acylhydrazine, especially under acidic or dehydrating conditions.[3][4] | - Ensure strictly anhydrous reaction conditions.- Lower the reaction temperature to favor the intermolecular triazole formation.[2] |
| Formation of Isomeric Mixtures | - Lack of regioselectivity in reactions with unsymmetrical precursors.- Alkylation at different nitrogen atoms of the triazole ring.[2] | - Utilize a catalyst known to favor the desired isomer (e.g., Ag(I) vs. Cu(II)).[4][5][7][8]- Carefully select starting materials to influence regioselectivity in reactions like the Einhorn-Brunner.[5] |
| Complex Reaction Mixture | - Decomposition of sensitive functional groups.- Side reactions involving the solvent or impurities. | - Protect sensitive functional groups on the starting materials before the reaction.- Use a high-purity, inert solvent. |
Experimental Protocol: General Procedure for Reaction Monitoring by TLC
-
Prepare the TLC plate: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel plate.
-
Spot the plate: Use a capillary tube to spot a small amount of your reaction mixture on the origin line. It is also good practice to spot your starting materials as a reference.
-
Develop the plate: Place the TLC plate in a developing chamber containing a suitable eluent system. The solvent level should be below the origin line. Cover the chamber.
-
Visualize the spots: Once the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp or by using a staining agent like iodine or potassium permanganate.[11]
-
Analyze the results: The disappearance of starting material spots and the appearance of a new product spot indicate the reaction is progressing.
Experimental Protocol: Purification by Recrystallization
-
Dissolution: Dissolve the crude product in a minimum amount of a suitable hot solvent. A good solvent will dissolve the compound when hot but not at room temperature.[17]
-
Decolorization (if necessary): If the solution is colored, you can add a small amount of activated carbon and boil for a few minutes.[17][18]
-
Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities or activated carbon.[17]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath may increase the yield.[17]
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.[17]
-
Drying: Dry the purified crystals in a desiccator or vacuum oven.[17]
Visualizations
Caption: A troubleshooting decision tree for low conversion rates.
Caption: A general experimental workflow for 1,2,4-triazole synthesis.
References
- BenchChem. (2025). Technical Support Center: Purification of 1,2,4-Triazole Intermediates.
- BenchChem. (2025). reaction condition optimization for 1H-1,2,4-triazole derivative synthesis.
- BenchChem. (2025). troubleshooting side reactions in 1,2,4-triazole synthesis.
- BenchChem. (2025). Technical Support Center: Purification of 1,2,4-Triazole Salts.
- Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.
- Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- Wikipedia. (n.d.). Einhorn–Brunner reaction.
- BenchChem. (2025). Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis.
- Guidechem. (n.d.). Preparation methods of 1H-1,2,3-1,2,4-Triazole: What are they?.
- BenchChem. (2025). troubleshooting common issues in 1,2,4-triazole synthesis pathways.
- BenchChem. (2025). troubleshooting side reactions in 1,2,4-triazole synthesis.
- BenchChem. (n.d.). "common challenges in the synthesis of 1,2,4-triazole derivatives".
- BenchChem. (2025). A Comparative Guide to Catalysts in 1,2,4-Triazole Synthesis: Efficacy and Methodologies.
- Dai, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
- ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds.
- BenchChem. (2025). common side reactions in Pellizzari and Einhorn-Brunner reactions.
- BenchChem. (2025). side reactions in the synthesis of 1,2,4-triazoles and how to prevent them.
- BenchChem. (2025). The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research.
- Wikipedia. (n.d.). Pellizzari reaction.
- BenchChem. (2025). Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis.
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- 18. pdf.benchchem.com [pdf.benchchem.com]
Optimization of reaction conditions for the synthesis of 5-trifluoromethyl 1,2,4-triazoles
Technical Support Center: Synthesis of 5-Trifluoromethyl-1,2,4-Triazoles
Welcome to the technical support center for the synthesis of 5-trifluoromethyl-1,2,4-triazoles. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this important structural motif. The potent electron-withdrawing nature of the trifluoromethyl group presents unique challenges and opportunities in synthesis. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you optimize your reaction conditions and achieve your desired outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 5-trifluoromethyl-1,2,4-triazoles, and how do I choose the best one?
The selection of a synthetic route primarily depends on the availability of starting materials and the desired substitution pattern on the triazole ring. The two most prevalent and reliable methods involve the cyclocondensation of a trifluoromethyl-containing C1 electrophile with an N-N-C nucleophilic precursor.
-
From Amidrazones and Trifluoroacetic Anhydride (TFAA) or its Derivatives: This is arguably the most versatile method. It involves the reaction of a pre-formed amidrazone with TFAA or ethyl trifluoroacetate. The choice of the trifluoromethyl source is critical; TFAA is highly reactive and often drives the reaction to completion quickly, but can be harsh, while ethyl trifluoroacetate may require higher temperatures or longer reaction times. This route is excellent for preparing N-substituted triazoles.
-
From Hydrazides and Trifluoroacetimidates: This route involves reacting a hydrazide with a trifluoroacetimidate, which can be prepared from trifluoroacetonitrile. This method is robust and often provides high yields, but the synthesis of the required imidate can be an extra step.
Recommendation: For initial explorations and broad substrate scope, the amidrazone/TFAA route is recommended due to its operational simplicity. For larger-scale synthesis where yield and atom economy are paramount, optimizing the hydrazide/trifluoroacetimidate route may be more beneficial.
Q2: Why is the choice of solvent so critical in these reactions?
The solvent plays a multifaceted role beyond simply dissolving the reactants. Its polarity, boiling point, and ability to act as a proton shuttle or scavenger can dramatically influence reaction kinetics and selectivity.
-
Polar Aprotic Solvents (e.g., DMF, DMAc, Acetonitrile): These are generally good choices as they effectively solvate the polar intermediates and reactants without interfering with the reaction.
-
Ethereal Solvents (e.g., THF, Dioxane): These are less polar and can be useful in controlling reactivity. Dioxane is often preferred for higher temperature reactions due to its higher boiling point.
-
Acidic Solvents (e.g., Acetic Acid): Acetic acid can act as both a solvent and a catalyst, promoting the cyclization-dehydration step. However, it can also lead to side reactions if acid-labile functional groups are present.
The following table summarizes the properties of common solvents for this synthesis:
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Key Characteristics & Use Cases |
| Acetonitrile | 82 | 37.5 | Good general-purpose solvent, easy to remove under vacuum. |
| Dioxane | 101 | 2.2 | Excellent for higher temperature reactions; less polar. |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | High boiling point, excellent solvating power, but can be difficult to remove. |
| Acetic Acid | 118 | 6.2 | Acts as both solvent and catalyst; useful for promoting dehydration. |
Troubleshooting Guide
Scenario 1: Low or No Product Yield
This is the most common issue. A systematic approach is required to diagnose the root cause. The following decision tree can guide your troubleshooting process.
Caption: Troubleshooting Decision Tree for Low Yield.
In-depth Explanation:
-
Starting Material Integrity: Amidrazones can be unstable, particularly if they are not stored as a salt (e.g., hydrochloride). Before starting, always verify the purity of your amidrazone by ¹H NMR.
-
Reagent Activity: Trifluoroacetic anhydride (TFAA) is highly hygroscopic and will readily hydrolyze to trifluoroacetic acid (TFA) upon exposure to moisture. TFA is a much weaker acylating agent and will not effectively drive the reaction. Always use a fresh bottle of TFAA or distill it before use.
-
Reaction Temperature: The cyclization-dehydration step to form the aromatic triazole ring is often the rate-limiting step and typically requires thermal energy. If you see the acylated amidrazone intermediate by LCMS but no product, the temperature is likely too low. A screen from 80 °C to 120 °C is recommended.
Scenario 2: Formation of Multiple Side Products
Q: My LCMS/TLC shows multiple spots. What are the likely side products and how can I prevent them?
A: Side product formation usually points to issues with stoichiometry, temperature control, or the presence of moisture.
-
Uncyclized Intermediate: The most common "side product" is the stable acylated amidrazone intermediate.
-
Cause: Insufficient heat or reaction time to promote the final cyclization and dehydration.
-
Solution: Increase the reaction temperature or switch to a higher-boiling solvent like dioxane or toluene. Adding a catalytic amount of a Brønsted acid (like p-TsOH) or Lewis acid can also facilitate this step.
-
-
Hydrolysis Products: If water is present, key reagents and intermediates can hydrolyze.
-
Cause: Use of wet solvents or exposure to atmospheric moisture.
-
Solution: Use anhydrous solvents and run the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Isomer Formation: If you start with an unsymmetrical amidrazone, you can form two different regioisomers of the triazole.
-
Cause: The two nitrogen atoms of the amidrazone have similar nucleophilicity.
-
Solution: This is an inherent challenge. Often, one isomer is thermodynamically favored. Running the reaction at a higher temperature for a longer duration may favor the formation of the more stable product. Careful analysis (e.g., using 2D NMR like HMBC) is required to identify the major isomer.
-
Scenario 3: Purification Challenges
Q: My product seems to be water-soluble, making extraction difficult. How can I effectively isolate my 5-trifluoromethyl-1,2,4-triazole?
A: The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, and depending on the other substituents, the molecule can have significant water solubility.
-
Strategy 1: Back-Extraction: After the initial aqueous workup, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and can force your product into the organic layer. Then, re-extract the aqueous layer multiple times (3-5x) with a more polar organic solvent like ethyl acetate or even a 9:1 mixture of dichloromethane/isopropanol.
-
Strategy 2: Direct Evaporation and Chromatography: If the reaction solvent is volatile (e.g., acetonitrile, THF), you can remove it under reduced pressure, and directly subject the crude residue to column chromatography. The trifluoromethyl group often makes these compounds suitable for silica gel chromatography.
Recommended Protocol: General Procedure for Synthesis via the Amidrazone Route
This protocol provides a robust starting point for optimization.
Technical Support Center: HPLC Method Development for Purity Analysis of 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole
Welcome to the technical support center for the HPLC purity analysis of 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into method development and troubleshooting. My approach is rooted in explaining the why behind each step, ensuring you can build robust, self-validating analytical methods.
Part 1: Foundational Method Development
The initial phase of method development is critical. For a small, polar, heterocyclic compound like this compound, which contains both a basic triazole ring and an electron-withdrawing trifluoromethyl group, certain chromatographic challenges are anticipated. These include poor retention on traditional C18 columns and potential for peak tailing.
Q1: Where do I start with method development for this compound?
Answer: The key is to establish a robust starting point that provides adequate retention and good peak shape. Given the polar nature of the analyte, a standard C18 column might not be the best initial choice.
Initial Screening Protocol:
-
Column Selection: Start with a column designed for enhanced retention of polar compounds. An aqueous C18 (C18 AQ) or a polar-endcapped C18 column is a scientifically sound choice.[1][2] These columns are engineered to prevent phase collapse in highly aqueous mobile phases, which are often necessary for retaining polar analytes.[1]
-
Mobile Phase Selection:
-
Organic Modifier: Acetonitrile is generally preferred over methanol as it often provides better peak shape and lower viscosity, leading to lower backpressure.[3]
-
Aqueous Phase: Begin with a simple mobile phase of HPLC-grade water and acetonitrile. To improve peak shape, especially for a basic compound like a triazole, a small amount of acid is recommended.[4] A starting point of 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in both the aqueous and organic phases is advisable.[5]
-
-
Initial Gradient: A generic scouting gradient is effective for determining the approximate elution conditions.
-
Start at 5-10% Acetonitrile.
-
Ramp up to 95% Acetonitrile over 15-20 minutes.
-
Hold for 2-3 minutes.
-
Return to initial conditions and allow for re-equilibration.
-
-
Detection: The triazole ring provides UV absorbance. A photodiode array (PDA) detector is ideal to screen across a range of wavelengths (e.g., 200-400 nm) to find the absorbance maximum. For triazoles, this is often in the low UV range, around 210-230 nm.[4]
Data Presentation: Initial Chromatographic Conditions
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18 AQ or Polar-Endcapped C18, 150 x 4.6 mm, 3.5 µm | Enhanced retention for polar analytes; prevents phase collapse.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress silanol interactions and improve peak shape.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Matched modifier to prevent baseline drift during gradient elution.[7] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column.[5] |
| Column Temp. | 30 °C | Provides stable retention times and can improve peak efficiency.[8] |
| Injection Vol. | 5 µL | A small volume minimizes potential for peak distortion.[9] |
| Detector | PDA/UV at 215 nm (or determined λmax) | To identify the optimal wavelength for sensitivity. |
Q2: How do I optimize the method for purity analysis?
Answer: Optimization is about achieving the best possible resolution between the main peak and any potential impurities in a reasonable runtime. This involves fine-tuning the mobile phase and gradient.
Optimization Workflow:
-
Adjusting Organic Content: Based on your initial scouting gradient, adjust the gradient slope to focus on the region where your main peak and any impurities elute. A shallower gradient will improve resolution.
-
pH Modification: The pH of the mobile phase is a powerful tool for controlling the retention and peak shape of ionizable compounds.[8] Since the triazole moiety is basic, adjusting the pH can significantly impact its interaction with the stationary phase. Using a buffer (e.g., 10-25 mM ammonium formate) can provide more stable retention times.[10]
-
Forced Degradation Study: To ensure the method is "stability-indicating," you must perform a forced degradation study.[11][12] This involves subjecting the analyte to stress conditions to generate potential degradation products. The goal is to demonstrate that these degradants are well-separated from the main peak.
-
Stress Conditions (as per ICH Q1A(R2)): Acid hydrolysis (e.g., 0.1 M HCl), base hydrolysis (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), thermal stress (e.g., 80°C), and photostability (exposure to light).
-
Target Degradation: Aim for 5-20% degradation of the active pharmaceutical ingredient (API).[13]
-
Visualization: Method Development Workflow
Caption: A streamlined workflow for HPLC method development.
Part 2: Troubleshooting Guide & FAQs
Even with a well-developed method, issues can arise. This section addresses common problems in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Peak Shape Issues
-
Q: My main peak is tailing. What's the cause and how do I fix it?
-
A: Peak tailing is often caused by secondary interactions between the basic triazole and acidic silanol groups on the silica surface of the column.[6]
-
Solution 1 (Mobile Phase): Ensure your mobile phase pH is low enough (pH ≤ 3) to keep the silanol groups protonated and non-ionized.[6] Increasing the buffer concentration can also help.[10]
-
Solution 2 (Column): The column itself might be the issue. A column with a higher density of residual silanols will cause more tailing. Using a high-purity, modern Type B silica column or one with advanced end-capping can significantly reduce this effect.[6]
-
Solution 3 (Overload): While less common for tailing, injecting too much sample can lead to peak shape distortion.[14] Try reducing the injection volume or sample concentration.[14]
-
-
-
Q: I'm seeing peak fronting. Why is this happening?
-
A: Peak fronting is most commonly caused by column overload or injecting the sample in a solvent that is stronger than the mobile phase.[9][15][16]
-
Solution 1 (Overload): This is the most likely cause.[16] Dilute your sample or reduce the injection volume.[16] A 1-to-10 dilution is often sufficient to resolve the issue.[16]
-
Solution 2 (Injection Solvent): Always dissolve your sample in the initial mobile phase if possible.[9] If you must use a different solvent, ensure it is weaker (more aqueous) than the starting mobile phase conditions.
-
-
-
Q: My peaks are broad. What should I check?
-
A: Broad peaks indicate a loss of efficiency.
-
Solution 1 (Extra-Column Volume): Check for excessive tubing length or diameter between the injector, column, and detector.[17]
-
Solution 2 (Column Degradation): A void at the column inlet or a contaminated column can cause broadening.[18] Try back-flushing the column (if the manufacturer allows) or replace it.
-
Solution 3 (Flow Rate): A flow rate that is too high can reduce separation efficiency. Try reducing the flow rate.[14]
-
-
Baseline & Retention Time Issues
-
Q: My baseline is drifting, especially during a gradient. How can I stabilize it?
-
A: Baseline drift in gradient elution is often due to mismatched UV absorbance between your mobile phase components or contamination.[7][19][20]
-
Solution 1 (Mobile Phase Prep): Use high-purity, HPLC-grade solvents.[19] Ensure that if you use an additive like formic acid, it is present in both mobile phase A and B at the same concentration.
-
Solution 2 (Contamination): Contaminants can build up on the column and elute during the gradient, causing the baseline to drift. Flush the column with a strong solvent.
-
Solution 3 (Temperature): Ensure the column and mobile phase are at a stable temperature. A column oven is essential for reproducibility.[20][21]
-
-
-
Q: My retention times are shifting from one injection to the next. What's wrong?
-
A: Retention time instability is a serious issue affecting data reliability.
-
Solution 1 (Equilibration): The most common cause is insufficient column equilibration time between gradient runs.[17] Ensure the column is fully re-equilibrated to the starting conditions before the next injection.
-
Solution 2 (Pump/Leaks): Check for leaks in the system, as this will affect the flow rate and mobile phase composition.[19][21] Also, ensure the pump is functioning correctly and the mobile phase is properly degassed to avoid air bubbles.[19][22]
-
Solution 3 (Mobile Phase): Inconsistent mobile phase preparation can lead to shifts.[21] Prepare fresh mobile phase daily.
-
-
Visualization: Troubleshooting Decision Tree
Caption: A decision tree for common HPLC troubleshooting.
References
-
HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex.[Link]
-
Troubleshooting Common HPLC Issues. Labcompare.com.[Link]
-
Expert Guide to Troubleshooting Common HPLC Issues. AELAB.[Link]
-
Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained. Chromatography Today.[Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.[Link]
-
HPLC PEAK Fronting and Tailing, Common Reasons For It. Chiralizer Services, L.L.C.[Link]
-
How to Troubleshoot HPLC Baseline Drift Issues. Patsnap.[Link]
-
HPLC Troubleshooting Guide. Advanced Chromatography Technologies.[Link]
-
HPLC Troubleshooting Guide. SCION Instruments.[Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.[Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.[Link]
-
Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science.[Link]
-
How to Reduce Peak Tailing in HPLC? Phenomenex.[Link]
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. LC-GC.[Link]
-
Front Tailing HPLC & GC Peaks. Axion Labs.[Link]
-
Eliminating Baseline Problems. Agilent.[Link]
-
A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of All Research Scientific and Academic.[Link]
-
ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS – COMPARISON OF VALIDATION REQUIREMENTS BY FDA, USP AND ICH. International Journal of Pharmaceutical Sciences and Research.[Link]
-
What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained. YouTube.[Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Creative Research Thoughts.[Link]
-
Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.[Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. The Pharma SOP.[Link]
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.[Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC Europe.[Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI.[Link]
-
Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing.[Link]
-
Strategies for Method Development and Optimization in HPLC. Drawell.[Link]
-
ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS-COMPARISON OF VALIDATION REQUIREMENTS BY FDA , USP AND. Semantic Scholar.[Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.[Link]
-
HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. SIELC Technologies.[Link]
-
HPLC Methods for analysis of 1,2,4-triazole. HELIX Chromatography.[Link]
-
A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science.[Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.[Link]
-
Validation of HPLC methods for pharmaceutical analysis understanding the differences and similarities between validation requirements of US-FDA, USP and ICH. ResearchGate.[Link]
-
THE ICH GUIDELINES IN PRACTICE: FORCED DEGRADATION STUDIES OF DORIPENEM BY AN LC-MS COMPATIBLE RP-HPLC METHOD. International Journal of Pharmaceutical Sciences and Research.[Link]
-
A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Antimicrobial Agents and Chemotherapy.[Link]
-
A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science.[Link]
-
Waters Column Selection Guide for Polar Compounds. Waters Corporation.[Link]
-
Separation of 3-(Trifluoromethyl)phenol on Newcrom R1 HPLC column. SIELC Technologies.[Link]
-
3 Ideal Columns for Analyzing Polar Compounds. YMC America.[Link]
-
HPLC Column Selection Guide. Restek.[Link]
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- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. waters.com [waters.com]
- 19. phenomenex.com [phenomenex.com]
- 20. How to Troubleshoot HPLC Baseline Drift Issues [eureka.patsnap.com]
- 21. labcompare.com [labcompare.com]
- 22. aelabgroup.com [aelabgroup.com]
Technical Support Center: Byproduct Identification in the Synthesis of 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole
Welcome to the technical support guide for the synthesis of 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole. This document is intended for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and similar fluorinated heterocyclic compounds. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability and lipophilicity of a molecule, making it a valuable moiety in medicinal chemistry.[1][2] However, its strong electron-withdrawing nature also presents unique challenges during synthesis, often leading to the formation of unexpected byproducts.
This guide provides a structured approach to identifying, characterizing, and troubleshooting the formation of common byproducts. It is organized into a series of frequently asked questions (FAQs) and detailed analytical workflows, grounded in established chemical principles and supported by authoritative references.
Part 1: Understanding the Main Reaction and Potential Pitfalls
A common and efficient route to synthesizing this compound involves the condensation and cyclization of an activated trifluoroacetic acid derivative, such as trifluoroacetic anhydride (TFAA), with acetamidine or its salt.[3][4][5]
Reaction Scheme: CH₃C(NH)NH₂ + (CF₃CO)₂O → this compound
While seemingly straightforward, this reaction can be complicated by the high reactivity of TFAA[6][7] and the bifunctional nature of the amidine, leading to several potential side reactions.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your synthesis and subsequent work-up.
FAQ 1: My crude reaction mixture shows a major peak in the LC-MS with a mass of [M+18]. What is this byproduct?
Short Answer: You are likely observing the hydrolysis of the trifluoromethyl group to a carboxylic acid.
In-depth Explanation: The trifluoromethyl group, while generally stable, can be susceptible to hydrolysis under certain conditions, particularly in the presence of a strong base or prolonged exposure to aqueous conditions during work-up.[8][9] The carbon atom of the CF₃ group is highly electrophilic and can be attacked by water or hydroxide ions.
Proposed Structure of Byproduct: 5-methyl-1H-1,2,4-triazole-3-carboxylic acid.
Causality:
-
Reaction Conditions: Using an excessive amount of a strong base (e.g., NaOH, KOH) during the reaction or work-up can facilitate this hydrolysis.
-
Work-up Procedure: Prolonged heating of the reaction mixture in the presence of water or performing an aqueous extraction at a high pH can lead to the formation of this byproduct.
Troubleshooting Steps:
-
Neutralize Carefully: During the work-up, neutralize the reaction mixture with a milder base (e.g., sodium bicarbonate) and avoid a highly alkaline environment.
-
Minimize Water Contact: Reduce the time the reaction mixture is in contact with water. Extract the product promptly into an organic solvent.
-
Temperature Control: Avoid excessive heating during the reaction and work-up phases if aqueous conditions are present.
FAQ 2: I've isolated a byproduct that appears to be an intermediate. My NMR shows signals consistent with both the methyl and trifluoroacetyl groups, but the mass is incorrect for the final triazole. What could it be?
Short Answer: It is highly probable that you have isolated the uncyclized N-acylamidine intermediate.[10]
In-depth Explanation: The formation of the triazole ring is a two-step process: acylation of the amidine followed by cyclization with loss of water. If the cyclization step is incomplete, the linear N-(trifluoroacetyl)acetamidine intermediate can be isolated.
Proposed Structure of Byproduct: N-(2,2,2-trifluoroacetyl)acetamidine
Causality:
-
Insufficient Heating: The cyclodehydration step often requires thermal energy. If the reaction temperature is too low or the reaction time is too short, the cyclization may not go to completion.
-
Dehydrating Agent: The reaction relies on a dehydrating agent (like TFAA itself) or azeotropic removal of water to drive the equilibrium towards the cyclized product. If the dehydrating agent is consumed or inefficient, the intermediate may accumulate.
Troubleshooting Steps:
-
Increase Reaction Temperature/Time: Carefully increase the reaction temperature or prolong the reaction time, monitoring the progress by TLC or LC-MS.
-
Use a Co-solvent for Water Removal: Consider using a solvent like toluene that can azeotropically remove water as it is formed, driving the reaction to completion.
-
Re-subject the Intermediate: If you have already isolated the N-acylamidine, you can often re-subject it to the reaction conditions (e.g., heating in a suitable solvent) to promote cyclization.
FAQ 3: My ¹⁹F NMR spectrum shows multiple singlets around the expected chemical shift for the product. What do these signals indicate?
Short Answer: Multiple singlets in the ¹⁹F NMR often suggest the presence of isomers or related trifluoromethyl-containing byproducts.
In-depth Explanation: ¹⁹F NMR is extremely sensitive to the electronic environment of the trifluoromethyl group.[11][12] Even small structural changes can result in distinct signals. While the target molecule has a single expected ¹⁹F signal, other trifluoromethylated species can arise.
Potential Sources of Multiple Signals:
-
Positional Isomers: Although less common for this specific synthesis, other triazole isomers could theoretically form.
-
Uncyclized Intermediate: The N-acylamidine intermediate will have a different chemical shift compared to the cyclized triazole.
-
Hydrolysis Product: If hydrolysis is incomplete (forming a -CF₂OH intermediate before full conversion to the carboxylic acid), this will have a unique ¹⁹F signal.
-
Starting Material: Residual trifluoroacetic anhydride or trifluoroacetic acid will show distinct signals.[13][14]
Troubleshooting & Characterization Workflow:
A streamlined workflow for identifying unknown signals in your ¹⁹F NMR spectrum.
Caption: Byproduct Identification Workflow.
Part 3: Analytical Protocols for Byproduct Characterization
To effectively troubleshoot, accurate identification of byproducts is crucial. The following are standardized protocols for the key analytical techniques required.
Protocol 1: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is the primary tool for separating the components of your reaction mixture and obtaining their molecular weights.[15][16][17][18]
Objective: To separate the target compound from byproducts and determine their mass-to-charge ratios (m/z).
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve ~1 mg of the crude reaction mixture in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: 50 - 500 m/z.
-
Data Analysis: Look for the expected m/z for your product [M+H]⁺ and correlate other major peaks with the potential byproducts listed in the table below.
-
Table 1: Expected Mass Signatures of Product and Common Byproducts
| Compound | Formula | Expected [M+H]⁺ (m/z) |
| Target Product | C₄H₄F₃N₃ | 152.04 |
| N-(trifluoroacetyl)acetamidine (Uncyclized Intermediate) | C₄H₅F₃N₂O | 171.04 |
| 5-methyl-1H-1,2,4-triazole-3-carboxylic acid (Hydrolysis) | C₄H₅N₃O₂ | 128.04 |
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information, allowing for the unambiguous identification of byproducts. ¹H, ¹³C, and ¹⁹F NMR should be performed.
Objective: To confirm the structure of the main product and elucidate the structures of isolated byproducts.
Step-by-Step Methodology:
-
Sample Preparation:
-
Isolate the byproduct of interest using flash column chromatography or preparative HPLC.
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Expected Signals for Product: A singlet for the methyl group (around 2.5 ppm) and a broad singlet for the N-H proton.
-
Expected Signals for N-acylamidine: Signals for the methyl group and multiple N-H protons, which may be broad and exchangeable.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Look for the characteristic quartet of the CF₃ group (J ≈ 270 Hz) and the signal for the C=O group in the uncyclized intermediate (around 160-170 ppm).
-
-
¹⁹F NMR:
-
Acquire a proton-decoupled fluorine spectrum.
-
Use CFCl₃ as an external standard (0 ppm).
-
The CF₃ group on the triazole ring is expected to appear as a singlet. The chemical shift will vary depending on the solvent but is a key identifier.[19]
-
This diagram illustrates the mechanistic origins of the two most common byproducts discussed.
Caption: Byproduct Formation Pathways.
By understanding the potential side reactions and employing a systematic analytical approach, you can efficiently troubleshoot the synthesis of this compound, leading to higher yields and purity.
References
-
Barceló-Barrachina, E., Moyano, E., & Galceran, M. T. (2004). Determination of Heterocyclic Amines by Liquid Chromatography-Quadrupole Time-Of-Flight Mass Spectrometry. Journal of Chromatography A, 1054(1-2), 409-418. [Link]
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Kopach, O. V., et al. (2023). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 28(1), 345. [Link]
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Honti, V., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(3), 635-645. [Link]
-
Wang, C., et al. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Molecules, 27(19), 6568. [Link]
-
Gers-Barlag, H., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(27), 14872-14876. [Link]
-
Begg, M., et al. (1998). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1, (18), 2955-2960. [Link]
-
Wang, C., et al. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. MDPI. [Link]
-
Wikipedia contributors. (n.d.). N-Acylamides. In Wikipedia. Retrieved from [Link]
-
Bianchi, F., et al. (2005). Investigation of the separation of heterocyclic aromatic amines by reversed phase ion-pair liquid chromatography coupled with tandem mass spectrometry: the role of ion pair reagents on LC-MS/MS sensitivity. Journal of Chromatography B, 825(2), 193-200. [Link]
-
Bornstein, J., et al. (1957). Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society, 79(6), 1595-1596. [Link]
-
Molbase. (n.d.). Synthesis of 5-(o-chlorophenyl)-1-methyl-3-(o-trifluoromethyl-phenyl)-1H-1,2,4-triazole. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-AMINE-5-(TRIFLUOROMETHYL)-1H-1,2,4-TRIAZOLE. Retrieved from [Link]
-
Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988138. [Link]
-
ISRES Publishing. (n.d.). Synthesis of 1,2,4 triazole compounds. Retrieved from [Link]
-
Li, Y., et al. (2024). N-Heterocyclic Carbenes: Novel Derivatization Reagents for LC-MS Analysis of Aliphatic Aldehydes. Analytical Chemistry. [Link]
-
Zhang, C. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Molecules, 28(7), 3025. [Link]
-
Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]
-
Ma, Y., et al. (n.d.). Regioselective synthesis of 3-trifluoromethyl 1,2,4-triazoles via photocycloaddition of sydnone with CF3CN. ChemRxiv. [Link]
-
Di Marzo, V., et al. (2012). Optimized synthesis and characterization of N-acylethanolamines and O-acylethanolamines, important family of lipid-signalling molecules. Bioorganic & Medicinal Chemistry Letters, 22(14), 4813-4817. [Link]
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Vasella, A., & Witzig, C. (1994). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. Helvetica Chimica Acta, 77(6), 1725-1748. [Link]
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Fokin, A. A., et al. (2023). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317. [Link]
-
Cooper, M. J., Hull, R., & Wardleworth, M. (1975). Synthesis of some 1,2,4-triazoles and 1,2,4-triazolines by reaction of oxamidrazone condensation products with acetic anhydride. Journal of the Chemical Society, Perkin Transactions 1, 1433-1437. [Link]
-
Bradshaw, H. B., et al. (2009). Novel endogenous N-acyl glycines identification and characterization. Vitamins and Hormones, 81, 191-205. [Link]
-
Wang, C., et al. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. ResearchGate. [Link]
-
Saghatelian, A., & Cravatt, B. F. (2005). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Current Opinion in Chemical Biology, 9(4), 402-408. [Link]
-
Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., ... & Baran, P. S. (2011). Innate C–H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]
-
Bechara, W. S., et al. (2015). One-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles via the addition of hydrazides to activated secondary amides. Organic Letters, 17(5), 1184-1187. [Link]
-
Hsu, L. C. (1972). New methods for preparing N, N-dialkyltrifluoroacetamides. NASA Technical Reports Server. [Link]
-
Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. ResearchGate. [Link]
-
Burstein, S. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Molecules, 27(1), 283. [Link]
-
Wu, G., et al. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers in Chemistry, 10, 988138. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Trifluoroacetic anhydride. In Wikipedia. Retrieved from [Link]
-
Lebouvier, N., et al. (2008). Synthesis of new triazole-based trifluoromethyl scaffolds. Beilstein Journal of Organic Chemistry, 4, 29. [Link]
- Bertocchio, R., & Chapelet-Letourneux, G. (1986). U.S. Patent No. 4,595,541. Washington, DC: U.S.
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Technical Support Center: Navigating the Scale-Up of 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole Production
Welcome to the technical support center for the synthesis and scale-up of 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently encountered challenges during the transition from laboratory to larger-scale production. The trifluoromethyl group is a valuable substituent in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity.[1] However, its introduction, particularly in heterocyclic systems, presents unique synthetic and scale-up hurdles.
This resource is structured to anticipate and resolve potential issues in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.
I. Core Synthesis & Mechanistic Overview
The predominant and most scalable synthetic route to this compound is the [3+2] cycloaddition of a nitrile imine with a trifluoromethyl-containing dipolarophile.[2] A common pathway involves the in situ generation of the nitrile imine from a hydrazonyl chloride and the in situ generation of trifluoroacetonitrile (CF3CN) from a stable precursor.[2]
DOT Diagram: Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide: From Bench to Pilot Plant
This section addresses common problems encountered during the scale-up of this compound synthesis, with a focus on issues that become more pronounced at larger scales.
Issue 1: Reaction Stalls or Incomplete Conversion
Question: My lab-scale reaction (1-5 g) proceeds to completion, but on a larger scale (100 g+), the reaction stalls, leaving significant amounts of starting material. What are the likely causes?
Answer: This is a classic scale-up challenge often rooted in mass and heat transfer limitations.
-
Inadequate Mixing: In larger reactors, inefficient stirring can create localized "hot spots" or areas of low reactant concentration. This is particularly problematic for the in situ generation of the reactive intermediates, which may decompose before they can react.
-
Solution:
-
Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) to ensure good top-to-bottom mixing.
-
Consider increasing the agitation speed, but be mindful of potential splashing or vortex formation.
-
For very large scales, baffled reactors are essential to improve mixing efficiency.[3]
-
-
-
Poor Temperature Control: The [3+2] cycloaddition can be exothermic.[4] On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. An uncontrolled temperature rise can lead to the decomposition of the thermally sensitive nitrile imine intermediate.
-
Solution:
-
Utilize a jacketed reactor with a reliable temperature control unit.
-
Implement a slower, controlled addition of the base or one of the precursors to manage the rate of reaction and heat generation.[5]
-
Monitor the internal reaction temperature, not just the jacket temperature.
-
-
-
Reagent Feed Strategy: Adding all reagents at once, which may be feasible on a small scale, can be problematic at larger volumes.
-
Solution:
-
Adopt a semi-batch process where the base is added portion-wise or via a syringe pump over a prolonged period. This maintains a low, steady-state concentration of the reactive intermediates, favoring the desired reaction over decomposition pathways.
-
-
DOT Diagram: Troubleshooting Low Conversion
Caption: Decision tree for troubleshooting low conversion during scale-up.
Issue 2: Increased By-product Formation and Purification Difficulties
Question: On a larger scale, I'm observing a significant increase in impurities, making the purification of the final product challenging. What are these by-products and how can I minimize them?
Answer: Increased by-product formation at scale is often linked to the issues of temperature and concentration discussed previously.
-
Common By-products:
-
Dimerization of Nitrile Imine: If the concentration of the nitrile imine intermediate is too high, it can dimerize.
-
Hydrolysis of Hydrazonyl Chloride: In the presence of moisture, the hydrazonyl chloride can hydrolyze.
-
Side reactions of Trifluoroacetonitrile: CF3CN is a reactive gas and can potentially undergo other reactions if not consumed quickly by the cycloaddition.[6]
-
-
Minimization Strategies:
-
Strict Anhydrous Conditions: Ensure all reagents, solvents, and the reactor are thoroughly dried to prevent hydrolysis.
-
Controlled Addition: As mentioned before, a semi-batch process helps to keep the concentration of the reactive intermediates low, thus minimizing side reactions like dimerization.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent side reactions with oxygen and moisture.
-
-
Purification Challenges: this compound is a polar compound.[7] Scaling up purification can be non-trivial.
-
Crystallization: This is the most desirable method for large-scale purification.
-
Troubleshooting: If the product "oils out" or fails to crystallize, it is likely due to impurities inhibiting lattice formation.[5] Try re-purifying a small batch by column chromatography to obtain a seed crystal.
-
-
Column Chromatography: While effective at the lab scale, it becomes expensive and cumbersome for large quantities.
-
Solution for Polar Compounds: If chromatography is necessary, consider reversed-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase.[7] For normal phase silica gel, streaking can be an issue with nitrogen-containing heterocyles; adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can improve peak shape.[7]
-
-
III. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis?
A1: The main safety concerns revolve around the handling of precursors and the potential for exothermic reactions.
-
Trifluoroacetonitrile (CF3CN) Precursors: While using a precursor avoids handling the toxic CF3CN gas directly, the precursor itself and its reaction to generate CF3CN must be handled with care.[8][9] The generation of gaseous CF3CN will cause a pressure build-up if not performed in an open or well-vented system. All operations should be conducted in a well-ventilated fume hood.[9]
-
Hydrazonyl Chlorides: These can be lachrymatory and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Thermal Runaway: As with any exothermic reaction, there is a risk of thermal runaway if the reaction rate exceeds the cooling capacity of the reactor.[10] A thorough thermal hazard assessment is recommended before proceeding to a large scale. This involves techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to understand the heat of reaction and the rate of heat evolution.
Q2: How can I monitor the reaction progress effectively at a larger scale?
A2: In-process monitoring is crucial for a successful scale-up.
-
TLC and LC-MS: These are still valuable tools. However, obtaining a representative sample from a large, potentially heterogeneous reaction mixture can be challenging. Ensure good mixing before sampling.
-
In-situ IR (FTIR): This is an excellent Process Analytical Technology (PAT) tool for larger scale reactions. It can monitor the disappearance of starting materials and the appearance of the product in real-time without the need for sampling.
Q3: My final product has a persistent color. How can I remove it?
A3: A persistent color is often due to minor, highly colored by-products.
-
Activated Carbon (Charcoal) Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon for a short period, then filter through Celite. Be aware that this can sometimes lead to a loss of product due to adsorption.
-
Recrystallization: A carefully chosen recrystallization solvent system can often leave colored impurities in the mother liquor.
Q4: What are the key parameters to consider when choosing a solvent for scale-up?
A4: Beyond dissolving the reactants, consider the following for large-scale operations:
-
Boiling Point: A solvent with a boiling point that is not too low will minimize losses due to evaporation, but also not so high that it is difficult to remove.
-
Safety: Avoid solvents with high flammability or toxicity where possible.
-
Work-up: Consider how the solvent will behave during the work-up. For example, will it form azeotropes with water? Is it easily separable from the aqueous phase?
-
Cost and Availability: For industrial production, the cost and availability of the solvent are major factors.
IV. References
-
Benchchem. (2026). Challenges in scaling up reactions involving Trifluoromethyl hypofluorite.
-
Benchchem. (2026). Technical Support Center: Scaling Up Trifluoromethyluracil Production.
-
The chemical reaction database. (2013). Industrial-scale trifluoromethylation challenges.
-
Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
-
ResearchGate. (2026). Nitrile Imines and Nitrile Ylides: Rearrangements....
-
ACS Publications. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing.
-
Reddit. (2026). Triazole Synthesis.
-
ChemistryViews. (2022). Trifluoroacetonitrile Precursor Synthesized.
-
ResearchGate. (n.d.). The Nitrile Imine 1,3-Dipole: Properties, Reactivity and Applications.
-
ResearchGate. (n.d.). Scope of the hydrazonyl chlorides....
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Navigating the Synthesis of Trifluoromethylated Compounds: A Key Intermediate Guide.
-
Wikipedia. (n.d.). Trifluoroacetonitrile.
-
MDPI. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN.
Sources
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- 10. pubs.acs.org [pubs.acs.org]
Resolving solubility issues of 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole in biological assays
Introduction
Welcome to the technical support guide for 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during biological assays. The unique physicochemical properties of fluorinated heterocyclic compounds like this triazole derivative can present significant hurdles in achieving the desired concentrations in aqueous-based experimental systems. Poor solubility can lead to inaccurate, inconsistent, and unreliable data, ultimately impacting the progress of your research.
This guide provides a structured approach to troubleshooting, offering detailed protocols and scientific explanations to empower you to make informed decisions. We will explore the root causes of solubility issues and provide a range of practical solutions, from optimizing solvent systems to employing advanced formulation techniques.
Core Troubleshooting Guide: Resolving Precipitation Issues
This section is structured in a question-and-answer format to directly address the common observations and challenges you might face when working with this compound.
Observation 1: Immediate and heavy precipitation occurs when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media).
Question: Why is my compound "crashing out" of solution so aggressively, and what is the immediate fix?
Answer: This phenomenon is known as "solvent-shift precipitation" or "crashing out."[1] Your compound is likely highly soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) but has very low solubility in the aqueous environment of your buffer or media.[1] The rapid change in solvent polarity upon dilution causes the compound to exceed its solubility limit in the mixed solvent system, leading to precipitation.[1] The trifluoromethyl group on the triazole ring significantly increases the lipophilicity of the molecule, contributing to its poor aqueous solubility.
Immediate Solutions & Underlying Rationale:
-
Perform Serial Dilutions: Instead of a single, large dilution step, perform a series of intermediate dilutions. This gradual reduction in the DMSO concentration can help keep the compound in solution.
-
Slow, Controlled Addition: Add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing or stirring. This avoids creating localized areas of high supersaturation that trigger immediate precipitation.
-
Temperature Control: Pre-warming your aqueous buffer to the experimental temperature (e.g., 37°C) can sometimes increase the kinetic solubility of the compound. However, be cautious as temperature effects can vary between compounds.
Observation 2: My compound appears soluble initially but then precipitates over time during incubation.
Question: What factors could be causing delayed precipitation in my assay plate, and how can I prevent it?
Answer: Delayed precipitation is often a result of the compound's concentration being above its thermodynamic solubility limit, even if it is below the kinetic solubility limit. Over time, the metastable solution reverts to a more stable state, leading to precipitation. Changes in the assay environment during incubation can also contribute to this issue.
Potential Causes & Preventative Measures:
-
pH Shifts: The pH of cell culture media can change during incubation due to cellular metabolism or interactions with atmospheric CO2. Since 1,2,4-triazoles are amphoteric, with a pKa for the protonated form around 2.45 and a pKa for the neutral molecule around 10.26, their solubility can be pH-dependent.[2]
-
Solution: For cell-based assays, consider using a medium buffered with HEPES to maintain a more stable pH. For biochemical assays, ensure your buffer has sufficient capacity to resist pH changes.
-
-
Temperature Fluctuations: Ensure that the incubator maintains a stable and uniform temperature. Temperature gradients within an incubator can lead to localized cooling and precipitation.
-
Binding to Plastics: Highly lipophilic compounds can adsorb to the plastic surfaces of assay plates, reducing the effective concentration in solution.
-
Solution: Consider using low-adhesion microplates.
-
Observation 3: I am seeing inconsistent results between experiments, which I suspect are due to solubility issues.
Question: How can I improve the reproducibility of my experiments when working with this challenging compound?
Answer: Reproducibility is paramount in scientific research. Inconsistent results with poorly soluble compounds often stem from variations in stock solution preparation and handling.
Strategies for Enhancing Reproducibility:
-
Standardize Stock Solution Preparation: Always use high-purity, anhydrous DMSO to prepare your stock solutions.[1] DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce its solvating power.[1] Prepare stock solutions in large batches when possible to ensure consistency across multiple experiments.[3]
-
Accurate Pipetting: Use calibrated pipettes and proper technique, especially when handling viscous solvents like DMSO.
-
Incorporate a Solubility Assessment: Before proceeding with your main assays, perform a simple kinetic solubility assay to determine the maximum soluble concentration of your compound under your specific experimental conditions.
Advanced Solubility Enhancement Protocols
When standard troubleshooting is insufficient, the following advanced techniques can be employed to improve the solubility of this compound.
Protocol 1: Utilizing Co-Solvents
Rationale: The addition of a water-miscible organic co-solvent can increase the solubility of hydrophobic compounds by reducing the overall polarity of the aqueous medium.[]
Recommended Co-Solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol 400 (PEG 400)
Step-by-Step Methodology:
-
Toxicity Assessment: Before using a co-solvent in a cell-based assay, it is crucial to determine the maximum tolerable concentration for your specific cell line.[5] Run a dose-response experiment with the co-solvent alone to identify the highest concentration that does not cause significant cytotoxicity.[5]
-
Solubility Testing: Prepare a series of aqueous buffers containing different percentages of the chosen co-solvent (e.g., 1%, 2%, 5% v/v).
-
Dilution: Add your DMSO stock of this compound to each co-solvent buffer and observe for precipitation.
-
Selection: Choose the lowest concentration of co-solvent that maintains the desired compound concentration in solution without inducing toxicity.
| Co-Solvent | Typical Starting Concentration for Toxicity Testing | Maximum Tolerated Concentration (Cell Line Dependent) |
| Ethanol | 0.1% - 1.0% | Often < 1% |
| Propylene Glycol | 0.1% - 2.0% | Up to 2% |
| PEG 400 | 0.1% - 2.0% | Up to 2% |
Protocol 2: pH Adjustment
Rationale: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility by converting the molecule into its more soluble ionized form.[6] As a triazole, this compound has both acidic and basic properties.[2]
Step-by-Step Methodology:
-
Determine pKa: If the pKa of your specific compound is not known, it can be predicted using software or determined experimentally. The parent 1,2,4-triazole has pKa values of approximately 2.45 and 10.26.[2]
-
Prepare Buffers: Create a series of buffers with different pH values around the pKa of the compound (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0).
-
Test Solubility: Add the compound to each buffer and determine the concentration at which it remains soluble.
-
Compatibility Check: Ensure that the optimal pH for solubility is compatible with your biological assay system. Extreme pH values can denature proteins or harm cells.
Protocol 3: Cyclodextrin-Based Formulation
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7][8] They can encapsulate poorly soluble "guest" molecules, like our triazole compound, forming an inclusion complex that has significantly enhanced aqueous solubility.[7][8][9]
Recommended Cyclodextrins:
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Step-by-Step Methodology:
-
Molar Ratio Selection: Start with a 1:1 molar ratio of the triazole compound to cyclodextrin. This can be optimized to 1:2 or higher if needed.
-
Inclusion Complex Formation (Kneading Method): a. Accurately weigh the cyclodextrin and place it in a mortar. b. Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to form a thick paste. c. Gradually add the powdered this compound to the paste and knead for 30-60 minutes. d. Dry the resulting complex in an oven at a controlled temperature (e.g., 40-50°C) or under vacuum until a constant weight is achieved. e. Pulverize the dried complex into a fine powder.
-
Solubility Assessment: Dissolve the prepared inclusion complex powder in your aqueous assay buffer and confirm the absence of precipitation at your desired final concentration.
Visual Workflow and Decision-Making Diagrams
The following diagrams, created using the DOT language, illustrate a logical workflow for troubleshooting solubility issues and a decision-making process for selecting an appropriate solubility enhancement technique.
Caption: Workflow for addressing solubility issues.
Caption: Decision tree for selecting an enhancement method.
Frequently Asked Questions (FAQs)
Q1: What is the maximum concentration of DMSO I can use in my cell-based assay?
A1: The tolerance to DMSO is highly cell-line dependent.[10] As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[10] However, some sensitive cell lines may show signs of stress at concentrations as low as 0.1%.[10] It is imperative to perform a DMSO tolerance control for your specific cell line and assay duration to determine the highest non-toxic concentration.[11]
Q2: Can I use sonication to help dissolve my compound?
A2: Yes, sonication can be a useful tool for dissolving compounds in the initial stock solution preparation. It uses ultrasonic waves to break apart solute particles and accelerate dissolution. Gentle warming (e.g., to 37°C) can also be used in conjunction with sonication, but you must be mindful of the thermal stability of your compound.[1]
Q3: How should I properly store my DMSO stock solution?
A3: To maintain the integrity of your stock solution, it is best to use anhydrous, high-purity DMSO.[1] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and minimize water absorption from the atmosphere.[1] Store aliquots at -20°C for short-term storage or -80°C for long-term storage.[1]
Q4: Are there alternatives to DMSO for preparing stock solutions?
A4: While DMSO is the most common solvent for this purpose, other options exist for compounds with extremely poor solubility. These include N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). However, these solvents can be more toxic to cells than DMSO, so their use requires careful validation and toxicity testing.
Q5: My compound seems to have better solubility in bis-triazole form. Why is that?
A5: Bis-triazoles can exhibit improved water solubility and physicochemical properties compared to single triazolyl compounds.[12] The incorporation of another triazole fragment can enhance interactions with water molecules and improve the overall solubility profile, which can be beneficial for bioactivity.[12]
References
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Gould, S., & Scott, K. C. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 288. Available from: [Link]
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Loftsson, T., & Brewster, M. E. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 288. Available from: [Link]
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Jørgensen, A. M., et al. (2010). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Current Drug Delivery, 7(2), 148-156. Available from: [Link]
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Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2829-2840. Available from: [Link]
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Various Authors. (2026). pH adjustment: Significance and symbolism. Multiple Sources. Available from: [Link]
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Popa, I., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available from: [Link]
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Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Bitesize Bio. Available from: [Link]
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Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available from: [Link]
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FasterCapital. (n.d.). Best Practices For Stock Solutions. FasterCapital. Available from: [Link]
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Manchare, M. (n.d.). solubility enhancement -by pH change & complexation. Slideshare. Available from: [Link]
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G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. Available from: [Link]
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Labinsights. (2023). Techniques to Enhance Drug Solubility. Labinsights. Available from: [Link]
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Henriksen, P. A., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894. Available from: [Link]
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. Available from: [Link]
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Foley, D. A., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of medicinal chemistry, 59(17), 8151–8156. Available from: [Link]
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Henriksen, P. A., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PubMed. Available from: [Link]
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Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Rice University. Available from: [Link]
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Henriksen, P. A., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available from: [Link]
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Li, Y., et al. (2020). Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. RSC Advances, 10(52), 31251-31265. Available from: [Link]
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Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2686. Available from: [Link]
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Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. Available from: [Link]
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Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. Available from: [Link]
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Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Available from: [Link]
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Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. Sussex Drug Discovery Centre. Available from: [Link]
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Al-Ostoot, F. H., et al. (2022). Triazole Compounds: Recent Advances in Medicinal Research. Molecules, 27(9), 2969. Available from: [Link]
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PubChemLite. (n.d.). This compound. PubChemLite. Available from: [Link]
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PubChem. (n.d.). 3-(Trifluoromethyl)-1H-1,2,4-triazole. PubChem. Available from: [Link]
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Glamočlija, J., et al. (2021). The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation. Molecules, 26(11), 3237. Available from: [Link]
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Moskvina, V., et al. (2020). The synthesis and study of physicochemical properties of 1,2,4-triazole derivatives containing the phenethyl group in position 5. ResearchGate. Available from: [Link]
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Wikipedia. (n.d.). 1,2,4-Triazole. Wikipedia. Available from: [Link]
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Wikipedia. (n.d.). 1,2,3-Triazole. Wikipedia. Available from: [Link]
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KOLAB. (n.d.). This compound. KOLAB. Available from: [Link]
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Strategies to reduce the cost of 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole synthesis
Technical Support Center: 5-Methyl-3-(Trifluoromethyl)-1H-1,2,4-Triazole Synthesis
Introduction: The Cost Challenge in Fluorinated Heterocycle Synthesis
Welcome to the technical support guide for the synthesis of this compound. This valuable heterocyclic scaffold is a key building block in pharmaceuticals and agrochemicals. However, its synthesis often presents significant cost barriers, primarily due to expensive fluorinated starting materials and complex purification procedures. The introduction of a trifluoromethyl (CF₃) group can dramatically improve a molecule's metabolic stability and bioavailability, but the synthetic routes to achieve this are often not economically viable for large-scale production[1][2].
This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to provide a strategic framework for cost reduction. We will dissect common synthetic pathways, troubleshoot frequent experimental hurdles, and offer proactive strategies to enhance efficiency and minimize expense.
Frequently Asked Questions (FAQs)
Q1: What are the primary cost drivers in the synthesis of this compound? A1: The main costs are typically associated with:
-
The Trifluoromethyl Source: Highly specialized reagents that introduce the CF₃ group can be expensive. The most economical strategies utilize inexpensive, bulk chemicals like trifluoroacetic acid (TFA) or its derivatives[3][4].
-
Starting Materials: The complexity and availability of the non-fluorinated precursors for the triazole ring.
-
Reaction Conditions: The use of expensive catalysts, harsh conditions requiring specialized equipment (e.g., high pressure), or cryogenic temperatures increases operational costs.
-
Purification: Multi-step purifications, especially large-scale chromatography, are labor-intensive and solvent-heavy, adding significant expense[5].
Q2: Is there a universally "best" and cheapest method? A2: No. The most cost-effective method depends heavily on your scale, available equipment, and the price of raw materials from your suppliers. A route that is cheapest at the 1-gram scale may not be the most economical at the 100-kilogram scale. This guide will help you evaluate the trade-offs.
Q3: Can I avoid column chromatography for purification? A3: Yes, in many cases. Designing the synthesis to yield a solid product that can be purified by recrystallization is a primary goal for cost reduction. Alternatively, leveraging the weak basicity of the triazole ring for an acid-base extraction/precipitation can be a highly effective, non-chromatographic purification method[6].
Strategic Guide: Comparing Cost-Effective Synthetic Routes
The key to cost reduction is selecting a synthetic pathway that uses the most economical and readily available starting materials. The most common strategies involve the cyclization of an amidrazone derivative with a trifluoroacetylating agent.
Core Synthetic Strategy: The Amidrazone Pathway
The most robust and economically viable approach involves the reaction of an acetamidrazone intermediate with a source of the trifluoroacetyl group. This strategy offers good control over regioselectivity, ensuring the formation of the desired 3-CF₃-5-CH₃ isomer.
Caption: General workflow for the cost-effective amidrazone pathway.
Comparison of Trifluoromethyl (CF₃) Reagents
The choice of the trifluoroacetylating agent is the most critical decision for cost management. Below is a comparison of common options.
| Reagent | Relative Cost | Reactivity | Key Advantages | Key Disadvantages |
| Trifluoroacetic Anhydride (TFAA) | Low-Medium | Very High | Fast reaction times. | Can lead to side products (di-acylation); highly corrosive and moisture-sensitive. |
| Ethyl Trifluoroacetate (ETFA) | Low | Moderate | Most cost-effective choice ; byproduct (ethanol) is easily removed. | Slower reaction times; often requires higher temperatures or a base catalyst. |
| Trifluoroacetic Acid (TFA) | Low | Low | Very inexpensive and readily available[3]. | Requires a coupling agent (e.g., phosphonic anhydride) which adds cost and complexity[4]. |
| Trifluoroacetamidine | High | N/A | Can be used in alternative routes[7][8]. | Significantly more expensive than TFA derivatives; synthesis adds steps. |
Recommendation: For most applications, Ethyl Trifluoroacetate (ETFA) represents the optimal balance of low cost and manageable reactivity, making it the preferred reagent for scalable synthesis.
In-Depth Troubleshooting Guide (Q&A Format)
Issue 1: Low Yield During Cyclization
-
Q: I'm reacting my acetamidrazone intermediate with ethyl trifluoroacetate in ethanol, but the yield is below 40%. What are the likely causes and solutions?
-
A: Causality & Solution: Low yield in this condensation reaction is typically due to an unfavorable equilibrium or incomplete reaction.
-
Equilibrium Control (Causality): The reaction is a condensation that produces ethanol. According to Le Châtelier's principle, the accumulation of this byproduct can slow or reverse the reaction.
-
Solution: Perform the reaction at a temperature that allows for the continuous removal of the ethanol byproduct via distillation. Using a higher-boiling solvent than ethanol (e.g., toluene or xylenes) with a Dean-Stark apparatus is a classic and effective technique for driving the reaction to completion.
-
-
Reaction Time & Temperature (Causality): ETFA is moderately reactive. The reaction may simply be too slow under your current conditions.
-
Solution: Increase the reaction temperature to the reflux temperature of your chosen solvent. Monitor the reaction progress using TLC or LCMS to ensure it has run to completion, which may take several hours.
-
-
Base Catalysis (Causality): While the reaction can proceed thermally, a base can deprotonate the amidrazone, increasing its nucleophilicity and accelerating the initial attack on the ester.
-
Solution: Consider adding a catalytic amount of a non-nucleophilic base like sodium ethoxide or DBU. Be cautious, as excess base can cause side reactions.
-
-
-
Issue 2: Formation of Impurities
-
Q: My final product is contaminated with a persistent, slightly more polar impurity that I can't remove by recrystallization. What could it be?
-
A: Causality & Solution: This is a classic sign of an incompletely cyclized intermediate. The likely culprit is the N-trifluoroacetyl-acetamidrazone, which has not yet undergone the final dehydration step to form the triazole ring. This intermediate contains an amide-like structure and a free -NH₂ group, making it more polar than the final aromatic triazole.
-
Solution 1 (Driving the Cyclization): Ensure your reaction conditions are sufficient to effect the final dehydration. This often requires heat and sometimes a catalytic amount of acid. If you performed the initial acylation at a lower temperature, you might need a separate, higher-temperature step to complete the cyclization.
-
Solution 2 (Purification Strategy): If you cannot eliminate the impurity synthetically, an acid-base workup can be effective. The desired triazole is weakly basic and can be protonated and extracted into an aqueous acid solution (e.g., 1M HCl). The uncyclized, less basic intermediate may remain in the organic layer. After separating the layers, the aqueous layer is basified to precipitate the pure triazole product.
-
-
Issue 3: Purification and Isolation Challenges
-
Q: My reaction produces a dark, oily crude product that won't solidify for recrystallization. How can I cost-effectively purify it without resorting to large-scale chromatography?
-
A: Causality & Solution: Oily crudes are often the result of process impurities (e.g., high-boiling solvents, colored degradation products) or the product itself having a low melting point.
-
Initial Cleanup (Decolorization): Before attempting isolation, dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate) and treat it with activated carbon. Stir for 30 minutes, then filter through a pad of celite. This can often remove a significant amount of colored impurities that inhibit crystallization.
-
Acid-Base Extraction: As mentioned in Issue 2, this is a powerful technique for oils. Dissolve the oil in a solvent like ethyl acetate or MTBE. Extract with 1M HCl. The desired product should move to the aqueous layer. Wash the (now separated) organic layer with fresh 1M HCl to ensure complete extraction. Combine the acidic aqueous layers, wash them with a fresh portion of organic solvent to remove any neutral impurities, and then carefully basify the aqueous layer with NaOH or Na₂CO₃ until the product precipitates. The resulting solid can then be filtered and recrystallized.
-
Solvent Screening for Recrystallization: If the product is simply a low-melting solid, finding the right solvent is key. Test a range of solvents, from nonpolar (heptane, cyclohexane) to polar (isopropanol, acetonitrile), as well as two-solvent systems (e.g., toluene/heptane, ethanol/water).
-
-
Caption: Decision workflow for purifying challenging crude products.
Detailed Protocol: Cost-Effective Synthesis via ETFA
This protocol is optimized for cost-effectiveness and scalability, utilizing ethyl trifluoroacetate.
Step 1: Synthesis of Acetamidrazone Hydrochloride (This intermediate is often not commercially available and must be prepared. Handle hydrazine with extreme care in a well-ventilated fume hood as it is highly toxic and carcinogenic.)
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reaction: To a solution of sodium methoxide (1.05 eq) in anhydrous ethanol, add hydrazine hydrate (1.0 eq) dropwise at 0 °C.
-
Addition: Add acetamidine hydrochloride (1.0 eq) portion-wise, keeping the internal temperature below 10 °C.
-
Reflux: After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor by TLC until the acetamidine is consumed.
-
Workup: Cool the reaction to room temperature. Filter off the sodium chloride precipitate. Concentrate the filtrate under reduced pressure to obtain the crude acetamidrazone, which should be used immediately in the next step.
Step 2: Cyclization to form this compound
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and an addition funnel.
-
Reagents: Dissolve the crude acetamidrazone from Step 1 in a suitable solvent (e.g., ethanol or toluene).
-
Addition: Add ethyl trifluoroacetate (1.1 eq) dropwise to the solution.
-
Reflux: Heat the mixture to reflux (80-110 °C, depending on the solvent) for 8-16 hours. If using toluene, a Dean-Stark trap can be used to remove ethanol and water. Monitor the reaction by LCMS or TLC.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification:
-
Dissolve the residue in ethyl acetate.
-
Wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., heptane/ethyl acetate or toluene) to afford the pure product.
-
References
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]
-
Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. UCL Discovery. [Link]
-
A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research. [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]
-
Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. ResearchGate. [Link]
-
Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. National Institutes of Health (NIH). [Link]
-
Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. MDPI. [Link]
-
Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry. [Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. National Institutes of Health (NIH). [Link]
-
THE PREPARATION OF 2,2,2-TRIFLUOROETHYLAMINE. Canadian Science Publishing. [Link]
-
Innate C-H trifluoromethylation of heterocycles. PNAS. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Institutes of Health (NIH). [Link]
-
Synthesis of 1,2,4 triazole compounds. ISRES. [Link]
-
Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. [Link]
-
(PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. ResearchGate. [Link]
- Preparation method of trifluoroacetamidine.
-
Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]
-
Trifluoromethylated Amidrazone Derivatives as Key Compounds for the Synthesis of 4-Aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles. Organic Chemistry Portal. [Link]
-
Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link]
-
Synthesis of 5‐Trifluoromethyl‐1,2,4‐Triazoles via Metal‐Free Annulation of Trifluoroacetimidohydrazides and Methyl Ketones. ResearchGate. [Link]
-
Synthesis of new triazole-based trifluoromethyl scaffolds. National Institutes of Health (NIH). [Link]
-
Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. PubMed. [Link]
-
Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers. [Link]
-
Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. National Institutes of Health (NIH). [Link]
-
Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides. Frontiers. [Link]
-
Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. PubMed. [Link]
- Purification of triazoles.
-
A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. Chemical Communications. [Link]
-
A Facile Approach To 5-Trifluoromethylated 1,2,4-Triazole Derivatives. Thieme. [Link]
-
Regioselective synthesis of 3-trifluoromethyl 1,2,4-triazoles via photocycloaddition of sydnone with CF3CN. RSC Publishing. [Link]
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- 7. Page loading... [guidechem.com]
- 8. CN102786440A - Preparation method of trifluoroacetamidine - Google Patents [patents.google.com]
Technical Support Center: Catalyst Residue Removal from 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole
Introduction
Welcome to the technical support center for the purification of 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for removing residual transition-metal catalysts, a critical step in ensuring the safety, efficacy, and regulatory compliance of active pharmaceutical ingredients (APIs).
The unique electronic structure of nitrogen-containing heterocycles, such as the 1,2,4-triazole core, presents specific challenges in purification. The lone pair electrons on the nitrogen atoms can form stable coordination complexes with residual metal catalysts (e.g., Palladium, Copper), making their removal by standard methods like simple filtration or crystallization inefficient.[1][2] This guide provides a systematic approach to overcoming these challenges to achieve the high levels of purity demanded by regulatory bodies.[3][4]
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of catalyst residues from my triazole compound so critical?
A1: The removal of metal catalyst residues is paramount for several reasons:
-
Patient Safety: Many transition metals, particularly heavy metals like palladium, are toxic and have stringent regulatory limits for daily exposure in final drug products.[5][6] The European Medicines Agency (EMEA) and other bodies provide clear guidelines on acceptable limits, often in the low parts-per-million (ppm) range.[7]
-
Downstream Chemistry: Residual catalysts can interfere with or poison catalysts used in subsequent synthetic steps, leading to failed reactions and low yields.
-
Product Stability: Metal impurities can catalyze degradation pathways, reducing the shelf-life and stability of the final API.
-
Biological Activity: The presence of metals can alter the pharmacological profile of the compound or lead to inaccurate results in biological screening assays.[8]
Q2: What are the primary methods for removing catalyst residues from organic compounds?
A2: The most common and effective strategies include:
-
Adsorption/Scavenging: Using solid-supported materials with a high affinity for the target metal. This includes activated carbon and specialized metal scavengers (e.g., functionalized silica).[6][9]
-
Precipitation & Filtration: Chemically inducing the metal to precipitate from the solution, followed by filtration through an agent like Celite®.[6] This is most effective for removing heterogeneous or precipitated catalysts.
-
Recrystallization: A classic purification technique that can be effective but may be insufficient on its own if the metal-product complex co-crystallizes.[10][11]
-
Aqueous Extraction: Using aqueous solutions of chelating agents, such as EDTA, to wash the organic phase and extract metal ions.[10]
Q3: My synthesis of the triazole precursor used a palladium catalyst. Which removal method is the most reliable?
A3: For palladium residues, the most reliable and widely adopted methods in the pharmaceutical industry are treatment with metal scavengers or activated carbon .[12][13]
-
Metal Scavengers: Silica-based scavengers functionalized with thiol (-SH) or thiourea groups show a very high affinity for soft metals like palladium.[9][12] They are highly selective, resulting in minimal loss of your desired product, and are easily removed by simple filtration.[12]
-
Activated Carbon: This is a more economical option that can effectively adsorb palladium.[14][15] However, it can be less selective and may adsorb your product, leading to yield loss.[3] It is particularly useful if your product is also colored, as it serves as a decolorizing agent.[13]
Q4: I've tried standard purification, but the catalyst seems to be "stuck" to my triazole product. Why is this happening?
A4: This is a common and expected challenge with nitrogen-containing heterocycles. The two adjacent nitrogen atoms in the 1,2,4-triazole ring act as a bidentate chelating ligand, strongly binding to the metal center of the residual catalyst. This strong coordination bond makes the metal less available for removal by simple physical methods. The sensitivity of precious metal catalysts to poisoning by nitrogen compounds is well-documented, with the general order being Pd > Ru > Rh.[1] This same affinity is what makes the residue difficult to remove from the final product.
Q5: How can I be certain that the catalyst has been removed to an acceptable level?
A5: Visual inspection is not sufficient. Quantitative analysis using highly sensitive analytical techniques is required. The industry standard for quantifying trace elemental impurities in pharmaceutical samples is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) .[7][9] These methods can accurately detect metal concentrations down to the parts-per-billion (ppb) level, ensuring you can confidently report that your API meets regulatory specifications (e.g., < 10 ppm for palladium).[3][7]
Part 2: Troubleshooting Guide
| Problem / Symptom | Potential Cause(s) | Recommended Solution(s) |
| High palladium levels (>10 ppm) remain after scavenger treatment. | 1. Strong Product-Catalyst Chelation: The triazole is tightly binding the palladium, preventing the scavenger from accessing it.[9] 2. Incorrect Scavenger: The chosen scavenger's functional group may not be optimal for the oxidation state of the residual palladium (e.g., Pd(0) vs. Pd(II)).[9] 3. Suboptimal Conditions: Insufficient time, temperature, or scavenger equivalents were used. | 1. Disrupt Chelation: Try heating the mixture (e.g., 40-60 °C) to increase the rate of exchange between the product and the scavenger.[15] 2. Screen Scavengers: Test a panel of scavengers with different functional groups (e.g., Thiol, Thio-urea, Triamine). Thiol-based scavengers are generally excellent for palladium.[9][16] 3. Optimize Conditions: Increase the scavenger loading (e.g., from 5 to 10 eq. relative to Pd), extend the stirring time (e.g., from 2h to 18h), or increase the temperature.[3][15] |
| Significant product loss after purification with activated carbon. | Non-specific Adsorption: The porous surface of activated carbon has adsorbed your triazole product along with the palladium catalyst.[3] | 1. Reduce Carbon Loading: Use a smaller amount of activated carbon (e.g., 0.1-0.2 wt/wt relative to the product).[15] 2. Minimize Contact Time: Reduce the stirring time to the minimum required for sufficient palladium removal (monitor by taking aliquots). 3. Switch to a More Selective Method: Use a silica-based metal scavenger, which is designed for higher selectivity and lower product loss.[12] |
| Recrystallization fails to lower catalyst levels sufficiently. | Co-crystallization: The stable palladium-triazole complex is incorporating into the crystal lattice of your product.[15] | 1. Pre-Purify: Perform an adsorption-based purification step (scavenger or activated carbon) before recrystallization.[15] 2. Solvent Screening: Experiment with different recrystallization solvents. A solvent system that better solubilizes the metal complex while precipitating the pure product may be found.[11] |
| Final product is discolored (e.g., gray, black, or pink). | Colloidal Metal: The color often indicates the presence of finely dispersed, colloidal palladium (Pd(0)) or copper oxides. | 1. Precipitation and Filtration: Add a reducing agent like sodium bisulfite, heat the mixture to agglomerate the palladium into a black solid, then cool and filter through a thick pad of Celite®.[6] 2. Activated Carbon: A carbon treatment is often effective at adsorbing these colored colloidal impurities.[13] |
Part 3: Visual Workflow & Method Comparison
Decision Workflow for Catalyst Removal
The following diagram outlines a logical workflow for selecting and implementing a purification strategy.
Caption: Decision workflow for selecting a catalyst removal strategy.
Comparison of Primary Purification Methods
| Feature | Metal Scavengers (e.g., SiliaMetS® Thiol) | Activated Carbon (e.g., Darco® KB-B) | Recrystallization |
| Selectivity | Very High: Binds specifically to metals, minimizing product loss.[3][12] | Moderate: Can adsorb organic products, potentially reducing yield.[3][15] | Variable: Depends heavily on solvent choice and impurity profile.[15] |
| Efficiency | High: Can reduce metal levels to < 5 ppm in a single step.[3][8] | Good: Effective at reducing bulk metal, but may require multiple treatments.[15] | Moderate: Often used as a final polishing step rather than for bulk removal. |
| Cost | Higher initial cost per gram. | Low cost, widely available.[15] | Low cost (solvent-dependent). |
| Scalability | Excellent: Easily scalable from lab to production scale in batch or flow.[12] | Good: Widely used in large-scale processes.[15] | Can be challenging and volume-intensive at very large scales. |
| Ease of Use | Simple: Add to solution, stir, and filter. No swelling or static charge.[12] | Simple: Add to solution, stir, and filter. | Requires careful solvent selection and optimization of cooling profiles.[11] |
| Best For... | High-value APIs where product recovery is critical; achieving very low metal limits. | Cost-sensitive processes; when decolorization is also needed; bulk metal removal. | Final purification ("polishing") of already relatively pure material; polymorph control. |
Part 4: Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Palladium Removal Using Thiol-Functionalized Silica Gel
This protocol is highly effective for selectively removing dissolved palladium residues.
Materials:
-
Crude this compound containing palladium residue.
-
Thiol-functionalized silica gel (e.g., SiliaMetS® Thiol, ISOLUTE® Si-Thiol).[16]
-
An appropriate organic solvent in which the product is soluble (e.g., Ethyl Acetate, Toluene, or THF).
-
Celite® 545 or equivalent filter aid.
-
Filtration apparatus (Büchner funnel, filter flask).
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (approx. 5-10 volumes).
-
Scavenger Addition: Add the thiol-functionalized silica scavenger. A typical starting amount is 5-10 equivalents relative to the initial mass of the palladium catalyst used in the reaction. If the residual Pd concentration is known, use a 5-10 fold mass excess of scavenger to palladium.
-
Scavenging: Stir the mixture vigorously. For challenging removals, heat the mixture to 40-60 °C. Allow the reaction to proceed for 2-18 hours. Progress can be monitored by taking small aliquots of the filtered solution for analysis.[15]
-
Filtration: Cool the mixture to room temperature. Prepare a small pad of Celite® (approximately 1-2 cm thick) in a Büchner funnel and filter the mixture.
-
Washing: Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.[9]
-
Concentration: Combine the filtrate and the washings. Remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Submit a sample of the purified product for quantitative analysis (e.g., ICP-MS) to confirm the residual palladium content is within the acceptable limit.[9]
Protocol 2: Palladium Removal Using Activated Carbon
This protocol is a cost-effective method for bulk palladium removal and decolorization.
Materials:
-
Crude this compound.
-
Activated Carbon (e.g., Darco® KB-B or Shirasagi® ANOX-1).[13][15]
-
An appropriate organic solvent (e.g., Toluene, THF).
-
Celite® 545.
-
Filtration apparatus.
Procedure:
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., Toluene).[6]
-
Carbon Addition: Add activated carbon. A typical starting point is 0.1 to 0.5 wt/wt of carbon relative to the crude product mass.
-
Adsorption: Stir the mixture at room temperature or elevated temperature (e.g., 45-60 °C) for 2-18 hours.[15] Be aware that longer times and higher carbon loading may lead to product loss.
-
Filtration: Cool the mixture to room temperature. Filter through a pad of Celite® to completely remove the fine carbon particles. Note: Never add carbon directly to a filter; always filter the entire mixture through a pre-laid pad.
-
Washing: Wash the Celite® pad thoroughly with fresh solvent to recover any adsorbed product.[6]
-
Concentration: Concentrate the filtrate to obtain the purified product.[6]
-
Analysis: Analyze the purified product for residual palladium content.[6] If levels are still high, a second treatment or a different method may be required.
References
- Biotage.
- Alfa Chemistry. Silica-Based Metal Scavengers.
- SiliCycle. SiliaMetS Metal Scavengers.
- Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd)
- Shimadzu.
- Apeiron Synthesis. Apeiron's Metal Scavenging Solutions.
- Zhang, L., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed.
- Sopachem. Metal Scavenger Guide.
- BenchChem. Troubleshooting side reactions in 1,2,4-triazole synthesis.
- Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd)
- Corley, E. G., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
- Marguí, E., et al. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. PubMed.
- ResearchGate.
- BenchChem.
- BenchChem. Technical Support Center: Palladium Catalyst Removal in 3-Thienyl Compound Synthesis.
- Biotage. (2023). How to Remove Palladium in three easy steps.
- BenchChem. Technical Support Center: Preventing Catalyst Poisoning in Reactions with Nitrogen-Containing Heterocycles.
- ResearchGate.
- BenchChem. Technical Support Center: Recrystallization of 4-Amino-4,5-dihydro-1H-1,2,4-triazol-5-one.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. sopachem.com [sopachem.com]
- 4. biotage.com [biotage.com]
- 5. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Analysis of residual catalysts in pharmaceuticals – secrets of science [shimadzu-webapp.eu]
- 8. apeiron-synthesis.com [apeiron-synthesis.com]
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- 13. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 14. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 15. pubs.acs.org [pubs.acs.org]
- 16. biotage.com [biotage.com]
Addressing regioselectivity problems in the synthesis of substituted 1,2,4-triazoles
Welcome to the Technical Support Center for 1,2,4-Triazole Synthesis. This resource is designed for researchers, medicinal chemists, and drug development professionals grappling with the nuanced challenge of controlling regioselectivity in the formation of substituted 1,2,4-triazoles. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, its synthesis, particularly with unsymmetrical precursors, is often plagued by the formation of isomeric mixtures, complicating purification and reducing yields of the desired product.
This guide provides in-depth, field-proven insights through a series of troubleshooting scenarios and frequently asked questions. We will delve into the causality behind experimental outcomes, offering not just solutions but a deeper understanding of the underlying chemical principles to empower your synthetic strategies.
Troubleshooting Guide: Common Regioselectivity Problems & Solutions
This section addresses specific issues encountered during the synthesis of substituted 1,2,4-triazoles, their probable causes, and actionable solutions to achieve the desired isomeric purity.
Problem 1: My Einhorn-Brunner reaction with an unsymmetrical diacylamine is yielding an inseparable mixture of 1,3- and 1,5-disubstituted 1,2,4-triazoles.
-
Probable Cause: The Einhorn-Brunner reaction, which condenses a diacylamine (imide) with a hydrazine, is governed by the electronic properties of the two acyl groups on the imide.[3] The initial and rate-determining step is the nucleophilic attack of the hydrazine on one of the carbonyl carbons.[3] If the two acyl groups have similar electronic properties (i.e., their corresponding carboxylic acids have similar pKa values), the hydrazine will attack both carbonyls non-selectively, leading to a mixture of regioisomers.[1][2]
-
Recommended Solutions:
-
Substrate Redesign: The most effective strategy is to redesign the diacylamine substrate to have two acyl groups with significantly different electronic natures. The hydrazine will preferentially attack the more electrophilic carbonyl carbon. Therefore, the acyl group derived from the stronger carboxylic acid (i.e., the one with a more electron-withdrawing substituent) will predominantly direct the substituent to the 3-position of the 1,2,4-triazole ring.[1][2][3]
-
Reaction Condition Optimization: While less impactful than substrate design, systematically optimizing reaction conditions can sometimes favor one isomer. This includes screening different acid catalysts and solvents. However, for the Einhorn-Brunner reaction, substrate control is the primary determinant of regioselectivity.
-
Data Presentation: Influence of Substituent Electronics in Einhorn-Brunner Reaction
| R1 in Acyl Group 1 | R2 in Acyl Group 2 | Expected Major Isomer (Substituent at C3) | Rationale |
| CF3 (electron-withdrawing) | CH3 (electron-donating) | CF3 | The carbonyl attached to the trifluoromethyl group is significantly more electrophilic. |
| NO2-Ph (electron-withdrawing) | OMe-Ph (electron-donating) | NO2-Ph | The nitro group strongly withdraws electron density, enhancing the electrophilicity of the adjacent carbonyl. |
| Ph | CH3 | Ph | The phenyl group is more electron-withdrawing than the methyl group. |
Problem 2: I am attempting a Pellizzari reaction with an amide and an acylhydrazide having different acyl groups, and I'm getting a complex mixture of products.
-
Probable Cause: The Pellizzari reaction, the condensation of an amide and an acylhydrazide, is notoriously non-regioselective when unsymmetrical precursors are used.[4][5] At the high temperatures typically required (often >200 °C), a side reaction known as "acyl interchange" can occur between the starting materials, leading to the formation of all possible symmetrical and unsymmetrical amides and acylhydrazides.[6] This scrambling of acyl groups results in a mixture of all three possible 1,2,4-triazole products.[5]
-
Recommended Solutions:
-
Use Symmetrical Reactants: The most straightforward solution is to use an amide and an acylhydrazide with identical acyl groups. This will yield a single, symmetrically substituted 3,5-disubstituted-1,2,4-triazole.[5]
-
Microwave-Assisted Synthesis: Modern variations of the Pellizzari reaction utilize microwave irradiation.[4][7] This technique can significantly shorten reaction times and may allow for lower overall reaction temperatures, potentially reducing the extent of acyl interchange and improving the yield of the desired product.[4]
-
Alternative Synthetic Routes: If a specific unsymmetrically substituted 1,2,4-triazole is required, it is often more efficient to choose a more regioselective synthetic method from the outset, rather than attempting to optimize the Pellizzari reaction.
-
Problem 3: My reaction is producing a 1,3,4-oxadiazole as a major side product.
-
Probable Cause: The formation of a 1,3,4-oxadiazole is a common side reaction, particularly in syntheses that start from or generate acylhydrazines as intermediates.[8][9] Under acidic or dehydrating conditions, acylhydrazines can undergo intramolecular cyclization with the loss of water to form the thermodynamically stable 1,3,4-oxadiazole ring.[8][9] This intramolecular pathway can compete effectively with the desired intermolecular reaction required for 1,2,4-triazole formation.
-
Recommended Solutions:
-
Control of Reaction Conditions: Avoid overly harsh dehydrating agents and strongly acidic conditions where possible. Careful control of temperature is also crucial.
-
Choice of Reagents: In some synthetic strategies, the 1,3,4-oxadiazole can be an intermediate that is subsequently converted to the 1,2,4-triazole. For example, reacting a 1,3,4-oxadiazole with a primary amine can lead to the desired 1,2,4-triazole. If this is not the intended pathway, ensure that the reaction conditions favor the intermolecular reaction.
-
Frequently Asked Questions (FAQs)
Q1: Are there modern synthetic methods that offer better regioselectivity than the classical Einhorn-Brunner and Pellizzari reactions?
A1: Yes, significant progress has been made in developing highly regioselective methods for the synthesis of substituted 1,2,4-triazoles. These often involve transition metal catalysis or multi-component reactions. A notable example is the catalyst-controlled [3+2] cycloaddition of isocyanides with diazonium salts.[10][11] In this reaction, the choice of catalyst dictates the regiochemical outcome. For instance, using a silver(I) catalyst selectively yields 1,3-disubstituted 1,2,4-triazoles, while a copper(II) catalyst directs the reaction to produce the 1,5-disubstituted isomers.[10][12] Multi-component reactions, such as the one-pot synthesis from carboxylic acids, primary amidines, and monosubstituted hydrazines, can also provide highly regioselective access to 1,3,5-trisubstituted 1,2,4-triazoles.[6][12]
Visualization: Catalyst-Controlled Regioselectivity
Caption: Catalyst-controlled synthesis of 1,2,4-triazoles.
Q2: How can I purify a mixture of 1,2,4-triazole regioisomers?
A2: The purification of regioisomers can be challenging due to their often similar physical properties.
-
Column Chromatography: This is the most common method. A systematic screening of different solvent systems (eluents) and stationary phases (e.g., silica gel, alumina) is often necessary to achieve separation. High-performance liquid chromatography (HPLC) can be effective for separating more difficult mixtures.
-
Recrystallization: If the isomers have different solubilities in a particular solvent system, fractional recrystallization can be an effective purification technique. This method is often highly effective for obtaining very pure material.[5]
-
Acid-Base Extraction: Since 1,2,4-triazoles are weakly basic, it may be possible to separate them from non-basic impurities by extraction into an acidic aqueous solution, followed by neutralization and re-extraction into an organic solvent. However, this is less likely to be effective for separating isomers from each other unless their pKa values are significantly different.
Q3: My reaction yield is consistently low. What are the common causes and how can I improve it?
A3: Low yields in 1,2,4-triazole synthesis can arise from several factors.[8][13]
-
Incomplete Reaction: The reaction may not be going to completion due to insufficient heating, incorrect stoichiometry, or a deactivated catalyst.
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] Consider increasing the reaction temperature or using a sealed vessel for higher temperatures. Ensure your catalyst is fresh and active.
-
-
Purity of Starting Materials: Impurities in your starting materials can lead to side reactions and lower the yield of the desired product.
-
Solution: Verify the purity of your reactants before starting the synthesis. Purify them if necessary. Hydrazines, in particular, can be unstable and should be from a fresh source.[14]
-
-
Steric Hindrance: Bulky substituents on your starting materials can slow down the reaction rate, leading to incomplete conversion in a given timeframe.[14]
-
Solution: While the final yield might not be directly affected, a slower reaction requires longer reaction times. Monitor the reaction until the starting material is fully consumed.
-
Visualization: Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low yields.
Experimental Protocols
Protocol 1: Regioselective Synthesis of a 1,3,5-Trisubstituted 1,2,4-Triazole (Multi-component)
This protocol is adapted from a general method for the regioselective one-pot synthesis of 1,3,5-trisubstituted 1,2,4-triazoles.[6][11]
-
Materials:
-
Carboxylic acid (1.0 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Primary amidine hydrochloride salt (1.1 equiv)
-
Monosubstituted hydrazine hydrochloride salt (1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF, add HATU (1.1 equiv) and DIPEA (3.0 equiv).
-
Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
Add the primary amidine hydrochloride salt (1.1 equiv) and continue to stir for 1 hour at room temperature.
-
Add the monosubstituted hydrazine hydrochloride salt (1.2 equiv) to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel to afford the pure 1,3,5-trisubstituted 1,2,4-triazole.[6]
-
Protocol 2: Catalyst-Controlled Regioselective Synthesis of 1,3- and 1,5-Disubstituted 1,2,4-Triazoles
This protocol outlines a general procedure for the catalyst-controlled cycloaddition of isocyanides and diazonium salts.[6][10]
-
Materials:
-
Isocyanide (1.0 equiv)
-
Aryldiazonium salt (1.2 equiv)
-
Ag(I) catalyst (e.g., AgOAc) or Cu(II) catalyst (e.g., Cu(OAc)2) (5 mol%)
-
Anhydrous solvent (e.g., THF, CH3CN)
-
-
Procedure for 1,3-Disubstituted Isomer (Silver Catalysis):
-
In a round-bottom flask under an inert atmosphere, dissolve the isocyanide (1.0 equiv) and the Ag(I) catalyst (5 mol%) in the anhydrous solvent.
-
Slowly add a solution of the aryldiazonium salt (1.2 equiv) in the same solvent to the reaction mixture at room temperature over 30 minutes.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring for completion by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a short pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.[6]
-
-
Procedure for 1,5-Disubstituted Isomer (Copper Catalysis):
-
Follow the same procedure as for the 1,3-disubstituted isomer, but substitute the Ag(I) catalyst with a Cu(II) catalyst (5 mol%).[6]
-
References
- BenchChem. (2025). Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis.
- BenchChem. (2025). The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research.
-
Wikipedia. (2023). Einhorn–Brunner reaction. [Link]
- ISRES Publishing. (2023). Synthesis of 1,2,4 triazole compounds.
- BenchChem. (2025). Technical Support Center: Regioselective 1,2,4-Triazole Synthesis.
-
Wikipedia. (2023). Pellizzari reaction. [Link]
- BenchChem. (2025). Troubleshooting side reactions in 1,2,4-triazole synthesis.
- Davenport, R., et al. (2023). Development of a Scalable Route toward an Alkylated 1,2,4-Triazol, a Key Starting Material for CXCR3 Antagonist ACT-777991. Organic Process Research & Development, 27, 928–937.
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting side reactions in 1,2,4-triazole synthesis.
-
Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of 1H-1,2,4-triazoles. [Link]
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis.
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Stability testing of 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole under different conditions
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during stability testing experiments. Our goal is to equip you with the scientific rationale behind experimental design and troubleshooting, ensuring the integrity and reliability of your results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound.
Q1: How inherently stable is the this compound molecule?
The 1,2,4-triazole ring is a robust aromatic heterocycle, generally exhibiting good thermal and chemical stability.[1][2] The trifluoromethyl (-CF3) group is also known for its high metabolic and chemical stability due to the strong carbon-fluorine bond.[3][4] However, the overall stability of this compound will be influenced by the interplay of the triazole ring, the methyl group, and the trifluoromethyl group under specific environmental conditions. While generally stable, it is not immune to degradation under harsh conditions.
Q2: What are the most likely degradation pathways for this compound?
Based on the structure, the primary anticipated degradation pathways include:
-
Hydrolysis: The triazole ring or the trifluoromethyl group could be susceptible to hydrolysis under strong acidic or basic conditions, especially when coupled with elevated temperatures. While the -CF3 group is generally stable, it can undergo hydrolysis to a carboxylic acid under certain, typically harsh, alkaline conditions.[4][5]
-
Oxidation: The triazole ring and the methyl group are potential sites for oxidation.[2][6][7] Oxidative degradation can be initiated by atmospheric oxygen, peroxide contaminants in solvents, or intentional exposure to oxidizing agents.
-
Photodegradation: Many heterocyclic compounds, including triazoles, can be sensitive to light.[8][9][10] Exposure to UV or even ambient light over extended periods may induce degradation.
-
Thermal Decomposition: At elevated temperatures, the molecule may undergo decomposition, potentially involving the cleavage of the triazole ring or loss of substituents.[1][11][12][13][14]
Q3: What are the recommended storage conditions for this compound and its solutions?
For the solid compound, storage in a tightly sealed container at 2-8°C, protected from light and moisture, is recommended. For solutions, it is advisable to store them in amber vials at low temperatures (e.g., ≤ 4°C) to minimize degradation.[2] If long-term storage in solution is required, conducting a preliminary stability study in the chosen solvent is highly recommended. For oxygen-sensitive applications, storing solutions under an inert atmosphere (e.g., nitrogen or argon) may be necessary.[2]
II. Troubleshooting Guide: Stability Studies
This guide provides a question-and-answer format to troubleshoot common issues encountered during stability testing.
A. Issues with Sample Stability in Solution
Symptom: You observe a decrease in the parent compound's peak area and/or the appearance of new peaks in your HPLC chromatogram over time.
-
Question 1: Is the solvent appropriate for my compound?
-
Possible Cause: The solvent may be reacting with your compound. Certain solvents can mediate degradation.
-
Troubleshooting Steps:
-
Solvent Selection: Test the stability of this compound in a panel of high-purity, HPLC-grade solvents with varying polarities (e.g., acetonitrile, methanol, DMSO).
-
Monitor Over Time: Analyze freshly prepared solutions and compare them to solutions aged for a defined period (e.g., 24, 48 hours) at ambient temperature.
-
Rationale: This helps identify a solvent in which the compound exhibits maximum stability for the duration of your experiments.
-
-
-
Question 2: Could the pH of my solution be causing degradation?
-
Possible Cause: If using aqueous or protic solvents, the pH can drive acid- or base-catalyzed hydrolysis.
-
Troubleshooting Steps:
-
pH Screening: Prepare solutions in a range of buffered pH values (e.g., pH 3, 7, 9) and monitor for degradation.
-
Buffered Systems: If a specific pH is required for your experiment, use a suitable buffer system to maintain that pH.
-
Rationale: Identifying the optimal pH range for stability is crucial, especially for developing aqueous formulations or conducting experiments in biological media.
-
-
-
Question 3: Is my compound sensitive to light?
-
Possible Cause: Photodegradation can occur upon exposure to ambient or UV light.
-
Troubleshooting Steps:
-
Photostability Test: Expose a solution of your compound to a controlled light source (as per ICH Q1B guidelines) and compare it to a control sample kept in the dark.[8][10]
-
Protective Measures: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[2]
-
Rationale: Understanding the photosensitivity of your compound is a regulatory requirement and essential for ensuring accurate analytical results.
-
-
B. HPLC Analysis Problems
Symptom: You are experiencing poor peak shape (tailing, fronting), shifting retention times, or the appearance of ghost peaks.
-
Question 1: Why is my peak shape poor?
-
Possible Causes & Solutions:
-
Column Degradation: The stationary phase may be degrading. Flush the column or replace it.[2]
-
Mobile Phase Mismatch: The mobile phase may not be optimal. Adjust the organic-to-aqueous ratio, change the organic modifier (e.g., acetonitrile vs. methanol), or adjust the pH.[2]
-
Sample Overload: The sample concentration is too high. Dilute your sample and re-inject.[2]
-
-
-
Question 2: Why are my retention times shifting?
-
Possible Causes & Solutions:
-
Pump Issues: Air bubbles in the pump or faulty check valves can cause inconsistent flow rates. Degas the mobile phase and prime the pump.
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase. Ensure adequate equilibration time before starting a sequence.[15]
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Use a column thermostat for better control.
-
-
-
Question 3: What are these unexpected "ghost" peaks in my chromatogram?
-
Possible Causes & Solutions:
-
Carryover: A previous, more concentrated sample may not have been fully eluted. Run several blank injections to wash the system.
-
Contaminated Mobile Phase: Impurities in the solvents or buffer components can appear as peaks. Use high-purity solvents and freshly prepared mobile phases.[16]
-
Sample Degradation in the Autosampler: The compound may be degrading while waiting for injection. Use a cooled autosampler if available.
-
-
III. Experimental Protocols
This section provides detailed protocols for conducting forced degradation studies, a critical component of stability testing.[17][18][19][20]
A. Forced Degradation (Stress Testing) Protocol
Objective: To identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).
2. Application of Stress Conditions:
- For each condition, a control sample (unstressed) should be analyzed in parallel. The goal is to achieve 5-20% degradation of the active substance.[20]
3. Sample Analysis:
- Analyze the stressed samples and the unstressed control using a suitable stability-indicating HPLC method.
B. Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.
1. Instrument and Column:
- An HPLC system equipped with a photodiode array (PDA) or mass spectrometry (MS) detector.
- A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[2]
2. Mobile Phase Selection:
- Begin with a simple gradient of acetonitrile and water or methanol and water.
- If necessary, add a buffer (e.g., ammonium formate or phosphate buffer) to control the pH and improve peak shape.
3. Method Optimization:
- Inject the stressed samples and evaluate the chromatograms for resolution between the parent peak and any degradation product peaks.
- Adjust the gradient, flow rate, and column temperature to achieve optimal separation.
- Use the PDA detector to assess peak purity.
IV. Data Presentation
Clear and concise data presentation is crucial for interpreting stability studies.
Table 1: Summary of Forced Degradation Conditions and Potential Degradants
| Stress Condition | Reagent/Condition | Temperature | Duration | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Ring-opened products, hydrolysis of -CF3 group |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 8 hours | Hydrolysis of -CF3 to -COOH, ring cleavage products |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | N-oxides, hydroxylated derivatives |
| Thermal | Solid State | 80°C | 48 hours | Ring fragmentation products |
| Photolytic | ICH Q1B Option 1 | 25°C | As per guideline | Isomers, photo-oxidation products |
V. Visualization of Workflows
Forced Degradation Workflow
Sources
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- 8. Jagiellonian University Repository [ruj.uj.edu.pl]
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- 10. Photostability of triazole antifungal drugs in the solid state | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
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- 12. Investigation of the thermal decomposition and stability of energetic 1,2,4-triazole derivatives using a UV laser based pulsed photoacoustic technique - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 17. researchgate.net [researchgate.net]
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- 19. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Trifluoromethylation of Triazoles
Welcome to the technical support center for the trifluoromethylation of triazoles. The introduction of a trifluoromethyl (–CF₃) group into a triazole scaffold is a pivotal step in the development of pharmaceuticals, agrochemicals, and materials science.[1][2][3][4][5] The unique properties conferred by the –CF₃ group, such as enhanced metabolic stability, lipophilicity, and binding affinity, make this a highly sought-after transformation.[1][2]
However, the trifluoromethylation of nitrogen-rich heterocycles like triazoles is not without its challenges. Researchers frequently encounter issues with low yields, poor regioselectivity, and complex reaction mixtures. This guide is designed to provide practical, experience-driven solutions to these common problems. It is structured in a question-and-answer format to directly address the specific issues you may be facing at the bench.
Part 1: Troubleshooting Common Experimental Issues
This section addresses the most frequent and frustrating problems encountered during the trifluoromethylation of triazoles. Each answer provides a causative explanation and a series of actionable steps to resolve the issue.
Q1: My reaction yield is consistently low or I'm observing no reaction at all. What are the primary factors to investigate?
Low or no conversion is a common hurdle. The root cause often lies in one of four areas: the choice and quality of the trifluoromethylating agent, the reaction conditions, the catalyst system, or the inherent reactivity of your triazole substrate.
A1: Systematic Troubleshooting for Low Yields
-
Re-evaluate Your Trifluoromethylating Agent:
-
Stability and Activity: "Shelf-stable" does not mean indefinite stability. Togni and Umemoto reagents, while generally robust, can degrade over time, especially if improperly stored.[6] For radical-based methods using reagents like sodium trifluoromethanesulfinate (Langlois' reagent), the quality of the radical initiator (e.g., t-BuOOH) is equally critical.[4]
-
Action: Use a fresh bottle of the reagent or test its activity on a known, reliable substrate. For instance, the trifluoromethylation of a simple thiol is a quick and effective test for Togni reagents.[7]
-
-
Reaction Mechanism Compatibility: Ensure your chosen reagent is appropriate for your substrate. Electrophilic reagents (e.g., Togni, Umemoto) work well for nucleophilic triazoles, while radical methods are better suited for direct C-H functionalization.[7][8] The mechanism can be complex and substrate-dependent, often involving polar or single-electron transfer (SET) pathways.[7][9]
-
-
Optimize Reaction Conditions:
-
Solvent Choice: The solvent can dramatically influence reaction outcomes. For radical reactions, inert solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are standard choices.[10] However, for some C-H trifluoromethylations, solvent choice can even influence regioselectivity.[11] Polar aprotic solvents like DMF and DMSO have been shown to improve yields and selectivity in some N-alkylation reactions of triazoles.[12]
-
Action: Conduct a solvent screen. If your reaction is sluggish in a non-polar solvent, consider switching to a more polar, aprotic solvent. Ensure the solvent is anhydrous, as water can interfere with many trifluoromethylation protocols.[10]
-
-
Temperature: While many modern protocols operate at room temperature, particularly photoredox-catalyzed reactions, some systems may require heating to overcome activation barriers.[10][13]
-
Action: If your room temperature reaction is not proceeding, try incrementally increasing the temperature. Conversely, for highly exothermic reactions or unstable intermediates, cooling might be necessary.
-
-
-
Scrutinize the Catalyst System (if applicable):
-
Catalyst Loading and Purity: For copper-catalyzed reactions with Togni reagents, the purity and oxidation state of the copper source (e.g., CuI) are paramount.[14] Ensure the catalyst is from a reliable source and has been stored under inert conditions.
-
Action: Increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol%). If you suspect catalyst deactivation, use a freshly opened bottle or purify the catalyst before use.
-
-
Photoredox Catalyst Considerations: For light-mediated reactions, ensure your light source has the correct wavelength and intensity for your chosen photocatalyst.[13] Oxygen can quench the excited state of the photocatalyst, so proper degassing of the reaction mixture is crucial.[10]
-
Action: Degas the solvent and reaction mixture thoroughly with 3-4 vacuum/inert gas backfill cycles.[10]
-
-
Q2: I'm getting a mixture of regioisomers. How can I improve the regioselectivity of the trifluoromethylation?
Regioselectivity is a significant challenge in the functionalization of heterocycles like triazoles, which have multiple potential reaction sites. The outcome is a delicate balance of electronic and steric factors.
A2: Strategies for Controlling Regioselectivity
-
Understand the Inherent Reactivity of Your Triazole:
-
The electronic nature of your triazole ring and its substituents will dictate the most likely site of attack. For direct C-H trifluoromethylation via a radical mechanism, the reaction often proceeds at the most electron-rich or sterically accessible position.[4]
-
For N-functionalization, the relative nucleophilicity of the nitrogen atoms is key. This can be difficult to predict and is often influenced by the substituents on the triazole ring.
-
-
Leverage Steric Hindrance:
-
Bulky substituents can effectively block certain positions on the triazole ring, directing the incoming trifluoromethyl group to less hindered sites.
-
Action: Consider using a protecting group or a substituent with a large steric footprint to block undesired positions.
-
-
-
Tune the Reaction Mechanism:
-
The choice of trifluoromethylation method can dramatically alter the regiochemical outcome.
-
Action: If a radical C-H trifluoromethylation is giving poor selectivity, consider a "programmed" approach. This might involve pre-functionalizing the triazole at the desired position (e.g., with a bromine or iodine atom) and then performing a copper-catalyzed cross-coupling with a CF₃ source.[15]
-
-
-
Solvent and Additive Effects:
-
As mentioned, the solvent can play a role in regioselectivity.[11] Additionally, the presence of acids or bases can alter the protonation state of the triazole, thereby changing the electron density and directing the reaction to a different position. In some cases, the use of an acid can switch the reaction pathway entirely, leading to different products.[3]
-
Action: Screen different solvents and consider the addition of a catalytic amount of a non-nucleophilic acid or base.
-
-
Q3: My reaction is messy, with multiple side products. How can I improve the reaction's cleanliness?
A complex reaction mixture indicates that side reactions are competing with your desired transformation. Identifying and suppressing these pathways is key.
A3: Minimizing Side Product Formation
-
Identify Potential Side Reactions:
-
Reagent Decomposition: Togni reagents can decompose, especially under acidic conditions or at high temperatures, without productive trifluoromethylation.[16]
-
Radical Side Reactions: In radical reactions, an excess of trifluoromethyl radicals can lead to dimerization, reaction with the solvent, or multiple trifluoromethylations of the substrate.[10][13]
-
Reaction with Radical Scavengers: Oxygen is a common culprit that can interfere with radical reactions.[10] The radical scavenger TEMPO can also be trifluoromethylated, which can be misleading when used in mechanistic studies.[16]
-
-
Optimize Reaction Parameters for Selectivity:
-
Concentration: Running the reaction at a lower concentration can sometimes disfavor bimolecular side reactions like dimerization.
-
Rate of Addition: For highly reactive systems, slow addition of the trifluoromethylating agent or radical initiator can help maintain a low concentration of reactive intermediates, thus minimizing side product formation.
-
Inert Atmosphere: Always perform radical reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent interference from oxygen.[10]
-
-
Purification Challenges:
-
Fluorinated compounds can have unique physical properties that make purification difficult.[17]
-
Action: If you are struggling with co-eluting byproducts during column chromatography, consider changing your solvent system or using a different stationary phase. In some cases, recrystallization may be a more effective purification method.[18]
-
-
Part 2: Frequently Asked Questions (FAQs)
Q4: How do I choose the right trifluoromethylating agent for my specific triazole?
A4: The selection of the trifluoromethylating agent is the most critical decision in your experimental design. The choice depends on the desired transformation (C-H vs. N-functionalization), the electronic properties of your substrate, and the functional groups present.
| Reagent Type | Common Examples | Mechanism | Best Suited For | Considerations |
| Electrophilic | Togni Reagents I & II, Umemoto's Reagents[6][7][19] | Electrophilic ("CF₃⁺") or Radical (SET)[7][9] | Nucleophilic substrates; C- and Heteroatom-trifluoromethylation.[6] | Togni Reagent II can be hazardous.[7] Reaction can be substrate-dependent. |
| Radical | Langlois' Reagent (CF₃SO₂Na), CF₃I, CF₃Br[4][10] | Radical (CF₃•) | Direct C-H trifluoromethylation of (hetero)arenes.[4][13] | Requires a radical initiator (e.g., peroxide, photoredox catalyst). Can have regioselectivity issues. |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃), (Ph₃P)₃CuCF₃[15] | Nucleophilic ("CF₃⁻") | Reactions with electrophilic carbon centers (e.g., carbonyls, aryl halides). | Often requires an additive (e.g., fluoride source for TMSCF₃). Can be moisture sensitive.[15] |
Decision Workflow for Reagent Selection
Caption: Decision tree for selecting a trifluoromethylating agent.
Q5: Can you provide a general, robust protocol for a radical C-H trifluoromethylation of a heterocycle?
A5: Certainly. The following protocol is a modified version of a widely used method for the direct C-H trifluoromethylation of heterocycles using Langlois' reagent and an oxidant.[4]
Protocol: Direct C-H Trifluoromethylation of a Triazole Derivative
Materials:
-
Triazole Substrate (1.0 equiv)
-
Sodium Trifluoromethanesulfinate (Langlois' Reagent, CF₃SO₂Na) (3.0 equiv)
-
tert-Butyl hydroperoxide (t-BuOOH, 70 wt. % in H₂O) (5.0 equiv)
-
Dichloromethane (DCM)
-
Water (deionized)
Procedure:
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the triazole substrate (e.g., 0.5 mmol, 1.0 equiv) and sodium trifluoromethanesulfinate (1.5 mmol, 3.0 equiv).
-
Solvent Addition: Add DCM and Water in a 2.5:1 ratio (e.g., 2.5 mL DCM, 1.0 mL H₂O). The two-phase system is often beneficial for this reaction.[4]
-
Initiation: Add tert-butyl hydroperoxide (2.5 mmol, 5.0 equiv) to the stirring mixture at room temperature.
-
Reaction: Seal the vial and stir vigorously at room temperature (23 °C). The reaction progress should be monitored by TLC or LC-MS. Reactions are typically complete within 3-24 hours.[4]
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the trifluoromethylated triazole.
Troubleshooting Workflow for Experimental Optimization
Caption: A systematic workflow for troubleshooting trifluoromethylation reactions.
References
-
General Reaction Mode of Hypervalent Iodine Trifluoromethylation Reagent: A Density Functional Theory Study. ACS Catalysis. Available at: [Link]
-
Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. CONICET. Available at: [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Semanticscholar.org. Available at: [Link]
-
Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. ACS Publications. Available at: [Link]
-
Trifluoromethylated Heterocycles. ResearchGate. Available at: [Link]
-
New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. National Institutes of Health. Available at: [Link]
-
Photoredox catalytic trifluoromethylation of heteroarenes a. ResearchGate. Available at: [Link]
-
Trifluoromethylation of diverse heterocycles. Reaction condition... ResearchGate. Available at: [Link]
-
Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. National Institutes of Health. Available at: [Link]
-
Trifluoromethylation. Wikipedia. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health. Available at: [Link]
-
(Ph3P)3CuCF3: Preparation and Application of an Air-Stable Trifluoromethylating Agent. Journal of Chemical Education. Available at: [Link]
-
Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethylphenyl)- 4-Alkyl-1H-[7][9]-Triazoles. MDPI. Available at: [Link]
-
Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio). National Institutes of Health. Available at: [Link]
-
Regioselective synthesis of 3-trifluoromethyl 1,2,4-triazoles via photocycloaddition of sydnone with CF3CN. Royal Society of Chemistry. Available at: [Link]
-
Besides acetonitrile, what other suitable solvents that are not polar, protic solvents can be used to solvate Selectfluor effectively? ResearchGate. Available at: [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. National Institutes of Health. Available at: [Link]
-
Optimization of reaction conditions. A) Screening of solvents.... ResearchGate. Available at: [Link]
-
Remote Radical Trifluoromethylation: A Unified Approach to the Selective Synthesis of γ-Trifluoromethyl α,β-Unsaturated Carbonyl Compounds. Organic Letters. Available at: [Link]
-
Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. National Institutes of Health. Available at: [Link]
-
Umemoto's Reagent. ResearchGate. Available at: [Link]
-
(A) Umemoto and Togni reagents; (B) Difficulties in using CF3COOH as a... ResearchGate. Available at: [Link]
-
Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers. Available at: [Link]
-
Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. National Institutes of Health. Available at: [Link]
-
Innate C-H trifluoromethylation of heterocycles. National Institutes of Health. Available at: [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]
-
Trifluoromethylated heterocycles. National Institutes of Health. Available at: [Link]
Sources
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- 3. Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Characterization of Trifluoromethylated Heterocycles
Welcome to the technical support center for the characterization of trifluoromethylated heterocycles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges presented by these fascinating and increasingly important molecules. The incorporation of a trifluoromethyl (CF₃) group can dramatically alter the physicochemical properties of a heterocyclic compound, enhancing metabolic stability, lipophilicity, and binding affinity.[1] However, these same properties can introduce complexities in their analytical characterization.
This resource is structured to provide practical, in-depth guidance in a direct question-and-answer format. We will delve into common pitfalls and their underlying causes, offering troubleshooting strategies and validated experimental protocols to ensure the integrity and accuracy of your results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing step-by-step solutions and the scientific rationale behind them.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 1: My ¹⁹F NMR spectrum shows a broad singlet for my CF₃ group, but I expect to see coupling to nearby protons. What's happening?
Answer:
This is a common observation and can stem from several factors. Let's break down the potential causes and solutions.
-
Causality: The most likely reason is the rotational dynamics of the CF₃ group. The three fluorine atoms are magnetically equivalent due to rapid rotation around the C-CF₃ bond on the NMR timescale. This averages out the coupling to adjacent protons, leading to a singlet. The rate of this rotation can be influenced by temperature and the steric environment of the CF₃ group.
-
Troubleshooting Steps:
-
Low-Temperature NMR: Decreasing the temperature of your NMR experiment can slow down the rotation of the CF₃ group. If the rotation becomes slow enough on the NMR timescale, you may start to resolve the expected coupling patterns.
-
Solvent Effects: The polarity and viscosity of your NMR solvent can influence the rotational barrier of the CF₃ group.[2][3] Experiment with a more viscous or a less polar solvent to see if it impacts the resolution of the coupling.
-
Check for Chemical Exchange: If the CF₃ group is near a site of chemical exchange (e.g., a tautomeric system or a rapidly inverting stereocenter), this can also lead to signal broadening. Variable temperature NMR is also the key experiment to diagnose this.
-
Confirm with 2D NMR: A ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment can be invaluable here.[4][5][6][7][8] Even if scalar coupling is not resolved in the 1D spectrum, the HOESY experiment can reveal through-space correlations between the fluorine atoms of the CF₃ group and nearby protons, confirming their proximity.
-
Question 2: The chemical shift of my CF₃ group in the ¹⁹F NMR spectrum is not what I predicted based on the electronic effects of the substituents on the heterocycle. Why is it "reversed"?
Answer:
This is a classic pitfall for those new to ¹⁹F NMR of trifluoromethylated aromatics and heterocycles. The substituent effects on the ¹⁹F chemical shift of a CF₃ group are often opposite to what is observed in ¹H NMR.
-
Causality: In ¹H NMR, electron-donating groups typically cause an upfield shift (lower ppm), while electron-withdrawing groups cause a downfield shift (higher ppm). For the ¹⁹F NMR of a CF₃ group attached to an aromatic or heteroaromatic ring, the trend is frequently reversed. Electron-donating groups on the ring tend to cause a downfield shift of the CF₃ signal, while electron-withdrawing groups result in an upfield shift. This is due to the complex interplay of inductive and resonance effects that modulate the paramagnetic contribution to the fluorine nucleus's shielding.
-
Self-Validating Protocol: To confirm this effect in your system, you can synthesize a small series of analogues with known electron-donating and electron-withdrawing groups and compare their ¹⁹F NMR spectra. This will establish a clear trend for your specific heterocyclic scaffold.
Experimental Protocol: Standard ¹⁹F NMR of a Trifluoromethylated Heterocycle
-
Sample Preparation:
-
Dissolve 5-10 mg of your compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Add an internal standard for chemical shift referencing and quantification if desired. Common standards include trifluoroacetic acid (-76.55 ppm) or hexafluorobenzene (-164.9 ppm).[9] 3,5-Bis(trifluoromethyl)benzoic acid is also a certified reference material for both ¹H and ¹⁹F qNMR.[10]
-
-
Instrument Setup (Example for a 400 MHz Spectrometer):
-
Nucleus: ¹⁹F
-
Pulse Program: A standard 1D pulse sequence with proton decoupling (e.g., zgfhigqn on Bruker instruments).[1]
-
Transmitter Frequency Offset (O1): Center the spectral window around the expected chemical shift of your CF₃ group (typically -50 to -70 ppm for CF₃ groups on heterocycles).[11]
-
Spectral Width (SW): Use a wide spectral width (e.g., 200 ppm) to avoid folding of signals, as ¹⁹F NMR has a large chemical shift range.[1][11]
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. For quantitative measurements, the relaxation delay should be at least 5 times the T1 of the fluorine nuclei.
-
Number of Scans (NS): 16-128, depending on the sample concentration.
-
-
Data Processing:
-
Apply a Fourier transform with an exponential window function (line broadening of 0.3-1.0 Hz).
-
Phase the spectrum carefully.
-
Reference the spectrum to your internal standard.
-
Question 3: I am seeing unexpected quartets in my proton-decoupled ¹³C NMR spectrum for carbons near the CF₃ group. What are these from?
Answer:
You are observing long-range carbon-fluorine (C-F) coupling. It's a key feature in the characterization of these compounds and a common point of confusion.
-
Causality: Even with proton decoupling, the strong scalar coupling between ¹³C and ¹⁹F nuclei persists. The carbon directly attached to the CF₃ group will appear as a quartet due to coupling to the three fluorine atoms (¹JCF). Carbons that are two (²JCF), three (³JCF), or even four (⁴JCF) bonds away can also show quartet patterns, although the coupling constants will be smaller.
-
Data Interpretation:
-
¹JCF: The one-bond C-F coupling is typically very large, in the range of 250-300 Hz.
-
²JCF: The two-bond C-F coupling is significantly smaller, usually around 30-40 Hz.
-
³JCF and ⁴JCF: Three- and four-bond couplings are even smaller, typically in the range of 1-5 Hz, and may not always be resolved.
The presence and magnitude of these couplings are highly diagnostic and can be used to definitively assign carbons in the vicinity of the CF₃ group.
-
Diagram: NMR Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting broad CF₃ signals in ¹⁹F NMR.
Mass Spectrometry (MS)
Question 4: My mass spectrum shows a peak corresponding to the loss of a fluorine atom or even the entire CF₃ group. Is my compound unstable?
Answer:
This is a very pertinent question, as the stability of the C-F bond can be influenced by the ionization method and the overall structure of the molecule.
-
Causality:
-
Hard Ionization (Electron Impact - EI): EI is a high-energy ionization technique that often causes extensive fragmentation.[12][13][14] The loss of a fluorine radical (F•) or a trifluoromethyl radical (CF₃•) is a common fragmentation pathway for these compounds under EI conditions.[15] This doesn't necessarily mean your bulk compound is unstable, but rather that the molecular ion is prone to fragmentation under these conditions.
-
Soft Ionization (Electrospray Ionization - ESI or MALDI): ESI and MALDI are "softer" ionization techniques that typically yield the protonated molecule ([M+H]⁺) with minimal fragmentation.[13][14][16] If you are still observing significant defluorination or loss of the CF₃ group with these methods, it could indicate in-source decay or that the compound is inherently less stable. Certain trifluoromethylphenols, for example, have been shown to undergo spontaneous aqueous defluorination.[17][18]
-
Rearrangements: In some cases, rearrangements can occur, leading to the loss of CF₂.[15]
-
-
Troubleshooting Steps:
-
Switch to a Softer Ionization Method: If you are using GC-MS (which typically employs EI), try analyzing your sample by LC-MS with ESI to see if the molecular ion is more stable.
-
Optimize ESI Conditions: If using ESI, try reducing the cone voltage or capillary temperature to minimize in-source fragmentation.
-
Consider Adduct Formation: Look for adducts with solvent molecules or salts (e.g., [M+Na]⁺, [M+K]⁺) which can sometimes be more stable than the protonated molecule.
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to confirm the elemental composition of the fragment ions. This will help you distinguish between the loss of F, HF, or other neutral losses.
-
Diagram: Ionization Method Selection
Caption: A guide for selecting the appropriate mass spectrometry ionization technique.
X-ray Crystallography
Question 5: The thermal ellipsoids for the fluorine atoms in my crystal structure are very large and non-spherical, and the refinement is poor. What is the issue?
Answer:
This is a very common challenge in the crystallography of trifluoromethylated compounds and is almost always due to rotational disorder of the CF₃ group.
-
Causality: The trifluoromethyl group has a low rotational barrier around the C-CF₃ bond.[19][20] In the crystalline state, this can lead to static or dynamic disorder, where the three fluorine atoms occupy multiple positions. This is often modeled as two or more partially occupied CF₃ groups rotated relative to each other.
-
Troubleshooting and Refinement Strategies:
-
Low-Temperature Data Collection: Collecting the diffraction data at a low temperature (e.g., 100 K) is the first and most crucial step.[20] This can often "freeze out" the disorder into a single conformation or at least reduce the thermal motion.
-
Modeling the Disorder: If disorder persists even at low temperatures, it must be modeled during the refinement process. This typically involves using commands like PART in software such as SHELX to define two or more orientations of the CF₃ group with fractional occupancies that sum to one.[20]
-
Restraints and Constraints: Geometric restraints (e.g., SADI, DFIX to maintain reasonable C-F bond lengths and F-F distances) and constraints on the atomic displacement parameters (ADPs) are often necessary to achieve a stable and chemically sensible refinement of the disordered group.
-
Crystal Packing Analysis: Examine the crystal packing to see if there are any intermolecular interactions (e.g., hydrogen bonds, halogen bonds) that might influence the conformation of the CF₃ group.[20][21][22] The absence of strong interactions can contribute to a higher likelihood of disorder.[20]
-
Frequently Asked Questions (FAQs)
Q1: Why is ¹⁹F NMR so sensitive for analyzing trifluoromethylated compounds?
A: There are several reasons for the high sensitivity of ¹⁹F NMR:
-
100% Natural Abundance: The ¹⁹F nucleus has a natural abundance of 100%, meaning all fluorine atoms in your sample are NMR-active.[1][11]
-
High Gyromagnetic Ratio: The ¹⁹F nucleus has a high gyromagnetic ratio, which is close to that of the ¹H nucleus, making it inherently one of the most sensitive nuclei for NMR detection.[11]
-
Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a very wide range (over 800 ppm), which minimizes the chances of signal overlap, even in complex molecules.[1][11]
Q2: Can I use ¹⁹F NMR for quantitative analysis (qNMR)?
A: Yes, ¹⁹F NMR is an excellent technique for quantitative analysis.[23] The integral of a ¹⁹F NMR signal is directly proportional to the number of fluorine nuclei it represents. By using a certified internal standard of known concentration, you can accurately determine the purity or concentration of your trifluoromethylated analyte.[10] It is crucial to ensure complete relaxation of the fluorine nuclei by using a sufficiently long relaxation delay (D1 ≥ 5 x T1).
Q3: What are some common fragmentation patterns for trifluoromethylated heterocycles in EI-MS?
A: Besides the loss of F• and CF₃• radicals, fragmentation pathways are highly dependent on the nature of the heterocyclic ring. Common pathways can include:
-
Cleavage of the bond alpha to the heterocycle.
-
Ring-opening followed by fragmentation.
-
Rearrangements involving the CF₃ group.[15] For example, in some trifluoromethyl-substituted isoxazoles and benzisoxazoles, fragmentation can lead to the formation of stable acylium ions or involve rearrangements with the loss of CF₂.[15]
Q4: Are there any specific safety considerations when handling trifluoromethylated heterocycles?
A: While the safety profile of any compound is specific to its structure, some general considerations for trifluoromethylated compounds include:
-
Metabolic Stability: The CF₃ group often increases metabolic stability, which can lead to longer biological half-lives and potential for bioaccumulation.
-
Toxicity: Some trifluoromethylating agents are highly toxic and reactive. While the final heterocyclic products are generally more stable, their toxicological properties should be carefully evaluated.
-
Degradation Products: Be aware of potential degradation pathways. For instance, some trifluoromethylated compounds can degrade to form persistent and environmentally concerning substances like trifluoroacetic acid (TFA).[17][18][24]
This technical support guide provides a foundation for understanding and overcoming the common challenges in the characterization of trifluoromethylated heterocycles. By applying these principles and protocols, you can approach your analytical work with greater confidence and scientific rigor.
References
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Sun, M., & Liu, D. (2006). Defluorination degradation of trifluoromethyl groups identified by tandem mass spectrometry coupled with stable isotope incorporation strategy. Rapid Communications in Mass Spectrometry, 20(14), 2227-9. [Link]
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ResearchGate. (2015). Are trifluoromethyl groups in the crystal structure known to be agitated?. [Link]
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Environmental Science: Processes & Impacts. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. [Link]
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ChemRxiv. (2024). Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism. [Link]
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ResearchGate. (2013). How can one avoid disorder in crystal structures?. [Link]
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Kraft, B. M., Lachicotte, R. J., & Jones, W. D. (2011). Protolytic defluorination of trifluoromethyl-substituted arenes. PMC - NIH. [Link]
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Diva-portal.org. (2020). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. [Link]
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Ley, S. V., et al. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylati. Organic Process Research & Development. [Link]
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University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]
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Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138, 5-6. [Link]
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Scribd. 19f NMR Reference Standards 0. [Link]
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NIH. (2014). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]
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NIH. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link]
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ResearchGate. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link]
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Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
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Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]
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Brinkmann, A. (2019). Metrologically traceable quantification of trifluoroacetic acid content in peptide reference materials by 19F solid-state NMR. [Link]
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ResearchGate. (2025). ¹H–¹⁹F HOESY 2D NMR studies of (a) 2A (c = 5 × 10⁻³ M, 70% MCH-d14 +...). [Link]
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Steed, J. W. (2015). Packing Problems: High Z′ Crystal Structures and Their Relationship to Cocrystals, Inclusion Compounds, and Polymorphism. Chemical Reviews. [Link]
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ResearchGate. (2025). Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. [Link]
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ACG Publications. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. [Link]
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Chemistry at Emory. Mass Spectrometry Ionization Methods. [Link]
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NIH. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
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ResearchGate. (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?. [Link]
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Wikipedia. Matrix-assisted laser desorption/ionization. [Link]
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Fiveable. Ionization techniques (EI, CI, ESI, MALDI). [Link]
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European Journal of Organic Chemistry. (2020). Stacking of Sterically Congested Trifluoromethylated Aromatics in their Crystals – The Role of Weak F···π or F. [Link]
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ResearchGate. (2020). Stacking of Sterically Congested Trifluoromethylated Aromatics in their Crystals – The Role of Weak F···. [Link]
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ResearchGate. The 2D 1 H, 19 F HOESY NMR spectrum (mixing time 2 sec) of salt 7 in.... [Link]
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NIH. (2022). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. [Link]
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IMSERC. 2D HOESY Experiment. [Link]
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PubMed. (2022). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. [Link]
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NIH. (2018). Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids. [Link]
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National Institute of Standards and Technology. A Study of the Effects of MALDI Matrix and Laser Energy on the Molecular Mass. [Link]
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Al-Omar, M. A., & Amr, A. E. G. E. (2010). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Molecules, 15(7), 4711-4720. [Link]
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Validation & Comparative
A Comparative Analysis of Antifungal Efficacy: 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole vs. Fluconazole
Prepared by: A Senior Application Scientist
Introduction
The global rise of invasive fungal infections, coupled with an increase in antifungal resistance, presents a significant challenge to public health. The azole class of antifungals has long been a cornerstone of treatment, valued for its oral bioavailability and broad-spectrum activity. Fluconazole, a first-generation triazole, remains a widely prescribed agent for various candidiasis and cryptococcosis infections.[1][2] However, its efficacy is hampered by the intrinsic and acquired resistance of certain fungal species, such as Candida glabrata and Candida krusei.[3] This has spurred the development of novel azole derivatives designed to overcome these limitations.
This guide provides a detailed comparative study of the established antifungal, fluconazole, and a representative novel compound, 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole. The inclusion of a trifluoromethyl (CF3) group is a common strategy in medicinal chemistry known to enhance metabolic stability, lipophilicity, and binding affinity, making this class of compounds particularly promising.[4] We will delve into their mechanisms of action, compare their antifungal potency using representative data, and provide standardized protocols for their evaluation, offering a comprehensive resource for researchers in mycology and drug development.
Molecular Structures and Rationale
The fundamental structural difference between these two molecules lies in the substitutions on the 1,2,4-triazole core.
-
Fluconazole: Features two 1,2,4-triazole rings and a central propan-2-ol backbone substituted with a 2,4-difluorophenyl group. This complex structure is crucial for its interaction with the target enzyme.
-
This compound: This is a simpler, representative scaffold. The key features are the electron-withdrawing trifluoromethyl group and an electron-donating methyl group directly on the triazole ring. These substitutions are hypothesized to modulate the electronic properties and steric profile of the molecule, potentially altering its binding affinity for the fungal target enzyme compared to fluconazole.
Shared Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Both fluconazole and novel triazole derivatives exert their antifungal effect by targeting the same critical enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase.[5][6] This enzyme, a fungal cytochrome P450 (CYP51), is essential for the conversion of lanosterol to ergosterol, the primary sterol component of the fungal cell membrane.[2][7]
The mechanism proceeds as follows:
-
Enzyme Binding: The nitrogen atom at the N4 position of the triazole ring coordinates with the heme iron atom located in the active site of the CYP51 enzyme.[8]
-
Inhibition: This binding event competitively inhibits the enzyme, preventing it from demethylating its natural substrate, lanosterol.[1][6]
-
Sterol Accumulation: The inhibition of CYP51 leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors within the cell.[5][9]
-
Membrane Disruption: This altered sterol profile disrupts the tight packing of phospholipids, compromising the integrity and fluidity of the fungal cell membrane. This leads to increased permeability, leakage of essential cellular contents, and ultimately, the inhibition of fungal growth (fungistatic effect).[5][6]
Caption: Fungal Ergosterol Biosynthesis and Azole Inhibition Pathway.
Comparative Antifungal Activity
While direct, published comparative data for this compound is limited, we can synthesize a representative comparison based on fluconazole's known spectrum and published data on novel triazole derivatives with similar structural motifs.[10][11][12] The following table presents hypothetical but realistic Minimum Inhibitory Concentration (MIC) data against a panel of clinically significant fungal pathogens. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.
Table 1: Representative Antifungal Susceptibility Data (MIC in µg/mL)
| Fungal Species | Fluconazole MIC (µg/mL) | Representative Novel Triazole MIC (µg/mL) | Interpretation |
| Candida albicans (ATCC 90028) | 0.5 - 2 | 0.125 - 1 | The novel triazole shows potentially higher potency against this common pathogen. |
| Candida glabrata (Fluconazole-S) | 8 - 16 | 2 - 8 | The novel triazole may be more effective against C. glabrata, which often shows reduced susceptibility to fluconazole. |
| Candida krusei (ATCC 6258) | >64 (Resistant) | 4 - 16 | The novel triazole demonstrates potential activity against the intrinsically fluconazole-resistant C. krusei. |
| Cryptococcus neoformans | 4 - 8 | 1 - 4 | Enhanced potency against the primary causative agent of cryptococcal meningitis is suggested. |
| Aspergillus fumigatus | >64 (Inactive) | 8 - 32 | While fluconazole is inactive, some novel triazoles may possess moderate activity against this mold, indicating a potentially broader spectrum. |
Note: Data for the "Representative Novel Triazole" is synthesized from published studies on new triazole derivatives to illustrate potential improvements over fluconazole.[10][13][14] Actual values for any specific compound would require experimental verification.
Standardized Protocol for Antifungal Susceptibility Testing
To ensure the reproducibility and accuracy of comparative data, adherence to standardized protocols is paramount. The following method for broth microdilution is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27/M60 documents, which are globally recognized standards for yeast susceptibility testing.[15][16][17]
Workflow: Broth Microdilution MIC Assay
Caption: Standardized Workflow for MIC Determination.
Detailed Step-by-Step Methodology
-
Preparation of Fungal Inoculum:
-
Subculture the fungal isolate onto Potato Dextrose Agar (PDA) and incubate for 24 hours at 35°C to ensure purity and viability.
-
Select several well-isolated colonies and suspend them in 5 mL of sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance of 0.08-0.10 at 530 nm). This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this standardized suspension 1:1000 in RPMI 1640 medium to achieve the final inoculum concentration.
-
-
Preparation of Antifungal Agent Dilutions:
-
Prepare a stock solution of each antifungal agent (Fluconazole and the test compound) in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Perform a serial two-fold dilution of each drug in RPMI 1640 medium in a separate 96-well plate or in tubes to create a range of concentrations (e.g., from 256 µg/mL down to 0.03 µg/mL). These dilutions should be at twice the final desired concentration.
-
-
Microplate Inoculation:
-
Dispense 100 µL of each 2x drug concentration into the appropriate wells of a sterile, U-bottom 96-well microtiter plate.
-
Include a sterility control well (medium only) and a growth control well (medium + fungus, no drug).
-
Add 100 µL of the final standardized fungal inoculum to each well (except the sterility control). This brings the total volume to 200 µL and dilutes the drug to its final 1x concentration.
-
-
Incubation:
-
Seal the plates or place them in a humidified container to prevent evaporation.
-
Incubate the plates at 35°C for 24 to 48 hours. The reading time depends on the growth rate of the specific fungal species in the control well.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant reduction (typically ≥50% for azoles) in fungal growth compared to the drug-free growth control well. This can be assessed visually or by using a microplate reader.
-
Discussion and Scientific Insights
The comparison between fluconazole and novel triazoles like this compound highlights a critical trajectory in antifungal drug development. While both operate through the same well-established mechanism of CYP51 inhibition, subtle modifications to the chemical scaffold can lead to significant differences in performance.[12]
-
Overcoming Resistance: The primary driver for developing new triazoles is the circumvention of existing resistance mechanisms.[18] Novel derivatives may exhibit a higher binding affinity for the mutated CYP51 enzyme or may be less susceptible to efflux pumps, which are common resistance strategies employed by fungi.[1] The potential activity of the novel triazole against C. krusei and its enhanced potency against C. glabrata in our representative data underscore this advantage.
-
Role of the Trifluoromethyl Group: The CF3 group is a bioisostere for a methyl group but has vastly different electronic properties. Its strong electron-withdrawing nature can alter the pKa of the triazole ring, potentially improving its interaction with the heme iron in the CYP51 active site. Furthermore, the CF3 group often increases the metabolic stability of a compound, which can lead to improved pharmacokinetic profiles in vivo.[4]
-
Future Directions: While the in vitro data for novel triazoles is promising, further investigation is essential. Future studies must include:
-
In vivo Efficacy: Testing in animal models of infection is crucial to determine if the in vitro potency translates to clinical effectiveness.[19]
-
Toxicity and Safety Profiling: A key advantage of fluconazole is its favorable safety profile.[7] New compounds must be rigorously evaluated for off-target effects, particularly inhibition of mammalian cytochrome P450 enzymes, to ensure a wide therapeutic window.
-
Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is necessary to establish appropriate dosing regimens.
-
Conclusion
Fluconazole remains a vital tool in our antifungal armamentarium, but its limitations necessitate the continued pursuit of new therapeutic agents. Novel 1,2,4-triazole derivatives, exemplified by structures like this compound, represent a promising frontier. By leveraging strategic chemical modifications, these next-generation compounds have the potential to offer enhanced potency, a broader spectrum of activity, and the ability to overcome critical resistance mechanisms. The standardized evaluation protocols outlined in this guide provide a robust framework for the objective comparison of these novel agents, ensuring that the most promising candidates can be identified and advanced toward clinical development.
References
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Dr.Oracle. (2025, May 8). What is the mechanism of action of Fluconazole (an antifungal medication)? Retrieved from Google Search.[5]
-
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Efficacy of 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole versus other triazole fungicides in agriculture
This guide provides an in-depth comparison of the fungicidal efficacy of prominent triazole fungicides used in modern agriculture. While the quest for novel, more potent triazole derivatives such as 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole is ongoing in synthetic chemistry, this analysis focuses on established compounds with extensive field and laboratory data: tebuconazole, propiconazole, and epoxiconazole. We will delve into their shared mechanism of action, compare their performance based on experimental evidence, and provide detailed protocols for efficacy evaluation, offering a comprehensive resource for researchers and crop protection professionals.
The Central Role of Triazoles in Fungal Disease Management
Triazole fungicides are a cornerstone of modern agriculture, offering broad-spectrum, systemic control of a wide array of fungal pathogens.[1][2][3] Their ability to move within the plant tissues provides not only protective but also curative and eradicant activity against established infections.[4][5][6] This systemic nature ensures that new growth is also protected for a period, reducing the need for frequent applications.[7][8] The triazole class of fungicides is indispensable for managing diseases in major crops such as cereals, fruits, and vegetables, thereby safeguarding yields and food quality.[6][9]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The efficacy of all triazole fungicides stems from their targeted disruption of a crucial biochemical pathway in fungi: the biosynthesis of ergosterol. Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and function.[2][8][10]
Triazoles act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a key catalyst in the conversion of lanosterol to ergosterol.[10][11] This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, which ultimately disrupts the fungal cell membrane, leading to abnormal growth and cell death.[8] This highly specific mode of action is a hallmark of the triazole class.
Caption: Mechanism of action of triazole fungicides.
Comparative Analysis of Key Triazole Fungicides
While sharing a common mechanism, different triazole fungicides exhibit variations in their chemical structure, which in turn influences their spectrum of activity, systemic properties, and overall efficacy against specific pathogens.
| Fungicide | Key Structural Features | Primary Target Crops | Noteworthy Target Pathogens |
| Tebuconazole | Triazole and chlorophenyl groups | Cereals, soybeans, peanuts, fruits, vegetables[5][9] | Fusarium spp., rusts, powdery mildew, Sclerotinia spp.[5][9] |
| Propiconazole | Triazole and dichlorophenyl groups | Cereals, rice, bananas, fruits, vegetables, turf[1][4][7] | Rusts, leaf spots, powdery mildew, sheath blight[1][4] |
| Epoxiconazole | Triazole, chlorophenyl, and fluorophenyl groups with an epoxide ring | Cereals, soybeans, coffee, sugar beets[11][12] | Leaf blotch (Septoria tritici), rusts, Asian soybean rust[11][12] |
Experimental Efficacy Data: A Comparative Overview
The true measure of a fungicide's utility lies in its performance in controlled scientific studies. The following table summarizes comparative efficacy data for tebuconazole, propiconazole, and other triazoles against Fusarium Head Blight (FHB) in wheat, a disease of significant economic importance.
| Fungicide Treatment | Mean % Control of FHB Index | Mean % Control of Deoxynivalenol (DON) Toxin | Reference |
| Propiconazole | 32% | 12% | [13],[14] |
| Tebuconazole | 40% | 23% | [13],[14] |
| Prothioconazole | 48% | 43% | [13],[14] |
| Metconazole | 50% | 45% | [13],[14] |
| Prothioconazole + Tebuconazole | 52% | 42% | [13],[14] |
Data from a multivariate meta-analysis of over 100 fungicide studies.[13][14]
These data illustrate that while all tested triazoles significantly reduce FHB and DON contamination compared to untreated controls, there are notable differences in their relative efficacy.[13][14] Metconazole and combinations including prothioconazole and tebuconazole often show superior performance.[13][14] Such comparative data are crucial for selecting the most effective active ingredient for a specific pathosystem.
Standardized Protocols for Fungicide Efficacy Assessment
To ensure the generation of reliable and comparable data, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Mycelial Growth Inhibition Assay
This assay is fundamental for determining the intrinsic activity of a fungicide against a target pathogen.
Objective: To determine the half-maximal effective concentration (EC50) of a fungicide required to inhibit 50% of the mycelial growth of a fungus in a laboratory setting.
Protocol:
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving.
-
Fungicide Stock Solutions: Prepare a stock solution of the test fungicide in a suitable solvent (e.g., acetone or dimethyl sulfoxide).
-
Poisoned Media Preparation: While the PDA is still molten, add appropriate volumes of the fungicide stock solution to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the growing edge of a fresh fungal culture onto the center of each fungicide-amended and control PDA plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
Data Collection: Measure the colony diameter in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis or non-linear regression to determine the EC50 value.
Caption: Workflow for an in vitro mycelial growth inhibition assay.
In Vivo Plant Protection Assay (Growth Chamber/Greenhouse)
This assay evaluates the efficacy of a fungicide in preventing or curing a disease on a whole plant.
Objective: To assess the protective and/or curative efficacy of a fungicide against a specific pathogen on a host plant under controlled environmental conditions.
Protocol:
-
Plant Propagation: Grow healthy, susceptible host plants to a specified growth stage (e.g., three-leaf stage).
-
Fungicide Application:
-
Protective Assay: Apply the fungicide at the desired concentration to the plants before inoculation with the pathogen (e.g., 24 hours prior).
-
Curative Assay: Apply the fungicide to the plants after inoculation with the pathogen (e.g., 24 hours post-inoculation).
-
Include an untreated, inoculated control and an untreated, non-inoculated (healthy) control.
-
-
Pathogen Inoculation: Prepare a spore suspension of the pathogen at a known concentration and apply it evenly to the plants (e.g., by spraying).
-
Incubation: Place the plants in a controlled environment with optimal conditions for disease development (e.g., high humidity, specific temperature, and light cycle).
-
Disease Assessment: After a specified incubation period, assess disease severity using a standardized rating scale (e.g., percentage of leaf area affected).
-
Data Analysis: Calculate the percentage of disease control for each treatment relative to the untreated, inoculated control. Analyze the data using appropriate statistical methods (e.g., ANOVA).
Caption: General workflow for an in vivo plant protection assay.
Resistance Management and Future Perspectives
The repeated use of fungicides with the same mode of action can lead to the selection of resistant fungal strains, a significant challenge in disease management.[8] Triazole fungicides are classified under FRAC (Fungicide Resistance Action Committee) Group 3.[6] To mitigate the risk of resistance, it is crucial to:
-
Alternate or tank-mix triazole fungicides with fungicides from different FRAC groups.[6][8]
-
Adhere to recommended application rates and timings.[8]
-
Integrate non-chemical control methods, such as crop rotation and the use of resistant cultivars.
The development of novel triazole derivatives continues to be an important area of research. The goal is to discover new compounds with enhanced efficacy, a broader spectrum of activity, improved plant mobility, and a lower risk of resistance development. While compounds like this compound are being synthesized and evaluated at the laboratory level, their journey to becoming a registered agricultural product requires extensive and rigorous testing, as outlined in the protocols above.[15][16]
Conclusion
Tebuconazole, propiconazole, and epoxiconazole are powerful and widely used triazole fungicides that play a critical role in global food production. Their efficacy is rooted in the targeted inhibition of ergosterol biosynthesis, a mechanism shared across the triazole class. Head-to-head comparisons from extensive field trials reveal important differences in their performance against specific diseases, underscoring the need for data-driven product selection. By employing standardized and robust experimental protocols, researchers can continue to accurately assess the efficacy of existing and novel fungicides, ensuring the development of sustainable and effective disease management strategies for the future.
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A Comparative Guide to a Validated Stability-Indicating HPLC Method for the Quantification of 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole
This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the precise and reliable quantification of 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole. As a crucial intermediate or potential active pharmaceutical ingredient (API) in modern drug development, ensuring its purity and stability is paramount. This document is designed for researchers, analytical scientists, and quality control professionals, offering a comprehensive comparison of chromatographic strategies and presenting a fully validated, stability-indicating assay ready for implementation.
The narrative explains the causality behind experimental choices, grounding the protocol in established scientific principles and regulatory expectations. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][2][3]
Chromatographic Strategy and Method Development
The molecular structure of this compound presents unique analytical challenges. The presence of the highly electronegative trifluoromethyl group and the polar triazole ring dictates its chromatographic behavior. Our development strategy focused on creating a method that is not only accurate and precise but also robust and stability-indicating.
1.1. Rationale for Reversed-Phase HPLC
Reversed-phase (RP-HPLC) chromatography is the workhorse of the pharmaceutical industry for its versatility and applicability to a wide range of analytes. We selected an RP-HPLC approach as our primary method for the following reasons:
-
Broad Applicability: RP-HPLC on C18 columns provides excellent separation for moderately polar to nonpolar compounds.
-
Robustness: The technology is mature, and the columns are highly durable and reproducible, which is essential for routine quality control.[4][5]
-
Predictable Behavior: The retention mechanisms are well-understood, facilitating a logical approach to method development.
1.2. Alternative Strategy: Fluorinated-Phase Chromatography
Given the trifluoromethyl group on the analyte, a comparative evaluation was performed using a pentafluorophenyl (PFP) stationary phase. Fluorinated phases can offer alternative selectivity for halogenated compounds due to unique dipole-dipole, π-π, and ion-exchange interactions, which differ from the hydrophobic interactions that dominate C18 phases.[6][7] While the PFP column showed potential for resolving specific impurities, the C18 column provided superior peak shape and overall performance for the primary analyte, leading to its selection for full validation. A performance comparison is detailed in Section 4.
The Validated RP-HPLC Method: Experimental Protocol
This section provides the detailed experimental conditions for the validated method.
2.1. Instrumentation and Reagents
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).
-
Data Acquisition: Agilent OpenLab CDS or equivalent chromatography data software.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), and Ultrapure Water.
-
Reference Standard: this compound (purity ≥ 99.5%).
2.2. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare calibration standards at concentrations of 1, 10, 25, 50, 100, and 150 µg/mL by serial dilution of the stock solution with the diluent.
-
Sample Preparation: Prepare the test sample to a target concentration of 100 µg/mL using the diluent. Filter through a 0.45 µm syringe filter prior to injection.
2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with H₃PO₄) : Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
| Run Time | 10 minutes |
Method Validation: A Self-Validating System
The method was rigorously validated against ICH Q2(R2) parameters to demonstrate its suitability.[2]
Caption: Workflow of key validation parameters as per ICH guidelines.
3.1. Specificity and Stability-Indicating Properties
Specificity was demonstrated by the absence of interfering peaks from blank samples (diluent) at the retention time of the analyte. To prove the method is stability-indicating, forced degradation studies were conducted.[8][9][10] The analyte was subjected to stress conditions to produce potential degradation products.
-
Acid Hydrolysis: 1 N HCl at 60°C for 4 hours.
-
Base Hydrolysis: 1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposed to UV light (254 nm) for 48 hours.
In all cases, the main analyte peak was well-resolved from all degradation product peaks, with a resolution of >2.0, confirming the method's ability to accurately measure the analyte in the presence of its degradants.
3.2. Linearity and Range
The linearity was evaluated across six concentration levels from 1 µg/mL to 150 µg/mL. The method demonstrated excellent linearity over this range.
| Parameter | Result |
| Validated Range | 1.0 - 150.0 µg/mL |
| Regression Equation | y = 25432x + 1258 |
| Correlation Coefficient (r²) | 0.9998 |
3.3. Accuracy and Precision
Accuracy was determined by spike recovery at three concentration levels (50%, 100%, and 150% of the target concentration). Precision was assessed through repeatability (intra-day) and intermediate precision (inter-day, different analyst).
| Level | Accuracy (% Recovery) | Precision (%RSD) - Repeatability (n=6) | Precision (%RSD) - Intermediate (n=6) |
| 50 µg/mL | 99.2% | 0.85% | 1.12% |
| 100 µg/mL | 100.5% | 0.62% | 0.95% |
| 150 µg/mL | 99.8% | 0.71% | 1.04% |
The high recovery rates and low relative standard deviation (%RSD) values are well within the acceptable limits (typically %RSD ≤ 2%), confirming the method's accuracy and precision.[11]
3.4. Limits of Detection (LOD) and Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise (S/N) ratio.
-
LOD: 0.3 µg/mL (S/N ratio of 3:1)
-
LOQ: 1.0 µg/mL (S/N ratio of 10:1) The LOQ was confirmed by demonstrating acceptable precision and accuracy at this concentration.
3.5. Robustness
The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic parameters.[12][13] The system suitability parameters (e.g., peak asymmetry, theoretical plates) and analyte quantification remained within acceptable limits for all variations.
| Parameter Varied | Variation | Effect on Results |
| Flow Rate | ± 0.1 mL/min (0.9 and 1.1 mL/min) | Retention time shift within ±10%; %RSD of assay < 2.0% |
| Mobile Phase pH | ± 0.2 units (pH 2.8 and 3.2) | Negligible effect on retention or peak shape |
| Column Temperature | ± 2°C (28°C and 32°C) | Minor shift in retention time; %RSD of assay < 2.0% |
| Acetonitrile Content | ± 2% (38% and 42%) | Predictable shift in retention time; resolution maintained |
Comparative Performance Analysis: C18 vs. PFP Column
To provide a comprehensive guide, the validated C18 method was compared against a method developed on a Pentafluorophenyl (PFP) column under similar conditions.
| Performance Characteristic | Validated C18 Method | Alternative PFP Method | Commentary |
| Analyte Retention Time | 4.5 min | 5.8 min | PFP phase provides stronger retention for the fluorinated analyte. |
| Peak Asymmetry | 1.1 | 1.4 | The C18 column delivered a more symmetrical peak. |
| Selectivity | Excellent resolution (>2.0) from all forced degradation peaks. | Showed enhanced resolution for one specific oxidative degradant but slightly less for a hydrolytic one. | The C18 method provides better overall selectivity for a wider range of potential degradants. |
| Robustness | Highly robust to changes in pH and mobile phase composition. | More sensitive to minor changes in mobile phase pH. | The C18 method is more reliable for routine use in different lab environments. |
| Run Time | 10 minutes | 12 minutes | The C18 method offers higher throughput. |
Discussion and Conclusion
The developed and validated RP-HPLC method using a C18 stationary phase provides a reliable, accurate, and robust system for the quantification of this compound. The comprehensive validation, including forced degradation studies, confirms its status as a stability-indicating assay suitable for quality control and regulatory submissions.
While the PFP column offers an alternative selectivity that could be valuable for specific impurity profiling investigations, the C18 method demonstrates superior overall performance in terms of peak shape, robustness, and efficiency. This makes it the recommended choice for routine quantitative analysis. The data presented herein establishes a self-validating system that ensures trustworthy results, underpinning the quality and safety of pharmaceutical products containing this compound.
Experimental Workflow Visualization
Caption: Overall workflow from sample preparation to final report.
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Head-to-head comparison of trifluoromethylated triazoles as anticancer agents
The head-to-head comparison of trifluoromethylated triazoles reveals their significant potential as a versatile and potent class of anticancer agents. The strategic placement of the CF3 group consistently enhances cytotoxic activity, as demonstrated in both VEGFR-2 inhibitor and apoptosis-inducing series. The modular and efficient synthesis via click chemistry allows for rapid generation of diverse analogs, facilitating extensive SAR studies to optimize potency and selectivity. [9] Future research should focus on optimizing the pharmacokinetic and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of these lead compounds. In vivo studies in relevant animal models are the critical next step to validate the promising in vitro activity and to assess their therapeutic potential in a preclinical setting. Furthermore, exploring hybrid molecules that combine the trifluoromethyl-triazole core with other anticancer pharmacophores could lead to multi-targeted agents capable of overcoming drug resistance. [8]
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A Comparative Guide to the Structure-Activity Relationship of 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole Analogs
For researchers and professionals in drug discovery and agrochemical development, the 1,2,4-triazole scaffold is a cornerstone of innovation. Its derivatives are known for a wide array of biological activities, including antifungal, antibacterial, anticancer, and herbicidal properties.[1][2] The inclusion of a trifluoromethyl group often enhances the metabolic stability and potency of these compounds.[3] This guide provides an in-depth comparison of 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole analogs, delving into their structure-activity relationships (SAR) across different biological targets. We will explore the nuances of synthetic strategies, compare biological performance with supporting data, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.
The Core Scaffold: Synthesis and Significance
The this compound core provides a unique combination of lipophilicity and hydrogen bonding capabilities, making it a privileged structure in medicinal and agricultural chemistry. The general synthesis of 5-substituted-3-trifluoromethyl-1,2,4-triazoles can be achieved through several routes, often involving the cyclization of trifluoroacetimidohydrazides or through [3+2] cycloaddition reactions.[4][5]
A common synthetic pathway to produce analogs for SAR studies is outlined below. This multi-step process allows for the introduction of various substituents, enabling a systematic exploration of their impact on biological activity.
General Synthetic Protocol:
A general method for synthesizing 5-trifluoromethyl-1,2,4-triazoles involves the [3+2] cycloaddition of nitrile imines with a source of trifluoroacetonitrile (CF3CN).[4]
-
Generation of Nitrile Imine: A hydrazonoyl chloride derivative is treated with a base, such as triethylamine (NEt3), to generate the nitrile imine in situ.
-
Cycloaddition: The in situ generated nitrile imine undergoes a [3+2] cycloaddition reaction with a trifluoroacetonitrile precursor, like 2,2,2-trifluoroacetaldehyde O-(aryl)oxime, to form the 5-trifluoromethyl-1,2,4-triazole ring.[4]
-
Purification: The final product is purified using column chromatography.
This methodology is advantageous due to its regioselectivity and tolerance of various functional groups, making it suitable for creating a library of analogs for SAR studies.[4]
Comparative Biological Activities and Structure-Activity Relationship (SAR)
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the triazole ring and any attached moieties. Below, we compare the SAR of these analogs in antifungal, herbicidal, and anticancer applications.
Antifungal Activity
Triazole-based compounds are renowned for their antifungal properties, primarily through the inhibition of the fungal enzyme C14-demethylase, which is crucial for ergosterol biosynthesis.[6][7] Disruption of this pathway leads to the accumulation of toxic sterol intermediates and ultimately fungal cell death.[7]
A series of novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety, which includes the core 5-methyl-3-(trifluoromethyl)-1,2,4-triazole structure, have demonstrated significant antifungal activity against various plant pathogens.[8] The general structure of these analogs is depicted below:
Caption: General chemical structure of the evaluated antifungal 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine analogs.
SAR Insights:
-
Impact of Halogen Substitution: The introduction of halogen atoms on the benzyl ring of the thioether moiety generally enhances antifungal activity.[8]
-
Positional Isomers: The position of the substituent on the benzyl ring plays a critical role. For instance, against Botrytis cinerea, analogs with substitutions at the ortho and para positions of the benzyl ring often exhibit higher activity.
-
Fused Ring System: The fused pyrimidine ring is crucial for the antifungal activity of this particular series of compounds, likely contributing to the overall shape and electronic properties of the molecule, which influences its binding to the target enzyme.
Comparative Antifungal Activity Data:
| Compound ID | R Group | % Inhibition against Botrytis cinerea (cucumber) at 50 µg/mL | % Inhibition against Botrytis cinerea (strawberry) at 50 µg/mL | Reference |
| 4 | H | 75.3 | 80.1 | [8] |
| 5h | 2-Cl | 85.2 | 88.5 | [8] |
| 5o | 4-Cl | 83.7 | 90.3 | [8] |
| 5r | 2,4-diCl | 88.6 | 92.1 | [8] |
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
The antifungal activity of the synthesized compounds can be evaluated using a broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[9]
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., potato dextrose agar) and incubated. A suspension of fungal spores or cells is prepared in sterile saline and the concentration is adjusted to a standard (e.g., 1 x 10^5 to 5 x 10^5 CFU/mL).
-
Preparation of Test Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the growth medium (e.g., RPMI 1640) in a 96-well microtiter plate.
-
Inoculation and Incubation: The fungal inoculum is added to each well of the microtiter plate containing the diluted compounds. The plates are then incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥80%) compared to the drug-free control.[9][10]
Herbicidal Activity
1,2,4-Triazole derivatives have been successfully commercialized as herbicides.[4] Their mode of action often involves the inhibition of key enzymes in plant metabolic pathways. A series of novel pyrimidine derivatives containing a 1,2,4-triazole moiety have shown promising herbicidal activities against various weeds.[4]
SAR Insights:
-
Lipophilicity and Systemic Movement: The overall lipophilicity of the molecule, influenced by the various substituents, affects its uptake and translocation within the plant.
-
Target Enzyme Binding: The specific arrangement of functional groups on the triazole and associated rings is critical for binding to the active site of the target enzyme.
Experimental Protocol: Herbicidal Activity Evaluation
The herbicidal activity of the synthesized compounds can be assessed through pre-emergence and post-emergence tests in a greenhouse setting.[1]
-
Plant Cultivation: Seeds of test plant species (e.g., lettuce, bentgrass, rape, barnyard grass) are sown in pots containing a suitable soil mixture.[1][4]
-
Pre-emergence Test: The test compounds, dissolved in a suitable solvent and formulated as an emulsifiable concentrate, are sprayed onto the soil surface immediately after sowing.
-
Post-emergence Test: The test compounds are applied to the foliage of the plants at a specific growth stage (e.g., two-leaf stage).
-
Evaluation: The herbicidal effect is visually assessed at regular intervals after treatment (e.g., 7, 14, and 21 days) by comparing the treated plants to untreated controls. The activity is typically rated on a scale of 0 (no effect) to 100 (complete kill).
Anticancer Activity
The 1,2,4-triazole scaffold is also a component of several anticancer agents.[11] Their mechanism of action can vary, including the inhibition of enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase.
A series of novel 1,2,4-triazole derivatives have been synthesized and evaluated for their in vitro cytotoxic effects against various human cancer cell lines.[11]
SAR Insights:
-
Substitution on Phenyl Rings: The presence and position of electron-withdrawing or electron-donating groups on phenyl rings attached to the triazole core can significantly influence the anticancer activity.
-
Flexibility of the Linker: The length and flexibility of the chain connecting the triazole ring to other cyclic systems can impact the compound's ability to adopt the optimal conformation for binding to the target protein.
Comparative Anticancer Activity Data (Hypothetical Example):
| Compound ID | R1 Group | R2 Group | IC50 (µM) against MCF-7 (Breast Cancer) | IC50 (µM) against A549 (Lung Cancer) |
| Analog A | H | H | > 100 | > 100 |
| Analog B | 4-Cl | H | 15.2 | 22.5 |
| Analog C | H | 4-OCH3 | 55.8 | 78.1 |
| Analog D | 4-Cl | 4-OCH3 | 8.7 | 12.4 |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds.[8][12]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.[8]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.[8]
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.[8]
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the underlying principles of the biological activities and experimental procedures, the following diagrams are provided.
Caption: Proposed mechanism of action for antifungal triazole analogs.
Caption: Step-by-step workflow for the in vitro cytotoxicity MTT assay.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents and agrochemicals. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the peripheral substituents can lead to significant changes in biological activity and selectivity.
Future research in this area should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing robust QSAR models to predict the activity of novel analogs and guide the design of more potent and selective compounds.[3]
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for analogs with promising activity to facilitate rational drug design.
-
In Vivo Efficacy and Safety Profiling: Advancing lead compounds from in vitro studies to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the insights from comparative SAR studies and employing rigorous experimental methodologies, the full potential of this compound analogs can be unlocked to address pressing needs in medicine and agriculture.
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A Methodological Guide to Establishing In Vitro and In Vivo Correlation of Novel Triazole Antifungals: A Comparative Framework
Disclaimer: Publicly available experimental data on the specific antifungal activity of 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole is limited. Therefore, this guide provides a comprehensive methodological framework for the evaluation of novel triazole compounds, using the well-established antifungals, fluconazole and voriconazole, as comparators to illustrate the experimental design, data interpretation, and the critical process of correlating in vitro activity with in vivo efficacy.
Introduction: The Imperative for Robust Antifungal Drug Development
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. Triazole antifungals are a cornerstone of anti-infective therapy, and the development of new, more potent derivatives is a key focus of pharmaceutical research.[1][2] A critical step in the preclinical evaluation of any new antifungal candidate is the establishment of a strong in vitro-in vivo correlation (IVIVC). This correlation is fundamental to predicting the clinical potential of a compound and provides a rationale for dose selection in later-stage trials.[3][4]
This guide is designed for researchers, scientists, and drug development professionals. It outlines the essential experimental protocols for assessing the in vitro and in vivo antifungal activity of novel triazole compounds, exemplified by the hypothetical evaluation of this compound against established agents like fluconazole and voriconazole.
Part 1: In Vitro Antifungal Susceptibility Testing
The initial step in characterizing a new antifungal agent is to determine its intrinsic potency against a panel of clinically relevant fungal pathogens. The Minimum Inhibitory Concentration (MIC) is the primary metric, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism.[5] Standardized methods developed by organizations such as the Clinical and Laboratory Standards Institute (CLSI) are crucial for ensuring reproducibility and comparability of data across different laboratories.[6][7]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely accepted and standardized technique for determining the MIC of antifungal agents.[6]
Causality Behind Experimental Choices:
-
Standardized Medium (RPMI-1640): This medium is buffered to a physiological pH and has a defined composition, which minimizes variability in test results that could arise from different nutritional components.
-
Inoculum Standardization: The density of the fungal inoculum is critical. Too high an inoculum can lead to falsely elevated MICs, while too low an inoculum may result in underestimation of resistance. Spectrophotometric standardization ensures a consistent starting number of fungal cells.
-
Incubation Conditions: Standardized temperature and duration of incubation are essential for consistent fungal growth and reliable MIC determination. For Candida species, results are typically read after 24 hours.[8]
Step-by-Step Methodology:
-
Preparation of Antifungal Stock Solutions: Dissolve the test compound (e.g., this compound) and comparator drugs (fluconazole, voriconazole) in a suitable solvent (e.g., dimethyl sulfoxide) to create high-concentration stock solutions.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of each antifungal agent in RPMI-1640 medium to achieve a range of final concentrations.
-
Inoculum Preparation: Culture the fungal isolates (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar plates. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to a specific cell density. Further dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agents. Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction for azoles against yeasts) compared to the drug-free growth control. This can be assessed visually or spectrophotometrically.
Data Presentation: Comparative In Vitro Antifungal Activity
The results of the in vitro testing should be summarized in a clear and concise table to facilitate comparison.
| Fungal Species | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) |
| Candida albicans (ATCC 90028) | [Hypothetical Data] | 0.5[9][10] | ≤0.03 - 0.25 |
| Candida glabrata (Clinical Isolate) | [Hypothetical Data] | 8 - 32[10] | 0.03 - 8[11] |
| Candida krusei (ATCC 6258) | [Hypothetical Data] | ≥64[10] | 0.01 - >4[11] |
| Aspergillus fumigatus (Clinical Isolate) | [Hypothetical Data] | [Not Typically Active] | 0.25 - 2[12] |
Note: Data for fluconazole and voriconazole are representative values from published literature. The MIC for the hypothetical compound would be determined experimentally.
Part 2: In Vivo Efficacy Assessment
Demonstrating efficacy in a relevant animal model is a crucial step in validating the potential of a new antifungal agent. Murine models of disseminated (systemic) candidiasis are widely used and well-characterized for this purpose.[13][14]
Experimental Protocol: Murine Model of Disseminated Candidiasis
This model assesses the ability of an antifungal agent to improve survival and reduce fungal burden in tissues following a systemic infection.[15]
Causality Behind Experimental Choices:
-
Immunosuppression (Optional but common): Many invasive fungal infections occur in immunocompromised patients. Using an immunosuppressive agent like cyclophosphamide can create a more clinically relevant model and a more robust infection for testing drug efficacy.
-
Intravenous Inoculation: This route of administration bypasses the natural barriers of the host and directly introduces the pathogen into the bloodstream, leading to a reproducible systemic infection.
-
Multiple Endpoints (Survival and Fungal Burden): Survival is a clear and important endpoint. Quantifying the fungal burden (Colony Forming Units, CFU) in target organs like the kidneys provides a quantitative measure of the drug's activity in clearing the infection.
Step-by-Step Methodology:
-
Animal Acclimatization: House the mice (e.g., BALB/c or ICR strains) in a controlled environment for a period of acclimatization before the experiment.
-
Immunosuppression (if applicable): Administer an immunosuppressive agent (e.g., cyclophosphamide) intraperitoneally a few days before infection.
-
Infection: Prepare a standardized inoculum of Candida albicans as described for the in vitro assay. Inject a specific number of viable fungal cells intravenously into the lateral tail vein of each mouse.
-
Drug Administration: At a predetermined time post-infection (e.g., 2-4 hours), begin treatment with the test compound, comparator drugs, and a vehicle control. Administer the drugs via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at various dose levels.
-
Monitoring: Monitor the mice daily for signs of morbidity and record survival.
-
Fungal Burden Determination: At a specific time point (e.g., 3-5 days post-infection), a subset of mice from each group is euthanized. Target organs (typically the kidneys) are aseptically removed, weighed, and homogenized.
-
CFU Enumeration: The tissue homogenates are serially diluted and plated on appropriate agar. After incubation, the number of colonies is counted to determine the CFU per gram of tissue.
Data Presentation: Comparative In Vivo Efficacy
The in vivo data should be presented in a way that clearly compares the efficacy of the test compound with the controls.
Survival Data: Often presented as a Kaplan-Meier survival curve.
Fungal Burden Data:
| Treatment Group (Dose in mg/kg) | Mean Kidney Fungal Burden (log10 CFU/gram ± SD) |
| Vehicle Control | [Example: 6.5 ± 0.8] |
| This compound (Low Dose) | [Hypothetical Data] |
| This compound (High Dose) | [Hypothetical Data] |
| Fluconazole (e.g., 20 mg/kg) | [Example: 4.2 ± 0.5] |
| Voriconazole (e.g., 10 mg/kg) | [Example: 3.8 ± 0.4] |
Note: Example data is illustrative. Actual results would be determined experimentally.
Part 3: Correlating In Vitro and In Vivo Data
A strong IVIVC is indicated when the in vitro potency (MIC) of a drug is predictive of its in vivo efficacy.[16] For triazole antifungals, the pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with efficacy is the ratio of the 24-hour area under the plasma concentration-time curve to the MIC (AUC/MIC).[17][18]
Key Considerations for IVIVC:
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of the drug are critical. A compound with a potent MIC may fail in vivo if it has poor bioavailability or is rapidly metabolized.[19]
-
Protein Binding: Only the unbound (free) fraction of a drug is microbiologically active. Therefore, the free drug AUC/MIC ratio is often a more accurate predictor of efficacy.
-
Host Factors: The immune status of the host can significantly impact drug efficacy. A drug may appear more effective in an immunocompetent host where it works in concert with the immune system.[20]
An effective IVIVC allows for the establishment of a target AUC/MIC ratio associated with a successful therapeutic outcome. This target can then be used to guide dose selection for clinical trials. For many triazoles, a free drug AUC/MIC ratio of 20 to 25 has been associated with treatment success in experimental models.[18]
Conclusion
The evaluation of a novel triazole antifungal such as this compound requires a systematic approach that begins with robust in vitro characterization and progresses to validation in relevant in vivo models. By following standardized protocols and carefully analyzing the relationship between in vitro potency and in vivo efficacy, researchers can build a comprehensive data package to support the further development of promising new antifungal agents. This methodical comparison against established drugs like fluconazole and voriconazole provides the necessary context to gauge the potential advantages and clinical utility of a new chemical entity.
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Pai, M. P., et al. (2008). Association of Fluconazole Area under the Concentration-Time Curve/MIC and Dose/MIC Ratios with Mortality in Nonneutropenic Patients with Candidemia. Antimicrobial Agents and Chemotherapy, 52(8), 3023–3028. Available at: [Link]
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Pfaller, M. A., et al. (2007). Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. Clinical Microbiology Reviews, 20(1), 133–160. Available at: [Link]
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Rex, J. H., et al. (2007). Relationship between MIC, dose of fluconazole, and emergence/expression of resistance in Candida albicans. Clinical Infectious Diseases, 44(2), 169-178. Available at: [Link]
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Anaissie, E., et al. (1991). Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and time of reading. Antimicrobial Agents and Chemotherapy, 35(8), 1641–1646. Available at: [Link]
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Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. Available at: [Link]
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Cross-resistance studies of 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole in fungal strains
< A Comprehensive Guide to Cross-Resistance Studies of 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole in Fungal Strains
Authored by: Senior Application Scientist
Introduction
The relentless surge in invasive fungal infections, coupled with the escalating challenge of antifungal resistance, presents a formidable threat to global public health.[1] The triazole class of antifungals has long been a cornerstone of therapy, primarily by inhibiting the biosynthesis of ergosterol, an indispensable component of the fungal cell membrane.[2][3] These agents, including widely used drugs like fluconazole and itraconazole, target the enzyme lanosterol 14α-demethylase (CYP51).[2][4] However, the extensive use of triazoles in both clinical and agricultural settings has inadvertently driven the selection of resistant fungal strains.[5][6] This has created an urgent need for the development of novel antifungal agents with distinct mechanisms of action or improved efficacy against resistant isolates.
This guide focuses on a promising investigational compound, this compound, and provides a comprehensive framework for conducting cross-resistance studies. Understanding the cross-resistance profile of a new antifungal candidate is paramount. It allows researchers to predict its potential efficacy against strains that have already developed resistance to existing drugs and to anticipate the likelihood of resistance development.[7]
This document will delve into the mechanistic underpinnings of triazole resistance, outline detailed experimental protocols for assessing cross-resistance, and provide a framework for interpreting the resulting data. The methodologies described are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and are designed to ensure scientific rigor and reproducibility.[8][9]
The Specter of Triazole Resistance and the Rationale for Cross-Resistance Studies
Resistance to triazole antifungals is a multifaceted problem. Fungi have evolved several mechanisms to circumvent the action of these drugs, including:
-
Target Site Modification: Mutations in the ERG11 gene, which encodes for lanosterol 14α-demethylase, can reduce the binding affinity of triazole drugs to their target enzyme.[10]
-
Overexpression of the Target Enzyme: Increased production of lanosterol 14α-demethylase can effectively titrate out the inhibitory effect of the drug.
-
Efflux Pump Overexpression: Fungi can actively pump antifungal agents out of the cell using ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters, thereby reducing the intracellular drug concentration.
-
Alterations in the Ergosterol Biosynthesis Pathway: Fungi may develop alternative pathways for sterol biosynthesis that are not susceptible to inhibition by triazoles.
Given these diverse resistance mechanisms, it is crucial to determine whether a new triazole derivative, such as this compound, is susceptible to the same resistance machinery. Cross-resistance occurs when a fungal strain that is resistant to one antifungal agent also exhibits resistance to another, often due to a shared mechanism of resistance.[11][12] Conversely, the absence of cross-resistance suggests that the new compound may be effective against strains that are resistant to current therapies.
The primary objectives of conducting cross-resistance studies for this compound are:
-
To determine its in vitro activity against a panel of clinically relevant fungal isolates with known resistance profiles to existing triazoles.
-
To ascertain whether common triazole resistance mechanisms confer resistance to this novel compound.
-
To identify potential synergies or antagonisms when used in combination with other antifungal agents.
Experimental Design and Methodologies
A robust cross-resistance study requires a carefully selected panel of fungal strains and standardized methodologies for susceptibility testing.
Selection of Fungal Strains
The choice of fungal strains is critical for a comprehensive assessment. The panel should include:
-
Wild-type (susceptible) strains: These serve as a baseline for determining the intrinsic activity of the compound.
-
Well-characterized resistant strains: This should include strains with known resistance mechanisms, such as specific ERG11 mutations or overexpression of efflux pumps.
-
A diverse range of clinically relevant species: This may include various Candida species (C. albicans, C. glabrata, C. auris), Aspergillus species (A. fumigatus), and other opportunistic fungi.[9][13]
Comparator Antifungal Agents
To establish a comparative framework, this compound should be tested alongside a panel of established antifungal agents representing different classes:
-
Triazoles: Fluconazole, Itraconazole, Voriconazole, Posaconazole
-
Polyenes: Amphotericin B[14]
-
Echinocandins: Caspofungin, Micafungin[15]
Minimum Inhibitory Concentration (MIC) Determination
The cornerstone of antifungal susceptibility testing is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[8][16] The broth microdilution method is the gold-standard procedure.[9]
Experimental Protocol: Broth Microdilution MIC Assay
Materials:
-
Investigational compound: this compound
-
Comparator antifungal agents
-
Fungal isolates
-
RPMI-1640 medium buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer (optional, for spectrophotometric reading)
-
Sterile saline
-
0.5 McFarland standard
-
Hemocytometer (for filamentous fungi)
Procedure:
-
Preparation of Antifungal Solutions:
-
Prepare stock solutions of all antifungal agents in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each antifungal in RPMI-1640 medium in the 96-well plates.[16]
-
-
Inoculum Preparation:
-
For Yeasts: Culture the yeast strains on Sabouraud Dextrose Agar for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.[8] Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
For Filamentous Fungi: Culture the fungi on Potato Dextrose Agar until sporulation. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.[8]
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plates with the prepared fungal suspension.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for filamentous fungi).[16]
-
-
Endpoint Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins) compared to the drug-free growth control.[9] This can be assessed visually or by using a spectrophotometer to measure optical density.
-
Data Presentation and Interpretation
The results of the MIC testing should be presented in a clear and comparative format.
Table 1: Hypothetical MIC Data for this compound and Comparator Antifungals against Candida Species
| Fungal Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Itraconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Caspofungin MIC (µg/mL) |
| C. albicans ATCC 90028 (Wild-Type) | 0.125 | 0.5 | 0.06 | 0.03 | 0.5 | 0.125 |
| C. albicans FLC-R (ERG11 mutation) | 0.25 | 64 | 2 | 1 | 0.5 | 0.125 |
| C. glabrata ATCC 90030 (Wild-Type) | 0.5 | 16 | 0.5 | 0.25 | 1 | 0.06 |
| C. auris B11221 (Multidrug-Resistant) | 0.25 | >64 | 2 | 1 | 2 | 1 |
Table 2: Hypothetical MIC Data for this compound and Comparator Antifungals against Aspergillus Species
| Fungal Strain | This compound MIC (µg/mL) | Itraconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) | Posaconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| A. fumigatus ATCC 204305 (Wild-Type) | 0.25 | 0.5 | 0.25 | 0.125 | 1 |
| A. fumigatus TR34/L98H (Azole-Resistant) | 0.5 | 16 | 4 | 2 | 1 |
Interpretation of MIC Data
The hypothetical data in the tables suggest that this compound exhibits potent in vitro activity against both wild-type and resistant strains of Candida and Aspergillus. Notably, while the MICs are slightly elevated for the resistant strains compared to their wild-type counterparts, the increase is not as dramatic as that observed for fluconazole and itraconazole. This suggests a lack of complete cross-resistance and indicates that the novel compound may be less affected by the common resistance mechanisms present in these strains.
Synergy Testing: The Checkerboard Assay
To investigate the potential for combination therapy, synergy testing is performed. The checkerboard assay is a widely used method to assess the interaction between two antimicrobial agents.[17][18]
Experimental Protocol: Checkerboard Assay
Procedure:
-
Plate Setup:
-
Prepare a 96-well plate with serial dilutions of Drug A along the x-axis and serial dilutions of Drug B along the y-axis. This creates a matrix of different concentration combinations.
-
-
Inoculation and Incubation:
-
Inoculate the plate with the fungal suspension as described in the MIC protocol.
-
Incubate under the same conditions.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination:
-
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Indifference (Additive): 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Table 3: Hypothetical FICI Values for this compound in Combination with Other Antifungals against C. auris B11221
| Combination | FICI | Interpretation |
| This compound + Amphotericin B | 0.375 | Synergy |
| This compound + Caspofungin | 0.5 | Synergy |
| This compound + Fluconazole | 1.0 | Indifference |
The hypothetical synergy data suggests that combining this compound with amphotericin B or caspofungin could be a promising strategy for treating infections caused by multidrug-resistant C. auris.
Visualizing Mechanisms and Workflows
Mechanism of Action of Triazole Antifungals
Caption: Inhibition of ergosterol biosynthesis by triazole antifungals.
Workflow for Cross-Resistance Studies
Caption: Experimental workflow for assessing cross-resistance.
Interpretation of Checkerboard Assay Results
Caption: Classification of drug interactions based on FICI values.
Conclusion
The systematic evaluation of cross-resistance is an indispensable step in the preclinical development of any new antifungal agent. The methodologies outlined in this guide provide a robust framework for assessing the potential of this compound as a novel therapeutic agent. The hypothetical data presented herein suggests that this compound holds promise, exhibiting potent activity against both susceptible and resistant fungal strains and demonstrating synergistic interactions with existing antifungals. Further in-depth studies, including the elucidation of its precise mechanism of action and in vivo efficacy trials, are warranted to fully characterize its therapeutic potential in the fight against invasive fungal infections.
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Fisher, M. C., Hawkins, N. J., Sanglard, D., & Gurr, S. J. (2018). Worldwide emergence of resistance to antifungal drugs challenges human health and food security. Science, 360(6390), 739-742. [Link]
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Perlin, D. S., Rautemaa-Richardson, R., & Alastruey-Izquierdo, A. (2017). The global problem of antifungal resistance: prevalence, mechanisms, and management. The Lancet Infectious Diseases, 17(12), e383-e392. [Link]
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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole
The 1,2,4-triazole ring is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting antifungal, antiviral, and anticancer properties. The incorporation of a trifluoromethyl group at the 3-position and a methyl group at the 5-position creates a versatile building block for further elaboration in drug discovery programs. The challenge lies in identifying the most efficient and scalable synthetic route to this valuable compound. This guide will compare a one-pot, three-component condensation with a stepwise approach involving the isolation of an amidrazone intermediate, evaluating them on criteria of yield, operational simplicity, and atom economy.
Route 1: One-Pot, Three-Component Condensation
This approach, pioneered by Funabiki et al., offers a direct and convergent synthesis of 5-substituted-3-trifluoromethyl-1,2,4-triazoles.[1] By combining ethyl trifluoroacetate, hydrazine, and acetamidine hydrochloride in a single reaction vessel, the target molecule is formed in a highly efficient manner.
Mechanistic Rationale
The reaction is believed to proceed through the initial formation of trifluoroacetic acid hydrazide from the reaction of ethyl trifluoroacetate and hydrazine. Concurrently, the acetamidine hydrochloride provides the carbon and nitrogen atoms for the eventual methyl-substituted side of the triazole ring. The subsequent condensation and cyclization of these intermediates lead to the formation of the stable 1,2,4-triazole ring. The use of a base, such as sodium hydroxide, is crucial for neutralizing the hydrochloride salt of the amidine and facilitating the key condensation steps.
Caption: One-pot, three-component synthesis of the target triazole.
Experimental Protocol: Three-Component Condensation
Materials:
-
Ethyl trifluoroacetate
-
Hydrazine hydrate
-
Acetamidine hydrochloride
-
Sodium hydroxide
-
Tetrahydrofuran (THF)
Procedure:
-
To a solution of sodium hydroxide (2.2 equivalents) in tetrahydrofuran, add hydrazine hydrate (1.1 equivalents) and acetamidine hydrochloride (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl trifluoroacetate (1.0 equivalent) to the suspension.
-
Heat the mixture to reflux and maintain for 3 hours.
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
The residue is then purified by column chromatography on silica gel to afford the pure this compound.
Route 2: Stepwise Synthesis via an Amidrazone Intermediate
This synthetic strategy takes a more traditional, linear approach, involving the synthesis and isolation of a key amidrazone intermediate, which is subsequently cyclized to form the triazole ring. This method offers greater control over each transformation but at the cost of operational simplicity.
Mechanistic Rationale
The synthesis begins with the formation of trifluoroacetic acid hydrazide. This is followed by a condensation reaction with an appropriate C1-N source to form the N'-(1-aminoethylidene)trifluoroacetohydrazide (an amidrazone). This intermediate contains all the necessary atoms for the triazole ring. The final step involves a thermal or acid-catalyzed cyclization, which proceeds via an intramolecular nucleophilic attack followed by dehydration to yield the aromatic 1,2,4-triazole.
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Comparative analysis of the metabolic stability of fluorinated versus non-fluorinated triazoles
A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Triazoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, achieving optimal metabolic stability is a critical determinant of a compound's success. Triazole derivatives are a cornerstone in the development of therapeutics for a wide range of diseases, yet like many scaffolds, they are susceptible to metabolic degradation. A leading strategy to overcome this challenge is the selective incorporation of fluorine. This guide provides a comparative analysis of the metabolic stability of fluorinated versus non-fluorinated triazoles, grounded in experimental data and established scientific principles.
The Strategic Role of Fluorine in Enhancing Metabolic Stability
The introduction of fluorine into a drug candidate is a well-established strategy to enhance its pharmacokinetic profile.[1] This is primarily due to the unique properties of the fluorine atom and the carbon-fluorine (C-F) bond.
-
Bond Strength: The C-F bond is one of the strongest covalent bonds in organic chemistry, with a bond energy significantly higher than that of a carbon-hydrogen (C-H) bond. This inherent strength makes the C-F bond more resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[2]
-
Metabolic Blocking: By replacing a hydrogen atom at a known site of metabolic oxidation with a fluorine atom, medicinal chemists can effectively "block" this metabolic pathway.[3] This steric and electronic shielding slows down the rate of metabolism, leading to a longer in vivo half-life and improved bioavailability.[4]
-
Electronic Effects: Fluorine is the most electronegative element, and its introduction can significantly alter the electronic properties of a molecule.[5][6] This can deactivate adjacent aromatic rings towards oxidative metabolism.[7]
Cytochrome P450 Enzymes and Triazole Metabolism
The cytochrome P450 (CYP) family of enzymes, particularly isoforms like CYP3A4, CYP2C9, and CYP2C19, are primarily responsible for the metabolism of triazole-containing drugs.[8][9][10] These enzymes catalyze oxidative reactions that are often the first step in drug clearance. The interactions between triazoles and CYP enzymes are complex, as many triazoles can act as both substrates and inhibitors of these enzymes.[8][9]
Head-to-Head Comparison: Fluorinated vs. Non-Fluorinated Triazoles
Experimental data consistently demonstrates the superior metabolic stability of fluorinated triazoles compared to their non-fluorinated counterparts. The following table summarizes representative in vitro data from liver microsomal stability assays. A longer half-life (t½) and a lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[1]
| Compound Pair | Structure | Modification | t½ (min) | CLint (µL/min/mg protein) | Reference |
| Analog A | Non-Fluorinated | - | 15 | 92.4 | Fictionalized Data for Illustration |
| Analog A-F | Fluorinated | para-fluoro substitution on phenyl ring | 75 | 18.5 | Fictionalized Data for Illustration |
| Analog B | Non-Fluorinated | - | 22 | 63.0 | Fictionalized Data for Illustration |
| Analog B-F | Fluorinated | difluoro substitution on alkyl chain | >120 | <11.5 | Fictionalized Data for Illustration |
Note: The data presented in this table is illustrative and intended to represent typical experimental outcomes. Actual values will vary depending on the specific molecular structures and experimental conditions.
The data clearly indicates that the introduction of fluorine can lead to a significant increase in metabolic half-life and a corresponding decrease in intrinsic clearance.
Experimental Protocols for Assessing Metabolic Stability
To provide a practical framework for researchers, detailed protocols for two key in vitro stability assays are provided below.
Liver Microsomal Stability Assay
This assay is a widely used method to assess the susceptibility of a compound to Phase I metabolism, primarily by CYP enzymes.[11][12]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.[1][13]
Methodology:
-
Preparation of Reagents:
-
Incubation:
-
Time Points and Quenching:
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[13]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.[15]
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[1]
-
Caption: Workflow for a Liver Microsomal Stability Assay.
Plasma Stability Assay
This assay evaluates the stability of a compound in plasma, which is important for identifying susceptibility to hydrolysis by plasma enzymes.[16][17]
Objective: To determine the stability of a test compound in plasma from various species.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled plasma (from human, rat, or other species of interest).
-
Prepare a termination solution (e.g., acetonitrile with an internal standard).[17]
-
-
Incubation:
-
Time Points and Termination:
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[17]
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Determine the half-life (t½) from the degradation curve.
-
Caption: Fluorine as a Metabolic Shield.
Conclusion
The strategic incorporation of fluorine is a powerful and validated approach for enhancing the metabolic stability of triazole-based drug candidates. By blocking sites of oxidative metabolism, fluorination can significantly increase a compound's half-life and improve its overall pharmacokinetic profile. The experimental protocols provided in this guide offer a robust framework for evaluating the metabolic stability of novel compounds, enabling more informed decision-making in the drug discovery and development process.
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A Senior Application Scientist's Guide to the Validation of a High-Throughput Bioassay for Screening Novel 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole Antifungal Candidates
Introduction: The Imperative for Robust Screening in Antifungal Drug Discovery
The 1,2,4-triazole nucleus is a cornerstone of modern antifungal therapy, forming the structural basis for drugs like fluconazole and itraconazole. The incorporation of a trifluoromethyl group, as seen in 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole derivatives, is a strategic chemical modification known to enhance metabolic stability and biological potency. These derivatives represent a promising frontier in the search for new agents to combat the rise of drug-resistant fungal pathogens.[1][2][3][4] However, the journey from a promising chemical library to a viable drug candidate is contingent on the quality of the screening assays used for its evaluation.
A validated bioassay is the bedrock of any successful screening campaign. It ensures that the data generated are reliable, reproducible, and ultimately, predictive of a compound's true biological activity. Without rigorous validation, a screening effort risks generating a high number of false positives or, worse, missing potent "hit" compounds entirely. This guide provides a comprehensive framework for the validation of a high-throughput bioassay tailored for screening these triazole derivatives for antifungal activity, contextualized with field-proven insights and compared against alternative methodologies.
Featured Bioassay: A High-Throughput Fungal Viability Assay
For the purpose of this guide, we will focus on the validation of a luminescence-based high-throughput screening (HTS) assay that measures fungal cell viability by quantifying intracellular ATP levels. This method is selected for its sensitivity, scalability, and direct correlation with metabolically active, viable cells. The assay principle relies on the fact that ATP is rapidly degraded upon cell death, making its measurement a robust indicator of cytocidal or cytostatic effects of the screened compounds.
Experimental Workflow Diagram
Caption: High-throughput fungal viability assay workflow.
Part 1: The Validation Protocol - A Self-Validating System
The validation process is designed to rigorously test the assay's performance characteristics according to international standards, such as the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidelines.[5][6] This ensures the method is "fit-for-purpose."
Step-by-Step Validation Methodology
-
Assay Plate & Control Configuration:
-
Rationale: Proper plate layout is critical for identifying and mitigating systematic errors like edge effects.
-
Protocol: Design a 384-well plate map. Dedicate columns 1-2 for negative controls (e.g., 0.5% DMSO in media, representing 0% inhibition) and columns 23-24 for positive controls (e.g., a known antifungal like Amphotericin B at a concentration that yields >95% inhibition, representing 100% inhibition). The interior wells are used for test compounds.
-
-
Precision & Accuracy Assessment:
-
Rationale: This determines the repeatability and truthfulness of the assay.
-
Protocol:
-
Intra-assay (Within-run): Prepare three full plates with only positive and negative controls. Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for both control types on each plate.
-
Inter-assay (Between-run): Repeat the above step on three different days with freshly prepared reagents and fungal inocula. Calculate the overall mean, SD, and %CV across all runs.
-
-
Acceptance Criteria: %CV should be ≤15% for both intra- and inter-assay precision.[7]
-
-
Assay Sensitivity (Limit of Detection):
-
Rationale: Defines the lowest concentration of the positive control that produces a response distinguishable from the background noise.
-
Protocol: Perform a serial dilution of the positive control (e.g., Amphotericin B) and determine the lowest concentration that yields a signal significantly different from the negative control (e.g., Mean_neg - 3*SD_neg).
-
-
Specificity & Selectivity:
-
Rationale: Ensures the assay signal is due to the intended biological activity and not artifacts.
-
Protocol: Test a known inactive compound structurally similar to the triazole derivatives. It should not produce a signal. Additionally, test for interference by running the assay in the absence of fungal cells but with the highest concentration of test compounds to check for intrinsic luminescence.
-
-
Robustness Evaluation:
-
Rationale: Assesses the assay's reliability when subjected to minor, deliberate variations in method parameters.
-
Protocol: Introduce small changes to parameters such as incubation time (± 2 hours), temperature (± 2°C), and inoculum density (± 10%). The results, particularly the Z'-factor, should not deviate significantly from the established baseline.
-
-
Statistical Validation (Z'-Factor):
-
Rationale: The Z'-factor is a statistical measure of assay quality, reflecting the separation between the positive and negative control signals relative to their variability.[8][9][10] It is a critical parameter for validating HTS assays.
-
Protocol: Using the data from the precision runs, calculate the Z'-factor for each plate using the formula:
-
Z' = 1 - (3σp + 3σn) / |μp - μn|
-
Where σp and σn are the standard deviations and μp and μn are the means of the positive and negative controls, respectively.
-
-
Acceptance Criteria: A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[11][12]
-
Validation Parameters Summary
| Parameter | Purpose | Acceptance Criterion | Authoritative Source |
| Precision (%CV) | Measures repeatability and reproducibility. | ≤15% (Intra- and Inter-assay) | ICH M10 Guidance[5][6] |
| Accuracy | Closeness of measurement to the true value. | Within ±15% of nominal value | FDA Guidance[7] |
| Specificity | Ability to assess the analyte unequivocally. | No signal from inactive analogs or assay components. | ICH M10 Guidance[6] |
| Robustness | Capacity to remain unaffected by small variations. | Z'-factor remains > 0.5 under varied conditions. | Internal Validation SOPs |
| Z'-Factor | Measures statistical effect size for HTS quality. | ≥ 0.5 | Zhang et al., 1999[9] |
Part 2: Comparative Analysis with Alternative Screening Methods
While the described luminescence assay is excellent for primary HTS, it is crucial to understand its position relative to other available methods. The choice of assay often depends on the stage of the drug discovery pipeline, the desired throughput, and the specific biological question being asked.
Method 1: Luminescence Viability Assay (Featured)
-
Principle: Measures ATP as an indicator of metabolic activity and cell viability.
-
Advantages: High-throughput, rapid, sensitive, and amenable to automation.
-
Disadvantages: Provides a general measure of viability without mechanistic insight. Compounds that interfere with luciferase can generate false results.
Method 2: Broth Microdilution (MIC Assay)
-
Principle: A classic method where compounds are serially diluted in a 96-well plate to determine the Minimum Inhibitory Concentration (MIC) that prevents visible fungal growth.
-
Advantages: Provides a quantitative MIC value, the gold standard for susceptibility testing. Lower cost for reagents.
-
Disadvantages: Lower throughput, requires longer incubation, and visual readout can be subjective.
Method 3: Cell-Based Reporter Assay
-
Principle: Uses a genetically modified fungal strain where a specific stress-response pathway (e.g., cell wall integrity pathway) drives the expression of a reporter gene (like luciferase or GFP).[13][14]
-
Advantages: Provides mechanistic insight into the compound's mode of action.[15][16] More physiologically relevant than biochemical assays.[17][18][19]
-
Disadvantages: Requires significant upfront investment in developing the reporter strain. Can be less sensitive for compounds acting through other mechanisms. Higher cost and complexity compared to simple viability assays.[17]
Performance Comparison
| Parameter | Luminescence Viability Assay | Broth Microdilution (MIC) | Cell-Based Reporter Assay |
| Throughput | High (10,000s compounds/day) | Low-Medium (100s compounds/day) | Medium (1,000s compounds/day) |
| Endpoint | Cell Viability (ATP) | Growth Inhibition (Visual) | Pathway-Specific Activation |
| Data Type | Quantitative (Luminescence) | Semi-Quantitative (MIC value) | Quantitative (Reporter Signal) |
| Mechanistic Insight | Low | Low | High |
| Cost per Well | Medium | Low | High |
| Validation Complexity | Medium | Low | High |
Logical Decision Flow for Assay Selection
Caption: Decision tree for selecting an appropriate antifungal screening assay.
Conclusion
The validation of a bioassay is a non-negotiable prerequisite for generating high-quality, reliable data in a drug discovery screening campaign. For screening novel this compound derivatives, a luminescence-based viability assay offers an excellent balance of throughput, sensitivity, and robustness, making it ideal for primary HTS. By following a rigorous, multi-parameter validation protocol grounded in regulatory guidelines, researchers can establish a high degree of confidence in their screening results. Furthermore, understanding the comparative strengths and weaknesses of alternative methods, such as broth microdilution and reporter assays, allows for the strategic deployment of the right tool for the right scientific question, ultimately accelerating the path from chemical library to clinical candidate.
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Comparison of the safety profiles of 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole and existing antifungal drugs
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. Among the promising candidates are derivatives of the 1,2,4-triazole scaffold, known for its broad-spectrum antifungal activity. This guide provides a comparative analysis of the safety profile of a novel investigational compound, 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole, against established classes of antifungal drugs: azoles, echinocandins, and polyenes.
Given the preclinical stage of this compound, this guide will first establish a baseline by detailing the known safety profiles of current antifungal therapies. Subsequently, it will outline the essential experimental framework required to rigorously define the safety and tolerability of this new chemical entity, thereby providing a roadmap for its preclinical development.
Safety Profiles of Existing Antifungal Drug Classes
The current antifungal armamentarium is dominated by three major classes, each with a distinct mechanism of action and a characteristic safety profile.
Azoles (e.g., Fluconazole, Voriconazole)
The azoles are the most widely used class of antifungal agents due to their efficacy and availability in both oral and intravenous formulations.[1] They function by inhibiting lanosterol 14-α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] While generally well-tolerated, they are associated with a range of adverse effects.
Common side effects of azoles like fluconazole include headache, nausea, abdominal pain, diarrhea, and skin rash.[3][4][5] A significant concern with the azole class is hepatotoxicity, with some patients experiencing elevated liver enzymes.[1] Voriconazole, a second-generation triazole, is associated with visual disturbances, such as blurred vision and changes in color perception, as well as photosensitivity.[6][7] Long-term voriconazole use has also been linked to an increased risk of squamous cell carcinoma.[7] Furthermore, azoles are notorious for their drug-drug interactions, as they inhibit the human cytochrome P450 (CYP) enzyme system, affecting the metabolism of many co-administered drugs.[2][8]
Echinocandins (e.g., Caspofungin, Micafungin, Anidulafungin)
Echinocandins represent a newer class of antifungals with a novel mechanism of action: the inhibition of β-(1,3)-D-glucan synthase, an enzyme crucial for the synthesis of the fungal cell wall.[9] This targeted action results in an excellent safety profile with a low incidence of serious adverse effects and fewer drug-drug interactions compared to azoles.[10][11]
The most common adverse events are generally mild and may include infusion-related reactions, such as phlebitis, fever, and headache.[9][10] Abnormal liver function tests can occur, but severe hepatotoxicity is rare.[9] Anidulafungin is unique in that it undergoes slow chemical degradation rather than hepatic metabolism, further minimizing the potential for drug-drug interactions.[12] Overall, echinocandins are considered among the safest and best-tolerated antifungal drugs.[9]
Polyenes (e.g., Amphotericin B)
Amphotericin B, a polyene macrolide, has been a cornerstone of antifungal therapy for severe systemic infections for decades.[13] Its mechanism involves binding to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent leakage of intracellular contents.[14] Despite its broad spectrum and fungicidal activity, its use is significantly limited by a high incidence of toxicity.[13]
The most prominent and dose-limiting toxicity of amphotericin B is nephrotoxicity, which can lead to renal insufficiency.[14][15] Infusion-related reactions, including fever, chills, and rigors, are also very common.[15] Electrolyte disturbances, particularly hypokalemia (low potassium), are frequently observed.[16] To mitigate these toxicities, lipid-based formulations of amphotericin B have been developed, which have a lower incidence of nephrotoxicity.[13] While elevations in liver enzymes can occur, clinically significant liver injury is rare.[17]
Comparative Overview of Adverse Effects
The following table summarizes the key adverse effects associated with the major classes of antifungal drugs.
| Adverse Effect | Azoles (e.g., Fluconazole, Voriconazole) | Echinocandins (e.g., Caspofungin) | Polyenes (Amphotericin B) |
| Common | Headache, nausea, abdominal pain, rash[3][4][5] | Infusion site reactions, mild gastrointestinal upset, headache[9][10] | Infusion-related reactions (fever, chills), nausea, vomiting |
| Hepatotoxicity | Elevated liver enzymes are common; severe hepatotoxicity is possible[1] | Generally mild elevations in liver enzymes | Mild to moderate elevations in liver enzymes can occur[17] |
| Nephrotoxicity | Rare | Rare | Very common and often dose-limiting[13] |
| Neurological | Headache, dizziness; Voriconazole: visual disturbances[3][6] | Headache | Headache, malaise[17] |
| Dermatological | Rash; Voriconazole: photosensitivity[3][7] | Rash, pruritus | Rash (less common) |
| Drug Interactions | Significant, due to CYP450 inhibition[2][8] | Minimal[10][11] | Concomitant use with other nephrotoxic drugs increases risk[13] |
Establishing the Safety Profile of this compound: A Preclinical Roadmap
As a novel chemical entity, this compound requires a comprehensive preclinical safety evaluation to determine its potential for clinical development. The following experimental workflows are fundamental to establishing its safety profile.
In Vitro Toxicology
Initial safety assessment begins with a battery of in vitro assays to identify potential cellular liabilities.
Caption: In vitro preclinical safety evaluation workflow.
Experimental Protocols:
-
Cytotoxicity Assays (e.g., MTT Assay):
-
Cell Seeding: Plate human cell lines (e.g., HepG2 for liver cells, HEK293 for kidney cells) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
-
In Vitro Hepatotoxicity Assessment:
-
Cell Culture: Utilize human liver cell models, such as primary human hepatocytes or HepG2 cells.[19][20]
-
Exposure: Treat the cells with the test compound at various concentrations.
-
Endpoint Analysis: Measure key indicators of liver toxicity, such as cell viability, reactive oxygen species (ROS) generation, mitochondrial dysfunction, and steatosis (fat accumulation).[19]
-
-
Genotoxicity (Ames Test):
-
Bacterial Strains: Use histidine-dependent strains of Salmonella typhimurium.[21][22]
-
Exposure: Expose the bacterial strains to the test compound, with and without a metabolic activation system (S9 fraction from rat liver).[23][24]
-
Selection: Plate the bacteria on a histidine-deficient medium.
-
Evaluation: A mutagenic compound will cause reverse mutations, allowing the bacteria to synthesize histidine and form colonies. A significant increase in the number of colonies compared to the control indicates mutagenic potential.[21][22]
-
-
Drug-Drug Interaction (DDI) Screening:
-
CYP450 Inhibition Assays: Evaluate the potential of the compound to inhibit major human cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6) using human liver microsomes.
-
CYP450 Induction Assays: Use cultured human hepatocytes to determine if the compound induces the expression of CYP enzymes. These preclinical DDI studies are crucial for predicting potential interactions in a clinical setting.[25][26]
-
In Vivo Toxicology
Following in vitro assessment, in vivo studies in animal models are conducted to understand the systemic effects of the compound.
Caption: In vivo preclinical safety evaluation workflow.
Experimental Protocols:
-
Acute Toxicity Studies:
-
Animal Model: Typically conducted in two rodent species (e.g., rats and mice).
-
Dosing: Administer a single, high dose of the compound via the intended clinical route of administration.
-
Observation: Monitor the animals for signs of toxicity and mortality over a 14-day period.
-
Endpoint: Determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity through gross necropsy and histopathology.
-
-
Repeat-Dose Toxicity Studies:
-
Study Design: These studies can range from sub-acute (14 days) to sub-chronic (28 or 90 days) durations, depending on the intended duration of clinical use.[27][28][29][30]
-
Animal Model: Use both a rodent and a non-rodent species (e.g., rat and dog).[31]
-
Dosing: Administer the compound daily at multiple dose levels.
-
Monitoring: Conduct regular clinical observations, body weight measurements, food and water consumption, hematology, clinical chemistry, and urinalysis.
-
Terminal Procedures: At the end of the study, perform a full necropsy, organ weight analysis, and comprehensive histopathological examination of all tissues to identify any treatment-related changes.[31]
-
Conclusion
The existing antifungal drug classes exhibit a wide range of safety profiles, from the generally well-tolerated echinocandins to the more toxic polyenes. The widely used azoles, while effective, present challenges related to hepatotoxicity and significant drug-drug interactions. For the novel compound, this compound, a thorough and systematic preclinical safety evaluation is paramount. By following the outlined in vitro and in vivo experimental protocols, researchers can build a comprehensive safety profile, identify potential risks, and make informed decisions regarding its progression into clinical development. This rigorous, data-driven approach is essential for ensuring that new antifungal therapies are not only effective but also possess a favorable safety margin for patients.
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Quantitative Analysis of 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole: A Comparative Guide to LC-MS/MS and Alternative Methods
For researchers, scientists, and drug development professionals, the precise and accurate quantification of novel chemical entities is a cornerstone of successful research. This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole, a small molecule of interest in various fields of chemical and pharmaceutical research. We will delve into a detailed LC-MS/MS protocol, explore alternative techniques such as GC-MS and HPLC-UV, and present supporting data to guide you in selecting the optimal method for your analytical needs.
Introduction to this compound
This compound is a heterocyclic compound featuring a triazole ring substituted with a methyl and a trifluoromethyl group. The physicochemical properties of this molecule, such as its polarity and potential volatility, are critical factors in the selection and development of a suitable quantitative analytical method. Understanding these properties is the first step toward achieving robust and reliable analytical results.
The Gold Standard: LC-MS/MS for High-Sensitivity Quantification
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantitative analysis of small molecules in complex matrices due to its high sensitivity, selectivity, and specificity.[1][2]
Experimental Protocol: LC-MS/MS
This protocol outlines a typical LC-MS/MS method for the quantification of this compound in a biological matrix such as plasma.
1. Sample Preparation: Protein Precipitation
The objective of sample preparation is to remove matrix components that can interfere with the analysis and to ensure the analyte is in a suitable solvent for injection. Protein precipitation is a rapid and effective method for plasma samples.[3]
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography Separation
The choice of chromatographic conditions is critical for separating the analyte from other components in the sample. A C18 reversed-phase column is a common choice for small, moderately polar molecules.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Tandem Mass Spectrometry Detection
Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Analyte: Precursor ion (Q1) > Product ion (Q3)
-
Internal Standard: Precursor ion (Q1) > Product ion (Q3)
-
-
Collision Energy and other MS parameters: Optimized by infusing a standard solution of the analyte and internal standard.
Visualizing the Workflow: LC-MS/MS Protocol
Caption: Workflow for the quantitative analysis of this compound by LC-MS/MS.
Exploring the Alternatives: GC-MS and HPLC-UV
While LC-MS/MS is a powerful technique, other methods may be suitable depending on the specific requirements of the analysis, such as available instrumentation, required sensitivity, and the nature of the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for the analysis of volatile and thermally stable compounds.[1][4] The suitability of GC-MS for this compound would depend on its volatility and thermal stability. Given its relatively small size, it is plausible that this compound could be analyzed by GC-MS, potentially after derivatization to improve its chromatographic properties.
Experimental Protocol: GC-MS
-
Sample Preparation: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would likely be required to isolate the analyte from non-volatile matrix components.
-
GC Conditions:
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms).
-
Inlet Temperature: Optimized to ensure volatilization without degradation.
-
Oven Temperature Program: A gradient program to ensure good separation.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) for quantitative analysis.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more accessible and cost-effective technique than LC-MS/MS.[5] However, it generally offers lower sensitivity and selectivity.[6] This method is suitable when the analyte concentration is expected to be relatively high and the sample matrix is not overly complex. The presence of a chromophore in the this compound molecule is necessary for UV detection.
Experimental Protocol: HPLC-UV
-
Sample Preparation: Similar to LC-MS/MS, protein precipitation or SPE can be used.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.
-
Detection: UV detection at the wavelength of maximum absorbance for the analyte. A photodiode array (PDA) detector can be used to determine the optimal wavelength.
-
Performance Comparison: LC-MS/MS vs. Alternatives
The choice of an analytical method is often a trade-off between performance, cost, and throughput. The following table summarizes the key performance characteristics of LC-MS/MS, GC-MS, and HPLC-UV for the quantitative analysis of triazole derivatives, based on data from various studies.
| Parameter | LC-MS/MS | GC-MS | HPLC-UV |
| Sensitivity (LOQ) | Very High (pg/mL to low ng/mL)[7][8][9] | High (ng/mL to µg/mL)[10][11] | Moderate (µg/mL)[12][13][14] |
| Selectivity | Very High | High | Moderate |
| Linearity Range | Wide | Moderate to Wide | Moderate |
| Throughput | High | Moderate | High |
| Cost | High | Moderate | Low |
| Applicability | Broad range of polarities | Volatile & thermally stable compounds | Compounds with a chromophore |
Expert Insights: Choosing the Right Tool for the Job
As a Senior Application Scientist, my recommendation is to base your choice of analytical method on a clear understanding of your research question and practical constraints.
-
For discovery and early-stage development , where sensitivity and selectivity are paramount for characterizing pharmacokinetics in complex biological matrices, LC-MS/MS is the unequivocal choice . Its ability to detect and quantify low concentrations of the analyte with high confidence is unmatched.
-
If your analyte is confirmed to be volatile and thermally stable , and you have access to GC-MS instrumentation, this can be a viable and cost-effective alternative to LC-MS/MS. GC-MS often provides excellent chromatographic resolution and the advantage of extensive EI spectral libraries for compound identification. [15]
-
For later-stage development, quality control, or in situations where high concentrations of the analyte are expected , HPLC-UV can be a pragmatic and economical option .[16] Its simplicity and lower operational cost make it attractive for routine analyses where the ultimate sensitivity of mass spectrometry is not required.
It is imperative to validate any chosen method according to regulatory guidelines to ensure the reliability and accuracy of the generated data. This includes assessing parameters such as linearity, accuracy, precision, and stability.
Conclusion
The quantitative analysis of this compound can be successfully achieved using several analytical techniques. LC-MS/MS stands out for its superior sensitivity and selectivity, making it the preferred method for demanding applications in drug development and bioanalysis. However, GC-MS and HPLC-UV present as valuable alternatives under specific circumstances. By carefully considering the performance characteristics of each method and the specific requirements of your study, you can confidently select the most appropriate tool to generate high-quality, reliable data.
References
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ResearchGate. (n.d.). Determination of Triazole Fungicides Using Hollow Fiber Liquid Phase Microextraction Prior to Gas Chromatography–Mass Spectrometry Analysis. Retrieved from [Link]
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Analytical Optimization Of 1,2,4-Triazole Derivative in Pharmaceutical Dosage Forms by Gc-Ms and Spectrofluorimetric Method. (2024). Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. Retrieved from [https://www.researchgate.net/publication/375252873_Separation_and_analysis_of_triazole_antifungal_in_biological_matrices_by_liquid_chromatography_a_review]([Link]_ chromatography_a_review)
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IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS' BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS. (2020). Journal of Chemistry and Technologies. Retrieved from [Link]
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AxisPharm. (2024). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. Retrieved from [Link]
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PubMed. (n.d.). [Determination of 11 triazole fungicides in fruits using solid phase extraction and gas chromatography-tandem mass spectrometry]. Retrieved from [Link]
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Spectroscopy Online. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Retrieved from [Link]
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PubMed Central. (2024). Development of an HPLC–UV method for quantification of posaconazole in low-volume plasma samples: design of experiments and machine learning models. Retrieved from [Link]
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PubMed. (2021). Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. Retrieved from [Link]
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Arome Science. (n.d.). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Retrieved from [Link]
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Patsnap Synapse. (2025). LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?. Retrieved from [Link]
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ResearchGate. (n.d.). GC-MS/MS optimized parameters of the triazoles studied. Precursor ion.... Retrieved from [Link]
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Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. (n.d.). Retrieved from [Link]
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ResearchGate. (n.d.). Method for Trifuzol-Neo assay determination by GC-MS | Request PDF. Retrieved from [Link]
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Journal of Applied Pharmaceutical Science. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole. Retrieved from [Link]
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A Senior Application Scientist's Guide to Comparative Docking of 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole with Fungal CYP51 Orthologs
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating challenge of antifungal resistance necessitates the exploration of novel chemical scaffolds targeting validated fungal enzymes. Lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway, remains a primary target for azole antifungals.[1][2] This guide presents a comprehensive, in-silico comparative analysis of a novel investigational compound, 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole, against CYP51 orthologs from three clinically significant fungal pathogens: Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. By elucidating the specific binding interactions and predicting binding affinities across these species, this study aims to provide a foundational rationale for the compound's potential antifungal spectrum and guide future lead optimization efforts. The methodologies described herein represent a robust, self-validating workflow for the initial assessment of novel CYP51 inhibitors.
Introduction: The Rationale for a Comparative In-Silico Approach
Fungal infections represent a significant and growing threat to global health, particularly in immunocompromised populations.[3] The cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11), is indispensable for the synthesis of ergosterol, a vital component of the fungal cell membrane.[1][4] Its inhibition disrupts membrane integrity, leading to fungal cell death. This enzyme is the primary target of the widely used azole class of antifungals.[2][5]
However, the efficacy of existing azoles is threatened by the emergence of drug-resistant strains, often through mutations within the ERG11 gene.[1] Furthermore, subtle structural differences in the active site of CYP51 across different fungal species can lead to significant variations in drug susceptibility. Therefore, a crucial first step in the development of new, broad-spectrum antifungal agents is to understand how a candidate inhibitor interacts with CYP51 from various pathogenic species.
This guide focuses on this compound, a compound designed to leverage the established pharmacophore of triazole antifungals. The 1,2,4-triazole ring is engineered to coordinate with the heme iron atom in the CYP51 active site, while the trifluoromethyl group can enhance binding affinity and metabolic stability. A comparative molecular docking study provides an efficient, cost-effective method to predict the binding mode, estimate binding affinity, and identify key molecular interactions that govern the inhibitor's potency and potential spectrum of activity.
Experimental Design & Validated Protocols
A rigorous and reproducible workflow is paramount for generating trustworthy in-silico data. The following sections detail the step-by-step protocols for a comparative docking study, explaining the scientific reasoning behind each choice.
Selection of Target Protein Structures
The foundation of any meaningful docking study is the use of high-quality, experimentally determined protein structures. For this comparative analysis, we have selected representative crystal structures of CYP51 from three major fungal pathogens, obtained from the RCSB Protein Data Bank (PDB).[6][7][8] The choice of these specific structures is based on their resolution and the presence of a co-crystallized inhibitor, which helps in validating the docking protocol.
| Fungal Species | PDB ID | Resolution (Å) | Co-crystallized Ligand |
| Candida albicans | 5V5Z | 2.90 | Itraconazole |
| Aspergillus fumigatus | 4UYM | 2.55 | Voriconazole |
| Cryptococcus neoformans | 7LVO | 1.83 | Not a CYP51 structure; a suitable homology model or related structure would be necessary in a real-world scenario. For this guide, we will proceed with C. albicans and A. fumigatus for direct comparison of crystal structures. |
Causality: Selecting high-resolution structures is critical as it provides a more accurate depiction of atomic coordinates and active site geometry. Using structures that are already complexed with known inhibitors allows for a crucial validation step: re-docking the original ligand to see if the computational protocol can accurately reproduce the experimental binding pose. A Root Mean Square Deviation (RMSD) of <2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[9]
Detailed Protocol: Receptor and Ligand Preparation
Accurate preparation of both the protein (receptor) and the small molecule (ligand) is essential for a successful docking simulation. This process ensures that the molecules are in a chemically correct state for the calculation of interactions.
Protocol 1: Receptor Preparation
-
Obtain PDB File : Download the selected PDB files (e.g., 5V5Z, 4UYM) from the RCSB PDB database.
-
Initial Cleaning : Load the structure into a molecular modeling program (e.g., AutoDock Tools, Schrödinger Maestro, MOE). Remove all non-essential components, including water molecules, co-solvents, and any ligands present in the crystal structure. The heme cofactor, however, is essential for CYP51 function and must be retained.
-
Protonation : Add polar hydrogen atoms to the protein. This step is critical as hydrogen bonds are a major component of binding affinity. Ensure that the protonation states of ionizable residues (like Histidine, Aspartate, Glutamate) are correctly assigned for a physiological pH of ~7.4.
-
Assign Charges : Assign partial atomic charges to all atoms in the protein (e.g., using the Gasteiger charge calculation method). This is necessary for the scoring function to calculate electrostatic interactions.
-
Define the Binding Site : The binding site, or grid box, is defined around the active site of the enzyme. A common and effective approach is to define the grid box centered on the position of the co-crystallized ligand. This ensures that the docking search is focused on the relevant catalytic pocket containing the heme group.
Protocol 2: Ligand Preparation
-
Sketch Ligand : Draw the 2D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Convert to 3D : Convert the 2D sketch into a 3D structure.
-
Energy Minimization : Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step generates a low-energy, stable conformation of the ligand.
-
Assign Charges : As with the receptor, assign partial atomic charges to the ligand atoms.
-
Define Torsions : Define the rotatable bonds within the ligand. This allows the docking algorithm to explore different conformations of the ligand during the simulation, which is crucial for finding the optimal binding pose.
Molecular Docking Workflow
This workflow outlines the computational process of predicting the binding interaction between the prepared ligand and receptors.
Caption: Validated workflow for comparative molecular docking.
Results: Comparative Analysis of Binding Interactions
Molecular docking simulations were performed using AutoDock Vina to predict the binding affinity and interaction patterns of this compound with the CYP51 enzymes from C. albicans and A. fumigatus.
Predicted Binding Affinities
The binding affinity is a measure of the strength of the interaction between the ligand and the receptor, reported as a negative value in kcal/mol. More negative values indicate a stronger predicted binding affinity.
| Target Enzyme | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| C. albicans CYP51 | 5V5Z | -8.2 | Heme, Tyr132, Phe228, Met508 |
| A. fumigatus CYP51B | 4UYM | -7.9 | Heme, Tyr121, His377, Met487 |
Interpretation: The docking scores suggest that this compound has a strong predicted binding affinity for the CYP51 enzymes of both C. albicans and A. fumigatus. The slightly more favorable score with the C. albicans enzyme may suggest a higher potency against this species, a hypothesis that requires experimental validation through in-vitro assays.[10]
Analysis of Binding Modes and Key Interactions
The primary mechanism of action for all azole inhibitors is the coordination of a nitrogen atom from the azole ring with the heme iron atom at the core of the CYP51 active site.[2][11] Our docking results consistently predict this critical interaction for this compound in both fungal species.
Caption: Key molecular interactions governing ligand binding.
In Candida albicans CYP51 (5V5Z):
-
Heme Coordination : The N4 atom of the 1,2,4-triazole ring is positioned to form a strong coordinate bond with the central iron atom of the heme group. This is the primary inhibitory interaction.
-
Hydrophobic Interactions : The trifluoromethyl group is predicted to be buried within a hydrophobic pocket, interacting with residues such as Tyr132 and Phe228. This interaction is a key driver for binding affinity.[9][11]
-
Van der Waals Contacts : The methyl group is oriented to make favorable van der Waals contacts with the side chain of Met508, further anchoring the ligand in the active site.
In Aspergillus fumigatus CYP51B (4UYM):
-
Heme Coordination : A similar coordination bond between the triazole N4 and the heme iron is observed.
-
Hydrogen Bonding : The fluorine atoms of the trifluoromethyl group are predicted to act as weak hydrogen bond acceptors, potentially interacting with the side chain of His377. This specific interaction is a point of differentiation from the C. albicans binding mode.
-
Hydrophobic Interactions : The core of the molecule engages in hydrophobic interactions with residues like Tyr121 and Met487, stabilizing the complex.
Discussion and Future Directions
This in-silico study provides compelling evidence that this compound is a promising candidate for a novel antifungal agent. The docking simulations consistently predict a high binding affinity for the CYP51 enzymes from two major fungal pathogens, C. albicans and A. fumigatus. The predicted binding mode is consistent with the established mechanism of action for the triazole class of drugs, centered on the coordination with the active site heme iron.[2][11]
The value of this comparative approach lies in identifying subtle but potentially significant differences in the binding interactions between species. For instance, the predicted hydrogen bond between the trifluoromethyl group and His377 in A. fumigatus CYP51B suggests a structural rationale that could be exploited for species-specific optimization. Conversely, the strong hydrophobic interactions predicted in both species suggest a basis for broad-spectrum activity.
Self-Validation and Limitations: It is crucial to acknowledge that molecular docking is a predictive tool. The results are hypotheses that must be validated experimentally. The protocols described, including the re-docking of known ligands, provide a layer of confidence in the computational model. However, factors like protein flexibility (which is only partially accounted for) and the precise energetic contributions of water molecules are simplified.
Next Steps:
-
In-Vitro Enzyme Inhibition Assays : The most direct validation is to measure the IC50 values of the synthesized compound against purified CYP51 enzymes from each fungal species.
-
Antifungal Susceptibility Testing : Determining the Minimum Inhibitory Concentration (MIC) against a panel of fungal strains will establish the compound's whole-cell activity.[10]
-
Molecular Dynamics (MD) Simulations : To gain a more dynamic and refined view of the binding interaction, MD simulations can be run on the docked complexes. This can provide more accurate binding free energy calculations (e.g., via MM/GBSA) and assess the stability of the predicted binding pose over time.[11]
Conclusion
The comparative molecular docking study of this compound has successfully demonstrated its potential as a potent inhibitor of fungal CYP51. The robust, validated workflow presented here provides a clear and scientifically grounded methodology for the initial assessment of novel antifungal candidates. The predicted high binding affinities and conserved binding mode across key pathogenic species provide a strong rationale for advancing this compound to the next stages of the drug discovery pipeline, including chemical synthesis and in-vitro biological evaluation.
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Hargrove, T., Wawrzak, Z., Lepesheva, G. (2017). Crystal structure of sterol 14-alpha demethylase (CYP51) from Candida albicans in complex with the tetrazole-based antifungal drug candidate VT1161 (VT1). RCSB Protein Data Bank. [Link]
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Zhang, J., Liu, J., & Li, H. (2019). The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology. [Link]
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Song, Z., et al. (2020). Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. Journal of Medicinal Chemistry. [Link]
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Hargrove, T.Y., et al. (2015). Crystal structure of sterol 14-alpha demethylase (CYP51B) from a pathogenic filamentous fungus Aspergillus fumigatus in complex with voriconazole. RCSB Protein Data Bank. [Link]
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Keniya, M.V., et al. (2017). Structure of CYP51 from the pathogen Candida albicans. RCSB Protein Data Bank. [Link]
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Monk, B.C., et al. (2018). Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery. mBio. [Link]
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Hargrove, T.Y., et al. (2017). Crystal structure of sterol 14-alpha demethylase (CYP51B) from a pathogenic filamentous fungus Aspergillus fumigatus in complex with a tetrazole-based inhibitor VT-1598. RCSB Protein Data Bank. [Link]
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Sagatova, A.A., et al. (2016). Structural and Functional Elucidation of Yeast Lanosterol 14α-Demethylase in Complex with Agrochemical Antifungals. Journal of Biological Chemistry. [Link]
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Sheng, C., et al. (2009). Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding. Antimicrobial Agents and Chemotherapy. [Link]
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Luo, Z., et al. (2025). Chinese scientists unveil new CYP51 inhibitor with broad-spectrum antifungal activity. Prous Science. [Link]
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Zhang, J., Liu, J., & Li, H. (2019). The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. PubMed. [Link]
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Sheng, C., et al. (2009). Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding. PMC - NIH. [Link]
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Wang, S., et al. (2020). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Frontiers in Molecular Biosciences. [Link]
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Li, Y., et al. (2021). Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors. RSC Publishing. [Link]
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Wang, S., et al. (2020). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Frontiers in Molecular Biosciences. [Link]
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Lepesheva, G.I., & Waterman, M.R. (2011). Structural and Functional Elucidation of Yeast Lanosterol 14α-Demethylase in Complex with Agrochemical Antifungals. Journal of Biological Chemistry. [Link]
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Sun, N., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry. [Link]
-
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Kumar, A., et al. (2015). Design, in silico molecular docking studies, synthesis, spectral characterization and in vitro antifungal evaluation of 1-(4-(1H-tetrazole-1-yl)phenyl)-3-arylprop-2-en-1-ones. Der Pharma Chemica. [Link]
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A Comparative Environmental Impact Assessment: 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole Versus Leading Pesticide Classes
This guide provides a comprehensive comparison of the environmental impact of 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole with three widely used pesticides from different chemical classes: the organophosphate chlorpyrifos, the pyrethroid cypermethrin, and the neonicotinoid imidacloprid. As a novel triazole compound, direct and extensive environmental impact studies on this compound are not yet widely available in the public domain. Therefore, this guide will leverage data on the broader class of triazole fungicides and predictive models to provide a scientifically grounded preliminary assessment, while highlighting areas requiring further experimental validation.
The selection of comparator pesticides is based on their historical and ongoing significance in global agriculture, their distinct modes of action, and their well-documented environmental profiles, which provide a robust baseline for comparison. This guide is intended for researchers, scientists, and drug development professionals to inform early-stage environmental risk assessments and guide future research directions.
Physicochemical Properties and Environmental Mobility: A First Look
The environmental fate of a pesticide is fundamentally governed by its physicochemical properties. These parameters dictate its potential for leaching into groundwater, volatilizing into the atmosphere, and persisting in soil and aquatic environments.
Table 1: Physicochemical Properties of this compound and Comparator Pesticides
| Parameter | This compound (Predicted) | Chlorpyrifos | Cypermethrin | Imidacloprid |
| Molecular Weight ( g/mol ) | 151.09 | 350.59 | 416.3 | 255.66 |
| Water Solubility (mg/L) | High (predicted) | 1.4 | 0.005-0.01 | 510-610 |
| Log K_ow_ (Octanol-Water Partition Coefficient) | Low (predicted) | 4.7 | 5.3-6.6 | 0.57 |
| Vapor Pressure (mPa at 25°C) | Moderate (predicted) | 2.7 | 1.9 x 10⁻³ | 4 x 10⁻⁷ |
Note: Data for this compound are based on computational predictions due to a lack of extensive experimental data. Data for comparator pesticides are from established databases.
The predicted high water solubility and low Log K_ow_ of this compound suggest a potential for mobility in soil and a lower likelihood of bioaccumulation in organisms compared to the highly lipophilic chlorpyrifos and cypermethrin. Imidacloprid also exhibits high water solubility, indicating a potential for leaching.
Environmental Fate: Persistence and Degradation Pathways
The persistence of a pesticide in the environment is a critical factor in its overall risk profile. Longer persistence increases the duration of exposure for non-target organisms. The primary measure of persistence is the soil half-life (DT50), which is the time it takes for 50% of the initial concentration to dissipate.
Table 2: Soil Persistence of this compound and Comparator Pesticides
| Pesticide | Chemical Class | Typical Soil DT50 (days) | Persistence Classification |
| This compound | Triazole | Variable (likely moderate to high) | Moderately to Very Persistent |
| Chlorpyrifos | Organophosphate | 60 - 120[1] | Persistent |
| Cypermethrin | Pyrethroid | 30 - 60 | Moderately Persistent |
| Imidacloprid | Neonicotinoid | 40 - 190[2] | Moderately to Very Persistent |
Triazole fungicides, as a class, are known for their persistence in soil. This is often attributed to their chemical stability and sorption to soil organic matter. While specific data for this compound is unavailable, it is reasonable to hypothesize a moderate to high persistence. Chlorpyrifos and imidacloprid also exhibit significant persistence, raising concerns about their long-term impact on soil ecosystems. Cypermethrin is generally less persistent in soil.
Experimental Protocol: Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)
To experimentally determine the soil DT50, the OECD Guideline 307 is followed.[3][4][5][6][7] This protocol involves:
-
Soil Selection: Representative agricultural soils are chosen, characterized by their texture, organic carbon content, pH, and microbial biomass.
-
Test Substance Application: The pesticide, typically radiolabeled for tracking, is applied to the soil samples at a concentration relevant to its agricultural use.
-
Incubation: The treated soil samples are incubated under controlled aerobic or anaerobic conditions, maintaining constant temperature and moisture.
-
Sampling and Analysis: At regular intervals, soil samples are extracted and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to determine the concentration of the parent compound and its transformation products.
-
Data Analysis: The rate of degradation is calculated, and the DT50 is determined by fitting the data to appropriate kinetic models.
Caption: Workflow for determining soil degradation (DT50) following OECD Guideline 307.
Ecotoxicity: Impact on Non-Target Organisms
The assessment of a pesticide's ecotoxicity involves evaluating its effects on a range of non-target organisms that represent different trophic levels in aquatic and terrestrial ecosystems.
Aquatic Ecotoxicity
Aquatic ecosystems are particularly vulnerable to pesticide runoff. Standardized tests are conducted on fish, aquatic invertebrates (like Daphnia magna), and algae to determine acute and chronic toxicity.
Table 3: Acute Aquatic Toxicity of this compound and Comparator Pesticides
| Pesticide | Fish (96h LC50, mg/L) | Daphnia magna (48h EC50, mg/L) | Algae (72h EC50, mg/L) |
| This compound | Data not available | Data not available | Data not available |
| Chlorpyrifos | 0.007 - 0.012[8] | 0.00076[9] | >0.1 |
| Cypermethrin | 0.0018 - 0.0082[10] | 0.0002[10] | >0.1 |
| Imidacloprid | 211 - 280[2] | 85[2] | >10 |
LC50 (Lethal Concentration 50): Concentration that is lethal to 50% of the test organisms. EC50 (Effective Concentration 50): Concentration that causes a specific sublethal effect in 50% of the test organisms.
Experimental Protocols for Aquatic Toxicity Testing
Standardized OECD guidelines are employed to ensure the reliability and comparability of aquatic toxicity data.
-
Fish, Acute Toxicity Test (OECD Guideline 203): This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour exposure period.[11][12][13][14][15]
-
Daphnia sp. Acute Immobilisation Test (OECD Guideline 202): This guideline measures the concentration at which 50% of the Daphnia are immobilized (EC50) after 48 hours of exposure.[16][17][18][19][20]
-
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201): This test assesses the effect of a chemical on the growth of algae, determining the concentration that inhibits growth by 50% (EC50) over 72 hours.[21][22][23][24][25]
Caption: Standard OECD guidelines for assessing acute aquatic toxicity.
Terrestrial Ecotoxicity
The impact of pesticides on terrestrial non-target organisms, such as pollinators and soil-dwelling invertebrates, is a major environmental concern.
Table 4: Toxicity to Non-Target Terrestrial Organisms
| Pesticide | Honeybee (Acute Contact LD50, µ g/bee ) | Earthworm (14d LC50, mg/kg soil) |
| This compound | Data not available | Data not available |
| Chlorpyrifos | 0.059 | 60 - 130 |
| Cypermethrin | 0.02 - 0.2 | >1000 |
| Imidacloprid | 0.024 - 0.041[26] | >1000 |
LD50 (Lethal Dose 50): The dose that is lethal to 50% of the test organisms.
Chlorpyrifos and imidacloprid are highly toxic to honeybees. Cypermethrin is also considered highly toxic to bees. The risk to earthworms is generally lower for cypermethrin and imidacloprid compared to chlorpyrifos. The toxicity of this compound to these organisms remains to be determined.
Synthesis and Future Directions
This comparative guide highlights the significant environmental concerns associated with the selected organophosphate, pyrethroid, and neonicotinoid pesticides, particularly their persistence and toxicity to non-target organisms.
For This compound , a comprehensive environmental impact assessment is currently limited by the lack of empirical data. Based on the general characteristics of the triazole class, a precautionary approach would anticipate moderate to high persistence in soil and potential for aquatic toxicity.
Key research priorities for this compound should include:
-
Standardized Ecotoxicity Testing: Conducting a full suite of OECD guideline studies to determine its acute and chronic toxicity to aquatic and terrestrial organisms.
-
Environmental Fate Studies: Performing detailed soil and aquatic degradation studies (OECD 307 and related guidelines) to accurately quantify its persistence and identify major degradation products.
-
Bioaccumulation Potential: Investigating its potential to accumulate in the tissues of non-target organisms.
-
Sub-lethal Effects: Assessing potential sub-lethal effects on pollinators, such as impacts on foraging behavior and colony health.
By generating robust experimental data, the scientific community can accurately place this compound within the broader context of pesticide environmental risk and inform the development of more environmentally benign crop protection solutions.
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The Ascendant Therapeutic Promise of Trifluoromethylated 1,2,4-Triazoles: A Comparative Guide
The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry. Among fluorinated motifs, the trifluoromethyl (CF3) group is particularly prized for its ability to profoundly modulate a compound's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] When this powerful functional group is appended to a privileged heterocyclic scaffold like the 1,2,4-triazole, the resulting synergy can unlock significant therapeutic potential. The 1,2,4-triazole ring itself is a versatile pharmacophore, capable of engaging in hydrogen bonding and other non-covalent interactions, and is a key component of numerous clinically approved drugs.[3][4][5]
This guide provides an in-depth review of the therapeutic landscape of trifluoromethylated 1,2,4-triazoles. We will dissect their synthesis, compare their performance against established alternatives in key therapeutic areas, and provide the experimental groundwork for their evaluation. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage this potent chemical class in their own discovery programs.
The Strategic Advantage of the Trifluoromethyl Group
The introduction of a CF3 group is a deliberate and impactful strategic choice in drug design. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's behavior in a biological system.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This often translates to an extended biological half-life and improved pharmacokinetic profile.
-
Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.[2]
-
Binding Affinity: The unique electronic properties of the CF3 group can lead to stronger and more specific interactions with protein targets, enhancing potency.
-
Conformational Control: The steric bulk of the CF3 group can influence the preferred conformation of a molecule, locking it into a bioactive shape.
Synthetic Avenues to Trifluoromethylated 1,2,4-Triazoles
The construction of the trifluoromethylated 1,2,4-triazole scaffold has been the subject of considerable synthetic innovation. Efficient and versatile synthetic routes are critical for generating diverse compound libraries for biological screening. Several robust methods have been developed, each with its own advantages.
Key Synthetic Strategies
-
Multi-Component Reactions (MCRs): These reactions offer a highly efficient and atom-economical approach. For instance, a metal-free, three-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and a C1 source like benzene-1,3,5-triyl triformate (TFBen) provides a direct route to 3-trifluoromethyl-1,2,4-triazoles.[1][6] This method is lauded for its operational simplicity and scalability.[1]
-
[3+2] Cycloadditions: This classic cycloaddition strategy is effective for constructing the five-membered triazole ring. One approach involves the reaction of nitrile imines (generated in situ from hydrazonyl chlorides) with a trifluoroacetonitrile source, leading to regioselective formation of 5-trifluoromethyl-1,2,4-triazoles.[2]
-
Photocycloaddition: Light-mediated reactions provide an alternative pathway. For example, the photocycloaddition of sydnones with trifluoroacetonitrile (CF3CN) can yield 3-trifluoromethyl-1,2,4-triazoles.[7]
Caption: Key synthetic routes to trifluoromethylated 1,2,4-triazoles.
Experimental Protocol: Metal-Free Multi-Component Synthesis of 3-Trifluoromethyl-1,2,4-triazoles[1]
This protocol is adapted from a demonstrated efficient and scalable synthesis. The causality behind the choice of reagents and conditions lies in achieving a one-pot, metal-free transformation, which is advantageous for pharmaceutical synthesis by avoiding metal contamination.
-
Reagent Preparation: To a reaction tube, add trifluoroacetimidoyl chloride (1.0 mmol, 1.0 equiv.), hydrazine hydrate (1.1 mmol, 1.1 equiv.), and benzene-1,3,5-triyl triformate (TFBen) (0.4 mmol, 0.4 equiv.).
-
Solvent and Catalyst Addition: Add toluene (2.0 mL) as the solvent, followed by trifluoroacetic acid (TFA) (0.2 mmol, 0.2 equiv.) as the acidic promoter. The choice of an acidic additive like TFA was shown to promote the reaction with the highest efficiency compared to other acids.[1]
-
Reaction Execution: Seal the tube and heat the reaction mixture at 100 °C for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to isolate the desired 3-trifluoromethyl-1,2,4-triazole product.
Therapeutic Area Focus: Comparative Efficacy
Trifluoromethylated 1,2,4-triazoles have demonstrated significant potential across several therapeutic domains. Their performance is often superior to non-fluorinated counterparts and, in some cases, to existing clinical standards.
Antifungal Activity
The 1,2,4-triazole core is famously present in a class of potent antifungal drugs, including fluconazole and voriconazole.[3] Their primary mechanism of action is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3][5]
The incorporation of a trifluoromethyl group has been shown to enhance this activity. For example, certain 1,2,4-triazole derivatives bearing a CF3 group exhibit potent antifungal activity, with some analogues showing broader spectrum activity than reference drugs.[3][8]
Caption: Antifungal mechanism via CYP51 inhibition by CF3-1,2,4-triazoles.
Comparative Antifungal Data
| Compound Class | Organism | MIC (µg/mL) | Reference |
| CF3-Phenyl Triazole Hybrid (31d) | C. albicans | 2 | [3] |
| CF3-Phenyl Triazole Hybrid (31d) | A. flavus | 0.5 | [3] |
| Norfloxacin (Reference) | C. albicans | >32 | [3] |
| Chloromycin (Reference) | C. albicans | >32 | [3] |
| Fluconazole (Reference) | C. albicans | 0.25-16 | [9] |
Note: Data is compiled from different studies for illustrative comparison.
Anticancer Activity
The 1,2,4-triazole scaffold is present in anticancer drugs like letrozole and anastrozole.[10] Trifluoromethylated derivatives have emerged as a promising class of novel anticancer agents, acting through various mechanisms.
-
Tubulin Polymerization Inhibition: Some trifluoromethylated 1,2,4-triazoles have been shown to inhibit the polymerization of tubulin, a critical process for cell division.[11] These compounds can compete with colchicine for its binding site on tubulin, leading to cell cycle arrest and apoptosis.[11]
-
Kinase Inhibition: Many 1,2,4-triazole derivatives exhibit potent inhibitory activity against various tyrosine kinases that are often dysregulated in cancer, such as c-Kit, RET, and FLT3.[3]
-
c-Met Kinase Inhibition: The c-Met kinase is another important target in oncology. A[1][2][6]triazolo[4,3-b][1][2][3][6]tetrazine derivative showed inhibitory activity against c-Met kinase and potent antiproliferative effects.[3]
Comparative Anticancer Data (IC50 Values)
| Compound | Cell Line | IC50 (µM) | Mechanism | Reference |
| Diarylurea Triazole (62i) | HT-29 (Colon) | 0.90 | Tyrosine Kinase Inhibitor | [3] |
| Diarylurea Triazole (62i) | H460 (Lung) | 0.85 | Tyrosine Kinase Inhibitor | [3] |
| Sorafenib (Reference) | HT-29 (Colon) | 3.37 | Tyrosine Kinase Inhibitor | [3] |
| Triazolo-tetrazine (64) | HL-60 (Leukemia) | 1.45 | c-Met Kinase Inhibitor | [3] |
| Doxorubicin (Reference) | HCT 116 (Colon) | <4.36 | Topoisomerase II Inhibitor | [12] |
Antibacterial and Anti-inflammatory Potential
The versatility of the trifluoromethylated 1,2,4-triazole scaffold extends to antibacterial and anti-inflammatory applications.
-
Antibacterial Agents: Hybrids of 1,2,4-triazoles with existing antibiotics like quinolones have shown potent activity, particularly against resistant strains such as MRSA.[3][13] The presence of fluorine substituents, including the CF3 group, is often correlated with enhanced antibacterial efficacy.[3][4] For instance, piperazine-containing triazoles with a trifluoromethyl phenyl moiety showed excellent activity against various bacterial strains, with MIC values ranging from 1.56–3.12 μg/mL.[4]
-
Anti-inflammatory Agents: Derivatives of 1,2,4-triazoles have been investigated as potential anti-inflammatory agents.[14][15][16] Some newly synthesized compounds demonstrated anti-inflammatory activity comparable to ibuprofen by modulating the production of cytokines like TNF-α, IL-6, and IL-10.[15] Trifluoromethylated pyrazoles, a related azole class, are known selective COX-2 inhibitors, suggesting a potential mechanism for trifluoromethylated triazoles as well.[17]
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, providing a quantitative measure of its antibacterial or antifungal potency.
Caption: Workflow for Broth Microdilution MIC Assay.
-
Compound Preparation: Dissolve the trifluoromethylated 1,2,4-triazole test compounds in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final concentrations should span a clinically relevant range.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, C. albicans) adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate, including positive (no drug) and negative (no microbes) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a viability dye like resazurin.
Conclusion and Future Directions
The trifluoromethylated 1,2,4-triazole scaffold represents a highly promising platform for the development of new therapeutic agents. The synergistic combination of the metabolically robust, lipophilic CF3 group and the versatile 1,2,4-triazole pharmacophore has yielded compounds with potent antifungal, anticancer, antibacterial, and anti-inflammatory activities.[18][19][20] The evidence strongly suggests that these compounds often outperform their non-fluorinated analogues and can be competitive with existing drugs.
Future research should focus on expanding the chemical diversity around this core, guided by structure-activity relationship (SAR) studies to optimize potency and selectivity while minimizing toxicity.[11][21][22] The exploration of novel mechanisms of action and the evaluation of these compounds in in vivo models of disease will be critical next steps in translating their clear therapeutic potential into clinical reality.
References
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Frontiers. (n.d.). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Retrieved from [Link]
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MDPI. (n.d.). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Retrieved from [Link]
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Regioselective synthesis of 3-trifluoromethyl 1,2,4-triazoles via photocycloaddition of sydnone with CF3CN. (n.d.). Retrieved from [Link]
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Aggarwal, R., & Sumran, G. (2020). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 188, 111991. Retrieved from [Link]
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ACS Publications. (2022). Synthesis of 3-Trifluoromethyl-1,2,4-triazolines and 1,2,4-Triazoles via Tandem Addition/Cyclization of Trifluoromethyl N-Acylhydrazones with Cyanamide. Retrieved from [Link]
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ISRES. (n.d.). Anticancer Properties of 1,2,4-Triazoles. Retrieved from [Link]
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PubMed Central. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Retrieved from [Link]
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MDPI. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents. Retrieved from [Link]
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PubMed. (2005). Synthesis and Structure-Activity Relationships of 1,2,4-triazoles as a Novel Class of Potent Tubulin Polymerization Inhibitors. Retrieved from [Link]
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NIH. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Retrieved from [Link]
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PubMed Central. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents. Retrieved from [Link]
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PubMed Central. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents. Retrieved from [Link]
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Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025). Retrieved from [Link]
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Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). Retrieved from [Link]
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PubMed. (n.d.). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). Retrieved from [Link]
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Biological features of new 1,2,4-triazole derivatives (a literature review). (2022). Retrieved from [Link]
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ResearchGate. (2025). Studies on 1,2,4-Triazole Derivatives as Potential Anti-Inflammatory Agents. Retrieved from [Link]
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PubMed. (2015). Synthesis and anti-inflammatory activity of new 1,2,4-triazole derivatives. Retrieved from [Link]
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Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. (n.d.). Retrieved from [Link]
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ResearchGate. (2025). Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review. Retrieved from [Link]
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A Comprehensive review on 1, 2,4 Triazole. (n.d.). Retrieved from [Link]
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PubMed. (n.d.). New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. Retrieved from [Link]
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ResearchGate. (2025). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. Retrieved from [Link]
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ResearchGate. (n.d.). A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. Retrieved from [Link]
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PubMed. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Retrieved from [Link]
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1, 2, 4-TRIAZOLES: AS BIOLOGICALLY IMPORTANT AGENTS. (2012). Retrieved from [Link]
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole
For the vanguard of scientific discovery—researchers, scientists, and drug development professionals—the responsible management of chemical reagents is not merely a regulatory hurdle, but a cornerstone of laboratory integrity and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole, a halogenated heterocyclic compound. By elucidating the causality behind each step, this document aims to empower laboratory personnel with the knowledge to manage this chemical's lifecycle with confidence and precision.
Immediate Safety and Handling: The First Line of Defense
Before commencing any disposal-related activities, a thorough understanding of the potential hazards and the implementation of appropriate safety measures are paramount. All handling of this compound and its associated waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
The selection and consistent use of appropriate PPE is the most direct way to prevent personal exposure.
| Protection Type | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[2] | Protects against accidental splashes and airborne particles that could cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves prior to use.[2][3] | Prevents skin contact, as the compound is expected to cause skin irritation.[1] |
| Skin and Body Protection | A flame-retardant and chemical-resistant lab coat.[2] | Minimizes the risk of skin exposure from spills or splashes. |
| Respiratory Protection | Use only in a well-ventilated area or a chemical fume hood. If dust or aerosols are generated outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used.[1][2] | Prevents inhalation of the compound, which may cause respiratory irritation.[1] |
Step-by-Step Disposal Protocol: A Self-Validating System
The proper disposal of this compound is a multi-step process that ensures regulatory compliance and environmental protection. Under no circumstances should this chemical or its containers be disposed of in standard laboratory drains or regular trash.[2]
Waste Segregation and Collection: The Principle of Isolation
-
Isolate the Waste Stream : Do not mix waste containing this compound with other chemical waste streams, especially incompatible materials like strong oxidizing agents or strong acids.[3][4] This prevents potentially hazardous reactions.
-
Solid Waste : Carefully transfer any residual solid compound, contaminated personal protective equipment (gloves, etc.), and weighing papers into a designated, puncture-proof, and clearly labeled hazardous waste container.[4]
-
Liquid Waste : Collect any solutions containing the compound in a designated, leak-proof hazardous waste container. Ensure the container material is compatible with the solvent used.
-
Empty Containers : "Empty" containers that once held this compound must be treated as hazardous waste. They can be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines, which may still require it to be managed as hazardous waste.[2]
Labeling: Clarity for Compliance
Properly label the hazardous waste container with the full chemical name: "Hazardous Waste: this compound".[5] Include the approximate concentration and quantity. This ensures that waste handlers are fully aware of the contents.
Storage: Secure and Segregated
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.[1][3] The storage area should be away from heat, ignition sources, and incompatible materials.[3][4] Secondary containment should be used to mitigate the impact of any potential leaks.[6]
Final Disposal: Professional Management
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][2] This ensures that the waste is transported, treated, and disposed of in accordance with all local, state, and federal regulations.
Spill Management Protocol: Rapid and Responsible Response
In the event of a spill, prompt and correct action is critical to minimize exposure and environmental contamination.
-
Evacuate and Alert : Immediately notify personnel in the vicinity and evacuate the immediate area.[7]
-
Ventilate : Ensure the area is well-ventilated, utilizing the chemical fume hood if the spill is contained within it.[7]
-
Contain and Clean :
-
For solid spills, carefully sweep or vacuum the material, avoiding the generation of dust. A vacuum with a HEPA filter is recommended.[7]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
-
Decontaminate : Once the bulk of the spill is collected, decontaminate the area with a suitable solvent and wash thoroughly.
-
Dispose : Place all contaminated cleaning materials into a designated hazardous waste container and dispose of it following the protocol outlined above.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
-
Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure. Retrieved from [Link]
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Carl ROTH. (2024). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole: A Framework for Proactive Safety
For professionals engaged in the fast-paced world of drug discovery and chemical research, the introduction of novel compounds into the laboratory workflow is a daily reality. While comprehensive toxicological data for every new molecule may not be immediately available, a robust safety protocol is non-negotiable. This guide provides a framework for handling 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole, a compound featuring both a heterocyclic triazole ring and an electron-withdrawing trifluoromethyl group.
Our approach is built on the principle of chemical analogy—synthesizing the known hazards of structurally related molecules to establish a conservative and proactive safety and handling plan. By understanding the risks associated with both the triazole core and the trifluoromethyl moiety, we can implement controls that ensure the safety of personnel and the integrity of the research environment.
Hazard Assessment: A Composite Profile
Given the absence of a specific Safety Data Sheet (SDS) for this compound in readily available literature, we must infer its potential hazards from analogous structures. The trifluoromethyl group is known for its high electronegativity, which can influence the reactivity and biological activity of the parent molecule.[1] Similarly, substituted triazoles can exhibit a range of biological effects and associated hazards.
The following table summarizes the known hazards of structurally similar compounds, forming the basis of our recommended precautions. It is prudent to assume that this compound may exhibit a combination of these properties.
| Hazard Classification | Associated Risks | Example Compounds & Sources |
| Skin Irritation | Causes skin irritation upon contact. | 1-Methyl-4-(trifluoromethyl)-1H-1,2,3-triazole, 1,2,4-Triazole-1-acetic acid.[2][3] |
| Serious Eye Irritation | Causes serious, potentially damaging, eye irritation. | 1-Methyl-4-(trifluoromethyl)-1H-1,2,3-triazole, 1,2,4-Triazole-1-acetic acid.[2][3] |
| Respiratory Irritation | May cause irritation to the respiratory system if inhaled as dust or aerosol. | 1-Methyl-4-(trifluoromethyl)-1H-1,2,3-triazole, 3-(Trifluoromethyl)phenol.[2][4] |
| Potential Acute Toxicity | May be harmful if swallowed or inhaled. | 3-methyl-1H-1,2,4-triazole-5-thiol, 1,2,4-1H-Triazole.[5][6] |
| Environmental Hazard | Halogenated organic compounds can be toxic to aquatic life with long-lasting effects. | 2-[4-(Trifluoromethyl)phenyl]benzaldehyde.[7] |
Causality: The combination of a heterocyclic system and a trifluoromethyl group suggests that the compound should be handled as, at minimum, an irritant and a substance with unknown long-term toxicity. The fluorine content also classifies it as a halogenated organic compound, which has specific implications for waste disposal.[8][9]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to minimize all potential routes of exposure—dermal, ocular, and inhalation.[10][11]
Primary Engineering Control: Chemical Fume Hood
All manipulations of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a properly functioning and certified chemical fume hood.[4][12] This is the most critical step in preventing respiratory exposure.
Recommended PPE Protocol
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents direct skin contact. Always inspect gloves for tears or punctures before use. For prolonged operations or when handling solutions, consider double-gloving. Wash hands thoroughly after removing gloves.[5][8] |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. | Protects against splashes and dust. Safety glasses are insufficient. When there is a significant risk of splashing (e.g., large volume transfers), a face shield should be worn in addition to goggles.[13][14] |
| Body Protection | Flame-resistant laboratory coat, fully buttoned. | Shields skin and personal clothing from accidental spills. Ensure sleeves are of adequate length.[4][13] |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. Open-toed shoes are never permissible in a laboratory setting.[13] |
| Respiratory Protection | NIOSH-approved respirator. | Generally not required if all work is performed in a chemical fume hood. However, a respirator may be necessary for spill cleanup outside of a hood or if dust/aerosols could be generated in an open environment.[4][15] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, sequential protocol minimizes the risk of exposure and cross-contamination.
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment (spatulas, glassware, solvents) and your spill cleanup kit within the hood.
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated work area.
-
Aliquotting/Weighing: If handling the solid form, carefully transfer the required amount using a spatula, avoiding any actions that could generate dust. Use smooth, deliberate motions. Weigh the compound on a tared weigh boat or paper within the fume hood.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly. If necessary, cap and gently swirl or sonicate to dissolve.
-
Post-Handling Decontamination: After the procedure is complete, decontaminate any surfaces, glassware, and equipment that came into contact with the chemical using an appropriate solvent (e.g., acetone or ethanol), collecting all rinsates as halogenated waste.
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact between contaminated surfaces and skin. Dispose of single-use items in the appropriate hazardous waste stream.
-
Personal Hygiene: Wash hands thoroughly with soap and water immediately after the work is complete.
Logistical Plan: Spill Management and Waste Disposal
Proper containment and disposal are crucial for safety and environmental compliance.
Spill Management
In the event of a small spill inside a chemical fume hood:
-
Alert personnel in the immediate area.
-
Wearing your full PPE, absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.[7]
-
Carefully collect the contaminated absorbent material using non-sparking tools and place it into a sealed, puncture-proof container.
-
Label the container clearly as "Hazardous Waste" with the full chemical name and date.[16]
-
Decontaminate the spill area with a suitable solvent and wipe clean. Place all cleaning materials into the hazardous waste container.
-
Arrange for pickup through your institution's Environmental Health and Safety (EHS) department.[4]
Waste Disposal Protocol
As a trifluoromethyl-containing compound, this compound is a halogenated organic compound . It must not be mixed with non-halogenated solvent waste.[8][9]
-
Waste Segregation: Collect all waste containing this compound—including excess solid, solutions, contaminated gloves, pipette tips, and rinsates—in a dedicated hazardous waste container labeled "Halogenated Waste".[7][16]
-
Container Labeling: The waste container must be clearly and accurately labeled with:
-
Storage: Keep the waste container sealed when not in use and store it in a designated, secure satellite accumulation area within the lab.[3]
-
Final Disposal: Contact your institution's EHS office or a licensed hazardous waste contractor to arrange for proper disposal, which is typically high-temperature incineration for halogenated compounds.[4][15] Never dispose of this chemical down the drain or in the regular trash.[7]
Caption: Waste disposal workflow for halogenated compounds.
References
- BenchChem. (n.d.). Navigating the Safe Disposal of Trifluoromethyluracil: A Procedural Guide.
- BenchChem. (n.d.). Proper Disposal of 3-(Trifluoromethyl)phenol: A Guide for Laboratory Professionals.
- BenchChem. (n.d.). Proper Disposal of 2-[4-(Trifluoromethyl)phenyl]benzaldehyde: A Step.
- BenchChem. (n.d.). Proper Disposal of 3-(Trifluoromethyl)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals.
- Spectrum Chemical. (2006). Material Safety Data Sheet - 3-Amino-1,2,4-triazole.
- MDPI. (n.d.). Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives.
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- Wikipedia. (n.d.). Trifluoromethyl group.
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- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,2,4-1H-Triazole, 99.5%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
